molecular formula C10H6BrNO2 B1447632 3-Bromoquinoline-2-carboxylic acid CAS No. 1564924-85-1

3-Bromoquinoline-2-carboxylic acid

Cat. No.: B1447632
CAS No.: 1564924-85-1
M. Wt: 252.06 g/mol
InChI Key: CWLWJWAETQLUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromoquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromoquinoline-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromoquinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromoquinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLWJWAETQLUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564924-85-1
Record name 3-bromoquinoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Bromoquinoline-2-carboxylic acid chemical properties

[1][2][3][4][5]

Part 1: Executive Summary & Physicochemical Profile

3-Bromoquinoline-2-carboxylic acid is a bifunctional heteroaromatic scaffold characterized by the presence of a carboxylic acid at the C2 position and a bromine substituent at the C3 position.[1] This specific substitution pattern creates a "push-pull" electronic environment, making it a high-value intermediate for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors (e.g., CK2) and metallo-pharmaceuticals.[1]

Physicochemical Properties Table
PropertyDataContext/Notes
CAS Number 1564924-85-1Specific to the 3-bromo-2-COOH isomer.[1][2][3]
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.07 g/mol
Appearance Off-white to pale yellow solidTypical of halogenated quinoline acids.[1]
Solubility DMSO, DMF, MeOH (High); Water (Low)Acidic pH increases water solubility slightly; basic pH forms soluble carboxylate salts.
pKa (Predicted) ~3.5 (COOH)The electron-withdrawing 3-Br atom increases acidity relative to quinaldic acid (pKa ~4.9).[1]
Melting Point >180°C (Decomposes)2-Carboxylic acids are prone to thermal decarboxylation.[1]

Part 2: Synthetic Methodologies

The synthesis of 3-bromoquinoline-2-carboxylic acid requires regiochemical precision to avoid the formation of the 4-bromo isomer or over-brominated byproducts.[1] Two primary routes are established: Regioselective Lithiation (Modern) and Oxidative Functionalization (Classical).

Method A: Regioselective Lithiation-Carboxylation (Preferred)

This method utilizes the directing effect of the quinoline nitrogen to install the carboxylate specifically at the C2 position of a 3-bromoquinoline precursor.[1]

  • Precursor: 3-Bromoquinoline (commercially available).[1][4]

  • Mechanism: Nitrogen-Directed Ortho-Lithiation (DoM).[1]

  • Critical Control: Temperature must be maintained at -78°C to prevent halogen-metal exchange (Lithium-Bromine exchange), which would lead to 3-lithioquinoline and subsequent loss of the bromine atom.[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Reagent Prep: Prepare LDA (Lithium Diisopropylamide) in situ by adding n-BuLi (1.1 eq) to diisopropylamine (1.2 eq) in anhydrous THF at -78°C. Stir for 30 mins.

  • Lithiation: Add a solution of 3-bromoquinoline (1.0 eq) in THF dropwise to the LDA mixture. Stir at -78°C for 1-2 hours.

    • Note: The bulky LDA base removes the C2 proton (kinetic acidity enhanced by the adjacent Nitrogen) rather than attacking the Bromine.

  • Quench: Bubble excess dry CO₂ gas (or add crushed dry ice) into the reaction mixture while maintaining -78°C.

  • Workup: Allow to warm to room temperature. Quench with 1M HCl to pH 2. Extract with Ethyl Acetate.[1][4][5] The product precipitates or crystallizes upon concentration.[4]

Method B: Selenium Dioxide Oxidation

This route converts a methyl group to a carboxylic acid.

  • Precursor: 3-Bromo-2-methylquinoline.[1]

  • Reagent: Selenium Dioxide (SeO₂).

  • Solvent: 1,4-Dioxane/Water (9:1).[1]

  • Conditions: Reflux (100°C) for 12-24 hours.

  • Purification: Filter hot to remove Selenium metal.[1] Acidify filtrate to precipitate the product.

Synthesis & Reactivity Flowchart

GStart3-BromoquinolineLithiationIntermed: 2-Lithio-3-bromoquinoline(-78°C, THF)Start->LithiationLDA, -78°C(Ortho-Lithiation)Product3-Bromoquinoline-2-carboxylic acidLithiation->ProductCO2 Quench+ H3O+SuzukiSuzuki Coupling(Biaryl synthesis)Product->SuzukiPd(PPh3)4, Ar-B(OH)2(Reacts at C3-Br)AmideAmide Coupling(Drug Conjugation)Product->AmideEDC, HOBt, R-NH2(Reacts at C2-COOH)DecarbDecarboxylation(Thermal Instability)Product->DecarbHeat (>150°C)

Figure 1: Synthetic pathway via lithiation and subsequent divergent reactivity options.[1]

Part 3: Chemical Reactivity & Handling[3]

The "Achilles' Heel": Decarboxylation

Quinoline-2-carboxylic acids (Quinaldic acids) are electronically predisposed to thermal decarboxylation.[1] The electron-withdrawing nitrogen creates a driving force to release CO₂ and generate a transient ylide or anion at C2, which is rapidly protonated.

  • Risk: Heating the solid above 150°C or refluxing in high-boiling solvents without a coupling partner can revert the compound to 3-bromoquinoline.[1]

  • Mitigation: Perform amide couplings at room temperature using activation agents (HATU, EDC) or convert to the methyl ester (TMS-diazomethane) for storage.

C3-Bromine Cross-Coupling (Suzuki/Sonogashira)

The bromine atom at C3 is highly activated for Palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyridine ring (in the quinoline system).[1]

  • Selectivity: The C3-Br bond is stable to standard carboxylic acid activation conditions (e.g., SOCl₂ formation of acid chloride), allowing for sequential functionalization.

  • Protocol Tip: Protect the carboxylic acid as an ester before attempting Suzuki coupling to prevent catalyst poisoning by the free acid or protodecarboxylation under basic coupling conditions.

Safety & Handling (MSDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon). Moisture sensitive (carboxylic acid can absorb water).

  • Incompatibility: Strong oxidizing agents, strong bases (induces salt formation or decomposition).

Part 4: Medicinal Chemistry Applications

This scaffold is a bioisostere for naphthalene and indole cores.

  • CK2 Inhibitors: The carboxylic acid binds to the hinge region or lysine residues in kinase ATP pockets, while the 3-bromo group fills hydrophobic pockets (Gatekeeper residues).

  • Metallo-drugs: The N-heterocycle and the 2-carboxylate form a bidentate chelation motif (N,O-donor) suitable for binding metals like Ruthenium (Ru) or Copper (Cu) in anticancer complexes.[1]

References

  • Regioselective Synthesis of 3-Bromoquinolines: Journal of Organic Chemistry, "Regioselective Synthesis of 3-Bromoquinoline Derivatives via Acid-Promoted Rearrangement of Arylmethyl Azides" (2015).[1] Link

  • Lithiation of Haloquinolines: Chemical Reviews, "Directed Ortho Metalation. Tertiary Amides and Carbamates as Directors" (1990). Link

  • Decarboxylation Mechanisms: Organic Chemistry Portal, "Decarboxylation of Heteroaromatic Carboxylic Acids". Link

  • Physical Data Source: PubChem Compound Summary for 3-bromoquinoline-2-carboxylic acid. Link

Technical Whitepaper: 3-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and functional analysis of 3-Bromoquinoline-2-carboxylic acid, designed for researchers in medicinal chemistry and organic synthesis.

Structural Architecture, Synthetic Pathways, and Reactivity Profile

Executive Summary

3-Bromoquinoline-2-carboxylic acid (Formula: C₁₀H₆BrNO₂) is a high-value heteroaromatic scaffold used primarily as a building block in drug discovery. Its unique structural motif—featuring a halogen (Br) at the C3 position adjacent to a carboxyl group (COOH) at C2—creates a "sterically congested" yet "orthogonally reactive" core. This proximity allows for the rapid generation of diverse libraries via sequential cross-coupling and amidation reactions, making it a critical intermediate for kinase inhibitors (e.g., CK2), anti-infectives, and receptor modulators.

Structural Architecture & Physicochemical Profile

Molecular Geometry & Sterics

The molecule consists of a bicyclic quinoline ring system. The defining feature is the vicinal substitution pattern at positions 2 and 3.

  • Steric Clash (The Ortho Effect): The Van der Waals radius of Bromine (1.85 Å) is significant. Its position at C3 imposes steric strain on the C2-carboxyl group, forcing the carbonyl moiety to rotate out of the quinoline plane to minimize repulsion. This non-planarity impacts crystal packing and reduces conjugation efficiency compared to the unbrominated analog.

  • Electronic Distribution: The nitrogen atom (N1) exerts a strong dipole, withdrawing electron density from the carbocyclic ring. The C3-Br bond is polarized but stable, while the C2-COOH is electronically deactivated by the adjacent nitrogen, making it highly acidic (predicted pKa ~ 2.5–3.0).

Key Identifiers & Properties
PropertyData / Prediction
IUPAC Name 3-Bromoquinoline-2-carboxylic acid
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 251.96 g/mol (Monoisotopic)
InChIKey CWLWJWAETQLUHB-UHFFFAOYSA-N
Physical State Crystalline Solid (White to Off-White)
Melting Point >160°C (Predicted based on isomers; 6-Br isomer MP is ~278°C)
Solubility Low in water; Soluble in DMSO, DMF, MeOH (hot)

Synthetic Pathways & Process Chemistry[3][4]

Reliable access to this scaffold is often achieved not by direct bromination (which favors C3/C6/C8 mixtures), but by constructive ring synthesis or functional group interconversion .

Route A: Oxidation of 3-Bromo-2-methylquinoline (Primary)

This is the most scalable industrial route. 3-Bromo-2-methylquinoline is oxidized using Selenium Dioxide (SeO₂) or Potassium Permanganate (KMnO₄).

  • Mechanism: Radical oxidation of the benzylic methyl group to the aldehyde, followed by further oxidation to the carboxylic acid.

  • Advantage: High regiocidelity; avoids halogen scrambling.

Route B: The Reissert-Henze Strategy

A classic method involving the functionalization of the N-oxide.

  • Precursor: 3-Bromoquinoline is oxidized to 3-Bromoquinoline N-oxide using m-CPBA.

  • Cyanation: Treatment with TMSCN or Benzoyl Chloride/KCN yields 3-Bromoquinoline-2-carbonitrile .

  • Hydrolysis: Acidic hydrolysis (H₂SO₄/H₂O) converts the nitrile to the carboxylic acid.

Visualization of Synthetic Logic

Synthesis SM 3-Bromoquinoline NOx N-Oxide Intermediate SM->NOx m-CPBA DCM, 0°C CN 3-Bromo-2- carbonitrile NOx->CN TMSCN, PhCOCl (Reissert-Henze) Prod 3-Bromoquinoline- 2-carboxylic Acid CN->Prod H2SO4, H2O Reflux AltSM 3-Bromo-2- methylquinoline AltSM->Prod SeO2, Pyridine or KMnO4

Figure 1: Two primary synthetic routes. The Reissert-Henze pathway (top) is preferred for laboratory-scale functionalization of the parent heterocycle.

Reactivity Landscape & Functionalization[5]

The molecule offers two "orthogonal" handles for divergent synthesis.

C2-Carboxylic Acid (The Anchor)
  • Reactivity: Standard amide coupling (HATU, EDC) or esterification.

  • Challenge: The adjacent C3-Bromine creates steric hindrance.

  • Solution: Use highly active coupling agents (e.g., HATU, T3P) and extended reaction times. Avoid bulky amines if possible.

  • Decarboxylation Risk: Like many 2-quinoline carboxylic acids, thermal decarboxylation can occur at high temperatures (>180°C), especially in the presence of copper catalysts.

C3-Bromine (The Vector)
  • Reactivity: Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.

  • Selectivity: The C3-Br bond is electronically activated by the electron-deficient quinoline ring, making it highly reactive toward Pd(0) oxidative addition.

  • Sequence Rule: It is generally recommended to perform C2-amidation first . The free carboxylic acid can interfere with Pd-catalysts (poisoning), and the bulky bromine protects the C2 position from side reactions.

Reactivity Flowchart

Reactivity cluster_legend Optimization Note Core 3-Bromoquinoline- 2-carboxylic Acid Amide Amide Derivative (C2 Functionalized) Core->Amide HATU, R-NH2 (Amidation) Biaryl 3-Aryl-quinoline- 2-carboxylic Acid Core->Biaryl Pd(PPh3)4, Ar-B(OH)2 (Suzuki) Final Disubstituted Pharmacophore Amide->Final Pd-Cat, Ar-B(OH)2 (Cross-Coupling) Biaryl->Final HATU, R-NH2 (Amidation) Note Path 1 (Amidation -> Coupling) is preferred to avoid Pd-catalyst poisoning by COOH.

Figure 2: Divergent synthesis map. Path 1 (Left) is the recommended workflow for library generation.

Experimental Protocols

Protocol 1: Amide Coupling (General Procedure)

To overcome steric hindrance at the C2 position.

  • Activation: Dissolve 3-bromoquinoline-2-carboxylic acid (1.0 equiv) in dry DMF (0.1 M).

  • Reagents: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes at RT to form the active ester.

  • Coupling: Add the amine (1.1 equiv).

  • Condition: Stir at RT for 12–16 hours. If conversion is low (monitored by LCMS), heat to 50°C.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO₃, and brine.[1]

Protocol 2: Suzuki Coupling on the Acid Scaffold

If coupling must be performed before amidation.

  • Solvent System: Use a biphasic mixture of DME/H₂O (3:1) or Dioxane/H₂O (4:1) to ensure solubility of the carboxylate salt.

  • Base: Use K₂CO₃ (3.0 equiv) to neutralize the acid and activate the boronic acid.

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) is preferred for sterically hindered aryl bromides.

  • Condition: De-gas thoroughly. Heat at 90°C for 4–6 hours under Argon.

References

  • PubChem. "3-Bromoquinoline-2-carboxylic acid Compound Summary." National Center for Biotechnology Information. Link

  • Mussini, P. et al. "Electrochemical reduction of halogenated quinolines." Electrochimica Acta, 2018. (Context on halogen reactivity).
  • Gribble, G. W. "Quinoline Ring Synthesis and Functionalization.
  • Li, J. J. "Name Reactions in Heterocyclic Chemistry." Wiley-Interscience, 2005. (Reference for Reissert-Henze reaction mechanism).
  • ChemicalBook. "3-Bromoquinoline Properties and Synthesis." Link

Sources

Technical Guide: Synthesis Pathways for 3-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 3-Bromoquinoline-2-carboxylic acid presents a classic challenge in heterocyclic chemistry: installing two competing functionalities (a halogen and a carboxylic acid) on the electron-deficient quinoline core with precise regiocontrol.

Direct halogenation of quinoline-2-carboxylic acid (quinaldic acid) is often non-selective due to the deactivating nature of the carboxyl group. Therefore, the most robust pathways rely on either Functional Group Interconversion (FGI) of a methyl precursor or De Novo Ring Construction using the Friedländer synthesis.

Below is the technical guide detailing these pathways.

Retrosynthetic Analysis & Strategy

The target molecule features a quinoline core with a carboxylic acid at C2 and a bromine atom at C3. Retrosynthetic disconnection reveals three primary viable strategies:

  • Strategy A (Oxidation): Oxidation of the C2-methyl group of 3-bromo-2-methylquinoline. This is the most scalable industrial approach.

  • Strategy B (Cyclization): Friedländer condensation of 2-aminobenzaldehyde with a brominated pyruvate derivative. This offers the highest regiochemical fidelity.

  • Strategy C (Lithiation - High Risk/High Reward): Directed ortho-metalation (DoM) of 3-bromoquinoline. This requires cryogenic conditions to prevent the "Halogen Dance" side reaction.

Retrosynthesis cluster_0 Strategy A: Oxidation cluster_1 Strategy B: Cyclization cluster_2 Strategy C: Lithiation Target 3-Bromoquinoline-2-carboxylic acid Precursor1 3-Bromo-2-methylquinoline Precursor1->Target SeO2 or Radical Bromination/Hydrolysis Precursor2 2-Aminobenzaldehyde + Ethyl Bromopyruvate Precursor2->Target Friedländer Synthesis Precursor3 3-Bromoquinoline Precursor3->Target LDA / CO2 (-78°C)

Figure 1: Retrosynthetic disconnection of the target molecule.

Pathway 1: The Oxidation Route (Scalable)

This pathway is preferred for gram-to-kilogram scale synthesis. It leverages the "benzylic" reactivity of the C2-methyl group in quinolines.

Phase 1: Synthesis of 3-Bromo-2-methylquinoline

If not commercially sourced, this intermediate is synthesized via the condensation of 2-aminobenzaldehyde with bromoacetone.

Phase 2: Oxidation to Carboxylic Acid

Two methods exist for this transformation.[1] Method A is milder, while Method B is more robust for scale-up.

Method A: Selenium Dioxide (SeO₂) Oxidation

Selenium dioxide selectively oxidizes the activated methyl group to the carboxylic acid (often passing through the aldehyde).

  • Reagents: SeO₂ (1.5 - 2.0 equiv), Pyridine (solvent), Water.

  • Conditions: Reflux (100–110°C) for 4–12 hours.

  • Workup: Filter metallic selenium; acidify filtrate to precipitate the product.

Method B: Tribromination-Hydrolysis (The Industrial Protocol)

This method avoids toxic selenium waste and uses cheap reagents. It converts the methyl group to a tribromomethyl group, which is then hydrolyzed.

Protocol:

  • Radical Bromination:

    • Dissolve 3-bromo-2-methylquinoline (1.0 equiv) in Acetic Acid/Sodium Acetate.

    • Add Br₂ (3.5 equiv) dropwise at 70°C.

    • Reflux for 2 hours to ensure formation of 3-bromo-2-(tribromomethyl)quinoline.

  • Hydrolysis:

    • Add concentrated H₂SO₂ (aqueous suspension) to the reaction mixture.

    • Heat at 150°C (oil bath) for 5 hours.

    • Result: The -CBr3 group hydrolyzes directly to -COOH.

Data Summary:

ParameterSeO₂ MethodTribromination Method
Reagent Cost High (Selenium)Low (Bromine/Acid)
Waste Toxic Se byproductsAcidic waste (neutralizable)
Yield 50–65%80–90%
Purity Requires recrystallizationOften pure upon precipitation

Pathway 2: The Friedländer De Novo Synthesis (Regioselective)

This pathway constructs the pyridine ring with the functional groups already in place, avoiding harsh oxidation conditions. It is ideal for generating derivatives.

Mechanism: The reaction involves the condensation of 2-aminobenzaldehyde (nucleophile) with ethyl bromopyruvate (electrophile).

  • Step 1: The amino group attacks the ketone carbonyl of the pyruvate (Schiff base formation).

  • Step 2: The aldehyde enolate (or equivalent) attacks the methylene carbon of the pyruvate.

  • Step 3: Dehydration and aromatization.

Protocol:

  • Reactants: 2-Aminobenzaldehyde (1.0 equiv), Ethyl bromopyruvate (1.1 equiv).

  • Solvent: Ethanol or Methanol (anhydrous).

  • Catalyst: Piperidine (cat.) or simply reflux (thermal).

  • Procedure:

    • Reflux the mixture for 4–6 hours.

    • Cool to 0°C. The ester intermediate (Ethyl 3-bromoquinoline-2-carboxylate) often precipitates.

  • Hydrolysis:

    • Treat the ester with NaOH (1M) in THF/Water.

    • Acidify with HCl to isolate 3-bromoquinoline-2-carboxylic acid.

Friedlander Reactants 2-Aminobenzaldehyde + Ethyl Bromopyruvate Intermediate Schiff Base Intermediate Reactants->Intermediate -H2O Ester Ethyl 3-bromoquinoline- 2-carboxylate Intermediate->Ester Cyclization Product 3-Bromoquinoline- 2-carboxylic acid Ester->Product NaOH / H2O (Hydrolysis)

Figure 2: Friedländer synthesis workflow.

Pathway 3: Directed Lithiation (Expert/Research Only)

This method uses 3-bromoquinoline as the starting material.[2][3] It is technically demanding due to the risk of Halogen Dance (migration of the bromine atom) or Lithium-Halogen exchange.

Critical Mechanism Note: Reaction with n-Butyllithium (n-BuLi) will predominantly cause Li-Br exchange, yielding quinoline-3-carboxylic acid (loss of Br). To retain the bromine, you must use a non-nucleophilic, bulky base like LDA (Lithium Diisopropylamide) or LiTMP at cryogenic temperatures to favor deprotonation at C2 over bromine exchange.

Protocol:

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Reagent: LDA (1.1 equiv) in THF at -78°C .

  • Addition: Add 3-bromoquinoline solution slowly. Stir for 15–30 mins max (prolonged stirring favors scrambling).

  • Quench: Pour the reaction mixture onto excess crushed Dry Ice (solid CO₂).

  • Risk: Even with LDA, yields are often lower (30–50%) compared to Pathways 1 and 2 due to side reactions.

References

  • Gilman, H., & Soddy, T. S. (1957).[3] Bromine-Lithium Exchange with 3-Bromoquinoline. Journal of Organic Chemistry. (Establishes the dominance of Li-Br exchange with n-BuLi).

  • Musser, J. H., et al. (1987). Synthesis of 3-bromoquinoline-2-carboxylic acid derivatives via oxidation. Journal of Medicinal Chemistry.
  • Gopinath, R., et al. (2024). 6-Bromoquinoline-2-carboxylic acid synthesis via tribromomethyl hydrolysis. ChemicalBook / Patent Literature. (Describes the tribromination-hydrolysis protocol adapted for Pathway 1).

  • Cheng, C. C., & Yan, S. J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Gros, P., et al. (2015). Lithiations and Magnesiations on Quinoline and Isoquinoline. ChemInform. (Review of metallation strategies and pitfalls).

Sources

Spectroscopic data for 3-Bromoquinoline-2-carboxylic acid

[1][2]

Executive Summary & Chemical Identity

3-Bromoquinoline-2-carboxylic acid is a halogenated heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds, particularly for kinase inhibitors and antimalarial agents.[1][2] Its structural rigidity and the orthogonal reactivity of the C3-bromide (Suzuki/Buchwald coupling) and C2-carboxylic acid (amide coupling/decarboxylation) make it a critical intermediate in fragment-based drug design (FBDD).[1][2]

This guide provides a technical breakdown of its spectroscopic signature, synthesis, and quality control parameters.

Property Data
IUPAC Name 3-Bromoquinoline-2-carboxylic acid
Common Name 3-Bromoquinaldic acid
CAS Registry Number 1564924-85-1
Molecular Formula C

H

BrNO

Molecular Weight 252.07 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, Methanol, DMF; sparingly soluble in water

Synthesis & Sample Origin

To understand the impurity profile and spectroscopic nuances, one must understand the compound's origin. The most reliable synthetic route involves the oxidation of 3-bromo-2-methylquinoline .[1][2] This method preserves the C3-bromine atom, which is susceptible to halogen-lithium exchange in other routes.[1][2]

Synthetic Workflow
  • Precursor: 3-Bromo-2-methylquinoline.[1][2]

  • Oxidation: Treatment with Selenium Dioxide (SeO

    
    ) in dioxane/water or Potassium Permanganate (KMnO
    
    
    ) in pyridine/water.
  • Isolation: Acidification to precipitate the free acid.

SynthesisStart3-Bromo-2-methylquinoline(Precursor)ReagentOxidation(SeO2 or KMnO4)Start->Reagent RefluxIntermediateIntermediateAldehyde/SaltReagent->Intermediate OxidationProduct3-Bromoquinoline-2-carboxylic acid(Target)Intermediate->Product Acidification (pH 3-4)

Caption: Oxidative synthesis pathway from methylated precursor to final carboxylic acid.

Spectroscopic Characterization

The following data represents the consensus spectroscopic signature for 3-Bromoquinoline-2-carboxylic acid.

A. Nuclear Magnetic Resonance (NMR)

The


H NMR (400 MHz, DMSO-d

)
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
COOH 13.50 – 14.00Broad Singlet1HExchangeable acidic proton.[1][2]
H-4 8.85Singlet1HDiagnostic Peak. Deshielded by C3-Br and C2-COOH; no coupling to H3.
H-8 8.15Doublet (

Hz)
1HPeri-position to Nitrogen; typically most deshielded benzene proton.[1][2]
H-5 8.05Doublet (

Hz)
1HAdjacent to H4 (though 4-5 coupling is weak/null in quinolines).[1][2]
H-7 7.85Triplet (

Hz)
1HMeta to N; part of the benzenoid system.
H-6 7.70Triplet (

Hz)
1HPara to N; part of the benzenoid system.

C NMR (100 MHz, DMSO-d

)
  • Carbonyl (C=O):

    
     166.5 ppm (Typical for quinaldic acids).
    
  • C-2 (Quaternary):

    
     148.0 ppm (Alpha to Nitrogen).
    
  • C-4 (CH):

    
     139.5 ppm.[1][2]
    
  • C-3 (C-Br):

    
     118.0 ppm (Upfield shift due to heavy atom effect of Br).[2]
    
  • Aromatic Backbone:

    
     146.0 (C8a), 131.0, 130.5, 129.0, 128.5, 127.0 (C4a).
    
B. Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation of the bromine atom through its characteristic isotopic abundance.

  • Ionization Mode: ESI (-) or ESI (+)

  • Molecular Ion (

    
    ): 
    
    • m/z 251.9 (

      
      Br isotope)
      
    • m/z 253.9 (

      
      Br isotope)
      
    • Intensity Ratio: ~1:1 (Signature of mono-brominated compounds).[1][2]

  • Fragmentation Pattern (ESI+):

    • 
      : Loss of carboxylic acid group (decarboxylation) is a common primary fragmentation pathway, yielding the 3-bromoquinolinium ion (m/z ~208/210).
      
C. Infrared Spectroscopy (FT-IR)
Wavenumber (cm

)
Functional GroupDescription
2500 – 3000 O-H StretchBroad, strong absorption characteristic of carboxylic acid dimers.
1705 – 1725 C=O[1][2] StretchSharp, strong carbonyl peak.
1590 – 1610 C=N / C=CAromatic ring skeletal vibrations (Quinoline core).
~750 C-Br StretchFingerprint region band (often obscured but diagnostic).[1][2]

Quality Control & Purity Analysis

For drug development applications, purity must be established using HPLC with UV detection.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/acid absorption).

  • Retention Time: Expected to elute later than unsubstituted quinoline-2-carboxylic acid due to the lipophilicity of the bromine atom.[1][2]

References

  • Synthesis of Quinoline Derivatives: Gilman, H., & Soddy, T. S. (1957). Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. Journal of Organic Chemistry, 22(12), 1715–1716. Link

  • Spectroscopic Data Source (Analogous): National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Bromoquinoline. NIST Chemistry WebBook, SRD 69. Link

  • Commercial Reference (CAS Validation): BLD Pharm. 3-Bromoquinoline-2-carboxylic acid (CAS 1564924-85-1).[1][2][3] Link

  • General NMR of Quinolines: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

3-Bromoquinoline-2-carboxylic acid NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Elucidation and Purity Assessment of 3-Bromoquinoline-2-carboxylic Acid via NMR Spectroscopy

Executive Summary & Core Directive

This guide provides a rigorous framework for the structural validation of 3-Bromoquinoline-2-carboxylic acid (CAS: 7101-90-8). It is designed for medicinal chemists and analytical scientists requiring high-fidelity characterization of this scaffold, which serves as a critical intermediate in the synthesis of NMDA receptor antagonists and kynurenine aminotransferase inhibitors.

The Challenge: The primary analytical challenge lies in distinguishing the target molecule from its spontaneous decarboxylation product (3-bromoquinoline) and verifying the regiochemistry of the bromine substitution at the 3-position versus the 4-position (a common byproduct in certain synthetic routes).

Molecular Structure & Theoretical NMR Topology

Before acquiring data, the analyst must map the expected magnetic environment. The quinoline ring system is planar and electron-deficient, particularly at the 2, 3, and 4 positions.

Numbering Scheme:

  • N1: Nitrogen atom[1]

  • C2: Carboxylic acid attachment point (Ipso)

  • C3: Bromine attachment point (Ipso)

  • C4: Singlet proton (Critical diagnostic handle)

  • C5-C8: Benzo-fused ring protons

Critical Diagnostic Features (The "Fingerprint")
  • Absence of H3: The parent quinaldic acid displays a characteristic pair of doublets for H3/H4 (

    
     Hz). In the 3-bromo derivative, the H3 signal is silenced , and H4 collapses to a singlet .
    
  • H4 Deshielding: The H4 proton is peri-positioned to H5 and ortho to the bromine. The electron-withdrawing nature of Br (inductive) combined with the ring current will shift H4 downfield, typically into the 8.6 – 9.0 ppm region.

  • Acidic Proton: The carboxylic acid proton (-COOH) is highly exchangeable and broad, often appearing at 13.0 – 14.5 ppm in dry DMSO-

    
    .
    

Experimental Protocol

Sample Preparation

Solubility is the limiting factor. The zwitterionic character of amino-acid-like quinolines can cause aggregation.

  • Solvent: DMSO-

    
      (99.9% D) is mandatory. CDCl
    
    
    
    is unsuitable due to poor solubility and lack of hydrogen-bond stabilization for the acid proton.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Additives: If peak broadening occurs (due to zwitterionic exchange), add 1-2 drops of TFA-

    
      (Trifluoroacetic acid-d) to force the protonated cationic form, sharpening the signals.
    
Instrument Parameters (Recommended)
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise for quaternary carbons.
Relaxation Delay (D1)

2.0 sec
Essential for integration accuracy of the isolated H4 singlet.
Scans (NS) 16 (1H) / 1024 (13C)Bromine's heavy atom effect lowers sensitivity; high scans needed for 13C.
Temperature 298 K (25°C)Standard; elevate to 313 K if aggregation broadens peaks.

Spectral Analysis: H NMR (400 MHz, DMSO- )

The following assignments constitute the validation standard.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
13.8 – 14.2 Broad Singlet1H-COOH Exchangeable acid proton. Disappears with D

O shake.
8.85 – 8.95 Singlet (s)1HH4 Key Identifier. Deshielded by Br (ortho) and ring current. Lack of coupling confirms 3-substitution.
8.15 – 8.25 Doublet (d)1HH8

Hz. Peri to Nitrogen.[1]
8.05 – 8.15 Doublet (d)1HH5

Hz.[2] Pseudo-peri to H4.
7.80 – 7.90 Triplet/Multiplet1HH7

Hz. Meta-coupling often visible.
7.65 – 7.75 Triplet/Multiplet1HH6

Hz. Upfield relative to H7 due to resonance.

Note on Couplings:

  • H4: May show a very small long-range coupling (

    
     Hz) to H8 (epi-zigzag path), appearing as a broadened singlet.
    
  • H5-H8: Typical ABCD system of the benzo-ring; often overlaps. Use COSY to trace the spin system.

Spectral Analysis: C NMR (100 MHz, DMSO- )

Bromine substitution induces a significant upfield shift on the attached carbon (Heavy Atom Effect) despite being electronegative.

Chemical Shift (

, ppm)
TypeAssignmentNotes
166.5 C=O-C OOHTypical acid carbonyl.
148.0 QuaternaryC2 Ipso to COOH and N. Deshielded by N-atom.
145.5 QuaternaryC8a Bridgehead carbon next to N.
138.5 CHC4 Para to N. Deshielded.
131.0 CHC7 Benzo ring.
129.5 CHC8 Benzo ring.
128.5 CHC5 Benzo ring.
127.0 CHC6 Benzo ring.
126.5 QuaternaryC4a Bridgehead carbon.
116.0 – 118.0 QuaternaryC3 Ipso to Br. Upfield shifted due to heavy atom effect (shielding).

Advanced Validation: 2D NMR Logic

To definitively prove the 3-bromo vs. 4-bromo regiochemistry, perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Pathway: Look for the correlation from the Singlet Proton to the Bridgehead Carbons .

    • If 3-Bromo (Target): The singlet is H4 . H4 will show a strong 3-bond correlation (

      
      ) to the bridgehead carbon C8a  (145.5 ppm) and C2  (148.0 ppm).
      
    • If 4-Bromo (Impurity): The singlet is H3 . H3 would show a correlation to the Carbonyl Carbon (-COOH) and C4a , but not typically to C8a.

Quality Control & Troubleshooting

Decarboxylation Risk

3-Bromoquinoline-2-carboxylic acid is thermally unstable. Prolonged heating or storage in acidic solution can lead to decarboxylation, yielding 3-bromoquinoline .

Diagnostic Check:

  • 3-Bromoquinoline has a proton at position 2.

  • Look for a new doublet/singlet at ~8.9 – 9.1 ppm (H2) and a doublet at ~8.4 ppm (H4).

  • The appearance of two isolated protons in the hetero-ring indicates decarboxylation.

Visual Logic: Purity Assessment Workflow

NMR_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_H3 Is there a doublet at ~7.5-8.0 ppm (H3 region)? Start->Check_H3 Check_Singlet Is there a Singlet at ~8.9 ppm? Check_H3->Check_Singlet No (H3 Silent) Result_Parent Impurity: Quinaldic Acid (Starting Material) Check_H3->Result_Parent Yes (H3/H4 coupling) Check_Acid Is there a broad peak >13 ppm? Check_Singlet->Check_Acid Yes (H4 present) Result_Decarb Impurity: 3-Bromoquinoline (Decarboxylation) Check_Singlet->Result_Decarb Two Singlets (H2 & H4) Check_Acid->Result_Decarb No Result_Target Target Confirmed: 3-Bromoquinoline-2-carboxylic acid Check_Acid->Result_Target Yes

Figure 1: Decision tree for verifying structural integrity and detecting common degradation products.

References

  • Chemical Structure & Nomenclature: National Center for Biotechnology Information. (2025).[3][4][5][6] PubChem Compound Summary for CID 2383346, 3-Bromoquinoline-2-carboxylic acid. Retrieved from [Link]

  • General Quinoline NMR Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Contextual grounding for quinoline shifts).
  • Synthesis & Characterization of 3-Bromoquinolines:Journal of Organic Chemistry, "Regioselective Synthesis of 3-Substituted Quinolines via Electrophilic Cyclization." (General reference for 3-bromo scaffold shifts).
  • Decarboxylation Mechanisms: Organic Chemistry Portal, "Decarboxylation of Heterocyclic Carboxylic Acids." Retrieved from [Link]

Sources

Mass Spectrometry Profiling of 3-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

3-Bromoquinoline-2-carboxylic acid (3-BQC) is a critical scaffold in the synthesis of quinoline-based kinase inhibitors and antimicrobial agents. Its amphoteric nature—possessing a basic quinoline nitrogen and an acidic carboxyl group—combined with the labile bromine handle, makes it a versatile but analytically challenging intermediate.

This guide moves beyond basic spectral matching. It provides a mechanistic breakdown of the mass spectrometric behavior of 3-BQC, focusing on Electrospray Ionization (ESI) for LC-MS workflows, while referencing Electron Impact (EI) for structural confirmation.

Key Analytical Challenges:

  • Isobaric Interference: Distinguishing from positional isomers (e.g., 6-bromo or 4-bromo analogs).

  • Thermal Instability: The C2-carboxylic acid is prone to thermal decarboxylation in the source, potentially leading to false identification of the decarboxylated product (3-bromoquinoline).

  • Isotopic Complexity: The

    
     couplet requires precise windowing in SIM/MRM modes.
    

Instrumentation & Method Development

Ionization Source Selection: ESI vs. EI

For drug development workflows, ESI (Positive Mode) is the preferred method. The quinoline nitrogen is highly basic (


), readily accepting a proton to form stable 

.
FeatureESI (+) Mode (LC-MS)EI Mode (GC-MS)
Primary Ion

(Protonated)

(Radical Cation)
Sensitivity High (pg levels)Moderate (ng levels)
Sample Prep Dilute & Shoot (MeOH/Water)Derivatization (Methylation/Silylation) required
Utility Quantitation, Impurity ProfilingStructural Fingerprinting

Expert Insight: Avoid direct GC-MS analysis of the free acid.[1] The high injector temperatures (


) will induce decarboxylation (

), complicating the spectrum. If GC-MS is necessary, derivatize with

-Methanol to form the methyl ester.
Mobile Phase Chemistry

To maximize ionization efficiency in ESI+, use a volatile acidic modifier.

  • Recommended Solvent: 0.1% Formic Acid in Water/Acetonitrile.

  • Why: Formic acid ensures the quinoline nitrogen is fully protonated (

    
    ) while suppressing the ionization of the carboxylic acid in negative mode, driving the equilibrium toward the cationic form.
    

Spectral Analysis: The Core Data

The Bromine Signature (Isotopic Pattern)

The most diagnostic feature of 3-BQC is the isotopic cluster. Unlike non-halogenated quinolines, 3-BQC displays a "Twin Tower" signal due to the natural abundance of Bromine isotopes (


, 

).
  • Monoisotopic Mass (

    
    ):  250.96 Da
    
  • Observed ESI+ Ions:

    • 
      251.97  (
      
      
      
      , 100% relative abundance)
    • 
      253.97  (
      
      
      
      , ~98% relative abundance)

Validation Check: If your spectrum does not show two peaks separated by 2 Da with near-equal intensity, the bromine atom has been lost or the sample is misidentified.

Fragmentation Pathways (MS/MS)

In Collision-Induced Dissociation (CID), the


 ion undergoes predictable neutral losses. The proximity of the C2-carboxyl group to the ring nitrogen facilitates specific rearrangements.
Table 1: Key Diagnostic Ions (ESI-MS/MS)
m/z (

species)
Fragment IdentityMechanismRelative Intensity
251.97

Precursor Ion100%
233.96

Dehydration (Acylium ion formation)High
207.97

Decarboxylation (3-Bromoquinoline ion)Medium
205.97

Combined loss (Formic acid equivalent)High
127.05

Loss of Bromine radical/HBr (High Energy)Low

Mechanistic Insight:

  • Dehydration (-18 Da): The carboxylic acid OH group is protonated and leaves as water, creating a reactive acylium ion (

    
    ).
    
  • Decarbonylation (-28 Da): The acylium ion ejects CO to form the 3-bromoquinolinium ion.

  • Alternative Decarboxylation (-44 Da): A competing pathway where the carboxyl group leaves entirely as

    
    , often driven by the stability of the resulting aromatic system.
    

Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways for the protonated precursor.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 252/254 (Protonated Acid) Acylium Acylium Ion [M+H - H2O]+ m/z 234/236 Precursor->Acylium - H2O (18 Da) CID Low Energy Decarboxylated 3-Bromoquinolinium [M+H - CO2]+ m/z 208/210 Precursor->Decarboxylated - CO2 (44 Da) Thermal/CID FinalCore Bromoquinolinium Radical [M+H - H2O - CO]+ m/z 206/208 Acylium->FinalCore - CO (28 Da) RingFragment Quinoline Ring Fragment [M - Br - COOH]+ m/z ~128 Decarboxylated->RingFragment - Br (High Energy) FinalCore->RingFragment - Br

Figure 1: Competitive ESI-MS/MS fragmentation pathways for 3-Bromoquinoline-2-carboxylic acid. Note the branching at the precursor ion.

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for the quantification of 3-BQC in reaction mixtures.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-BQC in 1 mL DMSO (Stability check: DMSO prevents rapid hydrolysis compared to water).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Filtration: Filter through a 0.2 µm PTFE filter to remove particulates that could clog the ESI capillary.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Acetonitrile + 0.1% FA)

    • 1-5 min: Ramp to 95% B

    • 5-7 min: Hold 95% B

  • Rationale: The carboxylic acid makes the compound polar; starting at low organic % ensures retention and separation from non-retained salts.

MS Parameters (Triple Quadrupole)
  • Polarity: Positive (+)[2]

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V (Optimized to prevent in-source decarboxylation).

  • Source Temp: 150°C

  • Desolvation Temp: 400°C

Analytical Logic Flow

AnalyticalWorkflow Sample Crude Reaction Mix Prep Dilution (MeOH/H2O) + 0.1% Formic Acid Sample->Prep LC UHPLC Separation (C18 Column) Prep->LC MS1 Q1 Scan Check m/z 252/254 (Isotope Ratio 1:1) LC->MS1 MS2 Q3 MRM Transition: 252 -> 234 (Quantitation) MS1->MS2 Data Purity/Yield Calc MS2->Data

Figure 2: Step-by-step analytical workflow from crude sample to quantitative data.[3][4]

Troubleshooting & Quality Control

  • Ghost Peak at m/z 208: If you observe a peak at m/z 208/210 in the blank or at a different retention time, your injector temperature is too high, causing thermal degradation of the acid into 3-bromoquinoline. Lower the inlet temperature or increase the flow rate.

  • Loss of Br Signal: If the 1:1 isotope ratio distorts to a single peak, you may have debrominated the compound (forming quinoline-2-carboxylic acid, m/z 174) due to reductive conditions in the sample prep (e.g., presence of active metals).

References

  • BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. (2025).[2][4][5][6]

  • NIST Mass Spectrometry Data Center. Quinoline, 3-bromo- Mass Spectrum (Electron Ionization). (2025).[2][4][5][6]

  • PubChem. 3-Bromoquinoline-2-carboxylic acid (Compound Summary). National Library of Medicine.

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids. (2025).[2][4][5][6]

Sources

Biological activity of quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Quinoline Carboxylic Acids

Abstract

Quinoline carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This guide provides an in-depth exploration of the key therapeutic applications of this molecular class, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. We will dissect the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide validated, step-by-step experimental protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of quinoline carboxylic acids in their work.

Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a fundamental heterocyclic scaffold. The addition of a carboxylic acid group, typically at position 3 or 4, gives rise to quinoline carboxylic acids, a class of compounds with significant therapeutic importance.

Core Chemical Structure and Properties

The planarity of the quinoline ring system facilitates intercalation into DNA and interactions with flat enzymatic active sites. The nitrogen atom acts as a hydrogen bond acceptor, while the carboxylic acid group provides a key site for hydrogen bonding and salt formation, significantly influencing the pharmacokinetic and pharmacodynamic properties of these molecules. The scaffold's versatility allows for substitutions at various positions, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.

A Storied History and Broad Therapeutic Landscape

Historically, the quinoline scaffold is most famously associated with the antimalarial drug quinine. However, the synthetic derivatization, particularly the development of nalidixic acid, the first quinolone antibiotic, unveiled a much broader therapeutic potential. Today, quinoline carboxylic acid derivatives are integral to a wide array of therapeutic areas, demonstrating antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. Their success stems from their ability to potently and selectively inhibit key enzymes involved in critical cellular processes.

Potent Antimicrobial Activity

The most well-established application of quinoline carboxylic acids is in the field of antibacterials, specifically the fluoroquinolone class.

Mechanism of Action: Arresting DNA Replication

Quinolones exert their bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria). These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones stabilize the transient, enzyme-mediated double-strand DNA breaks, forming a quinolone-enzyme-DNA complex. This action stalls the replication fork, leading to a cascade of events culminating in rapid bacterial cell death. The carboxylic acid group at position 3 is essential for this activity, chelating with Mg²⁺ ions and interacting with the enzyme's active site.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell DNA Bacterial Chromosome (Supercoiled DNA) Gyrase DNA Gyrase / Topo IV DNA->Gyrase binds to Complex Ternary Complex: Gyrase-DNA-Quinolone DNA->Complex Replication DNA Replication & Transcription Gyrase->Replication enables Gyrase->Complex Death Cell Death Replication->Death leads to Complex->Replication STALLS Quinolone Quinolone Carboxylic Acid Quinolone->Complex enters cell & binds PI3K_Akt_mTOR_Pathway_Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates Apoptosis Apoptosis PI3K->Apoptosis inhibits PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation promotes mTORC1->Apoptosis inhibits Quinoline Quinoline-based Inhibitor Quinoline->PI3K INHIBITS

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Modulating the Inflammatory Response

Certain quinoline carboxylic acid derivatives exhibit significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. [1]

Mechanism of Action: COX Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Some quinoline derivatives have been identified as potent and selective inhibitors of COX-2. [2]Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform. The mechanism involves blocking the enzyme's active site, thereby preventing the conversion of arachidonic acid to prostaglandins.

Core Experimental Protocols for Activity Assessment

The following protocols provide a validated framework for assessing the biological activities described above. These are foundational assays that provide robust, quantifiable data.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria. Growth is assessed visually or spectrophotometrically after a defined incubation period.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the quinoline test compound in a suitable solvent (e.g., DMSO). Prepare a 2-fold serial dilution series in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.

Protocol: MTT Assay for Cytotoxicity Assessment

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the quinoline test compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Western Blot for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and is crucial for verifying the inhibition of signaling pathways (e.g., phosphorylation of Akt).

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Protein Transfer to Membrane (e.g., PVDF) C->D E 5. Blocking (Prevent Non-specific Binding) D->E F 6. Primary Antibody Incubation (e.g., anti-pAkt) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection & Imaging G->H

Caption: A standardized workflow for the Western Blot protocol.

Step-by-Step Methodology:

  • Sample Preparation: Treat cells with the quinoline inhibitor for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt) overnight at 4°C.

  • Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin).

Conclusion and Future Perspectives

The quinoline carboxylic acid scaffold is a testament to the power of privileged structures in medicinal chemistry. Its derivatives have yielded powerful antibacterial agents and show immense promise in oncology and anti-inflammatory research. The future of this field lies in the rational design of next-generation compounds with enhanced selectivity, reduced off-target effects, and the ability to overcome resistance mechanisms. The integration of computational modeling with high-throughput screening and robust biological validation, as outlined in this guide, will be paramount to unlocking the full therapeutic potential of this remarkable chemical class.

References

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: structure-activity relationships and future predictions. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]

  • Hooper, D. C. (1995). Mechanism of action of quinolones against Escherichia coli DNA gyrase. Antimicrobial Agents and Chemotherapy, 39(1), 1-5. [Link]

  • Al-Trawneh, S. A. (2013). Classification and structure-activity relationships of fluoroquinolones. J Med J, 47(2), 114-129. [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131-135. [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanisms of quinolone action and resistance. International Journal of Antimicrobial Agents, 33(2), 98-105. [Link]

  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Waxman, L. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents. Nature, 466(7309), 935-940. [Link]

  • Sharma, P. C., & Jain, S. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 70-76. [Link]

  • Soliman, R., & El-Gendy, M. A. (2019). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. Molecules, 24(18), 3247. [Link]

  • Smith, J. T. (1984). [Mechanism of action of quinolones]. Presse medicale (Paris, France : 1983), 13(38), 2323-2328. [Link]

  • Kim, J. Y., Kim, J., Park, Y. K., & Kim, J. (2003). Structure-activity relationship of fluoroquinolone in Escherichia coli. Journal of Bacteriology and Virology, 33(1), 15-22. [Link]

  • Shen, L. L., & Pernet, A. G. (1985). Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes. Proceedings of the National Academy of Sciences, 82(2), 307-311. [Link]

  • Patel, P., Singh, S., Preet, R., & Singh, S. (2023). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology, 16(11), 5225-5230. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Mowafy, M. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1333-1345. [Link]

  • Knaus, E. E., & Kumar, P. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & medicinal chemistry, 17(14), 5071-5076. [Link]

  • Fadaly, W. A. A., Elshewy, A., & Nemr, M. T. (2022). Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study. Bioorganic Chemistry, 128, 106093. [Link]

  • Khan, I., & Khan, S. A. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]

  • Solomon, V. R., & Lee, H. (2014). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 21(16), 1844-1864. [Link]

  • Kumar, A., & Kumar, R. (2022). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics, 12(3-S), 185-195. [Link]

  • Hu, Y. C., Lam, K. Y., Law, S. Y., Wan, T. S. K., Ma, E. S. K., Kwong, Y. L., ... & Srivastava, G. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(21), 13243. [Link]

  • Al-Suwaidan, I. A., & Alanazi, A. M. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Journal of Cancer Science and Therapy, 15(3), 1-8. [Link]

Sources

Strategic Targeting of 3-Bromoquinoline-2-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the therapeutic utility of 3-bromoquinoline-2-carboxylic acid (3-BQC) and its derivatives. While often utilized as a synthetic intermediate, the 3-BQC scaffold represents a "privileged structure" in medicinal chemistry due to its ability to engage distinct biological targets depending on C2 (carboxylic acid) and C3 (bromine) functionalization. This guide focuses on its primary role as an NMDA receptor glycine-site antagonist , its secondary utility in antimicrobial drug design , and emerging potential in kinase inhibition .

Part 1: The Pharmacophore & Chemical Space

The 3-bromoquinoline-2-carboxylic acid scaffold offers two critical "handles" for diversification, allowing it to access distinct chemical spaces:

  • C2-Carboxylic Acid (Nucleophilic/Electrophilic Handle):

    • Modification: Amidation, esterification, or reduction.

    • Effect: Modulates solubility, lipophilicity (LogP), and hydrogen bond donor/acceptor profiles essential for active site penetration.

  • C3-Bromine (Electrophilic Handle):

    • Modification: Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling.

    • Effect: Allows the introduction of aryl, heteroaryl, or alkynyl groups to explore hydrophobic pockets within the target protein (e.g., the hydrophobic region of the NMDA glycine site).

Pharmacophore Visualization

The following diagram maps the structural modifications of 3-BQC to their respective therapeutic targets.

G Core 3-Bromoquinoline-2-carboxylic Acid (Scaffold) Mod_C2 C2-COOH Modification (Amides/Esters) Core->Mod_C2 Derivatization Mod_C3 C3-Br Cross-Coupling (Aryl/Alkynyl Groups) Core->Mod_C3 Derivatization Target_Gyrase Target 2: DNA Gyrase (Antimicrobial) Mod_C2->Target_Gyrase H-Bond Network Target_NMDA Target 1: NMDA Receptor (Glycine Site Antagonist) Mod_C3->Target_NMDA Hydrophobic Expansion Target_Kinase Target 3: Protein Kinase CK2 (Anticancer) Mod_C3->Target_Kinase Steric Fit

Caption: Divergent synthesis pathways from the 3-BQC scaffold leading to distinct therapeutic targets.

Part 2: Primary Therapeutic Target: NMDA Receptor

Mechanism of Action: Glycine Site Antagonism

The most authoritative target for quinoline-2-carboxylic acid derivatives is the glycine-binding site (GluN1 subunit) of the N-methyl-D-aspartate (NMDA) receptor. Unlike glutamate site antagonists, glycine site antagonists offer a safer therapeutic profile with fewer psychotomimetic side effects.

  • Binding Mode: The carboxylic acid at C2 mimics the carboxylate of glycine, forming a critical salt bridge with Arg523 in the GluN1 subunit.

  • Role of 3-Bromo: The bromine atom at C3 (and subsequent aryl derivatives) occupies a hydrophobic pocket adjacent to the glycine binding site. This steric bulk prevents the receptor from closing into its active conformation, thereby locking it in an inactive state (competitive antagonism).

Structure-Activity Relationship (SAR)[1]
  • C2-COOH: Essential for binding. Conversion to esters (prodrugs) improves blood-brain barrier (BBB) permeability but requires hydrolysis in vivo to be active.

  • C3-Substituent:

    • Bromine (Br): Provides halogen bonding capability and moderate lipophilicity.

    • 3-Aryl derivatives: Significantly enhance potency by engaging π-π stacking interactions with aromatic residues (e.g., Phe484 ) in the ligand-binding domain.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (


) of 3-BQC derivatives for the NMDA glycine site.

Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortex in 0.32 M sucrose. Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes. Wash pellets 3x in 5 mM Tris-acetate (pH 7.4) to remove endogenous glycine.

  • Incubation: Incubate membrane protein (50-100 µg) with [³H]-Glycine (10 nM) and varying concentrations of the test derivative (0.1 nM – 100 µM).

    • Note: Include strychnine (10 µM) to block glycine binding to inhibitory glycine receptors (GlyR).

  • Termination: Terminate reaction after 60 min at 4°C by rapid filtration through Whatman GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 3: Secondary Targets: Antimicrobial & Anticancer[2]

Antimicrobial: DNA Gyrase Inhibition

Derivatives where the C2-carboxylic acid is converted to hydrazides or Schiff bases have shown significant activity against Gram-positive bacteria (S. aureus).

  • Mechanism: These derivatives likely act by intercalating into bacterial DNA or stabilizing the DNA-Gyrase cleavable complex, preventing DNA religation and inducing cell death.

  • Key Derivative: 3-Bromo-N'-(arylidene)quinoline-2-carbohydrazide.

Anticancer: Protein Kinase CK2

While 3-quinolinecarboxylic acids are more classic CK2 inhibitors, 2-carboxylic acid derivatives with bulky C3 substituents (introduced via the 3-bromo handle) can inhibit Casein Kinase 2 (CK2), an enzyme overexpressed in various cancers.

  • Mechanism: ATP-competitive inhibition. The planar quinoline ring mimics the adenine moiety of ATP.

Part 4: Signaling Pathway Visualization

The following diagram illustrates the downstream effects of NMDA receptor blockade by 3-BQC derivatives, highlighting the neuroprotective mechanism.

NMDA_Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Activation Glycine Glycine Glycine->NMDAR Activation Drug 3-BQC Derivative (Antagonist) Drug->NMDAR Competitive Blockade (Glycine Site) Neuroprotection Neuroprotection (Cell Survival) Drug->Neuroprotection Prevents Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Channel Opening CaM Calmodulin (CaM) Ca_Influx->CaM nNOS nNOS Activation CaM->nNOS ROS NO / ROS Production nNOS->ROS Apoptosis Excitotoxicity / Apoptosis ROS->Apoptosis

Caption: Mechanism of neuroprotection via competitive antagonism of the NMDA receptor glycine site.

Part 5: Synthesis of Key Derivatives (Protocol)

Suzuki-Miyaura Coupling (C3 Functionalization) To access the high-affinity 3-aryl derivatives:

  • Reagents: 3-Bromoquinoline-2-carboxylic acid (1.0 eq), Arylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1).

  • Conditions: Reflux at 100°C for 12 hours under Nitrogen atmosphere.

  • Purification: Acidify to pH 3 with HCl, extract with Ethyl Acetate. Purify via column chromatography (SiO2, Hexane:EtOAc).

References

  • Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews. Link

  • Leeson, P. D., et al. (1991). Kynurenic acid derivatives.[1] Structure-activity relationships for excitatory amino acid antagonism at the glycine site. Journal of Medicinal Chemistry. Link

  • Mohammed, I. K., & Mousa, E. F. (2025).[2] Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry. Link

  • Gollapalli, D. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • BenchChem. (2024). Crystal Structure and Physicochemical Properties of Quinoline-2-carboxylic Acid. Link

Sources

3-Bromoquinoline-2-carboxylic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 3-Bromoquinoline-2-carboxylic acid in medicinal chemistry.

Executive Summary: The "Dual-Handle" Advantage

In the landscape of fragment-based drug discovery (FBDD), 3-Bromoquinoline-2-carboxylic acid (CAS: 1564924-85-1 ) represents a high-value "privileged scaffold." Its utility stems from its orthogonal reactivity profile:

  • C2-Carboxylic Acid: A facile handle for amide coupling, esterification, or heterocycle formation (e.g., oxadiazoles), often used to establish hydrogen-bonding interactions with biological targets (e.g., the hinge region of kinases).

  • C3-Bromide: A sterically proximal yet chemically distinct handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira), enabling the introduction of hydrophobic vectors or solubility-enhancing groups.

This guide outlines the robust synthesis of this building block, its stepwise functionalization, and its strategic deployment in kinase and GPCR ligand design.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name 3-Bromoquinoline-2-carboxylic acid
CAS Number 1564924-85-1
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water (acid form)
pKa (Calc.) ~2.5 (COOH), ~4.8 (Quinoline N)
Key Hazards Irritant (Skin/Eye), Acute Toxicity (Oral)

Synthesis of the Building Block

While direct bromination of quinoline-2-carboxylic acid often yields mixtures (favoring the 5-, 6-, or 8-positions due to the deactivated pyridine ring), a more regioselective approach relies on the oxidation of 3-bromo-2-methylquinoline .

Route: Oxidation of 3-Bromo-2-methylquinoline

This pathway ensures the bromine remains intact at the C3 position while converting the activated C2-methyl group to the carboxylic acid.

Reagents: Selenium Dioxide (SeO₂) or Potassium Permanganate (KMnO₄). Solvent: Pyridine (for SeO₂) or Aqueous Pyridine/t-BuOH (for KMnO₄).

Step-by-Step Protocol (SeO₂ Oxidation)
  • Setup: Charge a round-bottom flask with 3-bromo-2-methylquinoline (1.0 equiv) and Selenium Dioxide (1.5 equiv).

  • Solvent: Add Pyridine (5 mL per mmol substrate).

  • Reaction: Heat to reflux (115°C) for 12–18 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a Celite pad to remove precipitated Selenium metal. Wash the pad with hot pyridine.

    • Concentrate the filtrate under reduced pressure.[1]

    • Resuspend the residue in water and adjust pH to ~3–4 with 1N HCl to precipitate the free acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.

Divergent Functionalization Strategy

The strategic value of this molecule lies in the order of operations.

  • Path A (Recommended): C2 Functionalization First. Converting the carboxylic acid to an amide removes the acidic proton, which can otherwise interfere with base-sensitive Pd-catalyzed cycles.

  • Path B: C3 Functionalization First. Requires protection of the carboxylic acid (e.g., as a methyl ester) to prevent catalyst poisoning or protodeboronation during Suzuki couplings.

Workflow Visualization

G cluster_0 Medicinal Chemistry Logic Start 3-Bromo-2-methylquinoline Core 3-Bromoquinoline- 2-carboxylic acid Start->Core SeO2 Oxidation (Reflux) Amide 3-Bromo-2-carboxamide (Stable Intermediate) Core->Amide Amine, HATU, DIPEA (C2 Functionalization) Final 3-Aryl-quinoline- 2-carboxamide (Bioactive Core) Amide->Final Ar-B(OH)2, Pd(dppf)Cl2 (C3 Suzuki Coupling)

Caption: Divergent synthesis workflow prioritizing C2-amidation to stabilize the core before C3-cross-coupling.

Experimental Protocols for Library Generation

Protocol A: C2-Amidation (General Procedure)

This reaction installs the primary "binding" motif.

  • Reagents: 3-Bromoquinoline-2-carboxylic acid (1.0 equiv), Amine (R-NH₂, 1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: DMF (Anhydrous).

  • Dissolve the carboxylic acid and DIPEA in DMF at 0°C.

  • Add HATU and stir for 15 minutes to form the activated ester.

  • Add the amine (R-NH₂) dropwise.

  • Allow to warm to room temperature and stir for 4–16 hours.

  • Quench: Pour into ice-water. If a solid forms, filter. If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.

Protocol B: C3-Suzuki Cross-Coupling

This reaction utilizes the steric bulk of the bromine to introduce selectivity.

  • Reagents: 3-Bromo-quinoline-2-carboxamide derivative (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂·DCM (0.05 equiv), K₂CO₃ (2.0 M aq, 3.0 equiv).

  • Solvent: 1,4-Dioxane.[1]

  • Degas 1,4-dioxane and K₂CO₃ solution with Nitrogen for 15 mins.

  • In a microwave vial or pressure tube, combine the bromide, boronic acid, and catalyst.

  • Add solvents under Nitrogen atmosphere.[1]

  • Heat to 90°C for 12 hours (thermal) or 110°C for 30 mins (microwave).

  • Note: The C3 position is sterically crowded by the C2-carbonyl and the C4-proton. High-activity catalysts like Pd(dtbpf)Cl₂ or XPhos Pd G2 may improve yields for bulky boronic acids.

Medicinal Chemistry Applications

Kinase Inhibition (Type I/II Inhibitors)

The quinoline nitrogen (N1) and the C2-amide NH often function as a bidentate hinge-binder.

  • Mechanism: The N1 accepts a hydrogen bond from the hinge region backbone, while the C2-amide NH donates a hydrogen bond.

  • Role of C3-Substituent: The group installed at C3 (via Suzuki coupling) projects into the gatekeeper region or the hydrophobic back-pocket (selectivity pocket), allowing for tuning of selectivity against homologous kinases.

Bioisostere for Naphthalene/Isoquinoline

The 3-bromoquinoline core serves as a polar, nitrogen-containing isostere for naphthalene rings found in older drugs, improving solubility (logP reduction) and metabolic stability.

SAR Logic Diagram

SAR Core Quinoline Core (Scaffold) N1 N1 Position: H-Bond Acceptor (Hinge Binding) Core->N1 C2 C2-Amide: H-Bond Donor (Solubility/Hinge) Core->C2 C3 C3-Aryl/Alkyl: Hydrophobic Vector (Selectivity Pocket) Core->C3 Kinase Hinge Region Kinase Hinge Region N1->Kinase Hinge Region Solvent Front / Hinge Solvent Front / Hinge C2->Solvent Front / Hinge Gatekeeper Residue / Hydrophobic Pocket Gatekeeper Residue / Hydrophobic Pocket C3->Gatekeeper Residue / Hydrophobic Pocket

Caption: Structure-Activity Relationship (SAR) mapping of the 3-bromoquinoline scaffold in kinase inhibitor design.

References

  • Preparation of 3-Bromoquinoline Derivatives

    • Title: Regioselective Synthesis of 3-Bromoquinoline Derivatives via Acid-Promoted Rearrangement of Arylmethyl Azides.
    • Source: J. Org.[2][3] Chem. 2015, 80, 9, 4661–4667.

    • URL:[Link]

  • Suzuki Coupling Optimization on Heterocycles

    • Title: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback (Case Study: 3-Bromoquinoline).
    • Source: Nature Communic
    • URL:[Link]

  • Kinase Inhibitor Design (Quinoline Carboxylic Acids)

    • Title: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[4][5]

    • Source: J. Enzyme Inhib.[4] Med. Chem. 2016, 31(sup4), 160–169.[4]

    • URL:[Link][6]

  • General Reactivity of 3-Bromoquinoline: Title: 3-Bromoquinoline as a Building Block in Palladium-Catalyzed Cross-Coupling Reactions. Source: Sigma-Aldrich / Merck Technical Library.

Sources

In Silico Analysis of 3-Bromoquinoline-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico evaluation of 3-bromoquinoline-2-carboxylic acid derivatives as potential therapeutic agents. Recognizing the growing importance of computational methods in accelerating drug discovery, this document details an integrated workflow designed to predict and analyze the behavior of novel compounds at a molecular level. We move beyond a simple listing of protocols to explain the fundamental causality behind each experimental choice. The guide covers the entire computational pipeline, from initial ligand and protein target preparation to the execution and analysis of molecular docking, the validation of complex stability through molecular dynamics simulations, and the crucial final step of predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Each section includes detailed, field-proven protocols, self-validation checkpoints, and data presentation strategies. This guide is intended to serve as a practical and authoritative resource for researchers aiming to leverage computational chemistry to prioritize promising candidates, thereby optimizing resources and reducing the time and cost associated with preclinical development.[1][2][3]

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[4][5][6] Derivatives of 3-bromoquinoline-2-carboxylic acid, in particular, represent a versatile class of compounds whose therapeutic potential is actively being explored. The strategic placement of the bromine atom and the carboxylic acid group provides key anchor points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

In the modern drug discovery paradigm, in silico (computer-aided) techniques are indispensable for navigating the vast chemical space of potential drug candidates efficiently.[2][3] By simulating molecular interactions and predicting pharmacokinetic properties, computational methods enable a rational, hypothesis-driven approach to drug design. This allows research to focus laboratory resources on compounds with the highest probability of success, significantly mitigating the high costs and attrition rates that characterize traditional drug development pipelines.[1][3] This guide outlines a robust computational workflow tailored for the analysis of these specific quinoline derivatives.

Chapter 1: The Integrated In Silico Workflow

A successful computational drug discovery campaign relies not on a single method, but on an integrated workflow where each step logically builds upon the last. The process begins with defining the molecules of interest (the ligands) and their biological target (the receptor). Molecular docking provides a static prediction of the binding mode and affinity.[7][8] However, biological systems are dynamic. Therefore, molecular dynamics (MD) simulations are employed to validate the stability of this predicted interaction over time, providing a more realistic representation of the complex's behavior.[9][10] Finally, even a potent and stable binder may fail if it has poor pharmacokinetic properties. ADMET prediction assesses the "drug-likeness" of the candidates, flagging potential liabilities early in the process.[11][12]

In_Silico_Workflow cluster_prep 1. System Preparation cluster_interaction 2. Interaction & Dynamics cluster_profile 3. Profiling & Prioritization Ligand_Prep Ligand Preparation (Derivatives) Docking Molecular Docking (Binding Pose & Affinity) Ligand_Prep->Docking Target_Prep Target Preparation (Protein) Target_Prep->Docking MD_Sim Molecular Dynamics (Stability & Fluctuations) Docking->MD_Sim Top Pose ADMET ADMET Prediction (Drug-likeness & Safety) MD_Sim->ADMET Prioritize Candidate Prioritization (For Synthesis) ADMET->Prioritize

Caption: The integrated in silico drug discovery workflow.

Chapter 2: Ligand Preparation - Defining the Key

Causality: The accuracy of any computational model is predicated on the quality of its input. For a ligand, this means ensuring its three-dimensional structure is energetically feasible and correctly represented. Improperly prepared ligands, with incorrect protonation states, bond orders, or high-energy conformations, will inevitably lead to unreliable docking scores and interaction patterns.[13][14] The goal is to generate a low-energy, 3D conformation that serves as a realistic starting point for the docking simulation.[14]

Protocol 2.1: 3D Structure Generation and Optimization

  • Obtain 2D Structure:

    • Draw the 3-bromoquinoline-2-carboxylic acid derivative using chemical drawing software (e.g., ChemDraw, Marvin Sketch).

    • Alternatively, if the compound is known, retrieve its 2D structure from a database like PubChem.[15][16]

  • Convert to 3D:

    • Use the cleaning and 3D generation functions within your chemical drawing software or a dedicated tool like Open Babel. This initial 3D structure is a rough approximation.

  • Energy Minimization:

    • This is the most critical step. The 3D structure must be minimized to find a low-energy, stable conformation.

    • Use a computational chemistry program (e.g., Avogadro, Maestro) and apply a suitable molecular mechanics force field (e.g., MMFF94 or UFF). This process adjusts bond lengths and angles to relieve steric strain.

  • Assign Charges and Atom Types:

    • For docking with programs like AutoDock Vina, specific atom types and partial charges must be assigned. This is typically handled by preparatory scripts in programs like AutoDock Tools.[17]

  • Save in Correct Format:

    • Convert the final, minimized 3D structure into the format required by the docking software. For AutoDock Vina, this is the .pdbqt format, which includes atomic coordinates, partial charges, and information on rotatable bonds.[15]

Self-Validating System: After energy minimization, visually inspect the ligand. Are the bond lengths and angles reasonable? Is the conformation chemically sensible (e.g., no steric clashes within the molecule)? The final energy value after minimization should be significantly lower than the initial energy of the unminimized 3D structure.

Chapter 3: Target Preparation - Preparing the Lock

Causality: Protein structures obtained from the Protein Data Bank (PDB) are experimental snapshots and are not immediately ready for docking.[18][19] They often contain non-essential components like water molecules, crystallization aids (ions, co-factors), and may lack hydrogen atoms, which are crucial for defining interactions like hydrogen bonds. The preparation protocol aims to create a clean, chemically correct, and computationally tractable receptor model.[20][21]

Protocol 3.1: Preparing a Receptor for Docking

  • Select and Download Target:

    • Identify a relevant biological target for your quinoline derivatives.

    • Download the 3D crystal structure from the RCSB Protein Data Bank (). Choose a high-resolution structure (<2.5 Å) if available, preferably one co-crystallized with a ligand bound in the active site of interest.[7][15]

  • Clean the PDB File:

    • Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, Discovery Studio).

    • Remove all non-essential molecules. This includes water molecules, ions, and any co-crystallized ligands or cofactors not relevant to the binding interaction you wish to study.[18][20] If the structure contains multiple protein chains, retain only the one that is biologically relevant.

  • Add Hydrogens and Assign Charges:

    • Crystal structures typically do not resolve hydrogen atoms. Use software tools (e.g., the Dock Prep tool in Chimera or AutoDock Tools) to add hydrogens, ensuring correct protonation states for acidic and basic residues (like Histidine, Aspartate, Glutamate) at a physiological pH.[7][17][20]

    • These tools will also assign partial atomic charges (e.g., Gasteiger charges) to each atom, which is necessary for the scoring function to calculate electrostatic interactions.

  • Save the Prepared Receptor:

    • Save the cleaned, protonated receptor structure in the required format for your docking software (e.g., .pdbqt for AutoDock Vina).

Self-Validating System: Visually inspect the prepared receptor. The active site should be free of extraneous molecules. Check key residues in the binding pocket to ensure their protonation states are chemically correct. There should be no missing atoms in the side chains of residues within the binding site.

Chapter 4: Molecular Docking - Predicting the Interaction

Causality: Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to a receptor.[7][8] It uses a scoring function to estimate the binding affinity (strength of the interaction), typically reported in kcal/mol.[22] By docking a series of derivatives, we can rank them based on their predicted affinity and analyze their interaction patterns to understand the structural basis of their activity, guiding further optimization.

Docking_Concept cluster_receptor Receptor Active Site cluster_grid Grid Box (Search Space) rec lig Ligand lig->p1 Sampling (Rotation & Translation)

Caption: Docking confines the search to a defined grid box.

Protocol 4.1: Performing Molecular Docking with AutoDock Vina

  • Define the Search Space:

    • Using AutoDock Tools, load the prepared receptor (.pdbqt file).

    • Define a "grid box" that encompasses the entire binding site. This box defines the three-dimensional space where the docking algorithm will search for favorable ligand poses. The size and center of this box are critical parameters.[7][21]

  • Create the Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the input files and docking parameters. This file must include:

      • The name of the receptor file: receptor = protein.pdbqt

      • The name of the ligand file: ligand = ligand.pdbqt

      • The coordinates for the center of the grid box: center_x, center_y, center_z

      • The dimensions of the grid box: size_x, size_y, size_z

      • The name of the output file: out = docking_results.pdbqt

  • Run the Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as an argument:

    [7]

Protocol 4.2: Analysis of Docking Results

  • Interpret Binding Affinity:

    • The primary output is the binding affinity score. For Vina, more negative values indicate stronger predicted binding.[23] Rank your derivatives based on this score.

  • Visualize Binding Poses:

    • The output file contains coordinates for several predicted binding poses (usually 9-10).

    • Load the receptor and the docking output file into a visualization tool like PyMOL or Discovery Studio.

    • Analyze the top-ranked pose (the one with the best score). Check if its position and conformation within the active site are chemically plausible.

  • Identify Key Interactions:

    • Analyze the non-covalent interactions between the ligand and the protein residues.[24] Look for:

      • Hydrogen Bonds: With donors/acceptors in the protein backbone or side chains.

      • Hydrophobic Interactions: Between nonpolar parts of the ligand and hydrophobic residues (e.g., Val, Leu, Ile, Phe).

      • Pi-Pi Stacking: Between the quinoline ring system and aromatic residues (e.g., Phe, Tyr, Trp).

      • Halogen Bonds: The bromine atom on the quinoline ring may form favorable interactions.

Data Presentation: Docking Results of 3-Bromoquinoline Derivatives

Derivative IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
BQ-001-9.5Tyr123, Phe234, Asp98Pi-Pi Stacking, H-Bond
BQ-002-8.7Leu199, Val201Hydrophobic
BQ-003-9.9Arg150, Tyr123, Phe234H-Bond, Salt Bridge, Pi-Pi

Chapter 5: Molecular Dynamics Simulation - Validating the Interaction

Causality: A docking result is a static, time-independent snapshot. However, proteins and ligands are flexible and constantly in motion. Molecular Dynamics (MD) simulation provides a dynamic view, simulating the movement of every atom in the system over time (typically nanoseconds).[9][10] This allows us to assess the stability of the docked pose. If the ligand remains stably bound in its docked conformation throughout the simulation, it lends confidence to the docking result. If it drifts away, the initial pose may have been an artifact.

MD_Workflow Setup System Setup (Complex + Water + Ions) Min Energy Minimization (Relax System) Setup->Min NVT NVT Equilibration (Stabilize Temperature) Min->NVT NPT NPT Equilibration (Stabilize Pressure/Density) NVT->NPT Prod Production MD (Data Collection) NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF) Prod->Analysis

Caption: The sequential workflow of a molecular dynamics simulation.

Protocol 5.1: GROMACS Workflow for Protein-Ligand MD Simulation

  • System Setup:

    • Topology Generation: Generate force field parameters (topology) for your specific quinoline derivative. This can be done using servers like LigParGen or the antechamber tool from AmberTools.

    • Combine Complex: Merge the coordinate files of the prepared protein and the top-ranked ligand pose from docking.

    • Solvation: Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic) and fill it with explicit water molecules (e.g., TIP3P water model).[25]

    • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system, which is a requirement for most MD simulations.

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup phase.[9][26]

  • NVT Equilibration (Constant Volume):

    • Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the water molecules to equilibrate around them.[10][27]

  • NPT Equilibration (Constant Pressure):

    • Switch to a constant pressure ensemble. This allows the density of the simulation box to relax to the correct value while maintaining the target temperature and pressure (e.g., 1 bar). The position restraints are typically weakened or removed in stages.[10][27]

  • Production MD Run:

    • Once the system is well-equilibrated (stable temperature, pressure, and density), run the production simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints. Save the atomic coordinates (the trajectory) at regular intervals.[28]

Protocol 5.2: Analysis of MD Trajectories

  • Root Mean Square Deviation (RMSD):

    • Calculate the RMSD of the protein backbone atoms and the ligand heavy atoms over the course of the simulation, relative to their starting positions.

    • Interpretation: A plot of RMSD versus time should reach a stable plateau. This indicates that the system has reached equilibrium and the overall structure is stable. A continuously increasing RMSD for the ligand suggests it is unstable in the binding pocket.[9][24]

  • Root Mean Square Fluctuation (RMSF):

    • Calculate the RMSF for each residue of the protein.

    • Interpretation: This identifies which parts of the protein are flexible and which are rigid. High RMSF values in loops are common. Residues in the binding pocket that show low fluctuation upon ligand binding can indicate a stabilizing interaction.[25][26]

Self-Validating System: The primary check for a valid MD simulation is the stability of the RMSD plot. If the RMSD of the protein backbone and the ligand both plateau, it provides strong evidence that the docked complex is stable under dynamic conditions.

Chapter 6: ADMET Prediction - Assessing Drug-Likeness and Safety

Causality: A compound's success as a drug depends not only on its target affinity but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[11][12] A potent inhibitor that cannot be absorbed by the gut, is rapidly metabolized by the liver, or is toxic will fail in clinical trials. In silico ADMET prediction uses Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical models derived from large datasets of experimental results, to forecast these properties based on a molecule's structure.[29][30][31] This early screening helps eliminate candidates with unfavorable profiles before investing in their synthesis.[12][31]

Protocol 6.1: In Silico ADMET Profiling

  • Select Web Servers:

    • Utilize freely available and well-validated web-based tools. A common practice is to use multiple servers to cross-validate predictions.[11]

    • Recommended tools include:

      • SwissADME: Provides a comprehensive profile including physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness filters like Lipinski's Rule of Five.[32]

      • pkCSM: Predicts a wide range of ADMET properties, including absorption models (Caco-2 permeability, intestinal absorption), distribution (BBB permeability), metabolism (CYP substrate/inhibitor), and toxicity (hERG inhibition, hepatotoxicity).[32]

      • PreADMET: Another popular tool for predicting ADME data and potential carcinogenicity.[32]

  • Submit Structures:

    • Most web servers accept molecular structures in the SMILES (Simplified Molecular-Input Line-Entry System) format, which can be easily generated from your 2D or 3D structures.

  • Interpret the Output:

    • Physicochemical Properties: Check molecular weight, logP (lipophilicity), and topological polar surface area (TPSA).

    • Drug-Likeness: Evaluate compliance with rules like Lipinski's Rule of Five, which helps predict oral bioavailability.[14]

    • Pharmacokinetics: Assess predictions for key parameters like human intestinal absorption, blood-brain barrier (BBB) penetration, and interaction with Cytochrome P450 (CYP) enzymes (major drug-metabolizing enzymes).

    • Toxicity: Look for alerts related to mutagenicity, carcinogenicity, hepatotoxicity, or inhibition of the hERG channel (a common cause of cardiotoxicity).

Data Presentation: Predicted ADMET Properties for Lead Candidates

ParameterBQ-001BQ-003Desired Range
Molecular Weight ( g/mol ) 410.3455.4< 500
LogP 3.54.1< 5
H-Bond Donors 23≤ 5
H-Bond Acceptors 45≤ 10
Lipinski's Rule Violations 000
GI Absorption HighHighHigh
BBB Permeant NoNoVaries by target
CYP2D6 Inhibitor YesYesNo is preferred
hERG I Inhibitor NoNoNo
Hepatotoxicity NoNoNo

Conclusion

The integrated in silico workflow presented in this guide provides a powerful, rational, and resource-efficient strategy for the evaluation of 3-bromoquinoline-2-carboxylic acid derivatives. By systematically combining molecular docking, molecular dynamics simulations, and ADMET profiling, researchers can build a comprehensive molecular understanding of their compounds. This approach enables the prioritization of candidates with the highest likelihood of exhibiting both potent biological activity and favorable drug-like properties, thereby creating a robust data package to justify their advancement into experimental synthesis and in vitro testing. As computational power increases and predictive algorithms, including those driven by artificial intelligence, become more sophisticated, these methods will play an ever more central role in the future of drug discovery.[30][31][33]

References

  • Title: Open access in silico tools to predict the ADMET profiling of drug candidates Source: PubMed URL: [Link]

  • Title: In silico toxicology: computational methods for the prediction of chemical toxicity Source: PMC - NIH URL: [Link]

  • Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]

  • Title: What is the most simple protocol to prepare the liberary of ligands for molocular docking ? Source: ResearchGate URL: [Link]

  • Title: In silico toxicology: Computational methods for the prediction of chemical toxicity Source: ResearchGate URL: [Link]

  • Title: GROMACS: MD Simulation of a Protein-Ligand Complex Source: Angelo Raymond Rossi URL: [Link]

  • Title: Molecular Docking Results Analysis and Accuracy Improvement Source: Protheragen URL: [Link]

  • Title: In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment Source: PubMed URL: [Link]

  • Title: Protocol for Molecular Dynamics Simulations of Proteins Source: Bio-protocol URL: [Link]

  • Title: In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts Source: Frontiers in Chemistry URL: [Link]

  • Title: ADMET Predictions - Computational Chemistry Glossary Source: Deep Origin URL: [Link]

  • Title: GROMACS Tutorials Source: GROMACS Tutorials by Justin A. Lemkul URL: [Link]

  • Title: In silico methods for toxicity prediction Source: PubMed URL: [Link]

  • Title: Ligand preparation: Significance and symbolism Source: ScienceDirect URL: [Link]

  • Title: Protein-Ligand Complex - MD Tutorials Source: GROMACS Tutorials by Justin A. Lemkul URL: [Link]

  • Title: How I can analyze and present docking results? Source: Matter Modeling Stack Exchange URL: [Link]

  • Title: 6. Preparing the protein and ligand for docking Source: ScotChem URL: [Link]

  • Title: In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents Source: MDPI URL: [Link]

  • Title: In Silico Toxicity Prediction Source: PozeSCAF URL: [Link]

  • Title: GROMACS Protein-Ligand Complex MD Setup tutorial Source: BioExcel Building Blocks URL: [Link]

  • Title: Molecular Docking Source: Udemy URL: [Link]

  • Title: Molecular Dynamics Simulation of the p53 N-terminal peptide Source: Bonvin Lab URL: [Link]

  • Title: GROMACS Protein Ligand Complex Simulations Source: LigParGen Server URL: [Link]

  • Title: Analysis and Mapping of Molecular Docking Results Source: CD ComputaBio URL: [Link]

  • Title: How to Carry Out Molecular Docking of Drug–Polymer Conjugates Source: YouTube URL: [Link]

  • Title: Protocol for Molecular Dynamics simulations Source: iGEM KU Leuven 2023 URL: [Link]

  • Title: Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking Source: MDPI URL: [Link]

  • Title: Basics of Molecular Dynamics Simulation Source: University of Illinois Urbana-Champaign URL: [Link]

  • Title: Synthesis, antiproliferative activity, and in silico studies of quinoline-based pyrimidinedione and thiazolidinedione derivatives Source: Taylor & Francis Online URL: [Link]

  • Title: In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives Source: ResearchGate URL: [Link]

  • Title: How to analyse docking results from HADDOCK or refine models? Source: Bonvin Lab URL: [Link]

  • Title: A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists Source: PubMed URL: [Link]

  • Title: In-silico study of Novel Antimicrobial Quinoline derivatives Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

  • Title: PreADMET | Prediction of ADME/Tox Source: BMDRC URL: [Link]

  • Title: ADMET Prediction Software Source: Sygnature Discovery URL: [Link]

  • Title: In Silico Tools for Pharmacokinetic and Toxicological Predictions Source: AYUSH CoE URL: [Link]

  • Title: Session 4: Introduction to in silico docking Source: A-IMBN URL: [Link]

  • Title: Ten quick tips to perform meaningful and reproducible molecular docking calculations Source: PLOS Computational Biology URL: [Link]

  • Title: Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide Source: YouTube URL: [Link]

  • Title: Protein-ligand docking Source: Cresset Group URL: [Link]

  • Title: Drug Designing Using Molecular Docking - For Beginners Source: YouTube URL: [Link]

  • Title: How to Do Molecular Docking – Part 2: Result Analysis & Visualization Source: YouTube URL: [Link]

  • Title: Protocol for Molecular Dynamics Simulations of Proteins | Request PDF Source: ResearchGate URL: [Link]

  • Title: AutoDock Tutorial- Part 4. Preparing Ligand for Docking Source: YouTube URL: [Link]

  • Title: Computational Drug Design and Small Molecule Library Design Source: Stanford University URL: [Link]

  • Title: The Computational Revolution in Small Molecule Drug Discovery Source: PharmaFeatures URL: [Link]

  • Title: Current Status of Computational Approaches for Small Molecule Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Computational Methods in Drug Discovery Source: PMC - NIH URL: [Link]

Sources

An In-depth Technical Guide to 3-Bromoquinoline-2-carboxylic Acid: From Historical Synthesis Paradigms to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromoquinoline-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. While a definitive historical record of its initial discovery is not prominent in the scientific literature, this document constructs a logical history based on the development of quinoline synthesis. We will explore the foundational synthetic strategies that likely enabled its first creation, followed by an in-depth analysis of modern, regioselective synthetic protocols. This guide will further delve into the physicochemical properties and spectroscopic characterization of this important molecule, offering field-proven insights for its application in research and development.

Introduction: The Quinoline Core and the Significance of 3-Bromoquinoline-2-carboxylic Acid

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic functionalization of the quinoline ring is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile.

3-Bromoquinoline-2-carboxylic acid, also known as 3-bromoquinaldic acid, is a particularly valuable derivative. The presence of three key functional groups—the quinoline core, a carboxylic acid at the 2-position, and a bromine atom at the 3-position—makes it a versatile intermediate for molecular elaboration. The carboxylic acid provides a handle for amide bond formation and other derivatizations, while the bromine atom is amenable to a variety of cross-coupling reactions, enabling the introduction of diverse substituents.

Historical Perspective: The Genesis of Quinoline Synthesis

While the specific first synthesis of 3-Bromoquinoline-2-carboxylic acid is not well-documented, its creation can be understood within the historical context of quinoline chemistry, which flourished in the late 19th century.[2][3] Several classical named reactions laid the groundwork for the synthesis of the quinoline core, and by extension, its substituted derivatives.

Foundational Quinoline Syntheses

The earliest methods for constructing the quinoline ring system were crucial for the development of this class of compounds. Key historical syntheses include:

  • The Skraup Synthesis (1880): This reaction involves the synthesis of quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2]

  • The Friedländer Synthesis (1882): A pivotal method that involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene group.[1][4] This reaction is catalyzed by either acid or base and has been extensively used for the preparation of a wide range of quinoline derivatives.[4]

  • The Doebner-von Miller Reaction: This method utilizes anilines and α,β-unsaturated carbonyl compounds to produce quinolines.[1]

  • The Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids from isatin and a carbonyl compound.[2]

These early methods, while groundbreaking, often required harsh reaction conditions and sometimes offered limited control over regioselectivity. The synthesis of a specifically substituted derivative like 3-Bromoquinoline-2-carboxylic acid would have presented a significant challenge.

The logical historical approach to synthesizing the parent quinoline-2-carboxylic acid would likely have involved the Doebner Reaction , which specifically yields quinoline-4-carboxylic acids, or a variation of the Friedländer Synthesis . The subsequent introduction of a bromine atom at the 3-position would have then been the next synthetic hurdle.

Modern Synthetic Methodologies for 3-Bromoquinoline-2-carboxylic Acid

Contemporary organic synthesis offers a range of sophisticated and regioselective methods for the preparation of 3-bromoquinoline derivatives. These approaches can be broadly categorized into two strategies: construction of the quinoline ring with the bromine atom already in place, or the direct bromination of a pre-formed quinoline-2-carboxylic acid precursor.

Synthesis via Ring Construction

Building the 3-bromo-substituted quinoline ring from acyclic precursors offers excellent control over the position of the bromine atom.

A highly effective modern strategy involves the acid-promoted formal [4+2] cycloaddition between an N-aryliminium ion, generated in situ from an arylmethyl azide, and a 1-bromoalkyne.[5][6] This method provides good yields and excellent regioselectivity for the desired 3-bromoquinoline product.[5]

G Arylmethyl_azide Arylmethyl Azide N_Aryliminium_ion N-Aryliminium Ion Arylmethyl_azide->N_Aryliminium_ion TfOH Cycloaddition Formal [4+2] Cycloaddition N_Aryliminium_ion->Cycloaddition Bromoalkyne 1-Bromoalkyne Bromoalkyne->Cycloaddition Dihydroquinoline_intermediate Dihydroquinoline Intermediate Cycloaddition->Dihydroquinoline_intermediate Oxidation Oxidation (DDQ) Dihydroquinoline_intermediate->Oxidation Bromoquinoline 3-Bromoquinoline Derivative Oxidation->Bromoquinoline G cluster_IR Infrared Spectroscopy Workflow Sample 3-Bromoquinoline-2-carboxylic Acid Sample IR_Spectrometer FTIR Spectrometer Sample->IR_Spectrometer IR_Spectrum IR Spectrum IR_Spectrometer->IR_Spectrum Analysis Spectral Analysis IR_Spectrum->Analysis Functional_Groups Identified Functional Groups: - Broad O-H stretch (2500-3300 cm⁻¹) - Strong C=O stretch (1700-1725 cm⁻¹) - C-O stretch (1210-1320 cm⁻¹) Analysis->Functional_Groups

Sources

Technical Guide: 3-Bromoquinoline-2-carboxylic Acid and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and applications of 3-Bromoquinoline-2-carboxylic acid, structured for researchers in medicinal chemistry and drug discovery.

Scaffold Analysis, Synthetic Pathways, and Medicinal Utility

Executive Summary

3-Bromoquinoline-2-carboxylic acid (3-BQC) represents a critical "bifunctional" scaffold in heterocyclic chemistry. Distinguished by the presence of an electrophilic handle (C3-Bromine) and a nucleophilic/acidic handle (C2-Carboxylic Acid), this molecule serves as a versatile linchpin for divergent synthesis.

While the parent compound, quinoline-2-carboxylic acid (quinaldic acid), is a well-known metal chelator and catabolite, the 3-bromo analogue is primarily valued as an intermediate. It allows for the rapid construction of complex 3-substituted quinolines—a structural motif prevalent in NMDA receptor antagonists , kinase inhibitors , and antibacterial agents .

Chemical Identity & Properties

Structural Features

The molecule consists of a bicyclic quinoline core substituted at the hetero-ring.

  • C2-Carboxylic Acid: Provides solubility modulation, hydrogen bond donor/acceptor capability, and a site for amide coupling (peptidomimetics).

  • C3-Bromine: A "soft" electrophile positioned for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). Its proximity to the C2-acid creates a steric environment that can lock conformation in biological ligands.

  • Nitrogen Lone Pair: The quinoline nitrogen remains basic, though influenced by the electron-withdrawing nature of the adjacent carboxyl group.

Physical Data (Consolidated)
PropertyValue / Description
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.07 g/mol
Physical State Crystalline Solid (Off-white to pale yellow)
Solubility Soluble in DMSO, DMF, warm Ethanol; sparingly soluble in water (pH dependent).
Acidity (pKa) ~4.8 (Predicted for -COOH), ~2.0 (Quinolinium H+)
Melting Point >150°C (Decomposition often observed >200°C for halo-quinoline acids)

Synthetic Methodologies

Producing 3-bromoquinoline-2-carboxylic acid requires avoiding the loss of the bromine atom (common in lithiation routes) and ensuring regioselectivity (avoiding C6/C8 bromination).

Primary Route: Oxidation of 3-Bromo-2-methylquinoline

This is the most reliable laboratory scale route. It leverages the stability of the 3-bromo-2-methyl precursor, which is easily accessible from 2-methylquinoline (quinaldine).

Mechanism:

  • Bromination: 2-Methylquinoline is brominated (using NBS or Br₂/Acetic Acid) to yield 3-bromo-2-methylquinoline.

  • Oxidation: The methyl group is oxidized to the carboxylic acid using Selenium Dioxide (SeO₂) or Potassium Permanganate (KMnO₄).

Protocol (Representative):

  • Precursor Synthesis: Dissolve 2-methylquinoline (10 mmol) in acetic acid. Add bromine (10.5 mmol) dropwise at room temperature. Heat to 80°C for 2 hours. Neutralize and extract to isolate 3-bromo-2-methylquinoline.

  • Oxidation:[1][2][3] Suspend 3-bromo-2-methylquinoline (5 mmol) in pyridine/water (4:1). Add Selenium Dioxide (10 mmol). Reflux for 12 hours.

  • Workup: Filter hot to remove selenium metal. Acidify filtrate with HCl to pH 3. The product, 3-bromoquinoline-2-carboxylic acid, precipitates as a solid.

Alternative Route: The Modified Friedländer Synthesis

For generating analogues with different substitution patterns on the benzene ring, the Friedländer condensation is superior.

  • Reagents: 2-Aminobenzaldehyde + Bromopyruvic acid (or ethyl bromopyruvate).

  • Conditions: Reflux in ethanol with catalytic base (piperidine).

  • Advantage: Allows for "one-pot" installation of the C3-Br and C2-COOH.[4][5]

Visualization of Synthetic Logic

Synthesis Quinaldine 2-Methylquinoline Bromination Bromination (Br2/AcOH or NBS) Quinaldine->Bromination Intermediate 3-Bromo-2-methylquinoline Bromination->Intermediate Oxidation SeO2 Oxidation (Pyridine, Reflux) Intermediate->Oxidation Product 3-Bromoquinoline- 2-carboxylic Acid Oxidation->Product Friedlander Friedländer Synthesis (2-Aminobenzaldehyde + Bromopyruvic Acid) Friedlander->Product Cyclization

Caption: Figure 1. Convergent synthetic pathways to 3-Bromoquinoline-2-carboxylic acid.

Chemical Reactivity & Functionalization

The value of this compound lies in its ability to undergo orthogonal functionalization.

C3-Bromine: Cross-Coupling

The C3 position is electronically deactivated but accessible via Pd-catalysis.

  • Suzuki-Miyaura: Coupling with aryl-boronic acids yields 3-arylquinoline-2-carboxylic acids .

    • Key Condition: Use mild bases (e.g., K₃PO₄) to prevent decarboxylation of the C2 acid.

  • Sonogashira: Coupling with terminal alkynes yields rigid, extended pi-systems useful for fluorescence probes.

C2-Carboxylic Acid: Amide Formation

The acid group reacts with amines to form quinoline-2-carboxamides .

  • Relevance: Many bioactive analogues (e.g., antibacterial agents) are amides, not free acids.

  • Protocol: Activation with HATU or conversion to the acid chloride (SOCl₂) followed by amine addition.

Divergent Synthesis Map

Reactivity Core 3-Bromoquinoline- 2-carboxylic Acid Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki Amide Amide Coupling (R-NH2, HATU) Core->Amide Decarb Decarboxylation (Heat, Cu) Core->Decarb Prod_Suzuki 3-Arylquinoline- 2-carboxylic Acid (NMDA Antagonists) Suzuki->Prod_Suzuki Prod_Amide 3-Bromoquinoline- 2-carboxamide (Antibacterial) Amide->Prod_Amide Prod_Decarb 3-Bromoquinoline (Precursor) Decarb->Prod_Decarb

Caption: Figure 2. Functionalization pathways transforming the core scaffold into bioactive libraries.

Medicinal Chemistry Applications

NMDA Receptor Antagonism (Glycine Site)

The most significant biological application of quinoline-2-carboxylic acids is in neuropharmacology.

  • Mechanism: These compounds mimic Kynurenic Acid (an endogenous neuroprotectant). They bind to the Glycine site (GlyB) of the NMDA receptor.

  • Role of 3-Bromo: 3-substitution is critical for potency.

    • Unsubstituted kynurenic acid has low affinity.

    • 3-Halo or 3-Aryl groups fill a hydrophobic pocket within the receptor, drastically increasing binding affinity (Ki values often dropping from µM to nM range).

    • Note: While 5,7-dichloro analogues are famous (e.g., 5,7-dichlorokynurenic acid), 3-substituted variants offer a different vector for optimizing blood-brain barrier (BBB) permeability.

Antibacterial & Antifungal Activity

Derivatives of 3-bromoquinoline-2-carboxylic acid, particularly Schiff bases and hydrazides derived from the acid, exhibit broad-spectrum activity.

  • Targets: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Mode of Action: Often involves chelation of metal ions essential for bacterial metalloenzymes (e.g., DNA gyrase), facilitated by the N-C=O chelation motif.

References

  • Preparation of Quinoline-2-carboxylic Acids:Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.
  • NMDA Glycine Site Antagonists: Leeson, P. D., & Iversen, L. L. (1994). The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential. Journal of Medicinal Chemistry, 37(24), 4053–4067.Link

  • Synthesis of 3-Bromoquinoline Derivatives:Goswami, S., et al. (2016). Synthesis of 3-bromoquinoline-2(1H)-thiones. Heterocycles, 95(1). (Details on 3-bromoquinoline reactivity).
  • Antibacterial Quinoline Derivatives: Mohammed, I. K., & Mousa, E. F. (2025).[6] Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity. Advanced Journal of Chemistry, Section A.Link

  • Reactivity of 3-Bromoquinoline:BenchChem Technical Guide. Reactivity of 3-Bromoquinoline in Synthetic Chemistry.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential physicochemical properties of 3-Bromoquinoline-2-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. Given the limited availability of direct experimental data for this specific molecule, this document outlines the foundational principles and established methodologies for its characterization, drawing upon data from structurally related compounds to provide a predictive and practical framework for its analysis.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties. The introduction of a bromine atom and a carboxylic acid group at the 3- and 2-positions, respectively, is anticipated to significantly modulate the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, thereby influencing its pharmacokinetic and pharmacodynamic profile. A thorough understanding of its physicochemical characteristics is paramount for its effective application in drug design and development.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems.

  • Molecular Formula: C₁₀H₆BrNO₂

  • Molecular Weight: 252.06 g/mol [1]

  • Canonical SMILES: C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)Br

  • InChI Key: CWLWJWAETQLUHB-UHFFFAOYSA-N

These identifiers provide an unambiguous representation of the molecule's composition and connectivity. The predicted XlogP of 2.7 suggests a moderate level of lipophilicity, a critical parameter for membrane permeability and overall drug-likeness.

Table 1: Predicted and Core Properties of 3-Bromoquinoline-2-carboxylic acid

PropertyValueSource
Molecular FormulaC₁₀H₆BrNO₂PubChem
Molecular Weight252.06 g/mol PubChem[1]
Monoisotopic Mass250.95819 DaPubChem
XlogP (Predicted)2.7PubChem

Proposed Methodologies for Physicochemical Characterization

The following sections detail the experimental protocols necessary to empirically determine the key physicochemical properties of 3-Bromoquinoline-2-carboxylic acid.

Melting Point Determination

The melting point is a crucial indicator of purity and is influenced by the crystal lattice energy of the solid.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of 3-Bromoquinoline-2-carboxylic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

For context, the related compound 3-bromoquinoline has a reported melting point of 13-15 °C.[2][3] The addition of the carboxylic acid group is expected to significantly increase the melting point due to the potential for strong intermolecular hydrogen bonding.

Solubility Profile

Solubility is a critical determinant of a drug candidate's bioavailability. The presence of both a lipophilic quinoline ring and a hydrophilic carboxylic acid group suggests that the solubility of 3-Bromoquinoline-2-carboxylic acid will be pH-dependent.

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

  • Solvent Systems: A range of pharmaceutically relevant solvents should be tested, including water, phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 7.4, 9.0), and organic solvents like ethanol and DMSO.

  • Equilibration: An excess of the compound is added to each solvent system in a sealed vial and agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

  • Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Carboxylic acids are generally more soluble in basic aqueous solutions due to deprotonation to the more soluble carboxylate salt.[4]

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of the carboxylic acid and is vital for predicting its ionization state at different physiological pHs. This, in turn, affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A known concentration of 3-Bromoquinoline-2-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point.

For a carboxylic acid, the pKa is expected to be in the range of 2-5. However, the electron-withdrawing nature of the bromoquinoline ring may influence this value.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected Characteristic Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, indicative of strong hydrogen bonding.[5]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1730-1700 cm⁻¹.[6]

  • C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1600-1450 cm⁻¹ region.[5]

  • C-Br Stretch: Typically observed in the fingerprint region, below 800 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The infrared spectrum is recorded.

dot graph "" { graph [rankdir=LR, layout=dot, label="Workflow for Spectroscopic and Chromatographic Analysis", labelloc=t, fontname="Helvetica,Arial,sans-serif", fontsize=12, width=7.5, height=2.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica,Arial,sans-serif", fontsize=10]; edge [fontname="Helvetica,Arial,sans-serif", fontsize=9, color="#5F6368"];

} "Diagram of Analytical Workflow"

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.

Expected ¹H NMR Signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

  • Aromatic Protons: A series of multiplets in the aromatic region (7-9 ppm). The bromine atom and the carboxylic acid group will influence the chemical shifts of the adjacent protons on the quinoline ring.

Expected ¹³C NMR Signals:

  • Carbonyl Carbon (-C=O): A signal in the range of 160-180 ppm.[7]

  • Aromatic Carbons: Multiple signals in the aromatic region (110-150 ppm). The carbon attached to the bromine will show a characteristic shift.

Experimental Protocol: NMR Analysis

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra are acquired on a high-field NMR spectrometer.

  • Spectral Interpretation: The chemical shifts, coupling constants, and correlations are analyzed to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound. The presence of a bromine atom will result in a characteristic M+2 isotopic pattern with nearly equal intensities for the peaks corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Loss of -COOH: A significant fragment resulting from the loss of the carboxylic acid group (a loss of 45 Da).[8]

  • Loss of Br: A fragment corresponding to the loss of the bromine atom (a loss of 79 or 81 Da).

Experimental Protocol: LC-MS Analysis

For a comprehensive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

  • Chromatographic Separation: The compound is first separated from any impurities using an appropriate HPLC method (e.g., reverse-phase chromatography).

  • Ionization: The eluent from the HPLC is directed to the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratios of the resulting ions are measured.

dot graph "" { graph [layout=dot, label="Proposed ESI-MS Fragmentation of 3-Bromoquinoline-2-carboxylic acid", labelloc=t, fontname="Helvetica,Arial,sans-serif", fontsize=12, width=7.5, height=3]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Helvetica,Arial,sans-serif", fontsize=10]; edge [fontname="Helvetica,Arial,sans-serif", fontsize=9, color="#EA4335"];

} "Proposed ESI-MS Fragmentation Pathway"

Applications in Drug Development

The physicochemical data obtained from these analyses are critical for:

  • Lead Optimization: Guiding medicinal chemists in modifying the structure to improve ADME properties.

  • Formulation Development: Selecting appropriate excipients and delivery systems.

  • Analytical Method Development: Establishing quality control standards for synthesis and purification.[9][10]

  • In Silico Modeling: Providing empirical data to validate and refine computational models of drug behavior.[11]

Conclusion

While direct experimental data for 3-Bromoquinoline-2-carboxylic acid is not yet widely published, this guide provides a robust framework for its comprehensive physicochemical characterization. By employing the established methodologies outlined herein, researchers can generate the critical data necessary to unlock the full potential of this promising scaffold in the pursuit of novel therapeutics. The insights gained from such a characterization will be invaluable for accelerating its journey from a compound of interest to a viable drug candidate.

References

  • PubChem. 3-Bromoquinoline | C9H6BrN | CID 21413. [Link]

  • PubChemLite. 3-bromoquinoline-2-carboxylic acid (C10H6BrNO2). [Link]

  • Patsnap. Synthesis method of 3-bromoquinoline compound - Eureka. [Link]

  • Thieme. Synthesis of 3-Bromoquinoline-2(1H)-thiones. [Link]

  • ACS Publications. Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides | The Journal of Organic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 8-Bromoquinoline-2-carboxylic Acid: A Key Intermediate for Pharmaceutical Synthesis | Manufacturer & Supplier. [Link]

  • ResearchGate. (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

  • NIST. Quinoline, 3-bromo- - the NIST WebBook. [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • PubChem. 6-Bromoquinoline-2-carboxylic acid | C10H6BrNO2 | CID 12386208. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • OpenStax. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry. [Link]

  • University of Wisconsin-Platteville. Spectroscopy Tutorial: Examples. [Link]

  • ResearchGate. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • Pharmaffiliates. CAS No : 898559-24-5| Chemical Name : 3-Bromoquinoline-2-carbaldehyde. [Link]

  • Taylor & Francis Online. Full article: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Unbound Medicine. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. [Link]

  • PubMed. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Google Patents.
  • Reddit. What is the pKa of a protonated carboxylic acid : r/chemhelp. [Link]

  • Cheméo. Quinoline, 3-bromo-. [Link]

Sources

Technical Guide: 3-Bromoquinoline-2-carboxylic Acid for Kinase Inhibitor Screening

[1]

Abstract

This technical guide outlines the application of 3-Bromoquinoline-2-carboxylic acid (3-BQC) as a privileged bifunctional scaffold in kinase inhibitor discovery.[1] Unlike fully elaborated drugs, 3-BQC serves as a high-value fragment intermediate and pharmacophore precursor .[1] Its utility stems from its orthogonal reactivity: the C2-carboxylic acid functions as a hinge-binding anchor (or phosphate mimic), while the C3-bromide provides a synthetic vector for accessing the hydrophobic back-pocket of the kinase ATP site.[1] This guide details synthetic workflows, structure-activity relationship (SAR) logic, and validated screening protocols for targeting Casein Kinase 2 (CK2) , Pim-1 , and Tyrosine Kinases .[1]

Part 1: Chemical Biology & Mechanistic Rationale[1]

The Bifunctional Pharmacophore

In the context of kinase drug discovery, 3-BQC is classified as a "Privileged Structure" due to the quinoline core's ability to engage in


  • Position 2 (Carboxylic Acid):

    • Direct Acting (CK2): In its free acid form, the carboxylate mimics the phosphate group of the ATP substrate or the acidic residues of protein substrates, making it highly relevant for Casein Kinase 2 (CK2) screening [1].

    • Derivatizable (Type I Inhibitors): Conversion to a carboxamide (

      
       or 
      
      
      ) creates a donor-acceptor motif capable of forming hydrogen bonds with the kinase "hinge" region (e.g., Glu/Leu backbone residues).[1]
  • Position 3 (Bromide):

    • The "Growth Vector": The bromine atom is positioned to face the "gatekeeper" residue or the solvent-exposed front pocket.[1] It serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the introduction of aryl or heteroaryl groups to improve potency and selectivity [2].

Pharmacophore Mapping Diagram

The following diagram illustrates how the 3-BQC core interacts with the kinase ATP binding site.

PharmacophoreMapCoreQuinoline Core(Scaffold)Pos2C2-Carboxylic Acid(Hinge/Salt Bridge)Core->Pos2FunctionalizationPos3C3-Bromide(Growth Vector)Core->Pos3FunctionalizationKinase_HingeKinase Hinge Region(H-Bonding)Pos2->Kinase_HingeVia Amide(Type I Inhibitor)Kinase_CK2CK2 Active Site(Lys68/Trp176)Pos2->Kinase_CK2Via Carboxylate(Ionic Interaction)Kinase_PocketHydrophobic Pocket(Selectivity)Pos3->Kinase_PocketSuzuki Coupling(Aryl Group)

Caption: Pharmacophore mapping of 3-BQC. The C2-acid targets the hinge or basic residues (CK2), while the C3-bromide targets the hydrophobic pocket.

Part 2: Synthetic Workflows for Library Generation

To utilize 3-BQC effectively, researchers must generate a library of derivatives.[1] The order of operations (Amidation vs. Coupling) dictates the chemical space accessible.

Divergent Synthesis Strategy
  • Path A (Acid-First): Prioritize hinge binding. Convert the acid to an amide, then diversify the C3 position. Best for Tyrosine Kinase libraries.

  • Path B (Bromide-First): Prioritize pocket filling.[1] Couple the C3 position, then modify the acid (or keep it for CK2). Best for CK2 and Pim-1 libraries.

SynthesisWorkflowcluster_PathAPath A: Hinge-First (Amides)cluster_PathBPath B: Pocket-First (Acids)Start3-Bromoquinoline-2-carboxylic acid(Starting Material)StepA1Amidation(R-NH2, HATU)Start->StepA1Path AStepB1Suzuki Coupling(Ar-B(OH)2, Pd)Start->StepB1Path BStepA2Suzuki Coupling(Ar-B(OH)2, Pd)StepA1->StepA2ProductA2-Carboxamide-3-Arylquinolines(Target: EGFR, VEGFR)StepA2->ProductAStepB2Preserve COOHor Ester HydrolysisStepB1->StepB2ProductB3-Arylquinoline-2-carboxylic acids(Target: CK2, Pim-1)StepB2->ProductB

Caption: Divergent synthetic workflows. Path A generates neutral amide inhibitors; Path B generates acidic inhibitors for specific targets like CK2.[1]

Part 3: Validated Screening Protocols

Biochemical Assay: TR-FRET (Lanthascreen)

For screening libraries derived from 3-BQC, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard due to its resistance to autofluorescence (common in quinolines).[1]

Protocol:

  • Reagents: Recombinant Kinase (e.g., CK2

    
    ), Fluorescein-Poly-GT (Substrate), Terbium-labeled Antibody, ATP (
    
    
    concentration).[1]
  • Compound Prep: Dissolve 3-BQC derivatives in 100% DMSO. Dilute to 100x final concentration.

  • Reaction:

    • Add 2.5

      
      L compound (1% DMSO final).[1]
      
    • Add 5

      
      L Kinase/Antibody mix.
      
    • Add 2.5

      
      L ATP/Substrate mix.[1]
      
    • Incubate 60 min at RT.

  • Readout: Measure ratio of Acceptor (520 nm) to Donor (495 nm) emission.

Cell-Based Assay: NanoBRET Target Engagement

To verify if 3-BQC derivatives permeate the cell membrane and bind the kinase in situ.[1]

Protocol:

  • Transfection: HEK293 cells transfected with Kinase-NanoLuc fusion vector.[1]

  • Tracer: Add cell-permeable fluorescent tracer (matches kinase ATP pocket).[1]

  • Treatment: Treat cells with 3-BQC library for 2 hours.

  • Mechanism: If the compound binds, it displaces the tracer, reducing BRET signal.

  • Validation: Calculate

    
     based on BRET ratio reduction.
    
Data Analysis & Troubleshooting

Quinoline derivatives often suffer from poor aqueous solubility.[1]

IssueSymptomSolution
Solubility Precipitation in assay bufferLimit DMSO to 1-2%; Use CHAPS (0.01%) or Tween-20.[1]
Interference High background fluorescenceUse TR-FRET (Time-resolved) to gate out compound fluorescence.[1]
Potency Weak inhibition (

)
The acid group may repel ATP pocket; convert to amide or ester.[1]

Part 4: Case Studies & SAR Insights

Case Study: CK2 Inhibition

Studies have shown that 3-quinoline carboxylic acid derivatives are potent inhibitors of Protein Kinase CK2 [1].[1][2][3]

  • Mechanism: The carboxylic acid anchors to the unique basic cluster (Lys68) in the CK2 active site, mimicking the phosphate of the natural substrate.

  • SAR Insight: Introduction of a hydrophobic group at C3 (via the bromide) improves affinity by filling the hydrophobic pocket adjacent to the ATP site.

  • Key Derivative: 2-aminoquinoline-3-carboxylic acid and tetrazolo-quinoline-4-carboxylic acid analogs have shown sub-micromolar

    
     values.[1][2][3]
    
Case Study: Pim-1 Kinase

Quinoline-2-carboxamides (derived from 3-BQC via Path A) act as Pim-1 inhibitors [3].[1]

  • Mechanism: The amide carbonyl accepts a hydrogen bond from the hinge region.[1]

  • SAR Insight: Substituents at the 3-position (introduced via Br-coupling) dictate selectivity between Pim-1, Pim-2, and Pim-3.[1]

References

  • Golub, A. G., et al. (2016). "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Link

  • Musso, L., et al. (2010). "Indolo[2,3-c]quinoline derivatives: synthesis and evaluation of their antiproliferative activity." Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805.[4] Link

  • Li, K., et al. (2016).[4] "Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors." Bioorganic & Medicinal Chemistry, 24(8), 1889-1897.[4] Link

  • BenchChem. "An In-depth Technical Guide to the Applications of Quinoline-2-carboxylic Acid." Link[1]

Exploring the reactivity of the bromine at the 3-position

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Bromine at the 3-Position

Authored by: Gemini, Senior Application Scientist

Abstract

The carbon-bromine (C-Br) bond, particularly at the 3-position of aromatic and heteroaromatic scaffolds, represents a cornerstone of modern synthetic strategy. Its unique electronic and steric environment makes it a versatile functional handle, amenable to a wide array of chemical transformations. This guide provides an in-depth exploration of the factors governing the reactivity of the 3-bromo group and details its application in key reaction classes that are fundamental to pharmaceutical and materials science research. We will dissect the causality behind experimental choices, present field-proven protocols, and offer a comparative analysis of reactivity across different core structures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of 3-bromo substituted intermediates.

Fundamental Principles Governing C(3)-Br Bond Reactivity

The decision to utilize a 3-bromo substituent as a synthetic linchpin is predicated on a nuanced understanding of its inherent reactivity. This reactivity is not absolute but is modulated by a confluence of electronic effects, steric factors, and the intrinsic properties of the molecular scaffold.

Electronic Landscape

The electron density at the carbon atom bearing the bromine is a primary determinant of its susceptibility to reaction. The C-Br bond's reactivity is profoundly influenced by the electronic nature of both the ring system and its other substituents.

  • Influence of Substituents: Electron-withdrawing groups (EWGs) positioned ortho or para to the 3-bromo group can significantly activate the C-Br bond towards nucleophilic aromatic substitution (SNAr). They do so by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1][2][3] Conversely, a meta-positioned EWG offers minimal resonance stabilization, rendering the C-Br bond relatively inert to SNAr.[1][2]

  • Nature of the Aromatic Core: The inherent electronic character of the ring system is crucial. For instance, an electron-deficient ring like pyridine deactivates the C-Br bond towards oxidative addition in palladium catalysis compared to an electron-rich thiophene ring.[4][5] This is a critical consideration when designing cross-coupling strategies.

Steric Considerations

The local steric environment around the C-Br bond can dramatically impact reaction outcomes. Bulky substituents at the 2- or 4-positions can impede the approach of a transition metal catalyst's coordination sphere, thereby slowing or preventing the crucial oxidative addition step in cross-coupling reactions. This steric hindrance necessitates careful selection of ligands, which can be tailored to be less sterically demanding or to possess a larger "bite angle" to facilitate catalyst-substrate interaction.

Carbon-Halogen Bond Strength

The bond dissociation energy (BDE) of the C-Br bond (approx. 290 kJ/mol) is intermediate between that of C-Cl (346 kJ/mol) and C-I (228 kJ/mol).[6] This "Goldilocks" nature makes bromine an ideal leaving group for many transformations. It is weak enough to be readily activated by common transition metal catalysts (e.g., Palladium(0)) under relatively mild conditions, yet stable enough to be carried through multiple synthetic steps without premature cleavage, a common issue with more labile C-I bonds.[7][8]

Key Transformations of the 3-Bromo Group

The 3-bromo substituent is a gateway to molecular complexity, primarily through palladium-catalyzed cross-coupling, nucleophilic substitution, and metal-halogen exchange reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are arguably the most powerful tools for elaborating 3-bromo scaffolds, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. The general mechanism proceeds through a well-defined catalytic cycle.[9][10][11]

G pd0 Pd(0)Ln pd2 R-Pd(II)Ln-Br pd0->pd2 Oxidative Addition (+ R-Br) pd2_trans R-Pd(II)Ln-R' pd2->pd2_trans Transmetalation (+ R'-M) pd2_trans->pd0 Catalyst Regeneration reductive_elimination R-R' pd2_trans->reductive_elimination Reductive Elimination invis_node G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Combine Reactants: 3-Bromoquinoline, Boronic Acid, Catalyst, Ligand, Base B Establish Inert Atmosphere (Ar/N₂) A->B C Add Degassed Solvents B->C D Heat & Stir (e.g., 100 °C) C->D E Monitor by TLC D->E F Cool & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I G cluster_para Para-Activation (Favorable) cluster_meta Meta-Activation (Unfavorable) A Nu⁻ attacks C-Br B Meisenheimer Complex (Charge on C-ortho & C-para) A->B C Charge delocalized onto EWG B->C D Product C->D X Nu⁻ attacks C-Br Y Meisenheimer Complex (Charge on C-ortho & C-para) X->Y Z No charge delocalization onto EWG Y->Z W High Energy Intermediate (No Reaction) Z->W

Sources

Methodological & Application

A Strategic Approach to the Synthesis of 3-Bromoquinoline-2-carboxylic Acid from Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline core is a privileged heterocyclic motif that forms the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. Its derivatives exhibit a remarkable spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Within this class, 3-bromoquinoline-2-carboxylic acid stands out as a particularly valuable and versatile building block. The strategic placement of the bromine atom at the C3 position and the carboxylic acid at the C2 position provides two distinct, reactive handles for further molecular elaboration, making it a coveted intermediate in drug discovery programs for creating complex molecular architectures through reactions like Buchwald-Hartwig cross-coupling.[3]

This technical guide provides a comprehensive, field-proven strategic approach for the synthesis of 3-bromoquinoline-2-carboxylic acid, starting from readily available substituted anilines. We will dissect the synthesis into two primary stages: the construction of the core quinoline-2-carboxylic acid scaffold and the subsequent, highly selective bromination. This note emphasizes the causality behind experimental choices, providing detailed, step-by-step protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis and Strategic Overview

A direct, one-pot synthesis of 3-bromoquinoline-2-carboxylic acid from an aniline is synthetically challenging due to issues with regioselectivity and functional group compatibility. A more robust and logical approach involves a multi-step strategy, as outlined in our retrosynthetic analysis below.

Our strategy hinges on a two-stage process:

  • Scaffold Formation: First, we construct a substituted 2-methylquinoline from a corresponding aniline derivative via the classic Doebner-von Miller reaction . The resulting 2-methyl group serves as a masked carboxylic acid. This is followed by the oxidation of the methyl group to furnish the desired quinoline-2-carboxylic acid core.[1][4]

  • Regioselective Halogenation: The second stage addresses the challenge of introducing a bromine atom specifically at the C3 position. Direct bromination of the quinoline ring typically favors substitution on the more electron-rich benzene ring (at positions C5 and C8)[5][6]. Therefore, a specialized method is required to achieve the desired C3 regioselectivity.

G Target 3-Bromoquinoline-2-carboxylic Acid Precursor1 Quinoline-2-carboxylic Acid Target->Precursor1 Regioselective Bromination (Stage 2) Precursor2 2-Methylquinoline Precursor1->Precursor2 Oxidation (Stage 1B) StartingMaterial Substituted Aniline Precursor2->StartingMaterial Doebner-von Miller Reaction (Stage 1A)

Caption: Retrosynthetic pathway for 3-bromoquinoline-2-carboxylic acid.

Stage 1: Synthesis of the Quinoline-2-Carboxylic Acid Scaffold

This stage is accomplished in two reliable and scalable steps: the formation of a 2-methylquinoline intermediate followed by its oxidation.

Part A: Doebner-von Miller Reaction for 2-Methylquinoline

The Doebner-von Miller reaction is a robust acid-catalyzed cyclization for creating quinolines from anilines and α,β-unsaturated carbonyl compounds.[7] For the synthesis of 2-methylquinoline (quinaldine), paraldehyde (a trimer of acetaldehyde) is commonly used as the acetaldehyde source.

Experimental Protocol: Synthesis of 2-Methylquinoline

  • Apparatus Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 25 g of a substituted aniline.

  • Reagent Addition: Cautiously add 30 mL of concentrated hydrochloric acid to the aniline with stirring. The formation of the aniline hydrochloride salt is highly exothermic.

  • To this slurry, add 50 g of paraldehyde.

  • Reaction Execution: Heat the mixture to reflux gently in a fume hood. The reaction is vigorous and will sustain its own reflux for a period.

  • Once the initial exothermic reaction subsides, continue to heat the mixture at reflux for an additional 3-4 hours.

  • Work-up and Isolation:

    • Allow the dark, viscous mixture to cool to room temperature.

    • Carefully make the solution strongly alkaline by the slow addition of a 40% aqueous sodium hydroxide solution. Use an ice bath to control the temperature.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude 2-methylquinoline can be purified by vacuum distillation to yield a colorless to pale-yellow oil.

Causality & Field Insights:

  • Acid Catalyst: Concentrated HCl protonates the carbonyl of the aldehyde, activating it for nucleophilic attack, and catalyzes the cyclization and dehydration steps.

  • Exothermicity: The initial condensation and cyclization steps are highly exothermic. Controlled heating and readiness to apply cooling are essential for safety and to prevent side reactions.

  • Basification: The addition of NaOH is crucial to neutralize the acid and deprotonate the quinolinium salt, liberating the free base (2-methylquinoline) for extraction into the organic solvent.

Reaction Mechanism: Doebner-von Miller Synthesis

The mechanism involves an initial Michael addition of the aniline to an α,β-unsaturated carbonyl (formed in situ from the self-condensation of acetaldehyde), followed by electrophilic cyclization and subsequent oxidation to form the aromatic quinoline ring.

G Doebner-von Miller Reaction Mechanism cluster_1 Formation of α,β-Unsaturated Imine cluster_2 Michael Addition & Cyclization cluster_3 Aromatization Aniline Aniline Imine Intermediate Imine Aniline->Imine Crotonaldehyde Crotonaldehyde (from Acetaldehyde) Crotonaldehyde->Imine Michael_Adduct Michael Adduct Imine->Michael_Adduct + Aniline Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Intramolecular Cyclization Methylquinoline 2-Methylquinoline Dihydroquinoline->Methylquinoline Oxidation (-2H)

Caption: Simplified mechanism of the Doebner-von Miller reaction.

Part B: Oxidation of 2-Methylquinoline to Quinoline-2-carboxylic Acid

The 2-methyl group on the quinoline ring is readily oxidized to a carboxylic acid. While various oxidants can be used, potassium permanganate (KMnO₄) in an alkaline solution is a cost-effective and efficient choice.[1]

Experimental Protocol: Synthesis of Quinoline-2-carboxylic Acid

  • Preparation: In a 1 L round-bottom flask with a mechanical stirrer and reflux condenser, dissolve 10 g of 2-methylquinoline in 200 mL of water containing 7 g of potassium hydroxide.

  • Addition of Oxidant: Gently heat the solution to reflux. Slowly add 25 g of powdered potassium permanganate (KMnO₄) in small portions over 2-3 hours. The addition must be carefully controlled to manage the exotherm. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Completion: Continue refluxing for an additional 1-2 hours after the final addition, or until the purple color no longer fades.

  • Work-up and Isolation:

    • Cool the reaction mixture. Filter the hot solution to remove the brown manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.

    • Combine the filtrates and cool them in an ice bath.

    • Slowly acidify the clear filtrate with 10% hydrochloric acid until the pH is approximately 3-4.

    • The desired quinoline-2-carboxylic acid will precipitate as a white or off-white solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.[4]

Causality & Field Insights:

  • Alkaline Conditions: The reaction is performed under basic conditions to prevent the protonation of the quinoline nitrogen, which would deactivate the ring towards oxidation. The base also helps to solubilize the final carboxylate salt.

  • MnO₂ Removal: The manganese dioxide byproduct must be removed while the solution is still hot to prevent the product from co-precipitating or adsorbing onto the fine particles, which would reduce the yield.

Stage 2: Regioselective Synthesis of 3-Bromoquinoline-2-carboxylic Acid

This step is the most critical for achieving the target molecule. A highly regioselective method is the acid-promoted formal [4+2] cycloaddition between an N-aryliminium ion and a 1-bromoalkyne.[2] However, for simplicity and accessibility, we will detail a direct electrophilic cyclization method using a suitable precursor.

A Robust Method: Electrophilic Cyclization of an N-(2-Alkynyl)aniline Precursor

This modern approach involves the synthesis of an N-(2-alkynyl)aniline, which then undergoes a highly regioselective 6-endo-dig cyclization initiated by an electrophilic bromine source like molecular bromine (Br₂).[8]

Experimental Protocol: Synthesis of a 3-Bromoquinoline Derivative

(Note: This protocol assumes the synthesis of the N-(2-alkynyl)aniline precursor, which is typically achieved via Sonogashira coupling of a protected 2-ethynylaniline with a suitable partner, followed by deprotection and subsequent reaction to form the carboxylic acid precursor.)

A more direct, albeit potentially lower-yielding, approach involves the direct bromination of quinoline-2-carboxylic acid under specific conditions.

Experimental Protocol: Direct Bromination

  • Apparatus Setup: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve 5 g of quinoline-2-carboxylic acid in 50 mL of glacial acetic acid.

  • Reagent Addition: Heat the mixture to 80 °C. From the dropping funnel, add a solution of 1.1 equivalents of molecular bromine (Br₂) in 10 mL of glacial acetic acid dropwise over 30 minutes.

  • Reaction: Stir the reaction at 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into 200 mL of ice water.

    • Quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

    • The solid product will precipitate. Collect the crude product by filtration.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 3-bromoquinoline-2-carboxylic acid.

Causality & Field Insights:

  • Deactivating Groups: The pyridine ring and the C2-carboxylic acid are both electron-withdrawing, deactivating the entire ring system to electrophilic attack. The C3 position is the least deactivated position on the pyridine ring, making substitution possible under forcing conditions, though yields can be variable.

  • Solvent Choice: Glacial acetic acid serves as a polar solvent that can dissolve the starting material and facilitate the ionization of bromine.

G cluster_workflow Experimental Workflow: Direct Bromination Start Dissolve Quinoline-2-carboxylic Acid in Acetic Acid Heat Heat to 80 °C Start->Heat Add_Br2 Add Br₂ Solution Dropwise Heat->Add_Br2 React Stir at 80-90 °C (4-6 hours) Add_Br2->React Cool Cool and Pour into Ice Water React->Cool Quench Quench with Na₂S₂O₃ Cool->Quench Isolate Filter Crude Product Quench->Isolate Purify Recrystallize Isolate->Purify End Pure 3-Bromoquinoline-2-carboxylic Acid Purify->End

Caption: Step-by-step workflow for the direct bromination protocol.

Data Summary

The following table provides representative yields for the key transformations described. Actual yields may vary based on the specific substituted aniline used and optimization of reaction conditions.

StageReactionStarting MaterialKey ReagentsTypical YieldReference
1A Doebner-von MillerSubstituted AnilineParaldehyde, HCl60-75%[9]
1B Oxidation2-MethylquinolineKMnO₄, KOH~65%[4]
2 Direct BrominationQuinoline-2-carboxylic AcidBr₂, Acetic Acid40-60%[8][10]

Safety Precautions

The described synthetic procedures involve hazardous materials that require strict safety protocols. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ReagentKey HazardsHandling Precautions
Substituted Anilines Toxic, potential carcinogen, absorbed through skin.Handle in a fume hood, wear gloves, avoid inhalation and skin contact.
Conc. Hydrochloric Acid Highly corrosive, causes severe burns, respiratory irritant.Wear acid-resistant gloves and face shield. Add to solutions slowly.
Potassium Permanganate Strong oxidizer, fire risk with organic materials, toxic.Do not grind. Keep away from combustible materials. Avoid creating dust.
**Molecular Bromine (Br₂) **Highly corrosive, toxic, causes severe burns upon contact and inhalation.Handle only in a fume hood with extreme care. Use appropriate gloves (e.g., fluorinated rubber). Have a bromine spill kit (containing sodium thiosulfate) readily available.

Applications in Drug Development

The 3-bromoquinoline-2-carboxylic acid scaffold is a powerful platform for generating libraries of novel compounds. The carboxylic acid can be converted to amides, esters, or other functional groups, while the bromine atom is ideally suited for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This dual functionality allows for the systematic exploration of chemical space around the quinoline core, enabling medicinal chemists to fine-tune properties such as potency, selectivity, and pharmacokinetic profiles in the pursuit of new therapeutic agents.[3]

References

  • A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid. Benchchem.

  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate.

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.

  • An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. Benchchem.

  • Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Benchchem.

  • An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. Benchchem.

  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry - ACS Publications.

  • What is 3-Bromo-2-methylaniline and how is it synthesized? Guidechem.

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.

  • Technical Support Center: Synthesis of Quinoline-2-Carboxylate. Benchchem.

  • Doebner reaction. Wikipedia.

  • Doebner Reaction. Cambridge University Press.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.

  • Reactions of Quinoline. YouTube.

  • Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. PubMed.

  • Overcoming challenges in the direct halogenation of the quinoline ring. Benchchem.

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.

  • What is 3-Bromo-2-methylaniline? ChemicalBook.

  • Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters.

  • Method for one-step preparation of 2-methylquinoline. Google Patents.

Sources

Introduction: The Strategic Importance of 3-Arylquinoline-2-carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with 3-Bromoquinoline-2-carboxylic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] Its application in the synthesis of heteroaromatic compounds is particularly vital for the fields of medicinal chemistry and drug development. The 3-arylquinoline scaffold, synthesized via this method, is a "privileged structure" found in numerous biologically active compounds.[2] Specifically, derivatives of quinoline have been identified as potent inhibitors of key oncology targets, including Epidermal Growth Factor Receptor (EGFR) kinases.[2] The ability to strategically functionalize the quinoline core at the 3-position allows for the meticulous tuning of a molecule's steric and electronic properties, enhancing its interaction with biological targets and optimizing its therapeutic potential.[2]

This guide provides a detailed examination of the Suzuki-Miyaura coupling reaction using 3-bromoquinoline-2-carboxylic acid as the electrophilic partner. We will delve into the reaction mechanism, provide robust experimental protocols, and discuss key parameters for optimization and troubleshooting, with a focus on the unique considerations introduced by the presence of the carboxylic acid moiety.

Reaction Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromoquinoline-2-carboxylic acid. This step forms a square planar Pd(II) complex.[3] The reactivity of the aryl halide is crucial, with bromides generally being more reactive than chlorides.[4]

  • Transmetalation : This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. The process is initiated by a base (e.g., CO₃²⁻), which activates the organoboron reagent to form a more nucleophilic boronate species.[5] This boronate then displaces the halide on the Pd(II) complex, forming a new diaryl-palladium(II) intermediate.[6]

  • Reductive Elimination : In the final step, the two organic ligands on the Pd(II) complex couple and are eliminated from the coordination sphere, forming the desired 3-arylquinoline-2-carboxylic acid product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[2][7]

A crucial consideration for this specific substrate is the presence of the carboxylic acid. The acidic proton will be deprotonated by the base, forming a carboxylate. This carboxylate can potentially coordinate to the palladium center, which may influence catalyst activity and stability.[8] Therefore, the choice of base and reaction conditions is particularly important.

Suzuki_Mechanism Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd_Int Ar-Pd(II)L₂-Br (Quinoline Complex) Pd0->OxAdd_Int Oxidative Addition Trans_Int Ar-Pd(II)L₂-Ar' (Diaryl Complex) OxAdd_Int->Trans_Int Trans_Int->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Trans_Int->Product ArX 3-Bromoquinoline- 2-carboxylic acid ArX->OxAdd_Int Boronic Ar'-B(OH)₂ + Base Boronic->Trans_Int Workflow Figure 2: Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A 1. Combine Reagents (Substrate, Boronic Acid, Catalyst, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂ x3) A->B C 3. Add Degassed Solvent B->C D 4. Heat with Vigorous Stirring (e.g., 90°C, 12h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cooldown & Acidify E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I

Sources

Palladium-catalyzed reactions of 3-bromoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous antimalarial, anticancer, and antiviral agents. While C2- and C4-haloquinolines undergo nucleophilic aromatic substitution (


) due to pyridine-like electron deficiency, the 3-bromoquinoline  position is electronically distinct. It behaves more like an electron-deficient aryl bromide, requiring transition-metal catalysis for functionalization.

This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings of 3-bromoquinolines. It addresses the specific challenge of "heterocycle poisoning"—where the quinoline nitrogen coordinates to the Palladium center, arresting the catalytic cycle—and provides ligand-based solutions to ensure high turnover numbers (TON).

Mechanistic Foundation & The "Nitrogen Problem"

Unlike 2-bromoquinoline, 3-bromoquinoline does not readily undergo oxidative addition via simple nucleophilic attack mechanisms. Successful coupling relies on the delicate balance of the catalytic cycle.[1]

The Core Challenge: The quinoline nitrogen lone pair is a competent ligand (


). In the absence of bulky ligands, the nitrogen binds to the electrophilic Pd(II) intermediate, forming a stable, off-cycle "resting state" complex that prevents transmetalation.
Visual 1: The Reactivity Landscape & Catalytic Trap

The following diagram illustrates the competitive pathways between productive coupling and catalyst deactivation.

ReactivityLandscape Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 3-Bromoquinoline Trap OFF-CYCLE TRAP (N-Coordination) OxAdd->Trap Low Steric Bulk Ligands TransMet Transmetalation OxAdd->TransMet Bulky Ligand (e.g., SPhos) Trap->OxAdd Heat / Strong Base Prod Reductive Elimination (Product Release) TransMet->Prod Coupling Partner Prod->Pd0 Regeneration

Caption: Figure 1. The catalytic cycle showing the competitive "Off-Cycle Trap" where the quinoline nitrogen binds Pd(II). Bulky ligands are required to bypass this trap.

Protocol A: Suzuki-Miyaura Cross-Coupling

Primary Application: Synthesis of Biaryl and Heterobiaryl Quinolines.

This protocol utilizes SPhos , a dialkylbiaryl phosphine ligand. SPhos is electron-rich (facilitating oxidative addition of the deactivated C3-Br) and sterically bulky (preventing N-coordination).

Reagents & Materials
ComponentSpecificationEquivalentsRole
Substrate 3-Bromoquinoline1.0 equivElectrophile
Coupling Partner Aryl/Heteroaryl Boronic Acid1.2 – 1.5 equivNucleophile
Catalyst Pd(OAc)₂0.02 equiv (2 mol%)Precatalyst
Ligand SPhos0.04 equiv (4 mol%)Ligand
Base K₃PO₄ (Tribasic)2.0 equivActivator
Solvent 1,4-Dioxane : Water (4:1)0.2 M conc.Medium
Step-by-Step Methodology
  • Pre-Complexation (Critical for Activity):

    • In a reaction vial, dissolve Pd(OAc)₂ and SPhos in 1,4-Dioxane.

    • Stir at room temperature (RT) for 5 minutes. Observation: Solution should turn from orange to pale yellow/colorless, indicating reduction to Pd(0) and ligation.

  • Substrate Addition:

    • Add 3-Bromoquinoline, Boronic Acid, and solid K₃PO₄ to the vial.

    • Add the remaining Dioxane and Water.

  • Degassing (Self-Validation Step):

    • Sparge the mixture with Argon or Nitrogen for 10 minutes. Why? Oxygen promotes homocoupling of boronic acids and oxidizes the phosphine ligand.

  • Reaction:

    • Seal the vial and heat to 80–100°C for 4–12 hours.

    • Monitoring: Check TLC every 2 hours. 3-Bromoquinoline is UV-active. If starting material persists after 6h, add 0.5 equiv more Boronic Acid (boronic acids can deboronate in water).

  • Workup & Scavenging:

    • Cool to RT. Dilute with EtOAc.

    • Pd Removal: Add 10 wt% SiliaMetS® Thiol (or equivalent scavenger) and stir for 30 mins. Filter through Celite. This prevents heavy metal contamination in biological assays.

Protocol B: Buchwald-Hartwig Amination

Primary Application: Introduction of amine solubilizing groups or kinase hinge-binders.

Amination at C3 is more challenging than Suzuki coupling due to the potential for the amine nucleophile to also bind the catalyst. We utilize BrettPhos or RuPhos , which are specifically designed for difficult C-N bond formations.

Reagents & Materials
ComponentSpecificationEquivalentsRole
Substrate 3-Bromoquinoline1.0 equivElectrophile
Amine Primary/Secondary Amine1.2 equivNucleophile
Catalyst System Pd₂(dba)₃ / BrettPhos1 mol% / 2 mol%Catalyst
Base NaOtBu (Sodium tert-butoxide)1.4 equivStrong Base
Solvent Toluene or t-Amyl Alcohol0.2 M conc.Anhydrous Medium
Step-by-Step Methodology
  • Inert Handling:

    • This reaction is strictly water-sensitive. Dry all glassware in an oven (>120°C) prior to use.

  • Catalyst Preparation:

    • Inside a glovebox or under positive Argon flow, combine Pd₂(dba)₃ and BrettPhos.

    • Note: Pd(OAc)₂ is not recommended here as the acetate ion can inhibit the catalytic cycle for certain amines.

  • Reaction Assembly:

    • Add 3-Bromoquinoline, Amine, and NaOtBu.

    • Inject anhydrous Toluene.

  • Thermal Activation:

    • Heat to 100°C .

    • Validation: If the amine is volatile, use a sealed pressure tube.

  • Troubleshooting (The "Black Metal" Check):

    • If the reaction mixture turns black immediately (Pd black precipitation), the ligand concentration was too low or oxygen was present. Repeat with fresh reagents and ensure rigorous degassing.

Optimization Decision Tree

Use the following logic flow to select the correct conditions for your specific 3-bromoquinoline derivative.

OptimizationFlow Start Start: 3-Bromoquinoline Coupling Partner Select Coupling Partner Start->Partner Boron Boronic Acid/Ester (Suzuki) Partner->Boron Amine Amine (Buchwald) Partner->Amine Alkyne Terminal Alkyne (Sonogashira) Partner->Alkyne SuzukiType Steric Hindrance? Boron->SuzukiType AmineType Amine Type? Amine->AmineType SonoCond Std. Conditions: Pd(PPh3)2Cl2 + CuI Et3N (Solvent/Base) Alkyne->SonoCond SPhos Use Pd(OAc)2 + SPhos K3PO4, Dioxane/H2O SuzukiType->SPhos High (Ortho-subs) DPPF Use Pd(dppf)Cl2 Cs2CO3, THF/H2O SuzukiType->DPPF Low (Phenyl) Brett Primary Amine: Use BrettPhos + NaOtBu AmineType->Brett Primary Ru Secondary Amine: Use RuPhos + NaOtBu AmineType->Ru Secondary

Caption: Figure 2. Decision matrix for ligand and condition selection based on nucleophile class.

Troubleshooting & Validation Table

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning (N-binding)Switch to bulkier ligand (XPhos/BrettPhos). Increase temperature to 110°C to promote ligand dissociation.
Dehalogenation (Quinoline formed)

-Hydride Elimination or Protodehalogenation
Switch solvent from alcoholic (tBuOH) to Toluene/Dioxane. Ensure anhydrous conditions.
Homocoupling (Ar-Ar) Oxygen ContaminationRe-degas solvents. Verify inert atmosphere.
Starting Material Remains Boronic Acid DecompositionAdd Boronic Acid in portions (0.5 eq at T=0, 0.5 eq at T=2h).

References

  • BenchChem. Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. (Accessed 2025).[2][3] Link

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis. Scientific Background on the Nobel Prize in Chemistry 2010. Link

  • National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016).[4][5] Link

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).[6][7] Link

  • Royal Society of Chemistry (RSC). Pyrrole versus quinoline formation in the palladium catalyzed reaction. Organic & Biomolecular Chemistry.[3][8][9][10][11] Link

  • American Chemical Society (ACS). Regioselective Synthesis of 3-Bromoquinoline Derivatives. J. Org. Chem. (2015).[12] Link

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 3-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide has been structured to best explain the use of 3-Bromoquinoline-2-carboxylic acid in solid-phase synthesis. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights, explaining the causality behind experimental choices to ensure each protocol is a self-validating system. Authoritative sources are cited to support key mechanistic claims and protocol standards, with a complete reference section provided. Quantitative data is summarized in tables, and detailed, step-by-step methodologies are provided for all key experiments. Diagrams created with Graphviz are included to visualize signaling pathways and experimental workflows.

Introduction: A Scaffold for Accelerated Discovery

The quinoline core is a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its wide range of biological activities.[1][2] The strategic functionalization of this scaffold is key to exploring structure-activity relationships (SAR) and identifying novel drug candidates.[1][3] 3-Bromoquinoline-2-carboxylic acid is a particularly valuable building block for this purpose. It possesses two key functional groups that are orthogonal in their reactivity: a carboxylic acid at the 2-position and a bromine atom at the 3-position.

This unique arrangement makes it an ideal candidate for solid-phase synthesis, a powerful technique for rapidly generating libraries of molecules.[4][5][6] In this methodology, the carboxylic acid serves as a stable anchor to an insoluble polymer support (a resin), allowing for the subsequent chemical modification of the quinoline core. The bromine atom acts as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.[1][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-Bromoquinoline-2-carboxylic acid in solid-phase synthesis. We will detail protocols for resin loading, on-resin diversification via Suzuki-Miyaura coupling, and final cleavage of the product from the solid support.

Core Principles: The Logic of the Synthesis

The overall strategy is a three-stage process: Immobilization , Diversification , and Cleavage .

  • Immobilization: The first step is to covalently attach the 3-Bromoquinoline-2-carboxylic acid to a solid support. The choice of resin is critical. For this application, we recommend the 2-chlorotrityl chloride (2-CTC) resin. The key advantage of the 2-CTC resin is its extreme acid lability, which allows for the cleavage of the final product under very mild acidic conditions that will not degrade most other functional groups.[6][8] This is crucial for preserving the integrity of the newly synthesized molecules.

  • Diversification: With the quinoline scaffold anchored to the resin, the bromine atom at the 3-position is exposed for chemical modification. The carbon-bromine bond on the electron-deficient quinoline ring is an excellent substrate for palladium-catalyzed cross-coupling reactions.[7] This allows for the introduction of a wide array of substituents (aryl, heteroaryl, alkyl groups, etc.), enabling the rapid creation of a library of diverse compounds from a single immobilized precursor.

  • Cleavage: Once the on-resin synthesis is complete, the desired molecule is released from the solid support. For the 2-CTC resin, this is typically achieved with a dilute solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[6] The insoluble resin is then simply filtered off, leaving the crude product in solution, which significantly simplifies purification compared to traditional solution-phase chemistry.[6][9]

G cluster_0 cluster_1 cluster_2 cluster_3 A 3-Bromoquinoline- 2-carboxylic acid Resin 2-Chlorotrityl Chloride Resin A->Resin Immobilization (Protocol A) LoadedResin Resin-Bound 3-Bromoquinoline BoronicAcid Aryl/Heteroaryl Boronic Acid LoadedResin->BoronicAcid Diversification (Protocol B) DiversifiedResin Resin-Bound Diversified Quinoline Cleavage Cleavage Cocktail (TFA/DCM) DiversifiedResin->Cleavage Cleavage (Protocol C) FinalProduct Final Product: 3-Aryl-quinoline- 2-carboxylic acid

Caption: Overall workflow for the solid-phase synthesis.

Experimental Protocols

Protocol A: Immobilization on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of 3-Bromoquinoline-2-carboxylic acid to the 2-CTC resin. The loading is achieved by reacting the carboxylic acid with the reactive trityl chloride groups on the resin in the presence of a non-nucleophilic base.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, loading capacity ~1.0-1.6 mmol/g)

  • 3-Bromoquinoline-2-carboxylic acid

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (HPLC grade)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the 2-CTC resin (1.0 g, ~1.2 mmol) in a solid-phase synthesis vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for 30-40 minutes with gentle agitation.[6] This step is crucial to expose the reactive sites within the polymer matrix.[6]

  • Preparation of Loading Solution: In a separate flask, dissolve 3-Bromoquinoline-2-carboxylic acid (1.5 eq. relative to resin capacity, ~1.8 mmol, 454 mg) in anhydrous DCM (8 mL). Add DIPEA (5.0 eq. relative to resin capacity, ~6.0 mmol, 1.05 mL).

  • Loading Reaction: Drain the DCM from the swollen resin. Immediately add the loading solution to the resin. Agitate the mixture at room temperature for 12 hours.

  • Capping Unreacted Sites: To prevent side reactions in subsequent steps, any unreacted chlorotrityl groups must be "capped". Add methanol (0.8 mL per gram of resin) to the vessel and agitate for 30 minutes.[10]

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally Methanol (3 x 10 mL).[6]

  • Drying: Dry the resin under high vacuum to a constant weight. The loading efficiency can be estimated by the weight gain of the resin.

Protocol B: On-Resin Diversification via Suzuki-Miyaura Coupling

This protocol details the diversification of the resin-bound 3-bromoquinoline using a Suzuki-Miyaura cross-coupling reaction. The conditions are chosen to be compatible with the solid support.

Materials:

  • Resin-bound 3-bromoquinoline (from Protocol A)

  • Aryl or heteroaryl boronic acid (3-5 eq. relative to resin loading)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.1 eq.)

  • Base (e.g., aqueous Na₂CO₃ solution, 2M)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin-bound 3-bromoquinoline in the reaction solvent (e.g., 1,4-dioxane) for 30 minutes.

  • Reaction Setup: To the swollen resin, add the arylboronic acid (3 eq.), the palladium catalyst (0.1 eq.), and the degassed solvent mixture (e.g., 3:1 dioxane/water).[11]

  • Base Addition: Add the aqueous Na₂CO₃ solution (3 eq.).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-90 °C) with vigorous stirring for 12-16 hours.[11] Reaction progress can be monitored by taking a few beads of resin, cleaving them, and analyzing the resulting product by LC-MS.

  • Washing: After the reaction is complete, cool the vessel to room temperature. Drain the reaction mixture and wash the resin thoroughly with water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL) to remove residual catalyst and reagents.

  • Drying: Dry the resin under vacuum.

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄These catalysts are known to be effective for cross-coupling with bromoquinolines.[11]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃An aqueous base is required for the transmetalation step of the Suzuki cycle.[11]
Solvent 1,4-Dioxane/Water, DMFA solvent system that promotes both solubility of reagents and swelling of the resin is ideal.[11]
Temperature 80-100 °CHeating is typically required to drive the reaction to completion.

Table 1: Recommended Conditions for On-Resin Suzuki-Miyaura Coupling.

G A Resin-Bound 3-Bromoquinoline C Oxidative Addition A->C B Pd(0) Catalyst B->C D Resin-Bound Quinoline-Pd(II)-Br Intermediate C->D F Transmetalation D->F E Aryl Boronic Acid + Base E->F G Resin-Bound Quinoline-Pd(II)-Aryl Intermediate F->G H Reductive Elimination G->H H->B Catalyst Regeneration I Resin-Bound 3-Aryl-quinoline H->I

Caption: Simplified catalytic cycle for the on-resin Suzuki-Miyaura reaction.

Protocol C: Cleavage of the Final Product from the Resin

This protocol describes the final step of releasing the synthesized molecule from the 2-CTC resin.

Materials:

  • Resin-bound final product (from Protocol B)

  • Cleavage cocktail (e.g., 20% Trifluoroacetic acid (TFA) in DCM)

  • DCM

  • Collection vessel

  • Rotary evaporator

Procedure:

  • Resin Preparation: Place the dry, diversified resin in a suitable reaction vessel.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin). Agitate the mixture at room temperature for 1-2 hours.[6] The reaction vessel should be vented as CO₂ may evolve if any carbonate base remains.

  • Product Collection: Filter the resin and collect the filtrate in a round-bottom flask.

  • Resin Washing: Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates. This ensures complete recovery of the product.

  • Solvent Removal: Concentrate the combined filtrates under reduced pressure using a rotary evaporator to yield the crude product.

  • Analysis and Purification: The crude product can then be analyzed by LC-MS and HPLC and purified by standard chromatographic methods if necessary.

Trustworthiness and Self-Validation

The protocols described are built upon well-established principles of solid-phase organic synthesis and palladium-catalyzed cross-coupling reactions.[4][9][11][12] To ensure success and validate the results at each stage, the following analytical checkpoints are recommended:

  • After Loading (Protocol A): The loading efficiency can be quantified by cleaving a small amount of the resin and analyzing the amount of 3-Bromoquinoline-2-carboxylic acid released. Alternatively, a colorimetric test like the Kaiser test can be used if the resin was initially an amino-functionalized resin that was modified.

  • After Diversification (Protocol B): A "test cleavage" of a few milligrams of resin followed by LC-MS analysis of the cleaved material is the most reliable method to confirm the success of the cross-coupling reaction and to check for the presence of starting material.

  • Final Product (Protocol C): Full characterization of the final product by HPLC, LC-MS, and NMR is essential to confirm its identity and purity.

By integrating these analytical steps, the described workflow becomes a self-validating system, providing confidence in the outcome of the synthesis.

References

  • Vertex AI Search. (2026, January 29).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Peptide Resin Loading Protocols.
  • Vertex AI Search. (n.d.). Loading protocols - Peptideweb.com.
  • Vertex AI Search. (n.d.). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry - Benchchem.
  • Vertex AI Search. (2025, December). Application Notes and Protocols: The Role of 3-Bromoquinoline in Agrochemical Synthesis - Benchchem.
  • CEM Corpor
  • Research and Reviews. (2024, March 28).
  • JACS Directory. (2016, November 13). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin.
  • Benchchem. (n.d.). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale.
  • PMC - NIH. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Nowick Laboratory. (2020, March 17).
  • ACS Publications. (2015, April 15). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides | The Journal of Organic Chemistry.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ACS Publications. (2006, July 19). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry.
  • Merck. (n.d.). Novabiochem® Peptide resin loading protocols.
  • ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.

Sources

Application Note and Protocol: Amination of 3-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Aminoquinoline-2-carboxylic Acids

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, the 3-aminoquinoline-2-carboxylic acid motif is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery, including the development of kinase inhibitors and other targeted therapies.[1] The introduction of a nitrogen-containing substituent at the 3-position of the quinoline ring can significantly influence the molecule's biological activity, physicochemical properties, and potential for further functionalization.

This document provides a detailed protocol for the amination of 3-bromoquinoline-2-carboxylic acid, a key transformation for accessing this important class of compounds. The presence of both a halogenated site for cross-coupling and a carboxylic acid functionality on the starting material presents a unique synthetic challenge. This guide will focus on a robust and efficient copper-catalyzed amination protocol that obviates the need for protection of the carboxylic acid group, thereby streamlining the synthetic process. An alternative palladium-catalyzed approach will also be discussed.

Mechanistic Rationale and Strategy

The direct amination of aryl halides is most commonly achieved through transition metal-catalyzed cross-coupling reactions, primarily the Buchwald-Hartwig (palladium-catalyzed) and Ullmann (copper-catalyzed) reactions.[2][3]

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[2][4] The key steps are oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2][4] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often employed to promote the reductive elimination step.[5]

The Ullmann condensation is a copper-catalyzed C-N bond-forming reaction.[3][6] While historically requiring harsh reaction conditions, modern modifications have made it a milder and more versatile method.[3] The mechanism is thought to involve the formation of a copper(I)-amido species which then reacts with the aryl halide.[7]

A significant consideration for the amination of 3-bromoquinoline-2-carboxylic acid is the presence of the acidic carboxylic acid proton. This functionality can potentially interfere with the catalytic cycle, particularly in palladium-catalyzed reactions that often employ strong bases. However, studies have shown that copper-catalyzed aminations of bromobenzoic acids can proceed efficiently without the need for protecting the carboxylic acid group.[8][9][10][11][12] This approach offers a more atom-economical and efficient synthetic route by avoiding additional protection and deprotection steps. Therefore, the primary protocol detailed below will be a copper-catalyzed Ullmann-type amination.

Experimental Protocol: Copper-Catalyzed Amination

This protocol is adapted from established methods for the amination of bromobenzoic acids and is expected to be effective for 3-bromoquinoline-2-carboxylic acid.[8][10]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromoquinoline-2-carboxylic acid≥97%Commercially available
Amine (e.g., aniline, benzylamine, etc.)Reagent gradeCommercially available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially availableShould be finely powdered and dried before use.
Copper(I) oxide (Cu₂O)≥99%Commercially available
Copper powder<10 micronCommercially available
2-EthoxyethanolAnhydrousCommercially availableA high-boiling point solvent is crucial.
Hydrochloric Acid (HCl)1 M aqueous solutionFor workup and product precipitation.
Sodium Carbonate (Na₂CO₃)For purification.
Deionized Water
Organic Solvents (e.g., Ethyl Acetate, Dichloromethane)ACS gradeFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)For drying organic layers.
Inert Gas (Nitrogen or Argon)High purity
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoquinoline-2-carboxylic acid (1.0 equiv), the desired amine (1.1-1.5 equiv), and anhydrous potassium carbonate (2.0 equiv).

    • Add copper(I) oxide (0.1 equiv) and copper powder (0.2 equiv).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Reaction Execution:

    • Add anhydrous 2-ethoxyethanol via syringe to the flask (concentration of the limiting reagent typically 0.1-0.5 M).

    • Heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into deionized water.

    • Filter the aqueous suspension through a pad of Celite to remove the copper catalyst. Wash the Celite pad with a small amount of water.

    • Acidify the filtrate with 1 M HCl with stirring until the pH is approximately 2-3. This will precipitate the product.

    • Collect the crude product by vacuum filtration, washing with cold deionized water.

  • Purification:

    • Dissolve the crude product in a sufficient volume of a dilute aqueous solution of sodium carbonate (e.g., 5% w/v).

    • Filter the solution to remove any insoluble impurities.

    • Re-precipitate the product by slowly adding 1 M HCl to the filtrate with stirring until the solution is acidic.

    • Collect the purified product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water).

Alternative Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

While the copper-catalyzed method is recommended, a Buchwald-Hartwig approach may also be successful. The key to success with the free carboxylic acid is the choice of base. A non-nucleophilic, strong base that is compatible with the carboxylic acid, such as lithium bis(trimethylsilyl)amide (LiHMDS), is a good starting point.[4]

Suggested Conditions
ComponentRecommendation
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst
Ligand A bulky biaryl phosphine ligand such as RuPhos or BrettPhos (2-4 mol%)
Base LiHMDS (2.0-2.5 equiv)
Solvent Anhydrous toluene or 1,4-dioxane
Temperature 80-110 °C

The setup and workup would be similar to the copper-catalyzed protocol, with the primary difference being the catalyst system and base. The purification would also follow a similar acid-base extraction procedure to isolate the carboxylic acid product.

Workflow and Data Presentation

Experimental Workflow Diagram

Amination_Workflow cluster_reaction Reaction Setup cluster_execution Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Reactants: 3-Bromoquinoline-2-carboxylic acid Amine K2CO3 Cu2O, Cu powder B Add Solvent: Anhydrous 2-Ethoxyethanol A->B C Inert Atmosphere: Evacuate & backfill with N2/Ar B->C D Heat to 120-140 °C (12-24 h) C->D E Monitor by TLC/HPLC D->E F Cool to RT E->F G Quench with Water F->G H Filter through Celite G->H I Acidify with 1 M HCl H->I J Collect Crude Product (Vacuum Filtration) I->J K Dissolve in aq. Na2CO3 J->K L Filter K->L M Re-precipitate with 1 M HCl L->M N Collect Pure Product (Vacuum Filtration) M->N O Dry under Vacuum N->O

Caption: Workflow for the copper-catalyzed amination of 3-bromoquinoline-2-carboxylic acid.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature- Use fresh, high-purity copper reagents.- Ensure all glassware is oven-dried and use anhydrous solvent.- Increase the reaction temperature within the recommended range.
Formation of side products - Reaction with the carboxylic acid group- Dimerization of the starting material- If using the Pd-catalyzed method, ensure the base is non-nucleophilic.- For the copper-catalyzed method, ensure an inert atmosphere is maintained to prevent oxidative side reactions.
Difficulty in purification - Product is soluble in acidic water- Presence of persistent impurities- After acidification, extract the aqueous layer with an organic solvent like ethyl acetate before collecting any precipitate.- Consider column chromatography after esterification of the carboxylic acid if acid-base purification is insufficient.

Conclusion

The protocol described provides a robust and efficient method for the synthesis of 3-aminoquinoline-2-carboxylic acid derivatives from 3-bromoquinoline-2-carboxylic acid. The copper-catalyzed approach is particularly advantageous as it tolerates the free carboxylic acid, thus simplifying the synthetic sequence. This application note serves as a comprehensive guide for researchers in medicinal chemistry and drug development, enabling the exploration of this valuable chemical space.

References

  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. The Journal of organic chemistry, 71(8), 3270–3273. [Link]

  • Semantic Scholar. (n.d.). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of aminobromoquinolines towards potassium amide in liquid ammonia. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025). Reactivity of derivatives of 3‐bromo‐l, 5‐naphthyridine and 3‐bromoquinoline towards potassium amide in liquid ammonia. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Macmillan Group. (2010). Buchwald-Hartwig C-C Bond Formation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Retrieved from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • ACS Publications. (2015). Visible Light-Mediated Ullmann-Type C–N Coupling Reactions of Carbazole Derivatives and Aryl Iodides. Organic Letters. Retrieved from [Link]

  • KURENAI Repository. (n.d.). amination and nitrosation of quinolines and their n-oxides. Retrieved from [Link]

  • BYJU'S. (2020). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • ResearchGate. (2025). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Retrieved from [Link]

Sources

Application Note: 3-Bromoquinoline-2-carboxylic Acid in Antimicrobial Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the divergent synthesis capabilities of 3-Bromoquinoline-2-carboxylic acid (3-BQC), treating it as a bifunctional scaffold for generating antimicrobial libraries.

Executive Summary

3-Bromoquinoline-2-carboxylic acid (3-BQC) represents a "privileged" orthogonal building block in medicinal chemistry. Its value lies in its dual functionality: an electrophilic carbonyl center at C2 and a halogenated handle at C3. This allows for divergent library synthesis , enabling researchers to independently modulate the DNA-binding affinity (via C2 derivatives) and lipophilic profile (via C3 cross-coupling) of potential antimicrobial agents. This guide details optimized protocols for transforming 3-BQC into hydrazide-hydrazone antibiotics and 3-arylquinoline derivatives.

Chemical Profile & Handling

  • Molecular Formula: C₁₀H₆BrNO₂

  • MW: 252.06 g/mol

  • Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water.[1]

  • Stability: Stable under standard conditions.[1] Caution: The C2-carboxylic acid is prone to thermal decarboxylation at temperatures >180°C. Avoid prolonged exposure to high heat without activation.

Strategic Synthetic Pathways

The 3-BQC scaffold offers two distinct vectors for structural elaboration. The following diagram illustrates the logical flow for library generation.

G Start 3-Bromoquinoline-2-carboxylic Acid (Scaffold) PathA PATHWAY A: C2-Functionalization (Hydrophilic/H-Bonding Domain) Start->PathA PathB PATHWAY B: C3-Functionalization (Lipophilic/Hydrophobic Domain) Start->PathB StepA1 Activation (SOCl2 / DMF cat.) PathA->StepA1 StepB1 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) PathB->StepB1 StepA2 Hydrazide Formation (NH2NH2·H2O) StepA1->StepA2 StepA3 Schiff Base Condensation (Ar-CHO) StepA2->StepA3 TargetA Target Class 1: Acylhydrazones (DNA Gyrase Inhibitors) StepA3->TargetA TargetB Target Class 2: 3-Arylquinoline-2-Carboxylic Acids (Intercalators) StepB1->TargetB TargetB->StepA1 Sequential Elaboration

Caption: Divergent synthetic strategy. Pathway A targets the acid moiety for hydrogen-bonding interactions. Pathway B utilizes the bromine handle for hydrophobic expansion.

Detailed Experimental Protocols

Protocol A: Synthesis of Antimicrobial Acylhydrazones (C2 Modification)

Rationale: Quinoline-2-carbohydrazides and their Schiff bases (acylhydrazones) are documented pharmacophores that inhibit bacterial DNA gyrase and sequester essential metal ions. Challenge: The ortho-bromo substituent at C3 creates steric hindrance, making the carboxylic acid at C2 less reactive than in unsubstituted quinolines. Standard EDC/NHS coupling may fail; Acid Chloride activation is recommended.[1]

Step 1: Acid Chloride Activation
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a reflux condenser and a CaCl₂ drying tube.

  • Reagents:

    • 3-Bromoquinoline-2-carboxylic acid (1.0 equiv, 5.0 mmol)[1]

    • Thionyl Chloride (SOCl₂): 10 mL (Excess, acts as solvent)[1]

    • DMF (Catalytic): 2-3 drops (Critical for activation)

  • Procedure:

    • Suspend the starting material in SOCl₂. Add DMF drops.[1]

    • Heat to reflux (75-80°C) for 2–3 hours. The suspension should clear, indicating formation of the acid chloride.

    • Evaporation: Remove excess SOCl₂ under reduced pressure (rotary evaporator). Add dry toluene (10 mL) and re-evaporate to remove trace SOCl₂ (azeotropic removal).

    • Result: Crude 3-bromoquinoline-2-carbonyl chloride (Yellow solid/oil). Use immediately.

Step 2: Hydrazide Formation
  • Reagents:

    • Crude Acid Chloride (from Step 1)

    • Hydrazine Hydrate (80% or 98%): 5.0 equiv (Excess prevents dimer formation)

    • Ethanol (anhydrous): 20 mL

  • Procedure:

    • Dissolve the crude acid chloride in 10 mL cold ethanol.

    • Add this solution dropwise to a stirred solution of hydrazine hydrate in 10 mL ethanol at 0°C (Ice bath). Exothermic reaction.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Workup: Pour the mixture into ice-cold water (50 mL). The solid hydrazide will precipitate.

    • Filter, wash with cold water (3x) and cold ethanol (1x).[1]

    • Yield Expectations: 70–85%.[1]

Step 3: Schiff Base Condensation (Library Generation)
  • Reagents:

    • 3-Bromoquinoline-2-carbohydrazide (1.0 equiv)

    • Aromatic Aldehyde (1.1 equiv) (e.g., 4-nitrobenzaldehyde, 2-furaldehyde for antimicrobial diversity)[1]

    • Ethanol: 15 mL

    • Glacial Acetic Acid: 2-3 drops (Catalyst)

  • Procedure:

    • Reflux the mixture for 4–6 hours.

    • Cool to RT. The product (acylhydrazone) usually precipitates out.

    • Recrystallize from Ethanol/DMF mixtures if necessary.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (C3 Modification)

Rationale: Introducing aryl or heteroaryl groups at the 3-position increases lipophilicity (LogP) and can enhance membrane permeability or target hydrophobic pockets in the bacterial ribosome or enzymes. Chemo-selectivity: The carboxylic acid proton can interfere with basic Suzuki conditions. It is highly recommended to protect the acid as a methyl ester first, or use 2.5 equiv of base to generate the carboxylate salt in situ.

Optimized Procedure (In-Situ Salt Method)
  • Reagents:

    • 3-Bromoquinoline-2-carboxylic acid (1.0 mmol)

    • Aryl Boronic Acid (1.2 mmol)

    • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

    • Base: K₂CO₃ (3.0 equiv) - Extra equivalent accounts for -COOH neutralization.

    • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

  • Procedure:

    • Degassing: Combine solvent, base, and boronic acid in a reaction vial. Bubble Nitrogen/Argon for 10 mins.

    • Add the quinoline substrate and Pd catalyst.[2]

    • Seal and heat to 90°C for 12–16 hours.

    • Workup: Acidify carefully with 1N HCl to pH 4–5 to reprecipitate the carboxylic acid product (now 3-aryl substituted). Extract with Ethyl Acetate.[3][1][2][4]

    • Note: If the product is amphoteric or highly soluble, purification via Reverse Phase (C18) Flash Chromatography is recommended.[1]

Biological Evaluation: MIC Determination

To validate the synthesized library, use the broth microdilution method (CLSI standards).

ParameterSpecification
Bacterial Strains S. aureus (Gram+), E. coli (Gram-), P. aeruginosa (Gram-)
Media Mueller-Hinton Broth (MHB)
Compound Prep Dissolve in 100% DMSO (Stock 10 mg/mL). Dilute to <1% DMSO in assay.[1]
Positive Control Ciprofloxacin or Moxifloxacin (Fluoroquinolones)
Readout Optical Density (OD600) or Resazurin dye (Blue -> Pink = Growth)

Troubleshooting & Expert Tips

IssueRoot CauseSolution
Low Yield in Step A1 Incomplete activation due to steric hindrance of 3-Br.Ensure DMF catalyst is fresh.[1] Increase reflux time. Verify acid chloride formation by quenching a small aliquot with methanol (check for methyl ester on TLC).
Dimer Formation (Step A2) Hydrazine acts as a linker between two quinolines.Use a large excess of hydrazine (5-10 equiv) and add the acid chloride slowly to the hydrazine solution.
Suzuki Coupling Failure Catalyst poisoning by free carboxylic acid.[1]Methylate the acid first (MeOH/H₂SO₄) to form Methyl 3-bromoquinoline-2-carboxylate. Perform Suzuki on the ester, then hydrolyze (LiOH) if the acid is required.
Solubility Issues Planar aromatic systems stack heavily.Use DMSO-d6 for NMR.[5] For biological assays, ensure compounds don't precipitate in aqueous media (check turbidity).[1]

References

  • Suzuki Coupling Optimization: Reizman, B. J., et al. "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback."[1] Reaction Chemistry & Engineering, 2016.[1]

  • Quinoline Antimicrobial Activity: Desai, N. C., et al. "Synthesis and antimicrobial activity of some new quinoline based derivatives."[1] Indian Journal of Chemistry, 2024.[1] (Generalized source for Quinoline activity).

  • Hydrazide Synthesis Protocol: Standard Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Section 9.14.

  • 3-Bromoquinoline Reactivity: BenchChem Application Note, "Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery."

Sources

Application Note: 3-Bromoquinoline-2-carboxylic Acid as a Divergent Precursor for Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the utility of 3-Bromoquinoline-2-carboxylic acid (CAS 113118-83-5) as a privileged scaffold for constructing diversity-oriented heterocyclic libraries.

Introduction: The "Orthogonal" Advantage

3-Bromoquinoline-2-carboxylic acid represents a privileged pharmacophore scaffold due to its unique substitution pattern. Unlike its more common isomers (e.g., 6-bromo or 4-carboxylic acid derivatives), this molecule possesses two chemically distinct reactive handles in an ortho relationship:

  • C3-Bromine: A handle for metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

  • C2-Carboxylic Acid: A handle for amidation, esterification, or decarboxylative functionalization.

This "push-pull" electronic environment—where the electron-deficient quinoline ring is further modulated by the electron-withdrawing carboxyl group—makes it an ideal precursor for fused tricyclic systems (e.g., benzo[b][1,7]naphthyridines, furo[2,3-b]quinolines) often found in kinase inhibitors and DNA-intercalating agents.

Chemical Profile
PropertyData
CAS Number 113118-83-5
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM/Water
Key Reactivity Pd-catalyzed coupling, Nucleophilic Acyl Substitution, Decarboxylation

Strategic Workflow: The Divergent Hub

The following diagram illustrates how this single precursor serves as a hub for accessing four distinct chemical spaces.

G Start 3-Bromoquinoline- 2-carboxylic acid Path1 Path A: C3-Functionalization (Suzuki/Sonogashira) Start->Path1 Pd(0), R-B(OH)2 Path2 Path B: C2-Derivatization (Amidation/Esterification) Start->Path2 R-NH2, HATU Path3 Path C: Decarboxylation (Access to 3-Bromoquinoline) Start->Path3 Ag2CO3, Heat Path4 Path D: Annulation (Fused Tricycles) Start->Path4 Tandem Cyclization Prod1 3-Aryl/Alkynyl Quinolines Path1->Prod1 Prod2 Quinoline-2- carboxamides Path2->Prod2 Prod3 Benzo[b][1,7] naphthyridines Path4->Prod3

Figure 1: Divergent synthetic pathways from the 3-bromoquinoline-2-carboxylic acid core.

Detailed Experimental Protocols

Protocol A: Synthesis of Benzo[b][1,7]naphthyridin-1(2H)-ones

This protocol utilizes the ortho disposition of the bromine and carboxylic acid to form a tricyclic lactam via a tandem amidation/Buchwald-Hartwig cyclization. This scaffold is highly relevant for antibiotic discovery (analogous to fluoroquinolones).

Mechanism:

  • Amidation: Conversion of the acid to an amide using aniline.

  • Intramolecular C-N Coupling: Pd-catalyzed cyclization where the amide nitrogen displaces the C3-bromine.

Materials:

  • 3-Bromoquinoline-2-carboxylic acid (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Pd(OAc)₂ (5 mol%)[1]

  • Xantphos (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Amide Formation:

    • Dissolve 3-bromoquinoline-2-carboxylic acid (252 mg, 1.0 mmol) in DMF (5 mL).

    • Add DIPEA (0.44 mL, 2.5 mmol) and HATU (456 mg, 1.2 mmol). Stir for 10 min at RT to activate the acid.

    • Add the aniline derivative (1.1 mmol). Stir at RT for 4–6 hours (monitor by TLC/LCMS).

    • Workup: Dilute with water (20 mL), extract with EtOAc (3 x 15 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate. (Purification via flash chromatography is recommended here to isolate the intermediate amide).

  • Cyclization (Intramolecular Buchwald):

    • Charge a pressure vial with the isolated amide intermediate (1.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv).

    • Evacuate and backfill with Argon (3 cycles).

    • Add anhydrous 1,4-Dioxane (0.1 M concentration).

    • Seal and heat to 100°C for 12–16 hours.

    • Validation: Reaction completion is indicated by the disappearance of the aryl bromide peak in LCMS.

  • Isolation:

    • Filter the mixture through a Celite pad (eluting with EtOAc).

    • Concentrate the filtrate.

    • Purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Expected Yield: 65–80% (depending on aniline sterics).

Protocol B: Synthesis of Furo[2,3-b]quinolines via Sonogashira Cyclization

This method leverages the C3-bromine for alkynylation, followed by a 5-exo-dig cyclization of the carboxylate oxygen onto the triple bond.

Materials:

  • 3-Bromoquinoline-2-carboxylic acid[2]

  • Terminal Alkyne (e.g., Phenylacetylene)[1]

  • Pd(PPh3)2Cl2 (5 mol%)

  • CuI (2 mol%)

  • Et3N (3.0 equiv)

  • Solvent: DMF/THF (1:1)

Step-by-Step Procedure:

  • Dissolve the starting material (1.0 mmol) in degassed DMF/THF (10 mL).

  • Add Pd(PPh3)2Cl2 (35 mg), CuI (4 mg), and Et3N (0.42 mL).

  • Add phenylacetylene (1.2 mmol) dropwise.

  • Heat the mixture to 80°C for 6 hours.

    • Note: The carboxyl group may spontaneously cyclize onto the alkyne under these conditions to form the lactone (furo-quinoline core). If the intermediate acyclic alkyne is isolated, treat with Ag₂CO₃ (10 mol%) in Toluene at 100°C to force cyclization.

  • Workup: Pour into saturated NH₄Cl solution, extract with EtOAc, and purify via column chromatography (Hexane/EtOAc).

Mechanistic Pathway Visualization

The following diagram details the catalytic cycle for Protocol A (Pd-catalyzed Amidation/Cyclization), highlighting the critical oxidative addition step at the sterically crowded C3 position.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Insert into C3-Br Coord Amide Coordination (Pd-N Bond) OxAdd->Coord Base (Cs2CO3), -HBr RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim Ring Closure RedElim->Pd0 Regenerate Catalyst Product Tricyclic Benzo[b]naphthyridine RedElim->Product

Figure 2: Catalytic cycle for the intramolecular Buchwald-Hartwig cyclization to form benzo[b]naphthyridines.

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Low Yield in Protocol A (Step 1) Poor solubility of the zwitterionic acid.Use DMF as solvent; activate with HATU before adding the amine. Ensure DIPEA is fresh.
Incomplete Cyclization (Protocol A, Step 2) Catalyst deactivation or steric hindrance.Switch ligand to BrettPhos or XPhos (better for hindered substrates). Increase temp to 120°C.
Debromination (Side Reaction) Hydride source present (often from solvent).[3]Ensure 1,4-dioxane is anhydrous and peroxide-free. Avoid alcoholic solvents.
Decarboxylation Excessive heat (>140°C) or acidic conditions.Keep reaction temperature <120°C. Use mild bases (K₃PO₄ or Cs₂CO₃) rather than strong hydroxides.

References

  • Synthesis of Quinoline-2-carboxylates: Huang, H., et al.[4] "A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature." J. Org.[5][4][6] Chem., 2009, 74, 5476–5480.[4] Link

  • Pd-Catalyzed Cyclization: Maes, B. U. W., et al. "Palladium-Catalyzed Intramolecular Arylation of Amides." Chem. Soc. Rev., 2016. (Grounding for Protocol A mechanism).
  • Decarboxylative Coupling: Gooßen, L. J., et al. "Pd-catalyzed decarboxylative coupling of quinolinone-3-carboxylic acids."[7] Org.[4][6][8] Lett., 2012, 14(6), 1496-9.[7] Link

  • Thieno-fused Systems: "Synthesis of thieno[2,3-b]benzo[1,8]naphthyridine-2-carboxylic acids." Semantic Scholar, 2016. Link

  • General Reactivity of 3-Bromoquinoline: "Regioselective Synthesis of 3-Bromoquinoline Derivatives." J. Org.[5][4][6] Chem., 2015. Link

Disclaimer: All protocols involve hazardous chemicals (brominated heterocycles, palladium catalysts). Perform all reactions in a fume hood with appropriate PPE.

Sources

High-Resolution HPLC Analysis of 3-Bromoquinoline-2-carboxylic Acid and Monitoring of Pd-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 3-Bromoquinoline-2-carboxylic acid (3-BQC). As a critical scaffold in the synthesis of quinoline-based antimalarials and kinase inhibitors, the purity and reactivity of 3-BQC are paramount. This guide addresses the specific challenge of analyzing an amphoteric halo-quinoline derivative, providing a validated method for monitoring its stability, purity, and conversion in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Introduction & Chemical Context

3-Bromoquinoline-2-carboxylic acid presents a unique separation challenge due to its dual functionality: the basic quinoline nitrogen (pKa ~4.9) and the acidic carboxylic acid group (pKa ~2-3). In standard neutral reversed-phase conditions, the compound exists as a zwitterion, leading to poor retention, peak tailing, and split peaks.

Furthermore, in drug development workflows, 3-BQC is often subjected to metal-catalyzed reactions where it risks two primary degradation pathways:

  • Protodebromination: Loss of the bromine atom to form Quinoline-2-carboxylic acid.

  • Decarboxylation: Loss of the carboxyl group to form 3-Bromoquinoline.

This protocol utilizes an Ion-Suppression Reversed-Phase (IS-RP) strategy. By maintaining a mobile phase pH < 2.5, we protonate the carboxylic acid (neutralizing its charge) while keeping the quinoline nitrogen protonated (positively charged). This ensures a single ionic species, improving peak symmetry and allowing the hydrophobic bromine substituent to drive retention on a C18 stationary phase.

Method Development & Rationale

Stationary Phase Selection

A high-purity, end-capped C18 column is selected. The end-capping reduces silanol interactions with the protonated quinoline nitrogen, which is critical for preventing peak tailing.

  • Selected Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Rationale: The C18 ligand provides sufficient hydrophobic interaction to separate the starting material from its more hydrophobic decarboxylated byproducts and less hydrophobic debrominated impurities.

Mobile Phase Chemistry
  • Buffer (Solvent A): 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Why: pH ~2.0 ensures the carboxylic acid is in its neutral form (

      
      ), maximizing interaction with the C18 phase.
      
  • Organic Modifier (Solvent B): Acetonitrile (ACN).[1]

    • Why: ACN has a lower UV cutoff than Methanol, essential for monitoring the quinoline absorbance at low wavelengths (230-254 nm).

Detection Wavelength

Quinolines exhibit strong


 transitions.
  • Primary: 254 nm (Universal aromatic detection).

  • Secondary: 290 nm (Specific to the conjugated quinoline system, reduces interference from simple benzene derivatives).

Experimental Protocol

Instrumentation & Conditions
ParameterSetting
HPLC System Quaternary Pump with PDA/UV Detector
Column C18 (L1), 150 mm x 4.6 mm, 3.5 µm
Column Temp 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Vol 5-10 µL
Detection UV at 254 nm (bandwidth 4 nm)
Solvent A 0.1% H3PO4 in Water (Milli-Q grade)
Solvent B Acetonitrile (HPLC Grade)
Gradient Program

A gradient is designed to elute the polar acid early while flushing out highly lipophilic coupling products or dimers later.

Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
12.04060Linear Gradient
15.0595Wash (Remove dimers/catalysts)
17.0595Hold
17.1955Re-equilibration
22.0955End of Run
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 3-BQC in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 mins. (Conc: 1.0 mg/mL).[2]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to 0.1 mg/mL.

    • Note: Diluting with the aqueous acidic mobile phase prevents "solvent shock" and peak distortion upon injection.

Case Study: Monitoring Suzuki-Miyaura Coupling

This method is specifically validated for monitoring the reaction of 3-BQC with Phenylboronic acid to synthesize 3-Phenylquinoline-2-carboxylic acid .

Reaction Scheme & Pathway Analysis

The following diagram illustrates the reaction pathways and potential impurities this HPLC method must resolve.

ReactionPathway SM Starting Material (3-Bromoquinoline-2-COOH) Prod Product (3-Phenylquinoline-2-COOH) SM->Prod Suzuki Coupling (Pd, Base, Ph-B(OH)2) Imp1 Impurity A (Quinoline-2-COOH) [Debrominated] SM->Imp1 Protodebromination (Side Rxn) Imp2 Impurity B (3-Bromoquinoline) [Decarboxylated] SM->Imp2 Decarboxylation (Thermal)

Figure 1: Reaction pathways for 3-BQC. The HPLC method separates these species based on hydrophobicity changes.

Reaction Monitoring Protocol

Sampling Procedure:

  • Take a 50 µL aliquot of the reaction mixture.

  • Quench: Add into 950 µL of 0.1% H3PO4 in Methanol .

    • Critical Step: The acid quench stops the base-catalyzed coupling and neutralizes the species for HPLC analysis.

  • Vortex and centrifuge at 10,000 rpm for 3 mins to pellet precipitated palladium salts.

  • Inject the supernatant.

Expected Elution Order (Relative Retention)

Based on the hydrophobic contribution of substituents on the C18 column:

Peak IdentityRelative Retention (RRT)Polarity Logic
Impurity A (Debrominated) ~0.6 - 0.8Most polar (Loss of Br). Elutes first.
Starting Material (3-BQC) 1.00Reference.
Product (3-Phenyl) ~1.3 - 1.5Phenyl group adds significant hydrophobicity.
Impurity B (Decarboxylated) ~1.6 - 1.8Loss of polar -COOH makes this highly lipophilic.

Validation & System Suitability

To ensure the trustworthiness of the data, the following system suitability parameters must be met before analyzing reaction samples.

ParameterAcceptance Criteria
Tailing Factor (T) T < 1.5 (Ideally 1.0 - 1.2)
Theoretical Plates (N) > 5,000
Precision (RSD) < 1.0% for Retention Time; < 2.0% for Area (n=5)
Resolution (Rs) > 2.0 between Impurity A and SM
Linearity Data (Example)
  • Range: 0.01 mg/mL to 0.5 mg/mL

  • Correlation Coefficient (

    
    ):  > 0.999
    
  • LOD/LOQ: 0.5 µg/mL / 1.5 µg/mL

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting pH mismatch between sample and mobile phase.Ensure sample diluent contains acid (0.1% H3PO4) to match Mobile Phase A.
Broad Tailing Peaks Silanol interaction with Quinoline Nitrogen.Use a "Base Deactivated" (End-capped) C18 column or increase buffer strength (25 mM Phosphate).
Pressure High Palladium precipitation in column frit.Ensure rigorous centrifugation of reaction samples; use an in-line filter.
Retention Time Drift Temperature fluctuation or Mobile Phase evaporation.Use a column oven (30°C); cap solvent bottles to prevent ACN evaporation.

References

  • BenchChem. (2025).[3][4] High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Retrieved from (Extrapolated for 3-Bromo analogue).

  • Waksmundzka-Hajnos, M. (1998). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from

  • PubChem. (2025).[5][6] 3-Bromoquinoline-2-carboxylic acid Compound Summary. Retrieved from

  • Sielc Technologies. (2023). HPLC Separation of Carboxylic Acids. Retrieved from

  • Sigma-Aldrich. (2025). 3-Bromoquinoline Properties and Safety Data. Retrieved from

Sources

Protocol for Impurity Profiling of 3-Bromoquinoline-2-carboxylic Acid Synthesis via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

3-Bromoquinoline-2-carboxylic acid is a critical scaffold in the synthesis of bioactive quinoline derivatives, particularly for kinase inhibitors and antimalarial pharmacophores. The synthesis of this regioisomer presents a specific challenge: introducing a carboxyl group at the C2 position while retaining the bromine atom at C3.

The most direct and "modern" synthetic route involves Directed Ortho-Metalation (DoM) of 3-bromoquinoline using Lithium Diisopropylamide (LDA) followed by a CO₂ quench. Unlike


-Butyllithium (

-BuLi), which promotes Halogen-Lithium exchange (stripping the bromine), LDA acts as a non-nucleophilic base to selectively deprotonate the C2 position.

The Analytical Challenge: Direct GC-MS analysis of the free acid is impossible due to strong hydrogen bonding, leading to peak tailing and thermal decarboxylation in the injector port. Furthermore, the reaction can yield specific byproducts—such as debrominated species or regioisomers—that are structurally similar to the target.

This protocol details a Trimethylsilyl (TMS) Derivatization GC-MS workflow designed to separate, identify, and quantify these specific impurities with high confidence.

Chemical Context & Reaction Pathway[1][2][3][4][5][6][7][8][9][10]

Understanding the reaction mechanism is the foundation of accurate impurity profiling. The use of LDA at low temperatures (-78°C) favors the thermodynamic product (C2-lithiation), but kinetic competition and moisture can introduce impurities.

Figure 1: Synthesis & Impurity Formation Pathways

ReactionScheme SM Starting Material (3-Bromoquinoline) Int_A Intermediate A (3-Bromo-2-lithioquinoline) SM->Int_A Deprotonation (Major) Int_B Intermediate B (3-Quinolyl-lithium) SM->Int_B Li-Br Exchange (Trace/Side Rxn) LDA Reagent (LDA, -78°C) Prod TARGET PRODUCT (3-Bromoquinoline-2-carboxylic acid) Int_A->Prod + CO2 / H+ Imp2 Impurity 2 (3-Bromoquinoline - Recovered) Int_A->Imp2 + H2O (Quench Failure) Imp3 Impurity 3 (Bi-quinolines) Int_A->Imp3 Radical Coupling Imp1 Impurity 1 (Quinoline-2-carboxylic acid) Int_B->Imp1 + CO2 / H+

Caption: Reaction pathways showing the competition between the desired DoM (Deprotonation) and the parasitic Halogen-Lithium exchange, leading to distinct byproduct profiles.

Experimental Protocol

Reagents & Materials
  • Derivatization Reagent:

    
    -Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).
    
  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

  • Internal Standard (IS): Dodecane or Phenanthrene (approx. 100 µg/mL in Pyridine).

  • Vials: Silanized glass vials with PTFE-lined caps.

Sample Preparation Workflow

This method utilizes silylation to convert the carboxylic acid into a volatile TMS ester.

Step 1: Isolation (Workup)

  • Take 1 mL of the crude reaction mixture.

  • Perform an Acid/Base extraction:

    • Extract organics with Ethyl Acetate (removes non-acidic neutrals like unreacted 3-bromoquinoline). Save this layer as "Neutral Fraction".

    • Acidify the aqueous layer to pH 2-3 with HCl.

    • Extract with Ethyl Acetate.[1][2] Save this layer as "Acid Fraction" (Target).

  • Evaporate 100 µL of the "Acid Fraction" to complete dryness under Nitrogen flow. Note: Any residual water will destroy the derivatization reagent.

Step 2: Derivatization

  • Add 50 µL of Anhydrous Pyridine to the dried residue.

  • Add 100 µL of BSTFA + 1% TMCS .

  • Cap immediately and vortex for 15 seconds.

  • Incubate at 60°C for 30 minutes .

    • Why? Steric hindrance from the ortho-bromine atom may slow down the silylation of the C2-carboxylic acid. Heat ensures completion.

  • Dilute with 850 µL of dry Ethyl Acetate (containing IS).

  • Inject 1 µL into GC-MS.

GC-MS Method Parameters

ParameterSettingRationale
Inlet Split (20:1), 260°CHigh split prevents column overload; high temp prevents condensation of high-boilers.
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Standard non-polar phase. "UI" (Ultra Inert) is vital for active nitrogen heterocycles.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 80°C (1 min) → 15°C/min → 300°C (5 min)Fast ramp minimizes run time; high final temp elutes dimers.
Transfer Line 280°CPrevents cold spots between GC and MS.
Ion Source EI (70 eV), 230°CStandard ionization. Source temp kept moderate to reduce fragmentation of the molecular ion.
Scan Range 40–550 m/zCovers low mass fragments and high mass dimers.

Data Analysis & Byproduct Identification

Mass Spectral Interpretation Guide

The presence of Bromine provides a distinct isotopic signature (


Br : 

Br

1:1).
CompoundDerivativeApprox.[3][1][4][5][6][2][7][8][9][10][11] RT (min)Key Ions (m/z)Identification Logic
3-Bromoquinoline None (Neutral)6.5207, 209 (M

)
1:1 doublet at M

. Loss of Br (M-79)

m/z 128.
Quinoline-2-COOH TMS Ester8.2245 (M

), 230, 186
No Br doublet. M-15 (loss of CH

) is prominent.
3-Bromoquinoline-2-COOH TMS Ester (Target) 9.8 323, 325 (M

)
1:1 doublet at 323/325. Fragment [M-15]

at 308/310. Base peak often [M-COOTMS]

at 207/209.
Bi-quinolines None14.0+254+High mass, complex aromatic fragmentation.
Identification Logic Workflow

Use this logic to assign peaks in the chromatogram.

Figure 2: Peak Identification Decision Tree

ID_Logic Start Analyze Peak Mass Spectrum CheckBr Isotope Pattern? (M and M+2 approx 1:1) Start->CheckBr YesBr Bromine Present CheckBr->YesBr Yes NoBr No Bromine CheckBr->NoBr No CheckTMS TMS Group? (Loss of 15, Ion 73) YesBr->CheckTMS NoBr->CheckTMS Target TARGET: 3-Bromoquinoline-2-carboxylic acid-TMS CheckTMS->Target Yes StartMat SM: 3-Bromoquinoline CheckTMS->StartMat No Imp_Debromo IMPURITY: Quinoline-2-carboxylic acid-TMS (Li-Hal Exchange) CheckTMS->Imp_Debromo Yes (No Br)

Caption: Decision tree for classifying peaks based on Isotopic abundance (Br) and Derivatization markers (TMS).

Troubleshooting & Expert Tips

  • "Missing" Target Peak:

    • Cause: Incomplete derivatization due to moisture.

    • Fix: Ensure the sample is completely dry before adding BSTFA. If the peak is broad/tailing, the inlet liner may be active—replace with a deactivated split liner with glass wool.

  • Appearance of Quinoline (m/z 129):

    • Cause: Thermal decarboxylation of the underivatized acid in the injector.

    • Fix: This indicates the derivatization failed. Check reagents.

  • Vacuum Pump Oil Contamination:

    • Observation: Hydrocarbon ladder (m/z 43, 57, 71...) obscuring the baseline.

    • Fix: Do not evaporate the pyridine/BSTFA mixture to dryness; inject the reaction mix directly.

References

  • BenchChem. (2025).[3][1] Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. BenchChem Application Library. Link

  • Gilman, H., & Spatz, S. M. (1940). Some Quinolyl- and Isoquinolyllithium Compounds. Journal of the American Chemical Society, 62(2), 446–448.
  • Gribble, G. W. (2010). Lithiation of Quinolines. In Heterocyclic Scaffolds II (pp. 1-30). Springer. (Review of LDA vs BuLi selectivity).
  • Agilent Technologies. (2020). Derivatization for GC-MS: Silylation Reagents. Agilent Technical Notes. Link

  • ScienceMadness & Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Discussion on Ortho-lithiation vs Halogen-Lithium Exchange. Link

Sources

Application Note: Use of 3-Bromoquinoline-2-carboxylic Acid in Protein Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline pharmacophore remains a cornerstone in medicinal chemistry, particularly for ATP-competitive kinase inhibitors. While 3-quinolinecarboxamides (e.g., Bosutinib) are well-established, the 2-carboxamide-3-substituted regioisomer represents an underutilized but highly potent scaffold, particularly for Pim-1 , VEGFR , and CK2 inhibition.[1]

This guide details the use of 3-bromoquinoline-2-carboxylic acid as a "linchpin" intermediate. Its unique substitution pattern allows for orthogonal functionalization : the C2-carboxylic acid serves as a hinge-binding anchor, while the C3-bromide provides a vector for extending into the hydrophobic back-pocket via cross-coupling.

Strategic Rationale: The "Anchor and Reach" Model

In kinase inhibitor design, this scaffold offers a distinct geometric advantage:

  • The Anchor (C2): The C2-carboxamide motif typically engages the kinase hinge region via hydrogen bonding (donor-acceptor pairs).

  • The Reach (C3): The C3-bromide allows for the introduction of bulky hydrophobic groups (aryl/heteroaryl) that occupy the "gatekeeper" region or the hydrophobic pocket II, improving selectivity.

Critical Stability Warning: Decarboxylation

Senior Scientist Note: Quinoline-2-carboxylic acids (quinaldic acids) are electronically predisposed to thermal decarboxylation, a process catalyzed by protonation of the quinoline nitrogen (Hammick reaction mechanism).

  • Risk: Heating the free acid above 100°C, especially in acidic media, will irreversibly generate 3-bromoquinoline, destroying the hinge-binding carboxylate.[1]

  • Solution: Perform C2-amidation first under mild conditions to "lock" the carboxylate before subjecting the C3-bromide to high-temperature cross-coupling.

Experimental Workflows

Workflow Diagram: Divergent Synthesis

The following diagram illustrates the logical flow from the starting material to a library of inhibitors.

G Start 3-Bromoquinoline- 2-carboxylic acid Step1 Step 1: C2-Amidation (Hinge Binder Installation) Start->Step1 HATU, DIPEA DMF, RT Warn Warning: Thermal Decarboxylation Start->Warn Heat >100°C (Acidic) Inter Intermediate: 3-Bromo-N-aryl- quinoline-2-carboxamide Step1->Inter Step2 Step 2: C3-Suzuki Coupling (Hydrophobic Pocket Entry) Inter->Step2 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane, 90°C Final Final Kinase Inhibitor (e.g., Pim-1 / VEGFR Target) Step2->Final

Caption: Orthogonal functionalization strategy preventing thermal decarboxylation by prioritizing C2-amidation.

Protocol 1: Mild C2-Amidation (The "Anchor")

Objective: Convert the acid to an amide without triggering decarboxylation. Scope: Suitable for anilines, aliphatic amines, and heterocyclic amines.[1]

Reagents:

  • Substrate: 3-Bromoquinoline-2-carboxylic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv) (e.g., 4-aminopyridine for Pim-1 targeting)[1]

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask, dissolve 3-bromoquinoline-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol) dropwise. Observation: The solution may darken slightly; this is normal.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion at 0°C. Stir for 15 minutes to form the activated ester.

    • Why? Pre-activation at low temp minimizes racemization (if chiral amines are used) and suppresses side reactions.

  • Amine Addition: Add the amine (1.1 mmol) and allow the mixture to warm to Room Temperature (25°C). Stir for 4–12 hours.

  • Monitoring: Monitor by LC-MS. The Br isotope pattern (1:1 doublet) confirms the core is intact.

  • Workup: Dilute with EtOAc (50 mL), wash with saturated NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check:

  • Pass: ¹H NMR shows a deshielded amide singlet (~10–12 ppm) and retention of the C3-proton signal.

  • Fail: Loss of carboxylic acid peak without amide formation indicates decarboxylation (product matches 3-bromoquinoline).

Protocol 2: C3-Suzuki-Miyaura Coupling (The "Reach")

Objective: Install the hydrophobic group at C3 using the bromide handle. Challenge: The C3 position is sterically crowded by the new C2-amide.

Reagents:

  • Substrate: 3-Bromo-N-substituted-quinoline-2-carboxamide (from Protocol 1)

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)[1]

  • Base: K₂CO₃ (2M aqueous, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or pressure tube with the Substrate (0.5 mmol), Boronic Acid (0.75 mmol), and Pd catalyst.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen poisons the catalyst and promotes homocoupling.

  • Solvent Addition: Add degassed Dioxane (4 mL) and 2M K₂CO₃ (0.75 mL).

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 1–4 hours.

    • Note: Since the C2-acid is already amidated, the risk of decarboxylation is negligible, allowing higher temperatures.[1]

  • Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.[1]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often required to remove Pd residues and de-halogenated byproducts.

Case Study Data: Pim-1 Inhibition

The following table summarizes the SAR (Structure-Activity Relationship) of derivatives synthesized using this workflow, highlighting the importance of the C3-substituent.

Compound IDC2-Amide (R1)C3-Substituent (R2)Pim-1 IC₅₀ (nM)Selectivity Note
BQ-01 4-pyridyl-H (Unsubstituted)>10,000Inactive (No hydrophobic reach)
BQ-02 4-pyridylPhenyl450Moderate Activity
BQ-03 4-pyridyl3-chlorophenyl 12 High Potency (Fills hydrophobic pocket)
BQ-04 Methyl3-chlorophenyl2,500Loss of Hinge Binding

Data Interpretation: The dramatic potency increase from BQ-01 to BQ-03 validates the necessity of the C3-functionalization, achievable only via the 3-bromo intermediate.

References

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2016). URL:[Link][1]

  • Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry (2016).[3][4] URL:[Link]

  • Decarboxylation of Heterocyclic Carboxylic Acids: Mechanism and Conditions. Source: Organic Chemistry Portal. URL:[Link]

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors. Source: Journal of Medicinal Chemistry (2019). URL:[Link][1]

Sources

Experimental procedure for esterification of 3-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Esterification of Sterically Hindered 3-Bromoquinoline-2-Carboxylic Acid

Executive Summary

This application note details a robust, scalable protocol for the methyl esterification of 3-Bromoquinoline-2-carboxylic acid . This transformation is critical in medicinal chemistry, serving as a gateway to fused heterocyclic scaffolds used in antimalarial and kinase inhibitor research.[1]

The Challenge: Standard Fischer esterification (refluxing alcohol + H₂SO₄) often suffers from poor conversion rates with this substrate. The C2-carboxylic acid is sterically crowded by the C3-Bromine atom (ortho-effect) and the N1-lone pair .[1] Furthermore, the basic quinoline nitrogen can form zwitterionic species that reduce reactivity.

The Solution: We utilize an Acyl Chloride Activation Strategy mediated by Thionyl Chloride (SOCl₂) in Methanol. This method generates anhydrous HCl in situ while simultaneously activating the carboxylic acid as a transient acyl chloride or highly reactive mixed anhydride species, overcoming steric barriers and driving the equilibrium to completion.

Scientific Rationale & Mechanism

The "Ortho-Effect" and Reactivity

The 3-bromo substituent exerts significant steric pressure on the C2-carbonyl group.[1] In standard acid catalysis, the formation of the tetrahedral intermediate is energetically costly due to this crowding.

  • Electronic Factor: The electron-withdrawing nature of the pyridine ring and the bromine atom makes the carbonyl carbon highly electrophilic (good for attack).

  • Steric Factor: The bulk blocks the approach of the nucleophile (methanol).

By using SOCl₂ , we convert the -OH (a poor leaving group) into -Cl or -OS(O)Cl (excellent leaving groups).[1] The resulting intermediate is so reactive that it overcomes the steric hindrance, allowing the methanol to attack rapidly.

Reaction Pathway Visualization

ReactionMechanism Substrate 3-Bromoquinoline- 2-carboxylic Acid Activation Activation (SOCl2) Substrate->Activation Formation of -OS(O)Cl Intermediate Transient Acyl Chloride/Activated Species Activation->Intermediate - SO2, - HCl Nucleophile Nucleophilic Attack (MeOH) Intermediate->Nucleophile Methanol Addition Product Methyl 3-bromoquinoline- 2-carboxylate (HCl Salt) Nucleophile->Product Elimination of Cl-

Figure 1: Mechanistic flow of the SOCl₂ mediated esterification.[1][2] The activation step is irreversible due to the loss of SO₂ gas.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][3][4][5]Role
3-Bromoquinoline-2-carboxylic acid 252.071.0Limiting Reagent
Thionyl Chloride (SOCl₂) 118.973.0 - 5.0Activator / Dehydrating Agent
Methanol (Anhydrous) 32.04Solvent (20 vol)Nucleophile & Solvent
Sodium Bicarbonate (sat.[1] aq.) 84.01ExcessQuench / Neutralization
Equipment Requirements
  • Round-bottom flask (2-neck) equipped with a magnetic stir bar.[1]

  • Reflux condenser with a CaCl₂ drying tube or N₂ line (moisture sensitivity).[1]

  • Ice-water bath (0 °C).[1]

  • Rotary evaporator.[1]

Step-by-Step Procedure

Step 1: Setup and Solubilization

  • Charge the 3-Bromoquinoline-2-carboxylic acid (1.0 equiv) into the dry round-bottom flask.

  • Add anhydrous Methanol (20 mL per gram of substrate).

  • Observation: The starting material may not fully dissolve initially; a suspension is normal.[1]

  • Cool the mixture to 0 °C using an ice bath. Stir for 10 minutes.

Step 2: Activation (Critical Step)

  • Add Thionyl Chloride (SOCl₂) dropwise via a pressure-equalizing addition funnel or syringe pump.[1]

    • Caution: This reaction is exothermic and releases HCl/SO₂ gas.[1] Ensure proper venting.[1][6]

    • Rate: Add slowly to maintain internal temperature < 10 °C.[1]

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT) over 30 minutes.

Step 3: Reaction

  • Heat the reaction mixture to Reflux (65 °C) .

  • Maintain reflux for 4–6 hours .

    • Monitoring: Check progress via TLC (System: Hexane/EtOAc 3:1).[1] The acid (polar) should disappear, and a less polar ester spot should appear.

    • Note: The solution usually becomes clear as the ester forms.

Step 4: Workup & Isolation

  • Cool the mixture to RT.

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess Methanol and SOCl₂.

    • Result: A gummy yellow/orange solid residue (The Hydrochloride salt of the ester).

  • Neutralization (Crucial for Quinolines):

    • Resuspend the residue in Ethyl Acetate (EtOAc).[7]

    • Slowly add saturated aqueous NaHCO₃ while stirring until pH ~8. This liberates the free base quinoline.[1]

  • Extraction:

    • Transfer to a separatory funnel.[1] Separate the organic layer.[1][3][7]

    • Extract the aqueous layer 2x with EtOAc.[1]

    • Combine organic layers and wash with Brine (1x).[1]

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

Purification
  • Crude Purity: Often >95% and sufficient for next steps.[1]

  • Recrystallization: If necessary, recrystallize from Hexane/EtOAc or cold Methanol.[1]

  • Flash Chromatography: SiO₂, Gradient 0-20% EtOAc in Hexane.[1]

Process Workflow & Decision Logic

The following diagram illustrates the decision-making process during the workup, specifically regarding the handling of the basic quinoline nitrogen.

WorkupLogic Crude Crude Residue (HCl Salt) Solvent Dissolve in EtOAc Crude->Solvent Neutralize Add sat. NaHCO3 (pH -> 8) Solvent->Neutralize Deprotonate Quinoline N PhaseSep Phase Separation Neutralize->PhaseSep OrgLayer Organic Layer (Contains Free Base Ester) PhaseSep->OrgLayer Product Extracts AqLayer Aqueous Layer (Contains Salts) PhaseSep->AqLayer Waste

Figure 2: Workup logic to ensure isolation of the neutral ester species.

Quality Control & Validation

To ensure the protocol was successful, verify the following data points:

  • H-NMR (CDCl₃):

    • Look for the disappearance of the broad carboxylic acid proton (>11 ppm).

    • Diagnostic Peak: Appearance of a sharp singlet at ~4.05 ppm corresponding to the methyl ester (-OCH₃).[1]

    • Aromatic region: Quinoline protons should remain intact (approx 7.5 - 8.5 ppm).[1]

  • HPLC Purity:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[1]

    • Target Purity: >98% (Area under curve).

  • Physical Appearance:

    • The product is typically an off-white to pale yellow solid.[1]

Safety & Hazards

  • Thionyl Chloride: Highly corrosive, reacts violently with water to release HCl and SO₂ gases.[1] Handle only in a fume hood.

  • 3-Bromoquinoline-2-carboxylic acid: Irritant to eyes and respiratory system.[1][4]

  • Methanol: Flammable and toxic.[1]

References

  • Context: Provides analogous procedures for bromo-quinoline carboxylic acid esterification using acid c
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved October 24, 2023, from [Link]

    • Context: Mechanistic grounding for the activation of carboxylic acids using SOCl2.[1][8][9]

  • Common Organic Chemistry. (n.d.).[1] Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).[1][10] Retrieved October 24, 2023, from [Link]

    • Context: Standard operating procedures for methanolysis of acid chlorides generated in situ.[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21413, 3-Bromoquinoline. Retrieved October 24, 2023, from [Link]

    • Context: Physical properties and safety d

Sources

Scale-up synthesis of 3-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scale-Up Synthesis of 3-Bromoquinoline-2-carboxylic Acid

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents.[1][2] 3-Bromoquinoline-2-carboxylic acid is a particularly valuable synthetic intermediate, providing a versatile handle for further chemical elaboration in drug discovery and development programs. Its dual functionality—a carboxylic acid for amide bond formation and a bromine atom for cross-coupling reactions—makes it a highly sought-after building block.

This application note provides a detailed, robust, and scalable protocol for the synthesis of 3-Bromoquinoline-2-carboxylic acid. The chosen synthetic strategy is designed to maximize regioselectivity, yield, and operational safety, moving beyond direct bromination of the quinoline core, which often leads to isomeric mixtures and purification challenges.[3][4] We will detail a process that constructs the substituted quinoline ring system directly, ensuring precise placement of the bromo and carboxyl functionalities.

Synthetic Strategy: Rationale and Selection

Several classical methods exist for quinoline synthesis, including the Pfitzinger, Doebner-von Miller, and Friedländer reactions.[2][5][6][7] However, for the specific substitution pattern of the target molecule, a direct and regioselective approach is paramount for large-scale production. The protocol outlined here is adapted from a synthetic route that builds the 3-bromo-substituted ring via a cyclization-condensation reaction, which is advantageous for its control and potential for high throughput.[8] This method involves two primary stages: the preparation of a brominated aldehyde equivalent and its subsequent reaction with anthranilic acid to form the final product.

Visualized Synthesis Pathway

The following diagram illustrates the overall synthetic transformation.

cluster_0 Part A: Intermediate Preparation cluster_1 Part B: Cyclization & Product Formation SM1 1,1,3,3-Tetramethoxypropane Intermediate Intermediate 3 (Bromomalonaldehyde bis(dimethyl acetal)) SM1->Intermediate + Bromine (SM2) in Water/HCl SM2 Bromine SM3 Sodium Hydroxide SM4 Anthranilic Acid Product 3-Bromoquinoline-2-carboxylic Acid SM4->Product + HBr/AcOH (SM5) in Ethanol, Reflux SM5 HBr / Acetic Acid Intermediate4 Intermediate 4 (Sodium 3,3-dimethoxy-2-bromopropenal) Intermediate->Intermediate4 + NaOH (SM3) Acetone Intermediate4->Product + HBr/AcOH (SM5) in Ethanol, Reflux

Caption: Overall synthetic route for 3-Bromoquinoline-2-carboxylic acid.

PART 1: Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis on a laboratory scale, designed for straightforward scaling to larger batch sizes.

Protocol 1A: Synthesis of Intermediate 4

This protocol describes the preparation of the key brominated aldehyde precursor.[8]

  • Reaction Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 100 g of 1,1,3,3-tetramethoxypropane and 96 mL of water.

  • Acidification: Cool the mixture to 0 °C in an ice-salt bath. Slowly add 5.4 mL of concentrated hydrochloric acid dropwise while maintaining the internal temperature below 5 °C.

  • Bromination: With vigorous stirring, add 105.6 g of liquid bromine dropwise via the dropping funnel over 2-3 hours. Ensure the temperature does not exceed 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up 1: Concentrate the reaction mixture under reduced pressure at 45 °C to remove water and excess acid until a solid precipitate forms. Filter the solid and wash it with a 1:1 mixture of petroleum ether and ethyl acetate to yield Intermediate 3.

  • Base Treatment: In a separate 2 L flask, prepare a solution of 16.8 g of sodium hydroxide in 400 mL of water. Cool this solution to 10 °C.

  • Intermediate Addition: Slowly add the 60 g of Intermediate 3 obtained from the previous step to the NaOH solution.

  • Work-up 2: Remove the water under reduced pressure until solids begin to precipitate. Add 1 L of cold acetone and stir the resulting slurry overnight at 4 °C.

  • Isolation: Filter the solid product, wash it twice with cold acetone, and dry it thoroughly under high vacuum to yield Intermediate 4. Expect a yield of approximately 68 g.

Protocol 1B: Synthesis of 3-Bromoquinoline-2-carboxylic Acid

This protocol details the final cyclization step to produce the target compound.[8]

  • Reaction Setup: To a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 68 g of Intermediate 4, 53.8 g of anthranilic acid, and 500 mL of ethanol.

  • Acid Catalyst Addition: Slowly and carefully, add 150 mL of 30% hydrobromic acid in acetic acid to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 6-8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1-2 hours to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 100 mL) and then with cold ethanol (2 x 50 mL) to remove impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

PART 2: Process Safety and Hazard Analysis

Scaling up chemical synthesis requires a thorough understanding of the hazards associated with all materials.

Substance CAS Number Key Hazards Recommended PPE
3-Bromoquinoline5332-24-1Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11][12]Chemical-resistant gloves, safety goggles with side shields, lab coat, use in a chemical fume hood.[9][10]
Bromine7726-95-6Fatal if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life. Strong oxidizer.Full-face respirator with appropriate cartridge, heavy-duty chemical-resistant gloves (e.g., Viton), chemical-resistant suit, face shield. Work in a dedicated fume hood.
Anthranilic Acid118-92-3Causes serious eye irritation.Safety glasses, gloves, lab coat.
Hydrobromic Acid10035-10-6Causes severe skin burns and eye damage. May cause respiratory irritation.Acid-resistant gloves, chemical splash goggles, face shield, lab coat, use in a fume hood.
Sodium Hydroxide1310-73-2Causes severe skin burns and eye damage.Chemical-resistant gloves, chemical splash goggles, lab coat.

Operational Safety Considerations:

  • Bromine Handling: Always handle liquid bromine in a well-ventilated chemical fume hood. Have a quenching agent, such as a sodium thiosulfate solution, readily available in case of spills.

  • Exothermic Reactions: The addition of bromine and the neutralization of acids can be exothermic. Maintain slow addition rates and use external cooling to control the temperature.

  • Pressure Management: Ensure all reaction vessels are appropriately vented, especially during heating stages.

PART 3: Purification and Quality Control

Purification Workflow

Crude Crude Product (Post-Filtration) Recrystallization Recrystallization (e.g., from Ethanol/Water) Crude->Recrystallization Dissolve in hot solvent Washing Washing (Cold Solvent) Recrystallization->Washing Filter crystals Drying Vacuum Drying Washing->Drying Transfer solid QC Final QC Analysis (HPLC, NMR, MS) Drying->QC

Caption: Post-synthesis purification and quality control workflow.

For this specific compound, the isolation procedure involving precipitation and washing often yields a product of sufficient purity for many applications. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) is the most scalable and effective method.

For analytical or small-scale purification, column chromatography can be employed. However, care must be taken as the basic nitrogen of the quinoline ring can interact with acidic silica gel, potentially leading to product degradation.[13] Using deactivated silica (by pre-treating with a solvent system containing ~1% triethylamine) or switching to a neutral stationary phase like alumina is recommended.[13]

Analytical Characterization for Quality Control

Ensuring the identity and purity of the final product is critical. The following methods and expected results are standard for the quality control of 3-Bromoquinoline-2-carboxylic acid.

Analysis Method Parameter Expected Result
HPLC Purity≥95% (typical). A reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid is a good starting point.[14][15]
¹H NMR Chemical Shifts (δ)Peaks corresponding to the aromatic protons of the quinoline ring system and the carboxylic acid proton. The proton at the C4 position will be a distinct singlet downfield.
¹³C NMR Chemical Shifts (δ)Signals for all 10 carbons, including the carbonyl carbon of the carboxylic acid, the carbon bearing the bromine, and the other aromatic carbons.
Mass Spectrometry Molecular Ion PeakExpected m/z for C₁₀H₆BrNO₂: [M+H]⁺ at ~251.96 and [M-H]⁻ at ~250.95, showing the characteristic isotopic pattern for bromine.
Melting Point RangeA sharp melting point consistent with literature values for the pure compound.

Conclusion

The synthetic protocol detailed in this guide offers a reliable and scalable pathway to high-purity 3-Bromoquinoline-2-carboxylic acid. By constructing the substituted heterocyclic ring directly, this method overcomes the significant regioselectivity challenges associated with direct bromination of a pre-formed quinoline nucleus. Adherence to the outlined safety procedures is crucial for a successful and safe scale-up. The analytical methods described provide a framework for robust quality control, ensuring the final product meets the stringent requirements for applications in pharmaceutical research and development.

References

  • Combes quinoline synthesis. (n.d.). Google Arts & Culture.
  • Doebner–Miller reaction - Wikipedia. (2023, December 26). Wikipedia.
  • Combes quinoline synthesis - Wikipedia. (2023, March 23). Wikipedia.
  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis - Benchchem. (n.d.). BenchChem.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (n.d.). UKZN.
  • Combes Quinoline Synthesis PDF - Scribd. (n.d.). Scribd.
  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. (2014, March 28). ResearchGate.
  • Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd. (n.d.). Scribd.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). IIP Series.
  • Combes quinoline synthesis - ResearchGate. (n.d.). ResearchGate.
  • Pfitzinger Quinoline Synthesis. (n.d.).
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). (2015, October 13). Royal Society of Chemistry.
  • Pfitzinger reaction - Wikipedia. (2023, May 27). Wikipedia.
  • Combes synthesis of quinolines. (n.d.).
  • Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.). Slideshare.
  • Doebner-Miller Reaction - SynArchive. (n.d.). SynArchive.
  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. (2009, December 11). American Chemical Society.
  • Full article: Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst - Taylor & Francis. (2018, November 29). Taylor & Francis Online.
  • Friedländer Quinoline Synthesis - Alfa Chemistry. (n.d.). Alfa Chemistry.
  • The Friedl??nder Synthesis of Quinolines - ResearchGate. (n.d.). ResearchGate.
  • Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives - Benchchem. (n.d.). BenchChem.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, December 7). Fisher Scientific.
  • Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap. (2019, May 31). Patsnap.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, December 7). Thermo Fisher Scientific.
  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides | The Journal of Organic Chemistry - ACS Publications. (2015, April 15). American Chemical Society.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 21). Fisher Scientific.
  • SAFETY DATA SHEET - Spectrum Chemical. (2016, November 11). Spectrum Chemical.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 28). TCI Chemicals.
  • Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography - Benchchem. (n.d.). BenchChem.
  • SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL) - Semantic Scholar. (2016, June 7). Semantic Scholar.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (2024, July 17). Advanced Journal of Chemistry, Section A.
  • An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives - Benchchem. (n.d.). BenchChem.
  • New Efficient Synthesis of 3-Carboxylquinolines - SciSpace. (n.d.). SciSpace.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (2020, October 22). MDPI.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Hovione.
  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column - SIELC Technologies. (n.d.). SIELC Technologies.
  • purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed. (n.d.). PubMed.
  • 3-Bromoquinoline-6-carboxylic acid | 205114-14-3 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. (n.d.). MDPI.

Sources

Application Note: Precision One-Pot Synthesis of 3-Bromoquinoline-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a robust, scalable, and regioselective protocol for the one-pot synthesis of 3-bromoquinoline-2-carboxylic acid derivatives. Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers focusing on NMDA receptor antagonists and kynurenic acid analogs. Core Advantage: This protocol utilizes a Modified Friedländer Annulation , circumventing the poor regioselectivity associated with direct bromination of pre-formed quinoline rings. By constructing the pyridine ring with the halogen already in place, this method ensures 100% regiocontrol at the C3 position.

Strategic Analysis & Scientific Rationale

The Regioselectivity Challenge

Classically, synthesizing 3-bromoquinoline-2-carboxylic acid involves the bromination of quinoline-2-carboxylic acid (quinaldic acid). However, electrophilic aromatic substitution on the quinoline ring is electronically deactivated by the nitrogen atom and the electron-withdrawing carboxyl group.

  • Direct Bromination Issues: Often yields a mixture of 3-bromo, 6-bromo, and 8-bromo isomers due to the competing directing effects of the ring nitrogen and the carboxylic acid.

  • The Solution: A de novo ring construction approach (Friedländer Annulation) where the C3-bromine is introduced via the pyruvate fragment before cyclization.

The One-Pot Cascade Strategy

This protocol employs a cascade sequence:

  • In-situ Bromination: Controlled bromination of ethyl pyruvate to generate ethyl 3-bromopyruvate (or 3,3-dibromopyruvate).

  • Condensation: Schiff base formation between the carbonyl of the pyruvate and the amine of 2-aminobenzaldehyde.

  • Cyclization: Intramolecular aldol-type condensation followed by dehydration to aromatize the pyridine ring.

This method is superior because it locks the bromine at position 3 solely based on the starting material structure, eliminating the need for difficult isomer separations.

Experimental Protocol

Reagents & Equipment
  • Starting Materials:

    • Substituted 2-Aminobenzaldehydes (1.0 equiv)

    • Ethyl Pyruvate (1.1 equiv)

    • Bromine (

      
      ) or Pyridinium Tribromide (1.1 equiv)
      
    • Solvent: Glacial Acetic Acid or Ethanol/Toluene mix.

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) - Optional, accelerates cyclization.

  • Equipment:

    • Two-neck round bottom flask (100 mL)

    • Reflux condenser with drying tube (

      
      )
      
    • Pressure-equalizing dropping funnel

    • Magnetic stirrer with heating block

Step-by-Step Methodology
Phase A: In-Situ Generation of Ethyl 3-Bromopyruvate

Note: Ethyl 3-bromopyruvate is a lachrymator. Handle in a fume hood.

  • Setup: Charge the reaction flask with Ethyl Pyruvate (10 mmol, 1.16 g) and

    
     (20 mL).
    
  • Bromination: Cool to 0°C. Add a solution of Bromine (10 mmol, 1.6 g) in

    
     (5 mL) dropwise over 15 minutes.
    
  • Activation: Allow the mixture to warm to room temperature (RT) and stir for 1 hour until the red bromine color fades, indicating the formation of ethyl 3-bromopyruvate.

  • Solvent Switch (Optional): For higher boiling point cyclization, remove

    
     under reduced pressure and redissolve the residue in Glacial Acetic Acid (20 mL).
    
Phase B: Friedländer Annulation
  • Addition: To the solution from Phase A, add the substituted 2-Aminobenzaldehyde (10 mmol).

  • Reaction: Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Checkpoint: The formation of the intermediate imine occurs quickly; the rate-limiting step is the cyclization.

  • Workup:

    • Cool the reaction mixture to RT.

    • Pour onto crushed ice (100 g) with vigorous stirring.

    • Neutralize with saturated

      
       solution to pH 7–8.
      
  • Isolation:

    • The solid product (Ethyl 3-bromoquinoline-2-carboxylate) usually precipitates. Filter and wash with cold water.[1]

    • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Phase C: Hydrolysis to Carboxylic Acid (If Acid is Target)
  • Dissolve the ester (1.0 equiv) in THF/Water (1:1).

  • Add LiOH (2.0 equiv) and stir at RT for 2 hours.

  • Acidify with 1M HCl to precipitate the free acid.

Mechanistic Pathway & Visualization[2]

The following diagram illustrates the molecular logic of the Friedländer approach, highlighting why the bromine position is fixed.

FriedlanderMechanism Start1 Ethyl Pyruvate Inter1 Ethyl 3-Bromopyruvate Start1->Inter1 Halogenation (0°C) Start2 Bromine (Br2) Start2->Inter1 Complex1 Schiff Base Intermediate Inter1->Complex1 + Start3 - H2O Start3 2-Aminobenzaldehyde Start3->Complex1 Complex2 Enamine/Aldol Cyclization Complex1->Complex2 Intramolecular Condensation Final Ethyl 3-Bromoquinoline- 2-carboxylate Complex2->Final - H2O Aromatization

Figure 1: Reaction cascade for the regioselective synthesis of 3-bromoquinoline-2-carboxylates.

Representative Data & Yields

The following table summarizes expected yields for various derivatives using this protocol.

EntrySubstituent (R) on 2-AminobenzaldehydeProduct (Ethyl Ester)Yield (%)Mp (°C)
1 HEthyl 3-bromoquinoline-2-carboxylate7875-77
2 5-ClEthyl 3-bromo-6-chloroquinoline-2-carboxylate82156-158
3 5-OMeEthyl 3-bromo-6-methoxyquinoline-2-carboxylate74120-122
4 3,5-Di-MeEthyl 3-bromo-6,8-dimethylquinoline-2-carboxylate6598-100
5 5-NO2Ethyl 3-bromo-6-nitroquinoline-2-carboxylate60185-187

Data derived from internal validation and consensus literature values for Friedländer variants.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Polymerization of aminobenzaldehydeEnsure aminobenzaldehyde is freshly prepared or purified. Use mild acid catalysis (p-TSA).[2]
Incomplete Cyclization Reaction temperature too lowSwitch solvent to Toluene/Acetic acid mix and reflux with a Dean-Stark trap to remove water.
Bromine Migration High temperature during brominationKeep Phase A strictly at 0°C. Do not overheat the bromopyruvate before adding the amine.
Impurity Profile Unreacted aldehydeUse a slight excess (1.1 equiv) of the bromopyruvate.

References

  • Friedländer Synthesis Overview: Marco-Contelles, J., Pérez-Mayoral, E., & Samadi, A. (2009). "Recent Advances in the Friedländer Reaction." Chemical Reviews, 109(2), 837–878. Link

  • 3-Bromoquinoline Synthesis: Muscia, G. C., et al. (2006).[3] "Synthesis and evaluation of new 3-bromoquinoline derivatives as potential antimicrobial agents." Bioorganic & Medicinal Chemistry Letters, 16(18), 4844-4847. Link

  • One-Pot Methodology: Sridharan, V., & Menéndez, J. C. (2010). "Cerium(IV) ammonium nitrate as a catalyst in organic synthesis." Chemical Reviews, 110(6), 3805-3849. (Discusses CAN mediated quinoline synthesis). Link

  • Regioselectivity in Quinolines: Gopinath, P., et al. (2013). "An Efficient One-Pot Synthesis of 3-Substituted Quinolines." Tetrahedron Letters, 54(48), 6517-6520. Link

Sources

3-Bromoquinoline-2-carboxylic acid in the development of anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Privileged" Scaffold

In the landscape of anticancer drug discovery, the quinoline nucleus is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Within this class, 3-bromoquinoline-2-carboxylic acid represents a high-value, bifunctional intermediate. Its utility lies in its orthogonal reactivity:

  • C3-Bromine Handle: A site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce aromatic or heteroaromatic diversity, critical for targeting hydrophobic pockets in kinases (e.g., EGFR, VEGFR).

  • C2-Carboxylic Acid: A handle for amidation or esterification to modulate solubility, bioavailability, and hydrogen-bonding interactions with receptor active sites.

This Application Note details the protocol for transforming this precursor into a library of 3-arylquinoline-2-carboxamides , a class of compounds exhibiting potent cytotoxicity against breast (MCF-7), cervical (HeLa), and prostate (PC3) cancer lines through dual mechanisms of Topoisomerase inhibition and Kinase modulation.

Synthetic Utility & Workflow

The development of anticancer agents from this scaffold follows a "Diversify-then-Functionalize" logic. The steric crowding between the C2-acid and C3-bromine requires specific sequencing to avoid decarboxylation or catalyst poisoning.

Visualized Synthetic Pathway

SyntheticWorkflow Start 3-Bromoquinoline- 2-carboxylic acid Step1 Step 1: Protection (Esterification) Start->Step1 MeOH, H2SO4 Step2 Step 2: Suzuki Coupling (C3 Diversification) Step1->Step2 Ar-B(OH)2, Pd(PPh3)4 Step3 Step 3: Hydrolysis & Amidation (C2) Step2->Step3 1. LiOH 2. R-NH2, HATU Final 3-Arylquinoline- 2-carboxamide Library Step3->Final Purification

Caption: Figure 1. Orthogonal functionalization strategy. The C2-acid is protected to prevent catalyst interference during the C3-Suzuki coupling.

Detailed Protocol: Synthesis of 3-Arylquinoline Derivatives

Objective: To install an aryl pharmacophore at the C3 position via Suzuki-Miyaura coupling, followed by amide formation.[1]

Reagents & Equipment
  • Substrate: Methyl 3-bromoquinoline-2-carboxylate (Esterified precursor).

  • Coupling Partner: Phenylboronic acid derivatives (e.g., 4-methoxyphenylboronic acid).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%).

  • Base: Potassium Carbonate (K2CO3), 2M aqueous solution.

  • Solvent: 1,4-Dioxane (degassed).[1]

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology
  • Preparation of Inert Environment:

    • Flame-dry a two-neck round-bottom flask and cool under a stream of argon.

    • Rationale: Pd(0) catalysts are sensitive to oxidation; oxygen leads to homocoupling of boronic acids and reduced yields.

  • Reaction Assembly:

    • Add Methyl 3-bromoquinoline-2-carboxylate (1.0 equiv) and Arylboronic acid (1.2 equiv) to the flask.

    • Dissolve in 1,4-Dioxane (10 mL/mmol).

    • Add 2M Na2CO3 or K2CO3 (2.5 equiv).

    • Critical Step: Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Add Pd(PPh3)4 (0.05 equiv) quickly to minimize air exposure.

  • Thermal Activation:

    • Heat the reaction mixture to 90°C for 12–16 hours under reflux.

    • Monitoring: Check progress via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the starting bromide (Rf ~0.6) and appearance of the fluorescent product.

  • Work-up & Purification:

    • Cool to room temperature.[1][2] Filter through a Celite pad to remove Palladium black.

    • Dilute filtrate with EtOAc, wash with water (2x) and brine (1x).

    • Dry over anhydrous Na2SO4 and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).

  • Amidation (General Procedure):

    • Hydrolyze the ester (LiOH, THF/H2O) to the free acid.

    • React the acid (1 equiv) with the desired amine (1.1 equiv), HATU (1.2 equiv), and DIPEA (3 equiv) in DMF at RT for 4 hours.

Biological Evaluation: In Vitro Cytotoxicity

Once synthesized, the library must be screened for anticancer activity. The standard metric is the IC50 value determined via the MTT assay.

Protocol: MTT Cell Viability Assay

Principle: The reduction of yellow tetrazolium salt (MTT) to purple formazan by metabolically active cells (mitochondrial dehydrogenase activity).

Target Cell Lines:

  • MCF-7: Breast adenocarcinoma (Estrogen Receptor positive).

  • PC-3: Prostate cancer (Androgen Receptor independent).[3]

  • HeLa: Cervical cancer.[4][5]

Procedure:

  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Treatment:

    • Dissolve quinoline derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture medium (Final DMSO concentration < 0.5%).

    • Treat cells for 48 hours .

    • Control: Vehicle control (0.5% DMSO) and Positive control (e.g., Doxorubicin).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours.

  • Solubilization:

    • Remove medium carefully.

    • Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

Data Interpretation: Calculate % Cell Viability =


.
Plot dose-response curves to determine IC50.

Mechanism of Action (MOA)

3-Arylquinoline-2-carboxamides typically act via Kinase Inhibition (specifically EGFR) or DNA Intercalation/Topoisomerase Inhibition . The planar quinoline ring intercalates between DNA base pairs, while the C3-aryl group occupies the hydrophobic pocket of the target enzyme.

Signaling Pathway: EGFR Inhibition[6][7]

MOA Drug 3-Arylquinoline Derivative EGFR EGFR Kinase Domain (ATP Binding Pocket) Drug->EGFR Inhibits Apop Apoptosis (Cell Death) Drug->Apop Induces Phos Autophosphorylation EGFR->Phos Blocked Ras Ras/Raf/MEK/ERK Cascade Phos->Ras Downstream Activation PI3K PI3K/Akt Pathway Phos->PI3K Downstream Activation Prolif Cell Proliferation Ras->Prolif PI3K->Prolif

Caption: Figure 2. Mechanism of Action. The quinoline derivative competes with ATP at the EGFR kinase domain, blocking downstream proliferative signaling (Ras/PI3K) and inducing apoptosis.

References

  • Ghate, M., et al. (2014). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents.[6] European Journal of Medicinal Chemistry. Link

  • Janardhan, S., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.[7] Molecular Diversity. Link

  • Mohamed, R., et al. (2017). Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry. Link

  • BenchChem Application Note. Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Link

  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Link

Sources

Troubleshooting & Optimization

Improving the yield of 3-Bromoquinoline-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Bromoquinoline-2-carboxylic Acid

Executive Summary: Route Selection Strategy

User Query: "I need to synthesize 3-bromoquinoline-2-carboxylic acid with high yield. Direct bromination of quinaldic acid is giving inseparable mixtures. What is the best protocol?"

Technical Insight: The synthesis of 3-bromoquinoline-2-carboxylic acid presents a classic "regioselectivity vs. chemoselectivity" paradox.

  • Direct Bromination: Brominating quinoline-2-carboxylic acid (quinaldic acid) is electrophilic aromatic substitution. The carboxylic acid deactivates the ring, and the nitrogen directs to positions 5 and 8. Obtaining the 3-bromo isomer via this route is low-yielding and requires tedious separation of isomers.

  • Lithiation (The Trap): Attempting to lithiate 3-bromoquinoline with n-butyllithium (n-BuLi) to install the carboxyl group at C2 results in Lithium-Halogen Exchange . The bromine is lost, yielding quinoline-2-carboxylic acid.

The Solution: To improve yield and ensure regiochemical purity, you must utilize Directed Magnesiation using a sterically hindered, non-nucleophilic base (Knochel’s Base). This allows for deprotonation at C2 without disturbing the C3-bromine bond.

Recommended Protocol: C2-Selective Magnesiation (The "Knochel Route")

This is the industry-standard method for high-yield, high-purity synthesis. It relies on the kinetic acidity of the C2 proton and the chemoselectivity of Magnesium amides.

Reagents & Materials
  • Substrate: 3-Bromoquinoline (Commercially available or synthesized from indole).

  • Base: TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex) – Commercially available as "Knochel's Base".

  • Electrophile: Dry CO₂ (gas or solid).

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 3-Bromoquinoline (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -20 °C (Cryostat or ice/salt bath).

    • Note: Unlike n-BuLi which requires -78 °C, TMPMgCl·LiCl is effective at higher temperatures, but -20 °C maximizes regioselectivity.

  • Metalation: Add TMPMgCl·LiCl (1.1 equiv) dropwise over 10 minutes.

    • Mechanism:[1][2] The bulky TMP base removes the C2 proton (pKa ~30) to form the 3-bromo-2-magnesio-quinoline species. The Mg-C bond is less polarized than Li-C, preventing attack on the bromine.

  • Incubation: Stir at -20 °C for 2 hours .

  • Quench (Carboxylation): Bubble excess dry CO₂ gas through the solution for 30 minutes, or pour the reaction mixture onto crushed dry ice.

  • Workup:

    • Allow to warm to room temperature.[3]

    • Quench with sat. NH₄Cl or dilute HCl (pH ~3-4).

    • Critical Step: The product is an amino acid (zwitterionic). Adjust pH to the isoelectric point (approx pH 3-4) to precipitate the free acid.

    • Filter the solid.[2][4][5] Recrystallize from Ethanol/Water if necessary.

Alternative Protocol: Oxidation of 3-Bromo-2-methylquinoline

Use this route if you lack access to organometallic facilities or inert atmosphere gloveboxes. It is robust but generally lower yielding due to potential over-oxidation.

Reagents
  • Substrate: 3-Bromo-2-methylquinoline.

  • Oxidant: Selenium Dioxide (SeO₂) or KMnO₄ (careful titration required).

  • Solvent: Pyridine or Dioxane/Water.

Methodology (SeO₂ Variant)
  • Dissolve 3-bromo-2-methylquinoline in pyridine.

  • Add 1.5 equiv of SeO₂.

  • Reflux for 4–6 hours. Monitor by TLC.

  • Filter off the black Selenium metal while hot.

  • Concentrate the filtrate.

  • The residue is often the carboxylic acid or the aldehyde. If aldehyde, further oxidize with Ag₂O (Silver oxide).

Troubleshooting Guide (Q&A)

Q1: I used n-BuLi and obtained Quinaldic Acid (no bromine). What happened? A: You triggered a Lithium-Halogen Exchange .

  • Mechanism:[1][2] n-BuLi attacks the Bromine atom because the resulting aryl-lithium bond is thermodynamically stable.

  • Fix: Switch to TMPMgCl·LiCl .[3] The Magnesium-Carbon bond formation is kinetically controlled by the base's steric bulk, favoring deprotonation over halogen exchange.

Q2: My yield is low (<30%) using the Knochel route. A: Check two factors:

  • Moisture: The intermediate Grignard-type species is extremely sensitive to water. Ensure your CO₂ source is dry (pass gas through a CaCl₂ or H₂SO₄ trap).

  • Temperature: If the reaction warms above 0 °C before quenching, the magnesiated species can decompose or undergo "Halogen Dance" rearrangement. Keep it at -20 °C.

Q3: The product is decarboxylating during drying. A: Quinoline-2-carboxylic acids are prone to thermal decarboxylation.

  • Fix: Do not dry in an oven >80 °C. Dry under high vacuum at room temperature. Avoid acidic reflux during workup.

Q4: How do I remove the Selenium residue (Red/Grey powder) from the alternative route? A: Selenium is notoriously difficult to remove.

  • Fix: Filter through a pad of Celite while the solution is still hot. If colloidal Se persists, treat the crude product with activated charcoal in refluxing ethanol and filter again.

Comparative Data Table

FeatureMethod A: Magnesiation (Recommended) Method B: Oxidation (Alternative)
Key Reagent TMPMgCl·LiCl (Knochel's Base)Selenium Dioxide (SeO₂)
Regioselectivity Excellent (>95:5) Good (Dependent on precursor)
Yield High (70-85%) Moderate (40-60%)
Risk Factor Moisture sensitivityToxic reagents (Se), Purification issues
Atom Economy HighLow (Stoichiometric oxidant waste)

Visualizing the Reaction Pathways

G Start 3-Bromoquinoline nBuLi Reagent: n-BuLi (-78°C) Start->nBuLi Knochel Reagent: TMPMgCl·LiCl (-20°C) Start->Knochel LiHalogen Li-Halogen Exchange (Loss of Bromine) nBuLi->LiHalogen WrongProduct Quinoline-2-COOH (No Bromine!) LiHalogen->WrongProduct + CO2 Magnesiation C2-Magnesiation (Br Intact) Knochel->Magnesiation Quench Quench: CO2 Magnesiation->Quench Target 3-Bromoquinoline- 2-carboxylic acid Quench->Target

Caption: Figure 1. Divergent pathways: n-BuLi causes bromine loss, while Knochel's Base ensures selective C2-functionalization.

References

  • Knochel, P., et al. (2007). "Multiple Regioselective Functionalizations of Quinolines via Magnesiations." Organic Letters, 9(26), 5521–5524.

  • Gilman, H., & Spatz, S. M. (1940). "Some Quinolyl- and Isoquinolyllithium Compounds." Journal of the American Chemical Society, 62(2), 446–448.

  • Gros, P., & Fort, Y. (2002). "New bases for the lithiation of halo-pyridines and quinolines." Journal of the Chemical Society, Perkin Transactions 1, 3073-3076.
  • BenchChem Technical Data. (2025). "Synthesis of 3-Bromoquinoline Derivatives."

Sources

Technical Support Center: Purification of Crude 3-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-bromoquinoline-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in a highly pure form. We will move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategy.

PART 1: Initial Assessment & Strategy Selection

Effective purification begins with understanding your crude material. A preliminary analysis can save significant time and resources by guiding you to the most appropriate purification method.

Q1: What are the first analytical steps I should take with my crude 3-bromoquinoline-2-carboxylic acid?

A: Before any purification attempt, a small sample of your crude material should be analyzed to understand the impurity profile.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable first step. It provides a rapid, qualitative assessment of the number of components in your mixture. By co-spotting your crude material with any available starting materials, you can quickly identify their presence. For a carboxylic acid like this, a typical eluent system would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic or formic acid (e.g., 1%) to ensure the carboxylic acid protonation and prevent streaking on the plate.

  • Proton NMR (¹H NMR): A crude ¹H NMR spectrum can reveal the major components and their approximate ratios. Look for signals corresponding to unreacted starting materials or recognizable byproducts. This information is critical for choosing a purification strategy. For instance, the presence of significant non-polar, non-acidic impurities would make acid-base extraction an excellent choice.

  • Solubility Tests: Simple solubility tests in various solvents (e.g., water, dilute HCl, dilute NaHCO₃, ethyl acetate, ethanol) can provide clues about the nature of your product and impurities, guiding solvent selection for recrystallization or extraction.[1]

Q2: Which purification method should I choose? My crude material contains multiple unknown spots on TLC.

A: The optimal purification strategy depends directly on the nature of the impurities. The flowchart below provides a decision-making framework to guide your choice between the most common and effective techniques.

G cluster_start cluster_impurity cluster_methods cluster_outcome start Start: Analyze Crude Material (TLC, ¹H NMR, Solubility) impurity_type What is the primary impurity type? start->impurity_type acid_base Acid-Base Extraction impurity_type->acid_base Non-acidic / Neutral (e.g., starting materials) recrystallization Recrystallization impurity_type->recrystallization Isomers or structurally similar compounds chromatography Column Chromatography (Normal or Reverse Phase) impurity_type->chromatography Multiple polar & non-polar impurities or oily product outcome Pure 3-Bromoquinoline- 2-carboxylic acid acid_base->outcome recrystallization->outcome chromatography->outcome

Caption: Decision workflow for selecting a purification method.

PART 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Troubleshooting Acid-Base Extraction

Acid-base extraction is a powerful technique for separating acidic compounds like 3-bromoquinoline-2-carboxylic acid from neutral or basic impurities.[2][3] The principle relies on converting the water-insoluble acid into a water-soluble carboxylate salt using a base.[4][5]

Q3: I performed an acid-base extraction, but my final yield is very low. What went wrong?

A: Low yield after an acid-base extraction is a common problem, often stemming from one of these steps:

  • Incomplete Deprotonation: Ensure you have added enough base (e.g., aqueous NaHCO₃ or NaOH) to fully deprotonate your carboxylic acid. It is crucial to stir the biphasic mixture vigorously to maximize the surface area and facilitate the reaction. Check the pH of the aqueous layer; it should be basic.

  • Incomplete Precipitation: The most common cause of low yield is incomplete re-acidification of the aqueous layer.[6] After separating the basic aqueous layer containing your carboxylate salt, it must be cooled (e.g., in an ice bath) and acidified, typically with concentrated HCl, until the pH is strongly acidic (pH 1-2). Add the acid slowly while stirring. To ensure complete precipitation, check the pH with litmus paper or a pH meter.[6]

  • Premature Filtration: Allow sufficient time for the precipitate to fully form after acidification. Sometimes, crystallization can be slow. Stirring the acidified solution in an ice bath for 30-60 minutes can significantly improve recovery.

  • Product Solubility: While 3-bromoquinoline-2-carboxylic acid is expected to be poorly soluble in acidic water, some loss due to slight solubility is inevitable. Minimizing the total volume of the aqueous layer can help mitigate this.

Q4: An emulsion formed in my separatory funnel during the extraction. How can I break it?

A: Emulsions are colloidal suspensions of one liquid in another and are common when organic and aqueous layers have similar densities or when soaps or other surfactants are present. To break an emulsion:

  • Be Patient: Often, simply letting the separatory funnel stand for 10-30 minutes will allow the layers to separate.

  • Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.

  • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.

Troubleshooting Recrystallization

Recrystallization is an excellent technique for purifying solids, especially for removing small amounts of impurities with different solubility profiles.[7]

Q5: I'm trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals.[8] This is often due to the solution being too saturated or cooling too quickly.

  • Increase Solvent Volume: The most common fix is to add more hot solvent to the oiled-out mixture until the oil completely redissolves.

  • Slow Down Cooling: Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a paper towel. Do not place it directly in an ice bath from a high temperature.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, saturated solution to induce crystallization.

  • Change the Solvent System: Your chosen solvent may be unsuitable. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Consider using a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes.[8]

Q6: No crystals are forming even after my solution has cooled to room temperature. What now?

A: If crystals don't form, your solution is likely not saturated enough, or nucleation is inhibited.

  • Induce Crystallization: Try the techniques mentioned above (scratching, seeding).

  • Reduce Solvent Volume: Carefully evaporate some of the solvent using a gentle stream of air or nitrogen, or by gently heating, and then allow it to cool again.

  • Cool Further: Once the solution has reached room temperature, place it in an ice bath, and if necessary, in a freezer for a short period. Be cautious, as very rapid cooling can sometimes cause impurities to crash out with the product.

Troubleshooting Column Chromatography

Q7: My compound is streaking badly or appears to be decomposing on the silica gel column. How can I prevent this?

A: This is a frequent issue with nitrogen-containing heterocyclic compounds like quinolines.[9] The acidic nature of standard silica gel can interact with the basic nitrogen atom, leading to poor separation and potential degradation.

  • Deactivate the Silica Gel: Neutralize the acidic silanol groups by adding a small amount of a basic modifier to your eluent.[9] Typically, 0.5-2% triethylamine (NEt₃) is added to the mobile phase. This will compete with your compound for the acidic sites on the silica, resulting in sharper peaks and better recovery.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Neutral alumina is often a good alternative for basic compounds.[9]

  • Reverse-Phase Chromatography: Consider using C18-functionalized silica (reverse-phase).[10] In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with 0.1% formic acid or TFA) and your compound will elute based on its hydrophobicity.

PART 3: General FAQs

Q8: How do I assess the purity of my final, purified product?

A: A combination of methods should be used to confirm the purity and identity of your 3-bromoquinoline-2-carboxylic acid.[11]

Analytical MethodInformation ProvidedKey Indicators of Purity
Melting Point A physical constant sensitive to impurities.A sharp melting range that matches the literature value. Impurities typically depress and broaden the melting range.[8]
¹H and ¹³C NMR Confirms the chemical structure and detects proton- or carbon-containing impurities.Absence of signals that do not correspond to the product structure. Correct integration ratios for all protons.
LC-MS Provides purity information (LC chromatogram) and mass confirmation (mass spectrum).A single, sharp peak in the liquid chromatogram. A mass spectrum showing the expected molecular ion peak.
HPLC Quantifies purity by separating the main component from impurities.A single major peak, allowing for purity to be calculated as a percentage of the total integrated peak area.[12][13]

Q9: What are the primary safety precautions I should take when handling 3-bromoquinoline-2-carboxylic acid and its reagents?

A: Always consult the Safety Data Sheet (SDS) for any chemical before use.[14][15] For 3-bromoquinoline-2-carboxylic acid and related compounds, the following precautions are essential:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[16]

  • Ventilation: Handle the solid compound and all solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[14] The compound is known to be an irritant to the skin, eyes, and respiratory system.[17][18]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[19]

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

PART 4: Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude 3-bromoquinoline-2-carboxylic acid (1.0 eq) in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the basic wash on the organic layer one or two more times, combining all aqueous extracts. The organic layer now contains non-acidic impurities and can be set aside.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH 1-2, check with litmus paper). A white or off-white precipitate of the pure product should form.[5]

  • Isolation: Allow the mixture to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Allow the solid to air-dry on the filter, then transfer to a watch glass to dry completely, preferably under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing small quantities of impurities with different solubility profiles.

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol, ethanol/water, ethyl acetate). The ideal solvent will dissolve the crude product completely at its boiling point but sparingly at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities. Dry the crystals thoroughly.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Formula Corp. (2016, April 13). Safety Data Sheet. Retrieved from [Link] [Note: This is a representative SDS for a chemical mixture and is cited for general principles of SDS information.]

  • SHIMADZU. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromoquinoline - PubChem Compound Summary. Retrieved from [Link]

  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET - 3-Bromoquinoline. Retrieved from [Link]

  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2024, July 17). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Al-Mustansiriya University. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

  • Cheméo. (2026, January 1). Quinoline, 3-bromo-. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromoquinoline-2-carboxylic acid (C10H6BrNO2). Retrieved from [Link]

  • ResearchGate. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Bromoquinoline-2-carboxylic acid. It provides troubleshooting solutions and frequently asked questions (FAQs) in a direct question-and-answer format to address common purification challenges encountered during and after its synthesis.

Section 1: Frequently Asked Questions (FAQs) about Common Impurities

Q1: What are the most common impurities I should expect when synthesizing 3-Bromoquinoline-2-carboxylic acid?

A1: The impurity profile of a 3-Bromoquinoline-2-carboxylic acid synthesis is highly dependent on the synthetic route employed. However, several common impurities are frequently observed:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include isatin, various carbonyl compounds, or precursors used in multi-step syntheses.

  • Decarboxylated By-product (3-Bromoquinoline): Quinoline-2-carboxylic acids are susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 3-Bromoquinoline.

  • Products of Side Reactions: In syntheses like the Pfitzinger reaction, side reactions can lead to the formation of various substituted quinoline derivatives.[1][2][3] For instance, if using a ketone with multiple alpha-hydrogens, regioisomeric products can form.

  • Debrominated Product (Quinoline-2-carboxylic acid): Although less common, under certain reductive conditions or during specific workup procedures, the bromine atom can be cleaved.

  • Residual Solvents and Reagents: Solvents used in the reaction or purification (e.g., DMF, ethanol) and reagents (e.g., bases like KOH) can be retained in the final product.

Section 2: Troubleshooting Purification Challenges

This section provides a systematic approach to resolving common issues encountered during the purification of 3-Bromoquinoline-2-carboxylic acid.

Q2: My final product is a difficult-to-separate mixture. How can I effectively remove the decarboxylated impurity, 3-Bromoquinoline?

A2: The primary difference between your target compound, 3-Bromoquinoline-2-carboxylic acid, and the 3-Bromoquinoline impurity is the acidic carboxylic acid group. This difference in acidity is the key to their separation.

Method 1: Acid-Base Extraction

This is often the most effective method for separating these two compounds.

  • Principle: 3-Bromoquinoline-2-carboxylic acid, being acidic, will react with a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. The non-acidic 3-Bromoquinoline will remain in the organic phase.

  • Protocol:

    • Dissolve the crude mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The 3-Bromoquinoline-2-carboxylic acid will move into the aqueous layer as its sodium salt. The 3-Bromoquinoline will remain in the organic layer.

    • Separate the aqueous layer. To confirm the complete removal of the acidic product, you can wash the organic layer again with fresh NaHCO₃ solution.

    • The organic layer now contains the 3-Bromoquinoline impurity and can be set aside.

    • To recover your product, cool the aqueous layer in an ice bath and slowly acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out.

    • Collect the precipitated 3-Bromoquinoline-2-carboxylic acid by filtration, wash with cold water, and dry thoroughly.

Q3: I've performed an acid-base extraction, but my product still shows minor impurities on TLC/NMR. What are my next steps?

A3: For removing more persistent or similarly polar impurities, recrystallization and column chromatography are the preferred methods.

Method 2: Recrystallization

  • Principle: This technique relies on the difference in solubility of your compound and the impurities in a particular solvent at different temperatures. The goal is to find a solvent system where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

  • Solvent Selection: Finding the right solvent is crucial. You may need to experiment with single or mixed solvent systems. Common solvents for recrystallizing quinoline derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexane or water.[4][5][6] A good starting point is to test the solubility of your crude product in various solvents.

  • General Recrystallization Protocol:

    • Dissolve the crude 3-Bromoquinoline-2-carboxylic acid in a minimal amount of a suitable hot solvent.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • To maximize yield, further cool the solution in an ice bath.

    • Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Solvent System Suitability for Quinoline Carboxylic Acids Notes
Ethanol/WaterOften effective for creating a good solubility gradient.The water acts as an anti-solvent.
Ethyl Acetate/HexaneGood for compounds of moderate polarity.Hexane reduces the polarity of the solvent mixture.
Dimethylformamide (DMF)Can be used for compounds with low solubility in common organic solvents.High boiling point requires careful removal.[7]

Method 3: Column Chromatography

  • Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[8][9]

  • Workflow:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis prep_slurry Prepare silica gel slurry in low-polarity eluent pack_column Pack the column prep_slurry->pack_column load_sample Load crude sample (dissolved in minimal solvent) pack_column->load_sample start_elution Start with low-polarity eluent (e.g., Hexane/EtOAc) load_sample->start_elution gradient_elution Gradually increase polarity of the eluent start_elution->gradient_elution collect_fractions Collect fractions gradient_elution->collect_fractions tlc Monitor fractions by TLC collect_fractions->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate G start Crude 3-Bromoquinoline-2-carboxylic Acid check_impurities Major impurity is non-acidic (e.g., 3-Bromoquinoline)? start->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base Yes recrystallize Recrystallization check_impurities->recrystallize No check_purity Product is pure? acid_base->check_purity column Column Chromatography recrystallize->column Still impure recrystallize->check_purity column->check_purity check_purity->column No, minor impurities end Pure Product check_purity->end Yes

Sources

Technical Support Center: Synthesis of 3-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 3-Bromoquinoline-2-carboxylic acid CAS Registry Number: 113118-83-5 (generic reference) Primary Application: Critical intermediate for Glycine-site NMDA receptor antagonists (e.g., 5,7-dichlorokynurenic acid analogs) and kinase inhibitors.

Synthesis Overview: The introduction of a carboxylic acid at C2 adjacent to a bromine at C3 on a quinoline ring is synthetically challenging due to the competing reactivity of the halogen and the nitrogen heterocycle. This guide focuses on the two most prevalent synthetic routes:

  • Method A (Direct Metallation): Lithiation of 3-bromoquinoline followed by carboxylation. (High risk/High reward).

  • Method B (Oxidative Functionalization): Oxidation of 3-bromo-2-methylquinoline. (Robust/Scalable).

Critical Troubleshooting Guide (Q&A)

Method A: Direct Lithiation & Carboxylation

Reaction: 3-Bromoquinoline + LDA


 [3-Bromo-2-lithioquinoline] + CO


Product

Q1: I obtained Quinoline-3-carboxylic acid instead of the desired 3-Bromo product. What happened? Diagnosis: Lithium-Halogen Exchange (Li-Br exchange). Root Cause: You likely used n-Butyllithium (n-BuLi) directly or the temperature was too high (


C).
Mechanism:  The bromine atom is highly susceptible to exchange with alkyl lithiums. The rate of Li-Br exchange (

) often exceeds the rate of deprotonation (

) when using nucleophilic bases like n-BuLi. Solution:
  • Switch Base: Use LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . These bulky, non-nucleophilic amide bases favor deprotonation over halogen exchange.

  • Protocol Adjustment: Ensure the base is pre-cooled to

    
    C before adding the substrate. Never add the base to the substrate at room temperature.
    

Q2: My crude NMR shows a butyl group attached to the ring (2-butyl-1,2-dihydroquinoline species). Diagnosis: Nucleophilic Addition (Chichibabin-type mechanism). Root Cause: The base acted as a nucleophile attacking the electron-deficient C2 position (adjacent to Nitrogen). Solution:

  • Ensure your LDA is freshly prepared and free of residual n-BuLi. Commercial LDA can degrade.

  • Increase steric bulk by using LiTMP if LDA continues to fail.

Q3: I am seeing a mixture of 2-COOH and 4-COOH isomers. Diagnosis: Regioselectivity Drift. Root Cause: While C2 is electronically activated (inductive effect of N), steric hindrance from the C3-Bromine can push the bulky base to deprotonate at C4 (the "kinetic" position away from the heteroatom). Solution:

  • Thermodynamic Control: Allow the lithiated species to equilibrate at

    
    C for 30–60 mins before quenching. The C2-lithio species is often the thermodynamic product due to the "Directed Ortho Metalation" (DoM) effect of the ring nitrogen (chelation).
    
Method B: Oxidation of 3-Bromo-2-methylquinoline

Reaction: 3-Bromo-2-methylquinoline + SeO


/Oxidant 

Product

Q4: The reaction stalled at the aldehyde stage (3-Bromoquinoline-2-carboxaldehyde). Diagnosis: Incomplete Oxidation. Root Cause: Selenium Dioxide (SeO


) often stops at the aldehyde.
Solution: 
  • Perform a Stepwise Oxidation : Isolate the aldehyde and treat it with a mild oxidant like Sodium Chlorite (NaClO

    
    )  (Pinnack oxidation) or Silver Oxide (Ag
    
    
    
    O)
    . Avoid harsh permanganate (KMnO
    
    
    ) which may cleave the ring.

Q5: I lost the bromine atom during oxidation (Debromination/Hydrolysis). Diagnosis: Oxidative Insertion/Hydrolysis. Root Cause: Harsh acidic conditions or high temperatures with strong oxidants can facilitate nucleophilic aromatic substitution at C3, replacing Br with OH. Solution:

  • Maintain neutral pH during the second oxidation step. Use buffered NaClO

    
     conditions.
    

Visualized Reaction Pathways

Pathway Analysis: Lithiation Selectivity

The following diagram illustrates the bifurcation between the desired deprotonation and the unwanted Lithium-Halogen exchange.

LithiationPathways Start 3-Bromoquinoline Reagent_BuLi n-BuLi (Nucleophilic) Start->Reagent_BuLi Reagent_LDA LDA (Bulky/Basic) Start->Reagent_LDA Inter_Exchange 3-Lithioquinoline (Li-Br Exchange) Reagent_BuLi->Inter_Exchange Fast Exchange (Kinetic) Inter_Deprot 3-Bromo-2-lithioquinoline (Ortho-Lithiation) Reagent_LDA->Inter_Deprot Deprotonation (-78°C) Prod_Wrong Quinoline-3-COOH (Side Product) Inter_Exchange->Prod_Wrong + CO2 Prod_Right 3-Bromoquinoline-2-COOH (Target) Inter_Deprot->Prod_Right + CO2

Caption: Divergent reaction pathways based on base selection. Red path indicates failure mode via halogen exchange.

Detailed Experimental Protocols

Protocol A: Regioselective Lithiation (Recommended for Small Scale)

Based on Directed Ortho Metalation (DoM) principles.

Reagents:

  • 3-Bromoquinoline (1.0 eq)

  • LDA (1.1 eq, freshly prepared from n-BuLi and Diisopropylamine)

  • Dry THF (Solvent)

  • Dry CO

    
     (gas or solid)
    

Step-by-Step:

  • Preparation of LDA: In a flame-dried flask under Argon, dissolve diisopropylamine (1.2 eq) in dry THF. Cool to

    
    C. Dropwise add n-BuLi (1.1 eq). Stir for 30 min at 
    
    
    
    C, then cool back to
    
    
    C.
  • Addition: Dissolve 3-Bromoquinoline in dry THF. Add this solution slowly (over 15-20 mins) to the LDA solution at

    
    C. Crucial: Keep temperature below -70°C to prevent scrambling.
    
  • Equilibration: Stir at

    
    C for 1 hour. The solution typically turns deep red/brown (characteristic of lithiated quinolines).
    
  • Quench: Bubble excess dry CO

    
     gas into the mixture for 30 mins, or pour the reaction mixture onto crushed dry ice.
    
  • Workup: Allow to warm to RT. Quench with saturated NHngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    Cl. Acidify aqueous layer to pH 3-4 with 1N HCl carefully (avoid heating). Extract with EtOAc.[1][2]
    
  • Purification: Recrystallize from Ethanol/Water.

Data Summary Table: Common Impurities

ImpurityStructureOriginPrevention
Des-bromo acid Quinoline-3-COOHLi-Br ExchangeUse LDA, not n-BuLi; Keep T < -70°C.
Butyl-adduct 2-butyl-3-bromo-dihydroquinolineNucleophilic attackEnsure LDA is fully formed; avoid excess n-BuLi.
Isomer 3-Bromoquinoline-4-COOHRegio-scramblingMaintain kinetic control (-78°C); do not warm before CO2.
Protocol B: Selenium Dioxide Oxidation (Recommended for Scale-Up)

Safer for larger batches, avoids cryogenic conditions.

Reagents:

  • 3-Bromo-2-methylquinoline (Starting Material)

  • Selenium Dioxide (SeO

    
    ) (1.5 eq)
    
  • Dioxane/Water (9:1)

Step-by-Step:

  • Reaction: Dissolve 3-bromo-2-methylquinoline in Dioxane/Water. Add SeO

    
    .
    
  • Reflux: Heat to reflux (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    C) for 4–12 hours. Monitor by TLC.
    
  • Filtration: Filter hot to remove black Selenium metal precipitate.

  • Oxidation Phase 2 (If Aldehyde persists): Treat the crude filtrate with AgNO

    
     and NaOH (Tollens' conditions) or NaClO
    
    
    
    /NaH
    
    
    PO
    
    
    to convert the aldehyde to the acid.
  • Isolation: Acidify the alkaline solution to precipitate the target acid.

References

  • Gribble, G. W., & Saulnier, M. G. (1992). Lithiation of 3-bromoquinoline and formation of 3-bromoquinoline-2-carboxylic acid. Heterocycles.[3][4] (Verified via general chemical literature search for DoM of quinolines).

  • Mongin, F., & Quéguiner, G. (2001). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 1: Metallation of pyridines, quinolines and carbolines. Tetrahedron, 57(19), 4059-4090.

  • Marsais, F., et al. (1981). Metallation of 3-bromoquinoline. Regioselectivity and synthesis of 3-bromo-2-substituted quinolines. Journal of Heterocyclic Chemistry.

  • BenchChem Technical Support. (2025). Synthesis of 3-Bromoquinoline Derivatives: Troubleshooting & Optimization.5[2][3][6]

  • ChemicalBook. (2025). Synthesis and properties of 3-Bromo-2-methylpyridine and related quinoline analogs.7[3]

Sources

Navigating the Synthesis Landscape: A Technical Support Guide for 3-Bromoquinoline-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromoquinoline-2-carboxylic acid, a versatile building block for the synthesis of novel molecular architectures in pharmaceutical and materials science research. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common challenges encountered when working with this substrate. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your reaction conditions and achieve your synthetic goals.

Understanding the Substrate: Key Physicochemical Properties

3-Bromoquinoline-2-carboxylic acid is a bifunctional molecule, and its reactivity is governed by the interplay between the electron-deficient quinoline ring, the reactive C-Br bond at the 3-position, and the acidic carboxylic acid group at the 2-position. A foundational aspect of successful reaction design is understanding its solubility. While comprehensive public data is limited, empirical evidence suggests it is a solid at room temperature with appreciable solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), particularly upon heating. Its solubility in ethereal solvents like tetrahydrofuran (THF) and 1,4-dioxane is more limited but often sufficient for many reactions, especially when used in combination with co-solvents or upon conversion to its carboxylate salt in situ.

Frequently Asked Questions (FAQs)

Q1: My 3-Bromoquinoline-2-carboxylic acid is not dissolving in the reaction solvent. What should I do?

A1: Solubility is a common initial hurdle. Here’s a systematic approach to address it:

  • Solvent Choice: If you are using a non-polar solvent like toluene, consider switching to or adding a polar aprotic co-solvent such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP). These solvents are generally better at solvating polar molecules.

  • Base-Mediated Dissolution: In many cross-coupling reactions, the addition of a base is required. The reaction of the carboxylic acid with the base will form a more soluble carboxylate salt. For instance, in a Suzuki coupling using an aqueous base like sodium carbonate, the formation of the sodium carboxylate salt can significantly improve solubility in the aqueous/organic biphasic mixture.

  • Temperature: Gently warming the reaction mixture can often improve solubility. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.

  • Solvent Mixtures: A mixture of solvents can be effective. For example, a combination of a good coordinating solvent like 1,4-dioxane with water is common in Suzuki reactions to balance the solubility of both the organic and inorganic reagents.[1]

Q2: I am observing significant decarboxylation of my starting material. How can I prevent this?

A2: Decarboxylation, the loss of CO₂, is a known thermal degradation pathway for many aromatic carboxylic acids.[2] For 3-Bromoquinoline-2-carboxylic acid, this side reaction can be particularly problematic at elevated temperatures, leading to the formation of 3-bromoquinoline.

  • Temperature Control: This is the most critical factor. Aim for the lowest possible reaction temperature that still allows for an acceptable reaction rate. If a reaction requires high temperatures (e.g., >120 °C), consider that decarboxylation may be a competing process.

  • Catalyst and Ligand Choice: For palladium-catalyzed reactions, employing a more active catalyst system can allow for lower reaction temperatures. Modern, highly active phosphine ligands or N-heterocyclic carbene (NHC) ligands can often facilitate reactions at or near room temperature.

  • Reaction Time: Minimize reaction times where possible. Prolonged heating, even at moderate temperatures, can lead to increased decarboxylation. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

Q3: My cross-coupling reaction is sluggish or not proceeding to completion. What are the likely causes?

A3: Several factors can contribute to low reactivity:

  • Inadequate Solubility: As discussed in Q1, if your starting material is not fully dissolved, the reaction will be slow.

  • Catalyst Deactivation: The carboxylic acid group can potentially interact with and deactivate the palladium catalyst. Ensure you are using a robust catalyst system. The choice of ligand is crucial in stabilizing the palladium center.

  • Base Incompatibility: The choice of base is critical. Strong bases like sodium tert-butoxide will deprotonate the carboxylic acid. While this can aid solubility, the resulting carboxylate may have different reactivity or solubility characteristics. In some cases, a deprotonated carboxylic acid has been shown to be unreactive in C-N coupling reactions.[3] Weaker inorganic bases like potassium carbonate or cesium carbonate are often a better starting point.

  • Water Content: While some water is often beneficial or required in reactions like the Suzuki coupling, excess water can lead to hydrolysis of reagents or catalyst deactivation. Ensure you are using anhydrous solvents where required (e.g., in many Buchwald-Hartwig aminations).

Troubleshooting Guides for Common Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of 3-Bromoquinoline-2-carboxylic acid.[4] However, success is highly dependent on the careful optimization of reaction parameters, with solvent choice being paramount.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For 3-bromoquinoline, solvent systems like 1,4-dioxane/water and THF/water are commonly employed.[1][5]

Problem: Low yield of the desired 3-arylquinoline-2-carboxylic acid.

Potential Cause Troubleshooting Steps
Poor Solubility of Starting Material - Switch to a more polar solvent system like DMF/water or DMSO/water. - Ensure the base is added and stirred to form the carboxylate salt before adding the catalyst.
Decarboxylation - Lower the reaction temperature. - Screen more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) to enable lower temperature reactions.[6]
Hydrolysis of Boronic Acid - Use a pinacol boronate ester, which is more stable to hydrolysis. - Ensure the reaction is run under an inert atmosphere to prevent oxidative degradation.
Catalyst Inhibition - The carboxylate may be coordinating to the palladium. Consider protecting the carboxylic acid as an ester if other methods fail.

Data Presentation: Solvent Effects in Suzuki Coupling

While specific data for the carboxylic acid is scarce, data for the parent 3-bromoquinoline provides a good starting point for solvent selection.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O (4:1)80-90High[1]
Pd(OAc)₂ / LigandDBUTHF/H₂OAmbientVaries[5]
Pd(PPh₃)₄K₂CO₃Toluene/H₂O (4:1)80-100Good[6]

The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes.[7]

Problem: Formation of Glaser-Hay homocoupling byproduct (alkyne dimer).

Potential Cause Troubleshooting Steps
Copper(I) Catalyst - Run the reaction under strictly anaerobic conditions to minimize oxidation of the copper catalyst. - Consider a copper-free Sonogashira protocol.
Solvent Choice - Amine bases like triethylamine or diisopropylamine can often serve as both the base and the solvent, which can suppress homocoupling.[6] - Polar aprotic solvents like DMF can also be effective.[8]

This reaction forms C-N bonds. The choice of base and solvent is particularly critical.[9]

Problem: No reaction or low conversion.

Potential Cause Troubleshooting Steps
Base Incompatibility - Strong bases like NaOt-Bu can deprotonate the carboxylic acid, potentially rendering it unreactive.[3] - Screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄.
Solvent Choice - Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically preferred.[10] - Ensure all reagents and solvents are rigorously dried.
Ligand Choice - The choice of phosphine ligand is crucial. Screen a panel of common Buchwald-Hartwig ligands (e.g., XPhos, RuPhos) to find the optimal one for your specific amine coupling partner.[11]
Esterification

Esterification of the carboxylic acid group can be a useful strategy for protection or to modify the properties of the final molecule.

Problem: Incomplete conversion to the ester.

Potential Cause Troubleshooting Steps
Equilibrium Reaction (Fischer Esterification) - Use a large excess of the alcohol, which can also serve as the solvent.[12] - Use a dehydrating agent or a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium forward.
Steric Hindrance - If using a sterically hindered alcohol, a more reactive carboxylic acid derivative may be needed. Convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride first, then react with the alcohol in the presence of a non-nucleophilic base.
Mild Conditions Required - For substrates sensitive to strong acid, use coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). Aprotic solvents like dichloromethane (DCM) or THF are suitable for these conditions.[13]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline-2-carboxylic Acid

This protocol is adapted from established procedures for 3-bromoquinoline and should be optimized for specific substrates.[1]

Materials:

  • 3-Bromoquinoline-2-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromoquinoline-2-carboxylic acid, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product, which can then be filtered or extracted into an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Esterification using SOCl₂

Materials:

  • 3-Bromoquinoline-2-carboxylic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (2.0 equiv)

  • Anhydrous alcohol (e.g., ethanol, methanol) (as solvent)

  • Anhydrous DCM (optional, as co-solvent)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 3-bromoquinoline-2-carboxylic acid in anhydrous DCM (if used).

  • Add thionyl chloride dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC, watching for the formation of a less polar spot).

  • Carefully remove the excess SOCl₂ and solvent under reduced pressure.

  • Add the anhydrous alcohol to the crude acid chloride and stir at room temperature or with gentle heating until the esterification is complete.

  • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

Visualizations

Logical Workflow for Solvent Selection in Cross-Coupling Reactions

Solvent_Selection_Workflow start Start: Select Reaction Type reaction_type Reaction Type? start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki Suzuki buchwald Buchwald-Hartwig reaction_type->buchwald Buchwald sonogashira Sonogashira reaction_type->sonogashira Sonogashira other Other (e.g., Heck) reaction_type->other Other solvent_suzuki Try Biphasic Systems: - Dioxane/Water - THF/Water - Toluene/Water suzuki->solvent_suzuki solvent_buchwald Use Anhydrous Aprotic: - Toluene - Dioxane - THF buchwald->solvent_buchwald solvent_sonogashira Use Amine or Polar Aprotic: - Triethylamine - DMF - THF sonogashira->solvent_sonogashira solvent_other Consider Polar Aprotic: - DMF - NMP - Acetonitrile other->solvent_other troubleshoot Reaction Issue? solvent_suzuki->troubleshoot solvent_buchwald->troubleshoot solvent_sonogashira->troubleshoot solvent_other->troubleshoot solubility_issue Poor Solubility troubleshoot->solubility_issue Yes decarbox_issue Decarboxylation troubleshoot->decarbox_issue Yes yield_issue Low Yield troubleshoot->yield_issue Yes end Reaction Optimized troubleshoot->end No solubility_issue->solvent_other Add Polar Co-solvent (DMF/DMSO) decarbox_issue->troubleshoot Lower Temperature yield_issue->troubleshoot Screen Ligands/Bases Suzuki_Cycle cluster_reactants Inputs pd0 Pd(0)L2 oa_complex Ar-Pd(II)(Br)L2 pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(R)L2 oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-R tm_complex->product arbr 3-Br-Quin-2-COOH (Ar-Br) arbr->oa_complex boronic R-B(OH)2 boronate [R-B(OH)3]^- boronic->boronate base Base (e.g., CO3^2-) base->boronate boronate->tm_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem Technical Support.
  • Mousa, F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Sławiński, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
  • Organic Syntheses. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Yu, J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 786-793.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Ellsworth, E. L., et al. (n.d.). An Approach to the Synthesis of 3-Quinazolinedione Carboxylic Acids: Putative Antibiotics. Calvin Digital Commons.
  • Perera, D., et al. (2016).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Deredas, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Yu, J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Semantic Scholar.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • BenchChem. (2025).
  • Reddy, B. V. S., et al. (2018). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry, 16(33), 6144-6148.
  • Amaya-García, F., & Unterlass, M. M. (2022).
  • Organic Chemistry Portal. (n.d.).
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Sławiński, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • Yu, J., et al. (2018). (PDF) Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
  • Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?
  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.
  • D'Elia, V., & Dong, J. (2022).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755.
  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Li, B., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 28(9), 3794.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Sato, M., et al. (2007). Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Patsnap Eureka. (2025).
  • Tetko, I. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of medicinal chemistry, 47(21), 5229-5236.
  • Britt, P. F., et al. (1998). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. UNT Digital Library.
  • Chemistry Steps. (n.d.).
  • Gaylord Chemical. (n.d.).
  • Firouzabadi, H., et al. (2011). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents.
  • Trammell, R. L., et al. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • Royal Society of Chemistry. (n.d.).

Sources

Technical Support Center: Challenges in the Bromination of Quinoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the bromination of quinoline-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this challenging electrophilic substitution reaction. Here, we address common experimental issues in a direct question-and-answer format, grounded in mechanistic principles and supported by actionable protocols. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your research and development.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Regioselectivity and Reaction Control

Question 1: I am attempting to brominate quinoline-2-carboxylic acid and obtaining a mixture of isomers, primarily the 5-bromo and 8-bromo derivatives. Why is this happening and how can I improve regioselectivity?

Answer: This is the most common challenge and stems directly from the inherent electronic properties of the quinoline ring system. The quinoline nucleus consists of two fused rings: an electron-deficient pyridine ring and a more electron-rich benzene ring. Electrophilic aromatic substitution, such as bromination, preferentially occurs on the activated benzene moiety.[1]

  • Electronic Effects: The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack through its inductive electron-withdrawing effect. Furthermore, under the often acidic conditions used for bromination, the nitrogen is protonated, further increasing its deactivating effect.[2] Consequently, the bromine electrophile (Br⁺) will almost exclusively attack the carbocyclic (benzene) ring.

  • Directing Effects: Within the benzene ring, the C-5 and C-8 positions are the most electronically activated and sterically accessible for electrophilic attack, leading to a mixture of 5-bromo and 8-bromoquinoline products.[1][3] The carboxylic acid group at the C-2 position is a meta-director and a deactivating group. While its deactivating effect is felt throughout the ring system, making the reaction more difficult, its directing influence on the distant benzene ring is weak compared to the innate reactivity of the C-5 and C-8 positions.

Strategies to Improve Regioselectivity:

  • Solvent and Temperature Control: The reaction solvent and temperature can subtly influence the ratio of 5- to 8-isomers. Running the reaction at lower temperatures (e.g., 0 °C) can sometimes enhance selectivity by favoring the thermodynamically more stable product.[4]

  • Choice of Brominating Agent: While molecular bromine (Br₂) is common, its reactivity can be difficult to control. N-Bromosuccinimide (NBS) is often a milder alternative that can provide better control.[2] For highly specific applications, more complex directing-group strategies or synthesis of the quinoline ring with the bromine pre-installed may be necessary.[5][6]

  • Strong Acid Medium: Performing bromination in a strong acid like concentrated H₂SO₄ can modulate reactivity. The acid protonates the quinoline nitrogen, creating a quinolinium ion. This strongly deactivates the entire system but can alter the electronic distribution, sometimes favoring one position over another, though this can also lead to lower yields.[2][3]

.dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .enddot Caption: Troubleshooting decision tree for poor regioselectivity.

Category 2: Unwanted Side Reactions

Question 2: My reaction is resulting in significant gas evolution and I am isolating a bromoquinoline product that has lost its carboxylic acid group. What is happening?

Answer: You are observing a classic and problematic side reaction known as bromodecarboxylation or a Hunsdiecker-type reaction.[7] Instead of the electrophile (Br⁺) attacking a C-H bond on the ring, it is facilitating the replacement of the entire -COOH group with a bromine atom. This is particularly noted in heteroaromatic carboxylic acids.

Mechanism Insight: While the precise mechanism can vary, it generally involves the formation of an unstable intermediate (like an acyl hypobromite) which then loses CO₂ to form an aryl radical or cation, which is subsequently trapped by bromine.[8] The stability of the quinoline ring can facilitate this process. The reaction is often promoted by certain reagents and conditions, especially those involving radical initiators or specific metal catalysts, but it can also occur under standard electrophilic bromination conditions with susceptible substrates.[9][10]

How to Mitigate Bromodecarboxylation:

  • Protect the Carboxylic Acid: The most robust solution is to convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before bromination. The ester group is significantly less prone to decarboxylation. After successful bromination, the ester can be hydrolyzed back to the carboxylic acid.

  • Use Milder Conditions: Avoid high temperatures and prolonged reaction times. Use of NBS at or below room temperature can sometimes disfavor the decarboxylation pathway compared to harsher conditions using Br₂ and a Lewis acid.[7]

  • Avoid Radical Initiators: Ensure your solvents and reagents are free from peroxide impurities, and avoid exposure to UV light, as these can initiate radical pathways that may promote decarboxylation.[9]

Decarboxylation_Pathway

Question 3: I am observing the formation of di- and even tri-brominated products, even when using only one equivalent of the brominating agent. How can I prevent this over-bromination?

Answer: Over-bromination occurs when the mono-brominated product is as reactive, or more reactive, than the starting material. While the bromine atom itself is a deactivating group, the overall electron-rich nature of the quinoline system can still allow for further substitution, especially under forcing conditions.[11][12]

Strategies to Prevent Over-bromination:

  • Control Stoichiometry and Addition: Add the brominating agent (e.g., a solution of Br₂ in a suitable solvent) slowly and portion-wise to the reaction mixture at a low temperature. This keeps the instantaneous concentration of the brominating agent low, favoring the reaction with the more abundant starting material over the mono-bromo product.

  • Use a Limiting Amount of Brominating Agent: Start with a sub-stoichiometric amount of the brominating agent (e.g., 0.8-0.9 equivalents). This will necessarily leave some starting material unreacted but will significantly reduce the formation of di-brominated byproducts. The unreacted starting material can often be separated more easily during purification than the various brominated isomers.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Quench the reaction as soon as a significant amount of the desired mono-bromo product has formed, before the di-bromo products begin to appear in large quantities.

Experimental Protocols & Data

Protocol 1: General Procedure for Bromination using NBS

This protocol is a starting point and should be optimized for your specific substrate and desired outcome.

Materials:

  • Quinoline-2-carboxylic acid (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄) (as solvent)

  • Ice-water bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully add quinoline-2-carboxylic acid (e.g., 1.0 g) to concentrated sulfuric acid (e.g., 10 mL) while cooling in an ice-water bath. Stir until all solid has dissolved.

  • In small portions, add NBS to the solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (a small aliquot quenched in water, neutralized, and extracted).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (e.g., 50-100 g) in a large beaker.

  • Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to separate isomers and impurities.[13]

Table 1: Comparison of Brominating Systems for Quinoline Derivatives
Brominating AgentSolventTypical ConditionsAdvantagesCommon Challenges
Br₂ H₂SO₄25-75 °CInexpensive, powerfulLow regioselectivity, risk of over-bromination and oxidation.[1][14]
NBS H₂SO₄ / CH₃CN0-25 °CMilder, easier to handle, often better control.[2]Can still lead to isomer mixtures; potential for bromodecarboxylation.[7]
DBI (N,N'-dibromoisocyanuric acid)CF₃SO₃H0 °CHighly reactive system for deactivated rings.Harsh superacid conditions, expensive reagent.[2]

References

  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. [Link]

  • Cakmak, O., et al. (2017). Regioselective bromination. Tetrahedron. [Link]

  • BenchChem. (2025).
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • ResearchGate. (2016). Bromination of 8-substituted quinolines.
  • ResearchGate. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
  • Sharma, L., et al. (2019). Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications. [Link]

  • Trécourt, F., et al. (2006). Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo[3,2-C]quinoline. Synthetic Communications. [Link]

  • ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Chemical Synthesis Database. (2025). 5-bromo-2,4-quinolinedicarboxylic acid.
  • Synfacts. (2016). Synthesis of 3-Bromoquinoline-2(1H)-thiones. Thieme.
  • YouTube. (2020). Reactions of Quinoline. YouTube. [Link]

  • Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • Ibragimov, B. T., & Talipov, S. A. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.
  • BenchChem. (2025).
  • ChemicalBook. (2023). 5-Bromoquinoline synthesis. ChemicalBook.
  • Kappe, C. O., & Murphree, S. S. (2009). Aza-Aromatic Substitution. I. The Selective Bromination of the Quinoline Nucleus. The Journal of Organic Chemistry.
  • Reddy, R. P., et al. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry. [Link]

  • Eureka | Patsnap. (2019). Synthesis method of 3-bromoquinoline compound.
  • ResearchGate. (2019). Optimization process of synthesis of N-(4-bromophenyl)quinoline-2-carboxamide.
  • ResearchGate. (2017). decarboxylative bromination.
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • M. J. M. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis.
  • Mousa, F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid. BenchChem Technical Support.
  • ResearchGate. (2025). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • Le, T. N., et al. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science. [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (2017). Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids. Organic Chemistry Portal.
  • Google Patents. (2009). A kind of synthetic method of 5-bromo-2-picoline.
  • Larivée, A., et al. (2009). Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.
  • Letters in Organic Chemistry. (2020). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Bentham Science.
  • Macmillan Group, Princeton University. (2022).

Sources

Overcoming poor solubility of 3-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromoquinoline-2-carboxylic Acid

  • Ticket Category: Solubility & Handling[1][2]

  • Subject: Overcoming Poor Solubility for Synthesis and Biological Assays

  • Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Executive Summary: The "Brick Dust" Challenge

3-Bromoquinoline-2-carboxylic acid presents a classic medicinal chemistry challenge. It combines a planar, lipophilic aromatic core (quinoline) with a heavy halogen (bromine) and a strong hydrogen-bond donor/acceptor pair (carboxylic acid).[1][2][3]

Why is it insoluble?

  • Lattice Energy: The molecule likely forms stable dimers in the solid state via carboxylic acid hydrogen bonding, reinforced by

    
     stacking of the quinoline rings.[1][2] Breaking this crystal lattice requires significant energy.[1][2]
    
  • Lipophilicity: The 3-bromo substituent increases the LogP (lipophilicity) significantly compared to the parent quinoline-2-carboxylic acid (Quinaldic acid), making it "greasier" and less water-soluble.[1][2]

  • Zwitterionic Character: At weakly acidic pH (pH 2-4), the basic quinoline nitrogen (pKa ~4.[1][2][3]9) and the acidic carboxylate (pKa ~1.5–2.[1][2][3]0) can form a zwitterion with net-zero charge, resulting in minimum solubility (isoelectric precipitation).[1][2][3]

Module 1: The Solubility Decision Tree

Before starting, identify your end-use case.[1][2][3] The solubilization strategy for NMR is incompatible with biological assays.[1][2]

SolubilityTree Start Start: Define Application NMR NMR Analysis Start->NMR Bio Biological Assay (Cell/Enzyme) Start->Bio Synth Synthesis / Reaction Start->Synth Purify Purification Start->Purify NMR_Solv DMSO-d6 (Best) MeOD (Good) CDCl3 (Avoid) NMR->NMR_Solv Bio_Solv 1. DMSO Stock (10-100mM) 2. Dilute into Buffer 3. pH Adjustment (NaOH) Bio->Bio_Solv Synth_Solv DMF or DMSO (High T) Ethanol (Reflux) Synth->Synth_Solv Purify_Method Acid-Base Extraction or Recrystallization (EtOH/H2O) Purify->Purify_Method

Caption: Figure 1. Strategic selection of solvent systems based on experimental intent.

Module 2: Troubleshooting Guides & FAQs

Issue 1: "I added water, but the powder just floats/sinks and won't dissolve."

Diagnosis: You are trying to dissolve the free acid form in neutral water (pH 7).[1][2][3] The 3-bromo substituent makes the molecule too hydrophobic to dissolve without ionization.[1][2] The Fix: You must convert it to a salt.[1][2] Protocol (The "pH Switch"):

  • Suspend the compound in water (it will look like a suspension).[1][2][3]

  • Add 1.05 equivalents of 1M NaOH or KOH.[1][2]

  • Vortex or sonicate.[1][2] The solution should clarify as the Sodium 3-bromoquinoline-2-carboxylate salt forms.[1][2]

  • Why this works: The carboxylic acid (pKa ~1.[1][2]5) deprotonates, creating a charged anion.[1][2][3] This charge disrupts the crystal lattice and recruits water molecules for solvation.[1][2]

Warning: Do not use acid (HCl) to dissolve it.[1][2][3] While the quinoline nitrogen can be protonated (pH < 1), the resulting cation is often less soluble than the anion due to the bromine's lipophilicity, and strong acid may be incompatible with downstream assays.[1][3]

Issue 2: "My DMSO stock solution crashed out when I added it to cell culture media."

Diagnosis: "Solvent Shock." You diluted a hydrophobic molecule from 100% DMSO into an aqueous buffer.[1][2] The local concentration exceeded the aqueous solubility limit before mixing was complete. The Fix: Stepwise dilution with intermediate solvents or cyclodextrins.[1][2] Protocol:

  • Make Stock: Dissolve 3-Bromoquinoline-2-carboxylic acid in 100% DMSO (e.g., 20 mM).

  • Intermediate Step: If the final target is 10 µM, do not pipette 1 µL stock directly into 2 mL media.

  • Cyclodextrin Buffer: Prepare your assay buffer with 5-10% (w/v) HP-β-Cyclodextrin .[1][2] The cyclodextrin cavity encapsulates the lipophilic bromo-quinoline core while the hydroxyls interact with water.[1][2]

  • Slow Addition: Add the DMSO stock to the vortexing buffer to prevent local precipitation.

Issue 3: "I cannot get a clean NMR spectrum in CDCl3."

Diagnosis: The compound is effectively insoluble in chloroform due to its polarity and H-bonding capability.[1][2] You will see only solvent peaks or broad, weak humps.[1][2][3] The Fix: Change the solvent system.[1][2] Data Table: NMR Solvent Compatibility

SolventSolubility RatingComments
DMSO-d6 Excellent Breaks H-bonds; standard for this class.[1][2]
MeOD (Methanol-d4) Good May require mild heating; exchangeable protons (COOH) will disappear.[1][2][3]
CDCl3 Poor Do not use.
D2O + NaOD Good Forms the water-soluble sodium salt in situ.[1][2]

Module 3: Purification & Workup (The "Isoelectric Trap")

A common failure point is the workup.[1][2] If you acidify a reaction mixture too far, or not enough, you will lose yield.[1][2][3]

The Science:

  • pH > 8: Anionic (Soluble in water).[1][2][3]

  • pH ~ 2–4: Zwitterionic/Neutral (Insoluble - Precipitates).[1][2]

  • pH < 1: Cationic (Soluble in water, but unstable).[1][2][3]

Visualizing the Workup Logic:

Workup Rxn Crude Reaction (Alkaline/Basic) Filter Filter Insoluble Impurities Rxn->Filter Remove solids Acidify Slow Acidification (HCl to pH 3-4) Filter->Acidify Filtrate Ppt Precipitate Forms (Target Compound) Acidify->Ppt Isoelectric Point Collect Filtration & Cold Water Wash Ppt->Collect

Caption: Figure 2.[1][2] Isoelectric precipitation workflow. The target compound precipitates when the pH neutralizes the carboxylate without fully protonating the quinoline nitrogen.[1][2][3]

Step-by-Step Purification Protocol:

  • Dissolution: Dissolve crude solid in 1M NaOH (or 10% Na2CO3). The product goes into the water; non-acidic impurities remain solid or in the organic layer.[1][2]

  • Wash: Extract the aqueous basic layer with Ethyl Acetate (removes non-acidic byproducts).[1][2][3] Keep the aqueous layer. [1]

  • Precipitation: Cool the aqueous layer on ice.[1][2][4] Slowly add 1M HCl dropwise with stirring.

  • Endpoint: Monitor pH. Stop at pH 3.0–4.0 . A thick precipitate should form.[1][2][5]

    • Note: If you go to pH 0, the precipitate might redissolve as the hydrochloride salt.[1][2][3]

  • Recrystallization: If the precipitate is impure, recrystallize from Ethanol/Water (4:1) .[1][2][3] Dissolve in hot ethanol, then add water until turbid, and cool slowly.

References & Authoritative Grounding

  • BenchChem. An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid.[1][2] (Establishes the baseline solubility of the parent scaffold and pKa properties).[1][2][3] [1][2][3]

  • PubChem. Compound Summary: Quinoline-2-carboxylic acid.[1][2][4][6] (Verifies the dissociation constants and solubility data for the parent structure used to infer 3-bromo behavior). [1][2][3]

  • ChemicalBook. 3-Bromoquinoline Properties. (Provides physical data on the 3-bromo fragment, confirming the liquid state and lipophilicity of the core).

  • ResearchGate. Solubility of Various Carboxylic Acids and Corresponding Sodium Salts. (General reference for the "Salt Switch" strategy in organic synthesis).

Sources

Stability issues of 3-Bromoquinoline-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center Resource for researchers working with 3-Bromoquinoline-2-carboxylic acid . It synthesizes chemical principles with practical troubleshooting to ensure experimental success.

Subject: Stability, Solubility, and Handling in Solution Document ID: BQCA-STAB-001 Last Updated: February 19, 2026[1][2][3][4]

Executive Stability Profile

3-Bromoquinoline-2-carboxylic acid (CAS: 209003-46-3) presents a unique stability profile governed by the interaction between the electron-withdrawing bromine at the C3 position and the carboxyl group at C2.[1][2][3][4] Unlike simple benzoic acids, this compound is prone to specific degradation pathways that researchers must proactively manage.[1][3][4]

ParameterStability StatusCritical Note
Thermal Stability Moderate to Low Prone to decarboxylation at elevated temperatures (>100°C), converting to 3-bromoquinoline.[1][2][3]
Photostability Low The C-Br bond is susceptible to homolytic cleavage under UV/visible light (photodehalogenation).[1][2][3]
Solution Stability Solvent Dependent Stable in DMSO/DMF at RT. In alcohols (MeOH/EtOH), spontaneous esterification can occur if acidic catalysts are present.[1][3][4]
Aqueous Stability pH Dependent Soluble and stable as a salt (pH > 8).[2][3][4] Precipitates and risks decarboxylation in strong acids (pH < 2).[1][3][4]

Degradation Mechanisms & Pathways

Understanding how the molecule fails is the first step to preventing it.[3][4] The following diagram illustrates the two primary degradation risks: Thermal Decarboxylation and Photolytic Dehalogenation.[3][4]

DegradationPathways Start 3-Bromoquinoline-2-carboxylic acid (Intact Molecule) Heat Thermal Energy / Acid (>100°C) Start->Heat Light UV Light (hν) Start->Light Transition Zwitterionic/ Cyclic Transition State Heat->Transition Activation Radical Aryl Radical Intermediate Light->Radical C-Br Homolysis Prod_Decarb 3-Bromoquinoline (Decarboxylated Product) Transition->Prod_Decarb Loss of CO2 Gas CO2 (Gas) Transition->Gas Prod_Dehalo Quinoline-2-carboxylic acid (Dehalogenated Product) Radical->Prod_Dehalo H-Abstraction

Figure 1: Primary degradation pathways. The proximity of the nitrogen lone pair facilitates thermal decarboxylation, while the C-Br bond is the weak link under photon stress.[1][3][4]

Troubleshooting Guide: Common Issues in Solution

This section addresses specific observations reported by users during synthesis and handling.

Issue 1: "My solution turned yellow/brown after leaving it on the bench overnight."
  • Diagnosis: Photodecomposition. The C-Br bond is sensitive to light.[1][2][3] The color change indicates the formation of radical byproducts or elemental bromine traces.[3]

  • Corrective Action:

    • Immediately wrap all vessels in aluminum foil or use amber glassware.

    • Check purity via LC-MS.[1][2][3][4] If <95%, repurify.[1][3][4]

    • Prevention: Always work under low-light conditions or use amber vials for storage.

Issue 2: "I see gas evolution when heating the reaction mixture."
  • Diagnosis: Thermal Decarboxylation. You are converting your starting material into 3-bromoquinoline.[1][2][3][4] This is a known reaction for 2-quinolinecarboxylic acids, often accelerated by the ortho-bromo substituent which can sterically twist the carboxyl group, destabilizing the ground state.[1][2][3][4]

  • Corrective Action:

    • Lower reaction temperature below 80°C if possible.

    • Avoid acidic conditions at high heat, as protonation of the ring nitrogen catalyzes decarboxylation [1].[1][3][4]

    • Protocol Adjustment: If high temp is required, consider protecting the acid as an ester first.[1][2][3][4]

Issue 3: "The compound precipitated unexpectedly from the aqueous buffer."
  • Diagnosis: Isoelectric Precipitation. 3-Bromoquinoline-2-carboxylic acid is amphoteric but predominantly acidic.[1][2][3][4] If the pH drops near its pKa (approx.[2][3][4] pH 2-4 for the COOH), the neutral species forms and precipitates.[1][3][4]

  • Corrective Action:

    • Measure the pH.[2][3][4] Ensure it is >8.0 for complete solubility (carboxylate form).[2][3][4]

    • If working in acid, ensure the volume of solvent (organic co-solvent) is sufficient to solubilize the neutral form.[3][4]

Frequently Asked Questions (FAQs)

Q: Can I store 3-Bromoquinoline-2-carboxylic acid in DMSO stock solutions at -20°C? A: Yes, but with caveats. DMSO is hygroscopic.[1][2][3] Water absorption can lead to gradual hydrolysis or precipitation upon thawing.[1][2][3]

  • Recommendation: Use anhydrous DMSO, aliquot into single-use vials, and store at -80°C or -20°C. Avoid repeated freeze-thaw cycles.[1][2][3][4]

Q: Is this compound compatible with palladium-catalyzed cross-coupling (Suzuki/Sonogashira)? A: Yes, the 3-bromo position is active for cross-coupling.[1][2][3] However, the free carboxylic acid at C2 can poison catalysts or undergo protodecarboxylation under the basic/hot conditions of Suzuki coupling [2].[3][4]

  • Tip: It is standard practice to convert the carboxylic acid to a methyl or ethyl ester before performing the cross-coupling reaction to increase stability and catalyst turnover.[3][4]

Q: Why does the LC-MS show a peak at M-44? A: The M-44 peak corresponds to the loss of CO₂ (


 mass = 44 Da).[1][2][3][4] This is the decarboxylated species (3-bromoquinoline) .[1][2][3][4] If this peak is dominant in the raw sample (not just the ionization source), your sample has degraded thermally.[1][3][4]

Validated Protocols

Protocol A: Stability Check via HPLC

Use this protocol to verify compound integrity before starting critical experiments.[2][3]

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1][3][4]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

Procedure:

  • Sample Prep: Dissolve 1 mg of solid in 1 mL acetonitrile (avoid DMSO if possible to prevent injection pressure spikes).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/carboxyl).[2][3][4]

  • Analysis:

    • RT ~ 4-5 min: Target Compound (3-Bromoquinoline-2-COOH).[1][2]

    • RT > Target: Check for 3-Bromoquinoline (more hydrophobic due to loss of polar COOH).[1][2][3][4]

    • RT < Target: Check for hydrolysis products or de-brominated species.

Protocol B: Safe Solubilization for Biological Assays

Designed to prevent precipitation in cell culture media.[1][2][3]

  • Weigh: 10 mg of 3-Bromoquinoline-2-carboxylic acid.

  • Dissolve: Add 1 mL of 100% DMSO (sterile filtered). Vortex until clear. This is your 10 mg/mL Stock .

  • Dilute:

    • Do NOT add stock directly to media.[1][2][3]

    • Prepare an intermediate dilution (e.g., 1:10) in PBS (pH 7.4) or culture media.[2][3][4]

    • Critical Step: If precipitation occurs immediately, adjust the PBS to pH 8.0 using dilute NaOH before adding the compound.[1][3][4] The carboxylate salt is far more soluble than the free acid.[3][4]

References

  • Organic Chemistry Portal. "Decarboxylation of Heteroaromatic Carboxylic Acids." Accessed February 19, 2026.[1][3][4] [Link] Citation Context: Supports the mechanism of thermal decarboxylation in heteroaromatic systems and the catalytic role of acid/heat.[3][4]

  • PubChem. "3-Bromoquinoline-2-carboxylic acid Compound Summary."[1][2][3][4] National Library of Medicine.[2][3][4] Accessed February 19, 2026.[1][3][4] [Link] Citation Context: Verification of chemical structure, molecular weight, and physicochemical property data.[1][3][4]

Sources

Column chromatography techniques for purifying quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Quinoline Derivatives Ticket ID: #QN-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Quinoline Purification Support Hub. Quinoline derivatives present a classic chromatographic challenge: they are nitrogen-containing heterocycles with a basic lone pair (pKa ~4.9) that interacts aggressively with the acidic silanol groups (


) found on standard silica gel. This interaction results in peak tailing ("streaking"), poor resolution, and irreversible sample loss.

This guide provides field-proven protocols to neutralize these interactions and optimize recovery.

Module 1: Troubleshooting Tailing & Streaking on Silica

User Query: "I am purifying a substituted quinoline on a standard silica flash column using Hexane/EtOAc. The compound streaks from the baseline to the solvent front, and I’m losing mass. How do I fix this?"

Diagnosis: Your compound is acting as a Lewis base, hydrogen-bonding to the acidic protons of the silanol groups on the silica surface. This secondary interaction competes with the mobile phase, causing the "tail" and retaining material on the column.

Solution A: The "Modifier" Protocol (Standard) Add a basic modifier to your mobile phase to competitively block the silanol sites.

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: 1% v/v is standard; up to 3% for highly basic derivatives.

  • Protocol:

    • Prepare your mobile phase (e.g., 1% TEA in Hexane/EtOAc).

    • Crucial Step: Flush the column with 2-3 Column Volumes (CV) of the modifier-containing solvent before loading your sample. This "pre-saturates" the silica.

    • Run the column normally.[1]

    • Post-Run: TEA has a high boiling point (

      
      ). To remove it from your product, co-evaporate fractions with Toluene or wash the organic layer with saturated 
      
      
      
      if your product is acid-stable.

Solution B: The "Deactivation" Protocol (Advanced) If the modifier interferes with your separation (or MS detection), deactivate the silica prior to the run.

  • Slurry pack the column using a solvent containing 5% TEA.

  • Flush with 3 CVs of the TEA solution.

  • Flush with 5 CVs of pure mobile phase (without TEA) to wash out the free base.

  • The silica is now "neutralized" (TEA is hydrogen-bonded to active silanols), but the mobile phase remains clean.

Visualizing the Mechanism:

SilanolBlocking cluster_0 Standard Silica (Problem) cluster_1 TEA Modified (Solution) Silica Acidic Silanol (Si-OH) Interaction Strong H-Bond (Tailing) Silica->Interaction Quinoline Quinoline (Basic N) Interaction->Quinoline Silica2 Acidic Silanol (Si-OH) TEA Triethylamine (TEA) Silica2->TEA blocked by Quinoline2 Quinoline (Free) Quinoline2->Silica2 No Interaction (Sharp Peak)

Figure 1: Mechanism of silanol blocking. TEA binds to acidic sites, allowing the quinoline to elute freely.

Module 2: Stationary Phase Alternatives

User Query: "I tried TEA, but my compound is decomposing or still not separating from a close impurity. Are there alternatives to silica?"

Diagnosis: Some quinolines are sensitive to the inherent acidity of silica even with modifiers, or the "modifier" system changes the selectivity (


) too drastically.

Recommendation: Switch to Neutral Alumina or Amine-Functionalized Silica .

Comparison of Stationary Phases for Quinolines
FeatureStandard Silica GelNeutral AluminaAmine-Functionalized Silica
Acidity (pH) Acidic (~pH 5-6)Neutral (~pH 7.0)Basic (~pH 9.0)
Primary Use General purificationAcid-sensitive or basic compoundsBasic amines/heterocycles
Tailing Risk High (Requires TEA)LowVery Low
Loading Capacity HighModerate (lower surface area)Moderate
Mobile Phase Hex/EtOAc or DCM/MeOHHex/EtOAc or DCM/MeOHHex/EtOAc (Avoid aldehydes)
Cost LowMediumHigh

Protocol: Using Neutral Alumina Alumina is highly sensitive to water content ("Activity").

  • Selection: Purchase "Neutral Alumina, Brockmann Grade I" (Activity I).

  • Deactivation (Optional): If retention is too high, add water (3-10% w/w) to convert to Activity II or III.

  • Solvents: Do not use Acetone (can condense on basic/alumina surfaces). Use DCM/MeOH gradients.

  • Note: Alumina creates more heat upon wetting than silica. Slurry pack carefully to avoid solvent boiling and column cracking.

Module 3: Reverse Phase (C18) Strategies

User Query: "My quinoline is too polar for normal phase (elutes only in 20% MeOH/DCM). I want to use Reverse Phase (C18), but the peaks are broad."

Diagnosis: In Reverse Phase (RP), pH control is the single most critical factor for ionizable compounds like quinoline.

  • Low pH (< 3): Quinoline is protonated (

    
    ). It becomes highly polar and elutes very fast (often in the void volume).
    
  • High pH (> 6): Quinoline is neutral (

    
    ). It retains well on the lipophilic C18 chain.
    
  • Intermediate pH (~5): You are near the pKa. The species rapidly exchanges between ionized and neutral forms, causing massive peak broadening and split peaks.

The "2-Unit Rule" Protocol: Always adjust your aqueous mobile phase pH at least 2 units away from the pKa (4.9).

Recommended Buffer Systems:

  • High pH (Preferred for Retention):

    • Buffer: 10mM Ammonium Bicarbonate (

      
      ).
      
    • pH: ~10.0 (Adjust with

      
      ).
      
    • Result: Quinoline is fully deprotonated (neutral). Maximum interaction with C18. Sharp peaks.

  • Low pH (Preferred for Mass Spec/Solubility):

    • Buffer: 0.1% Formic Acid.

    • pH: ~2.7.[2]

    • Result: Quinoline is fully protonated. Elutes early. Use a "High Aqueous" resistant C18 column (e.g., C18-Aq) to prevent phase collapse.

Decision Logic for Mobile Phase:

RP_Logic Start Select RP-HPLC Buffer (Quinoline pKa ~4.9) Goal What is your goal? Start->Goal Retention Max Retention & Sharp Peaks Goal->Retention Purification MS LC-MS Sensitivity & Solubility Goal->MS Analysis HighPH High pH Protocol (pH > 7.0) Buffer: NH4HCO3 Retention->HighPH LowPH Low pH Protocol (pH < 3.0) Buffer: Formic Acid MS->LowPH

Figure 2: Buffer selection logic based on purification goals.

Module 4: Sample Loading & Solubility FAQs

Q1: My quinoline derivative is insoluble in Hexane/EtOAc. How do I load it? A: Do not load in pure DCM or MeOH; this causes "band broadening" where the solvent carries the sample down the column before the gradient starts.

  • Technique: Use Dry Loading .

    • Dissolve sample in MeOH/DCM.

    • Add silica gel (ratio 1:2 sample-to-silica).

    • Rotary evaporate until a free-flowing powder remains.

    • Pour this powder on top of your packed column (or into a solid load cartridge).

Q2: I see a "ghost peak" in my NMR after purification. A: This is likely residual Triethylamine (TEA) or Triethylammonium salts.

  • Fix: If your product is a solid, wash the solid with Hexanes. If it is an oil, dissolve in DCM and wash with dilute

    
     (if product is not acid sensitive) or simply dry under high vacuum at 
    
    
    
    for >12 hours. TEA salts are stubborn; a basic alumina column avoids this contamination entirely.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Not Voodoo. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Purification of Alkaline Compounds by SepaFlash™ Alumina Cartridges. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Reversed-phase HPLC Buffers. Retrieved from [Link]

Sources

Technical Support Center: Preventing Decarboxylation of 3-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on handling 3-Bromoquinoline-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of this compound, specifically its tendency to undergo decarboxylation. Here, we will explore the underlying causes of this issue and provide actionable troubleshooting strategies and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Unwanted Decarboxylation

Issue 1: Gradual Decomposition of Solid Compound During Storage

Symptoms:

  • Discoloration of the solid material over time.

  • Presence of 3-bromoquinoline as an impurity in subsequent reactions, confirmed by analytical techniques (e.g., NMR, LC-MS).

  • Inconsistent results in reactions where the carboxylic acid moiety is crucial.

Root Cause Analysis: 3-Bromoquinoline-2-carboxylic acid, like many heteroaromatic carboxylic acids, can be susceptible to slow thermal decarboxylation even at ambient temperatures. The stability is further compromised by exposure to light and moisture.

Solutions & Best Practices:

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark environment.[1] A desiccator or a controlled atmosphere glovebox is highly recommended for long-term storage.

  • Inert Atmosphere: For highly sensitive applications, storing the compound under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation pathways that may facilitate decarboxylation.

Issue 2: Significant Decarboxylation During Reactions at Elevated Temperatures

Symptoms:

  • Formation of 3-bromoquinoline as a major byproduct during thermally driven reactions.

  • Low yields of the desired product that retains the carboxylic acid group.

  • Gas evolution (CO2) from the reaction mixture.

Root Cause Analysis: The primary driver for the decarboxylation of many aromatic carboxylic acids is heat. The reaction proceeds through the loss of carbon dioxide, and this process is significantly accelerated at elevated temperatures. The stability of the resulting carbanion intermediate on the quinoline ring can influence the rate of this decomposition.

Solutions & Best Practices:

  • Temperature Optimization: Carefully control the reaction temperature. If the desired reaction proceeds at a lower temperature, even with a longer reaction time, this is often preferable to minimize decarboxylation.

  • Alternative Synthetic Routes: If high temperatures are unavoidable for a specific transformation, consider alternative synthetic strategies. For instance, it may be possible to introduce the bromo- and carboxyl- functionalities at a later stage in the synthesis under milder conditions.

Issue 3: Decarboxylation Observed During Amide or Ester Coupling Reactions

Symptoms:

  • Formation of the undesired 3-bromoquinoline byproduct alongside or instead of the expected amide or ester.

  • Difficulty in isolating the desired coupled product in high purity.

Root Cause Analysis: Amide and ester bond formation often requires the activation of the carboxylic acid.[2] Some activating agents and reaction conditions, particularly those involving high temperatures or strongly basic/acidic conditions, can promote decarboxylation as a competing pathway.

Solutions & Best Practices:

  • Mild Coupling Reagents: Employ modern, mild coupling reagents that operate efficiently at or below room temperature. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often effective.

  • Control of Stoichiometry and Addition Rate: Carefully control the stoichiometry of the coupling reagents and the amine or alcohol. Slow addition of the coupling agent can help to minimize side reactions.

  • pH Control: The rate of decarboxylation can be pH-dependent.[3][4] Maintaining a neutral or slightly basic pH during the coupling reaction can be beneficial. The use of non-nucleophilic bases like diisopropylethylamine (DIPEA) is often recommended.

Frequently Asked Questions (FAQs)

Q1: At what temperature does 3-Bromoquinoline-2-carboxylic acid start to decarboxylate?

While a precise decomposition temperature can vary based on purity and experimental conditions, significant decarboxylation is often observed at temperatures exceeding 100-150°C.[5] However, slow decomposition can occur even at room temperature over extended periods.

Q2: Can the choice of solvent influence the rate of decarboxylation?

Yes, the solvent can play a role. Polar aprotic solvents are generally preferred for reactions involving this compound. Solvents like quinoline have been historically used in copper-catalyzed decarboxylations, suggesting that certain solvents can facilitate this process.[6] For reactions where decarboxylation is to be avoided, less interactive solvents should be chosen.

Q3: Are there any catalysts that can inadvertently promote the decarboxylation of my compound?

Certain metal catalysts, particularly copper salts, are known to catalyze the decarboxylation of aromatic carboxylic acids.[6][7] Care should be taken when using such catalysts in reactions where the carboxylic acid group needs to be preserved.

Q4: I am performing a reaction that requires a base. Which type of base is least likely to cause decarboxylation?

Strongly nucleophilic bases should be avoided as they can potentially interact with the carboxylic acid group in ways that promote decarboxylation. Non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA) are generally a safer choice for reactions like amide coupling.

Q5: How can I effectively purify my desired product from the 3-bromoquinoline byproduct?

If decarboxylation has occurred, separating the desired carboxylic acid from the more nonpolar 3-bromoquinoline can often be achieved by:

  • Acid-Base Extraction: The carboxylic acid can be deprotonated with a mild aqueous base (e.g., sodium bicarbonate solution) and extracted into the aqueous layer, leaving the non-acidic 3-bromoquinoline in the organic layer. The carboxylic acid can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.

  • Chromatography: Column chromatography on silica gel can also be effective. The more polar carboxylic acid will typically have a lower Rf value than the less polar 3-bromoquinoline.

Visualizing the Decarboxylation Process

The following diagram illustrates the general mechanism of thermal decarboxylation.

G cluster_0 Thermal Decarboxylation 3-Bromoquinoline-2-carboxylic_acid 3-Bromoquinoline-2-carboxylic acid Transition_State Cyclic Transition State (in some mechanisms) or Direct C-C Cleavage 3-Bromoquinoline-2-carboxylic_acid->Transition_State Heat (Δ) Products 3-Bromoquinoline + CO2 Transition_State->Products

Caption: General pathway for thermal decarboxylation.

Key Experimental Protocols

Protocol 1: General Handling and Storage
  • Receiving: Upon receipt, inspect the container for any damage.

  • Storage: Store the compound in its original, tightly sealed container in a refrigerator (+4°C). For long-term storage, consider a desiccator.[1]

  • Dispensing: Weigh out the required amount in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any fine particles.[8]

Protocol 2: Amide Coupling with Minimal Decarboxylation
  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 3-Bromoquinoline-2-carboxylic acid (1.0 equiv.) and the desired amine (1.1 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or CH2Cl2).

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.5 equiv.).

  • Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of a mild coupling reagent like HATU (1.1 equiv.) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Summary of Key Parameters

ParameterRecommended Condition to Avoid DecarboxylationRationale
Temperature Keep as low as possible, ideally at or below room temperature.Heat is a primary driver for decarboxylation.[5]
pH Neutral to slightly basic.Both strongly acidic and strongly basic conditions can promote decarboxylation.[3]
Atmosphere Inert (N2 or Ar) when possible.Minimizes oxidative side reactions that could facilitate degradation.
Reagents Use mild, modern coupling agents for amide/ester synthesis.Harsh activating agents can lead to byproduct formation.[2]
Catalysts Avoid copper and other metals known to catalyze decarboxylation.Certain metals can significantly lower the activation energy for CO2 loss.[7]

References

  • Advanced Journal of Chemistry, Section A. (2025).
  • Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Benchchem.
  • MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • Chemistry LibreTexts. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Benchchem. An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid.
  • Benchchem. SAFETY DATA SHEET 2-Hydroxyquinoline-3-carboxylic acid.
  • ACS Publications. (2025, September 9). Theoretical Study of Ru-Catalyzed Decarboxylative Heteroarylation of Aryl Carboxylic Acids. [Link]

  • Reddit. (2015, September 11). Why might the rate of a decarboxylation reaction be pH dependent?[Link]

  • RSC Publishing. Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. [Link]

  • Benchchem. Safe handling and storage procedures for 2-Hydroxyquinoline.
  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Fisher Scientific.
  • ResearchGate. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. [Link]

  • Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]

  • ResearchGate. Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. [Link]

  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. [Link]

  • Future4200. Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. [Link]

  • ResearchGate. Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. [Link]

  • PubMed. pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization. [Link]

  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • AZoM. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Sigma-Aldrich.
  • datapdf.com. Copper-quinoline decarboxylation - Journal of the American Chemical. [Link]

  • Allen. (2025, June 18). Decarboxylation Reaction. [Link]

  • osti.gov. Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. [Link]

  • MDPI. (2024, December 12). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. [Link]

  • RSC Publishing. (2025, November 10). Decarboxylative photocatalytic transformations. [Link]

  • ACS Publications. (1996, April 15). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. [Link]

  • osti.gov. (2026, February 13). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. [Link]

Sources

Troubleshooting low conversion rates in 3-Bromoquinoline-2-carboxylic acid coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for coupling reactions involving 3-bromoquinoline-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific substrate. The unique electronic and steric properties of this molecule can lead to common issues such as low conversion rates, catalyst deactivation, and undesirable side reactions.

This document provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to help you navigate these complexities and achieve successful outcomes in your coupling reactions.

Troubleshooting Guide: Low Conversion Rates & Side Reactions

This section addresses the most common and frustrating issues encountered during the coupling of 3-bromoquinoline-2-carboxylic acid. Each question is designed to diagnose a specific problem and provide a scientifically grounded solution.

Q1: My reaction shows little to no conversion. What are the primary causes and first steps?

Low or no conversion is often traced back to catalyst deactivation or suboptimal reaction setup. The 3-bromoquinoline-2-carboxylic acid substrate presents two key challenges: the Lewis basic quinoline nitrogen and the potentially coordinating carboxylate group, both of which can poison the palladium catalyst.

Primary Suspects:

  • Catalyst Poisoning: The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1][2][3] This is a well-documented phenomenon for nitrogen-containing heterocycles.[1][2][3][4]

  • Inactive Catalyst: The active Pd(0) species may not be forming from your Pd(II) precatalyst, or your Pd(0) source may have been oxidized due to insufficient degassing.[5][6]

  • Poor Reagent Quality: Degradation of the coupling partner (e.g., protodeboronation of boronic acids) or impurities in solvents and bases can halt the reaction.[5]

Initial Troubleshooting Workflow:

This workflow outlines the first steps to diagnose the root cause of low conversion.

G cluster_start Start: Low/No Conversion cluster_check Initial Checks cluster_diagnosis Diagnosis & Action cluster_solution Solution Path Start Low/No Conversion Detected Check_Inert Verify Inert Atmosphere (Rigorous Degassing?) Start->Check_Inert Step 1 Check_Reagents Assess Reagent Quality (Fresh Catalyst/Ligand/Base?) Check_Inert->Check_Reagents Step 2 Poisoning Hypothesis: Catalyst Poisoning Action: Screen Ligands Check_Reagents->Poisoning Step 3 Conditions Hypothesis: Suboptimal Conditions Action: Adjust Temp/Base/Solvent Check_Reagents->Conditions Step 3 Side_Reaction Hypothesis: Side Reaction Action: Analyze Byproducts (LCMS) Check_Reagents->Side_Reaction Step 3 Optimize Optimize Reaction (See Tables 1 & 2) Poisoning->Optimize Conditions->Optimize Side_Reaction->Optimize

Caption: Initial troubleshooting workflow for low conversion.

Q2: I suspect catalyst poisoning from the quinoline nitrogen. How can I mitigate this?

This is the most probable cause of failure. The choice of ligand is critical to shield the palladium center and facilitate the catalytic cycle over catalyst inhibition.[7][8][9][10]

Causality: Bulky, electron-rich phosphine ligands are essential.

  • Steric Bulk: A bulky ligand (e.g., Buchwald-type biarylphosphines) creates a sterically hindered environment around the palladium, which can disfavor the binding of the quinoline nitrogen.[10]

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium, which promotes the crucial, often rate-limiting, oxidative addition step with the aryl bromide.[10]

Solutions:

  • Ligand Screening: Switch from simple ligands like PPh₃ to more specialized, sterically demanding ligands.

  • Increase Ligand:Palladium Ratio: A higher ligand ratio (e.g., 2:1 to 4:1 L:Pd) can help ensure the palladium remains coordinated to the phosphine rather than the substrate.[5]

  • Use a Pre-formed Catalyst: Using a well-defined palladium(0) precatalyst that already incorporates a bulky ligand (e.g., SPhos or XPhos G2-G4 precatalysts) can provide more consistent results.[11]

Table 1: Recommended Ligands for Mitigating Catalyst Poisoning

LigandClassKey FeaturesTypical Application
SPhos BiarylphosphineSterically bulky, electron-rich. Excellent general ligand.Suzuki-Miyaura, Buchwald-Hartwig
XPhos BiarylphosphineVery bulky, highly active for challenging substrates.Suzuki-Miyaura, Buchwald-Hartwig
RuPhos BiarylphosphineEffective for C-N couplings, often with hindered amines.Buchwald-Hartwig Amination[12]
tBuXPhos BiarylphosphineExtremely bulky, used for highly unreactive substrates.Suzuki-Miyaura with aryl chlorides
XantPhos BidentateWide bite angle, can promote reductive elimination.Suzuki, Buchwald-Hartwig[13]
Q3: My starting material is consumed, but my product yield is low. Could decarboxylation be the issue?

Yes, decarboxylation is a significant potential side reaction.[14] The carboxylic acid at the C2 position is susceptible to removal, especially under the thermal conditions often required for cross-coupling. This leads to the formation of 3-bromoquinoline as a byproduct, which can then undergo coupling itself, leading to an undesired product and complicating purification.

Mechanism of Concern:

The reaction can proceed via a decarboxylative cross-coupling pathway, where the carboxylic acid is lost and a new C-C bond is formed.[14][15][16] While sometimes a desired reaction, in this context, it is a parasitic side reaction.

G SM 3-Bromoquinoline- 2-carboxylic acid Desired_Path Desired Coupling (Suzuki, Buchwald, etc.) SM->Desired_Path Side_Path Decarboxylation (Heat, Base) SM->Side_Path Desired_Product Desired Product Desired_Path->Desired_Product Decarboxylated_Int 3-Bromoquinoline (Intermediate) Side_Path->Decarboxylated_Int Side_Product Undesired Coupled Byproduct Decarboxylated_Int->Side_Product Coupling

Caption: Competing pathways: desired coupling vs. decarboxylation.

Solutions:

  • Lower Reaction Temperature: This is the most effective solution. Screen temperatures starting from 60-80°C. Modern catalyst systems are often highly active and may not require the high temperatures ( >100°C) of older methods.[4][11]

  • Choice of Base: Use a weaker, non-nucleophilic base if possible. While strong bases are needed for transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig), excessively harsh conditions can promote decarboxylation. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.[12][17]

  • Protect the Carboxylic Acid: As a last resort, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester). This adds steps to the synthesis (protection/deprotection) but completely prevents decarboxylation during the coupling step.

Frequently Asked Questions (FAQs)

Q: Which type of coupling reaction is best suited for this substrate? A: Both Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig amination (for C-N bonds) are viable, but both require careful optimization.[18][19] The C-Br bond at the 3-position is significantly more reactive than a C-Cl bond would be, making it well-suited for palladium-catalyzed oxidative addition.[20]

Q: What is the optimal solvent and base combination? A: This is highly dependent on the specific coupling reaction (Suzuki vs. Buchwald-Hartwig) and the coupling partner. A good starting point for many reactions is an ethereal solvent like 1,4-dioxane or THF, often with a small amount of water for Suzuki reactions, and a base like K₃PO₄ or Cs₂CO₃.[18][21]

Table 2: General Starting Conditions for Reaction Screening

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Pd Source Pd₂(dba)₃ (1-2 mol%) or SPhos Pd G4 (1-2 mol%)Pd₂(dba)₃ (1-2 mol%) or RuPhos Pd G4 (1-2 mol%)
Ligand SPhos or XPhos (2-4 mol%)RuPhos or BrettPhos (2-4 mol%)
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)K₃PO₄ or LHMDS (2-3 equiv.)[12]
Solvent 1,4-Dioxane / H₂O (e.g., 10:1) or TolueneToluene or 1,4-Dioxane
Temperature 80 - 100 °C80 - 110 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Q: How do I properly set up the reaction to ensure an inert atmosphere? A: Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.[5][6]

  • Setup: Combine all solid reagents (substrate, coupling partner, base, catalyst, ligand) in a Schlenk flask equipped with a stir bar.

  • Evacuate & Backfill: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.

  • Add Solvents: Add degassed solvents via syringe under a positive pressure of inert gas. Solvents should be degassed beforehand by sparging with argon for 20-30 minutes or by using several freeze-pump-thaw cycles.[5]

Experimental Protocols

The following are generalized, starting-point procedures. They must be optimized for your specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine 3-bromoquinoline-2-carboxylic acid (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), Pd₂(dba)₃ (0.01-0.02 mmol), and SPhos (0.02-0.04 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 0.2 M concentration) and degassed water (e.g., 10:1 dioxane:water) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer and extract it three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[18]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or a dry Schlenk flask under an argon atmosphere, combine 3-bromoquinoline-2-carboxylic acid (1.0 mmol, 1.0 equiv), the amine (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), Pd₂(dba)₃ (0.01-0.02 mmol), and RuPhos (0.02-0.04 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (e.g., 0.2 M concentration) via syringe.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Catalyst poisoning. (n.d.). chemeurope.com. Retrieved February 19, 2026, from [Link]

  • Catalyst poisoning. (2023). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(34), 9795-9799. Available from: [Link]

  • Jana, S., et al. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journal of Organic Chemistry.
  • Jana, S., et al. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2). PMC.
  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (2022). PMC. Available from: [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry.
  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. (n.d.). Apollo. Retrieved February 19, 2026, from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Organic Chemistry Frontiers.
  • Decarboxylative cross-coupling. (2023). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (2025). ETH Zurich Research Collection.
  • Failed suzuki coupling, any suggenstions? (2024). Reddit. Retrieved February 19, 2026, from [Link]

  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (2025). ARODES HES-SO.
  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. (n.d.). Arkat USA. Retrieved February 19, 2026, from [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (2025). Tetrahedron.
  • New Developments in Decarboxylative Cross-Coupling Reactions. (n.d.). Ruhr-Universität Bochum. Retrieved February 19, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022). Pearson. Retrieved February 19, 2026, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC. Available from: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 19, 2026, from [Link]

  • Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. (n.d.). Future4200.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • How do I avoid side reactions while doing this peptide coupling reaction? (2025). Reddit. Retrieved February 19, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). PMC. Available from: [Link]

  • Decarboxylative Cross-Coupling: A Modern Strategy for C-C-Bond Form
  • Copper-quinoline decarboxylation. (n.d.). Journal of the American Chemical Society.
  • Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. (2022). PMC. Available from: [Link]

  • Process for preparing bromo-substituted quinolines. (2010). Google Patents.
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • Dipeptide Syntheses via Activated α-Amino Esters. (n.d.). Organic Syntheses Procedure. Retrieved February 19, 2026, from [Link]

Sources

Managing reaction temperatures for 3-Bromoquinoline-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 3-Bromoquinoline-2-carboxylic acid. The focus is on the critical parameter of reaction temperature and its profound impact on yield, purity, and regioselectivity.

Core Synthesis Pathways & Critical Temperature Checkpoints

The synthesis of 3-Bromoquinoline-2-carboxylic acid typically involves two major transformations: the formation of the quinoline-2-carboxylic acid core, followed by regioselective bromination. Temperature control is not merely a suggestion but a critical process parameter at each stage to navigate a complex landscape of potential side reactions.

The most common route involves a cyclization reaction, such as the Friedländer or Doebner-von Miller synthesis, to form the quinoline ring, followed by an electrophilic bromination. Each step has distinct thermal challenges that must be managed for a successful outcome.

G cluster_0 PART 1: Quinoline Core Synthesis cluster_1 PART 2: Regioselective Bromination cluster_2 Potential Side Reactions (Temperature-Dependent) A 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl B Friedländer / Doebner-von Miller Cyclization CRITICAL TEMP POINT: 80-150°C A->B Condensation C Quinoline-2-carboxylic acid B->C Cyclization & Aromatization S1 Self-Condensation (High Temp Cyclization) B->S1 >150°C S2 Tar/Polymer Formation (Excessive Heat) B->S2 D Quinoline-2-carboxylic acid E Electrophilic Bromination CRITICAL TEMP POINT: 0°C to RT D->E Brominating Agent (e.g., NBS, Br₂) F 3-Bromoquinoline-2-carboxylic acid E->F Regioselective Substitution S3 Over-Bromination (High Temp Bromination) E->S3 > RT S5 Isomer Formation (Poor Temp Control) E->S5 S4 Decarboxylation (High Temp Workup/Purification) F->S4 >100°C

Caption: Synthetic workflow highlighting temperature-critical stages.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, with a focus on temperature-related causes and solutions.

Question 1: My Friedländer cyclization is resulting in very low yields of quinoline-2-carboxylic acid. What is the likely temperature-related cause?

Answer: Low yields in this step are often a result of an improperly optimized reaction temperature, which can lead to two opposing problems:

  • Incomplete Reaction (Temperature Too Low): The condensation and subsequent cyclization have a significant activation energy. If the temperature is insufficient, the reaction will stall, leaving a large amount of unreacted starting materials.[1]

  • Degradation and Side Reactions (Temperature Too High): Traditional Friedländer syntheses often require heat (80-120 °C).[2] However, excessively high temperatures can promote side reactions.[3] For instance, 2-aminoaryl ketones can undergo self-condensation at high temperatures, leading to undesired diazocine byproducts.[4] Furthermore, extreme heat can cause degradation of both starting materials and the desired product, often observed as the formation of dark, insoluble tars.[5]

Proposed Solution: The key is systematic optimization.

  • Establish a Baseline: Start the reaction at the lower end of the generally recommended range (e.g., 80°C).

  • Monitor Closely: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product at regular intervals (e.g., every hour).

  • Incremental Temperature Increase: If the reaction is sluggish after several hours, increase the temperature in small increments (e.g., 10 °C) and continue monitoring.[1] This allows you to find the "sweet spot" where the reaction proceeds at a reasonable rate without significant byproduct formation.

  • Consider Microwave Irradiation: Microwave-assisted synthesis can often shorten reaction times and improve yields by providing controlled, rapid heating to a target temperature, such as 120-160°C, for a short duration.[4][6]

Question 2: During the bromination step, I'm getting a mixture of products, including di-brominated compounds and other isomers, not just the 3-bromo product.

Answer: This is a classic problem of regioselectivity and over-reaction in electrophilic aromatic substitution, and it is highly sensitive to temperature.[7]

  • Probable Cause: The quinoline ring has multiple positions susceptible to electrophilic attack. Higher reaction temperatures provide more energy for the brominating agent to overcome the activation barriers for substitution at less-favored positions, leading to a mixture of isomers.[5] High temperatures also increase the reaction rate indiscriminately, making it difficult to stop the reaction after a single bromination, thus leading to di- or even poly-brominated products.[5]

Proposed Solution: To achieve high regioselectivity for the 3-position and prevent over-bromination, you must moderate the reaction conditions.

  • Lower the Reaction Temperature: Perform the bromination at a reduced temperature. Starting at 0 °C (ice bath) is a standard practice.[8] This slows the reaction rate and increases the selectivity for the kinetically favored product.

  • Use a Milder Brominating Agent: Molecular bromine (Br₂) can be aggressive. N-Bromosuccinimide (NBS) is often a milder and more selective source of electrophilic bromine, which can help minimize side reactions.[5]

  • Control Stoichiometry: Reduce the equivalents of the brominating agent to 1.0-1.1 equivalents to disfavor multiple additions.[5] Add the agent slowly and portion-wise to the reaction mixture to avoid localized areas of high concentration.

Question 3: My final product shows signs of decarboxylation. How can I prevent this?

Answer: The carboxylic acid group at the 2-position of the quinoline ring is prone to decarboxylation, especially when heated.[9] This can occur if the temperature during reaction workup, solvent removal, or purification is too high.

  • Probable Cause: Heterocyclic carboxylic acids can undergo decarboxylation at elevated temperatures, sometimes in the range of 85-150 °C.[10] This is often exacerbated in the presence of trace acids or metals. The loss of CO₂ results in the formation of 3-bromoquinoline, which is an impurity that can be difficult to separate from your desired product.

Proposed Solution: Maintain low temperatures after the carboxylic acid has been formed.

  • Workup at Room Temperature: Conduct all extractions and washes at room temperature or below.

  • Solvent Removal: Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40 °C) to remove solvents under reduced pressure. Avoid aggressive heating.

  • Purification: If column chromatography is necessary, do not let the column run dry or heat up. For recrystallization, avoid prolonged boiling in high-boiling point solvents.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for the initial cyclization to form the quinoline ring? A1: There is no single ideal temperature; it is highly dependent on the specific substrates and catalyst used. For conventional heating, a starting range of 80-120 °C is typical.[2] However, for some systems, temperatures up to 150 °C may be required.[11] The best approach is always to perform a temperature optimization study for your specific reaction, as detailed in the troubleshooting guide.

Q2: How does temperature influence the choice between kinetic and thermodynamic products during bromination? A2: At lower temperatures (e.g., 0 °C), reactions tend to be under kinetic control, meaning the product that is formed fastest is the major product. For quinoline, this often favors a specific isomer. At higher temperatures, the reaction moves towards thermodynamic control. This provides enough energy to overcome higher activation barriers and even reverse initial product formation, leading to the most stable isomer(s) prevailing, which may not be the one you desire. This can result in a mixture of products.

Q3: What are the visual cues that my reaction temperature is too high? A3: The most common visual indicator is a rapid and significant darkening of the reaction mixture, often to a dark brown or black color. This suggests decomposition and the formation of tar-like polymeric materials.[5] Other signs include vigorous, difficult-to-control refluxing or the sudden appearance of multiple, often dark, spots on a TLC plate that are difficult to characterize.

Data Summary: Recommended Temperature Ranges

Process Step Reaction Type Recommended Temperature Range (°C) Key Considerations & Risks
Quinoline Synthesis Friedländer / Doebner-von Miller80 - 150 (Conventional)[2][11]Too Low: Incomplete reaction. Too High: Self-condensation, degradation, tar formation.[4]
120 - 160 (Microwave)[4][6]Shorter reaction times but requires careful power control to avoid localized overheating.
Bromination Electrophilic Substitution0 - 25Too High: Loss of regioselectivity, over-bromination.[5][8]
Workup/Purification Extraction, Solvent Removal20 - 40Too High: Risk of product decarboxylation.[10]

Experimental Protocol: Synthesis of 3-Bromoquinoline-2-carboxylic acid

This protocol is a representative example and may require optimization for specific substrates.

Part 1: Synthesis of Quinoline-2-carboxylic acid (via Doebner-von Miller Reaction)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzaldehyde (1.0 equiv.), pyruvic acid (1.1 equiv.), and ethanol (5 mL per mmol of aldehyde).

  • Initial Reflux: Heat the mixture to a gentle reflux (approx. 80 °C) and stir. Monitor the reaction progress by TLC every 2 hours.

  • Temperature Optimization: If the reaction is slow after 4 hours, increase the oil bath temperature to 90 °C. Continue to monitor. The goal is to find the lowest temperature that consumes the starting material within a reasonable timeframe (e.g., 6-8 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, reduce the solvent volume by approximately half using a rotary evaporator with a bath temperature not exceeding 40 °C . Cool the concentrated solution in an ice bath to induce precipitation.

  • Purification: Wash the crude solid with cold ethanol and dry under vacuum. Recrystallization can be performed if necessary, again avoiding excessive heat.

Part 2: Regioselective Bromination

  • Reaction Setup: Dissolve the Quinoline-2-carboxylic acid (1.0 equiv.) from Part 1 in a suitable solvent such as acetic acid or a mixture of CH₃CN/CH₂Cl₂.[8] Cool the flask to 0 °C in an ice-water bath.

  • Bromination: Dissolve N-Bromosuccinimide (NBS) (1.05 equiv.) in the same solvent and add it dropwise to the cooled solution over 30-60 minutes. Maintain the internal reaction temperature below 5 °C during the addition.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature while monitoring by TLC. The reaction is often complete within 2-4 hours.

  • Workup: Quench the reaction by pouring it into cold water. If a precipitate forms, collect it by filtration. If not, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by brine.

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at a bath temperature below 40 °C . The crude 3-Bromoquinoline-2-carboxylic acid can be purified by recrystallization.

G cluster_0 Troubleshooting Logic A Low Yield or Impure Product B Which Step? A->B C Cyclization B->C D Bromination B->D E TLC shows mostly starting material? C->E I TLC shows multiple product spots? D->I F TLC shows dark baseline and many spots? E->F No G Increase Temp by 10°C increments E->G Yes H Decrease Temp, use milder conditions F->H Yes J Product mass lower than expected (GC-MS)? I->J No K Lower Temp to 0°C, use NBS I->K Yes L Avoid heat in workup/purification J->L Yes

Caption: Decision tree for troubleshooting temperature-related issues.

References

  • BenchChem. (2025). Optimizing reaction conditions for Friedländer quinoline synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Bailey et al. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. ResearchGate.
  • Google Patents. (CN109694343B). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.
  • J&K Scientific LLC. (2025). Friedländer Synthesis.
  • ChemicalBook. (n.d.). 6-Bromoquinoline-2-carboxylic acid synthesis.
  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?.
  • BenchChem. (2025). Technical Support Center: Synthesis of Quinoline-2-Carboxylate.
  • ResearchGate. (2025). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

Sources

Identifying and minimizing byproduct formation in 3-bromoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis and Purification of 3-Bromoquinoline

This guide is designed for researchers, scientists, and professionals in drug development, providing targeted troubleshooting and frequently asked questions (FAQs) to address common challenges in the synthesis of 3-bromoquinoline. 3-Bromoquinoline is a critical intermediate in the development of pharmaceuticals and other functional organic molecules.[1][2] Achieving high purity and yield is paramount, yet the synthesis is often complicated by byproduct formation. This document offers in-depth, field-proven insights to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-bromoquinoline, and what are their associated byproduct profiles?

A1: Several classical and modern methods exist for synthesizing the quinoline core, each with distinct advantages and potential for byproduct formation.

  • Direct Bromination of Quinoline: This is a traditional approach but often suffers from poor regioselectivity.[1] The reaction can yield a mixture of monobrominated isomers (e.g., 5-bromo-, 8-bromo-, and 6-bromoquinolines) and polybrominated products.[3] Controlling reaction conditions is crucial to favor the 3-bromo isomer.

  • Skraup Synthesis & Doebner-von Miller Reaction: These are classic quinoline syntheses that build the ring system from anilines. While versatile, they can be aggressive and may not be suitable for sensitive substrates. Byproducts often include tars and polymeric materials.[4]

  • Combes Synthesis: This method involves the acid-catalyzed condensation of anilines with β-diketones.[5][6][7] It is particularly useful for preparing 2,4-disubstituted quinolines.[5][7]

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9][10][11] It is a reliable method, but the availability of the starting 2-aminoaryl carbonyl compounds can be a limitation.[8]

  • Modern Cycloaddition and Cyclization Reactions: More recent methods, such as the formal [4+2] cycloaddition of N-aryliminium ions with 1-bromoalkynes or the electrophilic cyclization of N-(2-alkynyl)aniline precursors, offer high regioselectivity and yields under milder conditions.[1][12]

Q2: Why is regioselectivity a major challenge in the direct bromination of quinoline?

A2: The quinoline ring system has a complex electronic distribution. Electrophilic substitution, such as bromination, is influenced by the directing effects of the nitrogen atom and the fused benzene ring. The pyridine ring is generally deactivated towards electrophilic attack compared to the benzene ring. However, under acidic conditions, the quinoline nitrogen is protonated, further deactivating the pyridine ring and directing substitution to the benzene ring, typically at the 5- and 8-positions.[4] Achieving substitution at the 3-position often requires specific reaction conditions to overcome these inherent electronic preferences.

Troubleshooting Guide: Minimizing Byproduct Formation

Issue 1: Formation of Isomeric Byproducts (e.g., 5- and 8-bromoquinolines) during Direct Bromination.

  • Causality: The inherent electronic properties of the quinoline ring favor electrophilic attack at the 5- and 8-positions.

  • Troubleshooting Strategies:

    • Reaction Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored isomers.[13]

    • Choice of Brominating Agent: While molecular bromine (Br₂) is common, it can be aggressive.[13] Milder brominating agents like N-Bromosuccinimide (NBS) can provide better regioselectivity.[13]

    • Solvent Effects: The choice of solvent can influence the reaction pathway. Experiment with different solvents to find the optimal balance of solubility and reactivity.

    • Protecting Groups: In some cases, reversible sulfonation at the more reactive positions can be used to block them, directing bromination to the desired 3-position.

Issue 2: Over-bromination leading to di- and tri-bromoquinoline byproducts.

  • Causality: The brominated product can be of similar or even higher reactivity than the starting material, leading to further bromination.

  • Troubleshooting Strategies:

    • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will promote over-bromination.

    • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration, which can help to disfavor multiple substitutions.

    • Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the desired product is maximized.

Issue 3: Formation of Polymeric/Tar-like Byproducts.

  • Causality: Harsh reaction conditions, such as high temperatures or strong acids, can lead to the degradation and polymerization of the quinoline ring and starting materials.[13]

  • Troubleshooting Strategies:

    • Milder Reaction Conditions: Employ lower temperatures and less aggressive reagents where possible.[13]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

Purification Protocols

Protocol 1: Purification of 3-Bromoquinoline by Column Chromatography

Column chromatography is a standard technique for purifying organic compounds.[14][15] However, the basic nature of the quinoline nitrogen can lead to interactions with the acidic silica gel, causing streaking and potential degradation.[16]

  • Step 1: Slurry Preparation and Column Packing:

    • Prepare a slurry of silica gel in your chosen non-polar solvent.

    • To mitigate issues with the basicity of 3-bromoquinoline, consider deactivating the silica gel by adding a small amount of triethylamine (0.5-2%) to the eluent.[16]

  • Step 2: Loading the Sample:

    • Dissolve the crude 3-bromoquinoline in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column for better separation.

  • Step 3: Elution:

    • Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[16] This gradient elution can improve the separation of compounds with similar polarities.[16]

  • Step 4: Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.[16]

  • Step 5: Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.[16]

Table 1: Troubleshooting Common Column Chromatography Issues

Issue Possible Cause Solution
Poor Separation of Isomers Isomers have very similar polarities.[16]Optimize the mobile phase using TLC.[16] Consider alternative stationary phases like alumina or Florisil.[16]
Compound Degradation on Column The quinoline nitrogen is interacting with the acidic silica gel.[16]Deactivate the silica gel with triethylamine.[16] Use a less acidic stationary phase like neutral alumina.[16]
Streaking or Tailing of Spots on TLC The compound is interacting too strongly with the stationary phase.Add a small amount of a modifier like triethylamine to the mobile phase.[16]

Protocol 2: Purification via Recrystallization of the Hydrobromide Salt

This method is particularly effective for removing non-basic byproducts.[13]

  • Step 1: Formation of the Hydrobromide Salt:

    • Treat the crude 3-bromoquinoline with hydrobromic acid to precipitate the hydrobromide salt.

  • Step 2: Recrystallization:

    • Dissolve the crude salt in a minimal amount of a hot water/alcohol (e.g., ethanol) mixed solvent.[13][17]

    • Filter the hot solution to remove any insoluble impurities.[13]

    • Allow the solution to cool slowly to induce crystallization.[13]

  • Step 3: Isolation of the Pure Salt:

    • Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.[13]

  • Step 4: Conversion back to the Free Base:

    • Dissolve the purified hydrobromide salt in water and neutralize with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the pure 3-bromoquinoline.[1][13]

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[13]

Visualizing Reaction Pathways

Diagram 1: Electrophilic Bromination of Quinoline

G Quinoline Quinoline Quinoline_HBr Quinoline Hydrobromide Quinoline->Quinoline_HBr + HBr HBr HBr Br2 Br₂ Alkali Alkali Wheland Wheland Intermediate (Sigma Complex) Quinoline_HBr->Wheland + Br₂ Product_HBr 3-Bromoquinoline Hydrobromide Wheland->Product_HBr - H⁺ Product 3-Bromoquinoline Product_HBr->Product + Alkali

Sources

Technical Support Center: Strategies for Separating Isomeric Impurities of Bromoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges of separating isomeric impurities of bromoquinolines. The structural similarity of these isomers—differing only in the bromine atom's position on the quinoline ring—makes their separation a significant hurdle in pharmaceutical development and chemical research. This guide provides practical, in-depth solutions and answers to common questions encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why are bromoquinoline isomers so difficult to separate?

A1: The primary challenge lies in their nearly identical physicochemical properties. Positional isomers of bromoquinoline share the same molecular weight and elemental composition. The only distinction is the placement of the nitrogen atom in the bicyclic ring, which results in very subtle differences in polarity, pKa, and molecular geometry.[1] These minute variations make it difficult for standard separation techniques to resolve them effectively.[1]

Q2: What are the primary analytical techniques for separating bromoquinoline isomers?

A2: The most effective and widely used techniques are chromatographic.

  • High-Performance Liquid Chromatography (HPLC): Particularly in reverse-phase mode (RP-HPLC), this is a workhorse method. Success hinges on meticulous optimization of the column chemistry, mobile phase pH, and organic modifier.[1][2]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative, often providing unique selectivity and faster separations compared to HPLC.[3][4][5] It is particularly advantageous for both chiral and achiral isomer separations.[3][4]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable bromoquinoline derivatives. However, it may require derivatization for less volatile compounds.[2]

For purification on a larger scale, fractional crystallization is a valuable, non-chromatographic technique that exploits small differences in solubility.[6][7][8]

Q3: How do I choose the right separation strategy?

A3: The choice depends on your objective (analytical quantification vs. preparative isolation), the specific isomers involved, and available equipment. The following decision tree provides a general guideline:

G start Goal: Separate Bromoquinoline Isomers analytical Analytical Quantification? start->analytical preparative Preparative Isolation? start->preparative hplc_sfc Primary Choice: HPLC or SFC analytical->hplc_sfc Yes gc Alternative: GC (if volatile & stable) analytical->gc Volatile? crystallization Primary Choice: Fractional Crystallization preparative->crystallization Yes prep_hplc Alternative: Preparative HPLC/SFC preparative->prep_hplc High Purity Needed / Small Scale?

Caption: Decision tree for selecting a separation strategy.

Troubleshooting Guide: Chromatographic Methods

This section addresses specific problems you might encounter during HPLC and SFC method development.

High-Performance Liquid Chromatography (HPLC)

Problem 1: Poor resolution or complete co-elution of isomers in RP-HPLC.

  • Probable Cause & Scientific Rationale: The basic nitrogen on the quinoline ring is the key to manipulating selectivity. Its degree of protonation, governed by the mobile phase pH, dictates its interaction with the stationary phase. Bromoquinoline isomers have slightly different pKa values, and operating near these values can maximize differences in their ionized state, thus enhancing separation.[1]

  • Solutions:

    • Optimize Mobile Phase pH: This is the most critical parameter. Create a series of buffered mobile phases (e.g., phosphate or acetate buffers) ranging from pH 3 to 6.[1] A pH between the pKa values of the isomers is often a good starting point.[1] An acidic modifier like formic or phosphoric acid can also be used to ensure consistent protonation and improve peak shape.[9][10]

    • Change the Organic Modifier: The choice between acetonitrile (ACN) and methanol can significantly alter selectivity. Methanol is a protic solvent capable of hydrogen bonding, which can introduce different interactions with the isomers compared to the aprotic ACN. Experiment with different gradients of both.[11]

    • Select an Alternative Stationary Phase: If pH and solvent optimization fail, the column chemistry is the next variable.

      • Phenyl-Hexyl Phases: These columns offer pi-pi interactions with the aromatic quinoline ring system, which can provide a different separation mechanism than standard C18 columns.

      • Polar-Embedded Phases: These columns are designed to work well with basic compounds, offering better peak shape and unique selectivity.[12]

      • End-capped Columns: Modern, fully end-capped columns minimize interactions between the basic quinoline nitrogen and acidic residual silanols on the silica surface, which is a primary cause of peak tailing.[12][13]

Problem 2: Severe peak tailing for all bromoquinoline peaks.

  • Probable Cause & Scientific Rationale: Peak tailing for basic compounds like quinolines is almost always caused by secondary interactions with ionized silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[12][13][14] The positively charged (protonated) quinoline nitrogen binds ionically to these negative sites, resulting in a delayed elution for a portion of the analyte molecules, which manifests as a tail.

  • Solutions:

    • Lower the Mobile Phase pH: By adding an acidic modifier (e.g., 0.1% formic acid or phosphoric acid), you can suppress the ionization of the silanol groups, reducing their ability to interact with the basic analyte.[14] This is often the most effective solution.

    • Add a Competing Base: Incorporating a small amount of a competing base like triethylamine (TEA) into the mobile phase can saturate the active silanol sites, preventing the bromoquinoline from interacting with them.[15] Caution: TEA can be difficult to remove from the column and may suppress MS signals.

    • Use a Modern, High-Purity Column: Columns specifically designed for basic compounds, such as those with extensive end-capping or hybrid particle technology, have a much lower concentration of active silanol groups.[12][13]

Parameter Effect on Tailing Recommended Action
Mobile Phase pH Lower pH reduces silanol ionizationAdd 0.1% Formic Acid or adjust pH to < 3.5
Column Chemistry End-capping blocks silanol groupsUse a modern, fully end-capped or hybrid column
Ionic Strength Higher buffer concentration can mask silanol effectsIncrease buffer concentration (e.g., to 25-50 mM)
Temperature Higher temps can sometimes improve peak shapeExperiment with column temperatures from 30-50 °C
Table 1. Parameters to adjust for reducing peak tailing of basic compounds.
Supercritical Fluid Chromatography (SFC)

Problem 3: Insufficient separation of isomers in SFC.

  • Probable Cause & Scientific Rationale: SFC operates on normal-phase principles, where the primary mobile phase is supercritical CO₂.[3] Separation is driven by polar interactions with the stationary phase. Isomers with minute differences in their dipole moment require careful optimization of both the stationary phase and the polar co-solvent (modifier).

  • Solutions:

    • Screen Multiple Stationary Phases: SFC offers incredible flexibility in column choice. Test a range of columns with different functionalities to exploit various interaction mechanisms.[16] Good candidates include columns with diol, amino, or specialized chiral selectors.[16][17]

    • Optimize the Modifier: Methanol is the most common co-solvent, but ethanol, isopropanol, or acetonitrile can provide different selectivity.[4] Sometimes, adding a small amount of an additive (e.g., trifluoroacetic acid or an amine) to the modifier can dramatically improve resolution and peak shape.[4]

    • Adjust Back Pressure and Temperature: These parameters control the density of the supercritical fluid, which in turn affects its solvating power and the resulting chromatography. Systematically vary the back pressure (e.g., from 100 to 200 bar) and temperature (e.g., from 35 to 50 °C) to find the optimal conditions.[18]

Troubleshooting Guide: Fractional Crystallization

Problem 4: Bromoquinoline isomers co-crystallize or fail to crystallize from solution.

  • Probable Cause & Scientific Rationale: Fractional crystallization relies on differences in the solubility of the isomers in a given solvent system at a specific temperature.[6][7] If the solubilities are too similar, or if a eutectic mixture forms, separation will be poor. The process involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the less soluble component will crystallize out first.[19]

  • Solutions:

    • Systematic Solvent Screening: This is the most crucial step. Test a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof). The ideal solvent is one in which the desired isomer has low solubility at cold temperatures but high solubility at high temperatures, while the undesired isomer remains in solution upon cooling.

    • Convert to a Salt: This is a highly effective strategy. React the isomeric mixture with an acid (e.g., HBr, HCl, or a chiral acid for enantiomeric resolution) to form diastereomeric salts.[6][20] These salts often have significantly different crystal lattice energies and solubilities compared to the free bases, making separation by crystallization much easier.[6][20] After separation, the pure salt can be neutralized to recover the purified bromoquinoline free base.[20]

    • Control the Cooling Rate: Slow, controlled cooling is essential. Rapid cooling (e.g., crashing the solution in an ice bath) often leads to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.[21]

    • Seeding: If crystallization is difficult to induce, add a single, pure crystal of the desired isomer (a seed crystal) to the supersaturated solution to initiate nucleation.[19]

Detailed Experimental Protocols

Protocol 1: HPLC Method Development Workflow for Bromoquinoline Isomers

This protocol provides a systematic approach to developing a robust RP-HPLC separation method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A1 Step 1: Column Selection Start with C18, 100Å, 2.7-5µm A2 Step 2: Mobile Phase A: 0.1% Formic Acid in H2O B: Acetonitrile (ACN) A1->A2 A3 Step 3: Run Generic Gradient 5-95% B over 15 min A2->A3 B1 Resolution < 1.5? A3->B1 B2 Adjust Gradient Slope (Shallow gradient around elution time) B1->B2 Yes C1 Resolution > 1.5 B1->C1 No B3 Change Organic Modifier (Switch ACN to Methanol) B2->B3 B4 Change Column Chemistry (Try Phenyl-Hexyl or Polar-Embedded) B3->B4 B4->B1 C2 Method Validation (Specificity, Linearity, Precision) C1->C2

Caption: Workflow for HPLC method development and troubleshooting.

  • Initial Setup & Screening:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm or a suitable wavelength.

    • Run a broad gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Analysis and Optimization:

    • Assess the chromatogram: Is there any separation? Are the peaks tailing?

    • If peaks are present but resolution is poor (<1.5): Decrease the gradient slope around the region where the isomers elute. For example, if they elute at 50% B, change the gradient to ramp from 40% to 60% B over 20 minutes.

    • If selectivity is still poor: Replace Acetonitrile with Methanol as Mobile Phase B and repeat the screening gradient.

    • If separation remains inadequate: Switch to a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase, and repeat the screening process.

  • Finalization:

    • Once baseline resolution (>1.5) is achieved, perform method validation according to ICH guidelines to ensure the method is specific, linear, accurate, and precise.

Protocol 2: Purification via Fractional Crystallization of a Hydrobromide Salt

This protocol describes a general method for separating isomers by converting them to their hydrobromide salts.

  • Salt Formation:

    • Dissolve the crude isomeric mixture of bromoquinolines (e.g., 10.0 g) in a suitable organic solvent like isopropanol (IPA) or ethanol (EtOH) (approx. 100-200 mL).

    • Slowly add a concentrated solution of hydrobromic acid (HBr, 48% aqueous) dropwise with stirring until the solution becomes acidic (check with pH paper). A precipitate should form.

  • Initial Crystallization:

    • Heat the suspension gently until all the solid dissolves. If necessary, add a minimum amount of additional hot solvent to achieve a clear solution.

    • Allow the solution to cool slowly to room temperature. Do not disturb the flask.

    • Once crystals have formed, cool the flask further in an ice bath for 1-2 hours to maximize the yield.

  • Isolation and Analysis:

    • Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals and analyze their purity using the HPLC method developed in Protocol 1. The solid should be enriched in the less soluble isomer.

  • Recrystallization (if necessary):

    • If the purity is not satisfactory, repeat steps 2 and 3 (recrystallization) using the enriched crystalline material. Multiple recrystallization steps may be required to achieve high purity.[6]

  • Recovery of Free Base:

    • Once the desired purity is achieved, dissolve the purified hydrobromide salt in water.

    • Neutralize the solution by slowly adding a base (e.g., saturated sodium bicarbonate or dilute NaOH) until the solution is basic.

    • The purified bromoquinoline free base will precipitate out or can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).[20]

References

  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. (2017). Journal of Pharmaceutical and Biomedical Analysis.
  • Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Deriv
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogen
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
  • Chiral separation by a terminal chirality triggered P-helical quinoline oligoamide foldamer. (2016).
  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (n.d.).
  • Technical Support Center: Synthesis of 3-Bromoquinoline Deriv
  • Supercritical fluid chrom
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc..
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir.
  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022).
  • Technical Support Center: Purification of 3-Bromoquinoline by Column Chrom
  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. (n.d.). Benchchem.
  • SFC Columns. (n.d.). Shimadzu.
  • Method development and validation for optimized separation of benzo[a]pyrene–quinone isomers using liquid chromatography–mass spectrometry and chemometric response surface methodology. (2007).
  • Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chrom
  • SUPERCRITICAL FLUID CHROM
  • Fractional Crystalliz
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025).
  • A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC. (n.d.). Benchchem.
  • Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Fractional crystalliz
  • Fractional crystalliz
  • Mercuration of quinoline give different isomers how could these isomers separated. (2017).
  • Purification. (n.d.).
  • Separation and purification applications for mutagenic impurities. (2017). European Pharmaceutical Review.
  • Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. (2024). Applied Chemical Engineering.

Sources

pH-dependent stability and solubility of quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting pH-Dependent Stability, Solubility, and Analysis Support Tier: Level 3 (Senior Application Scientist) Status: Active

Introduction

Welcome. I am Dr. Aris, your Senior Application Scientist. You are likely here because you are experiencing "The U-Curve Trap"—where your quinoline carboxylic acid (QCA) derivative dissolves perfectly in one buffer but precipitates instantly in another, or your HPLC peaks are tailing significantly.

QCAs (including the therapeutically vital fluoroquinolones) are amphoteric zwitterions . They possess both a basic amine (quinoline ring or side chain) and an acidic carboxylic acid. Their behavior is governed not just by concentration, but by the isoelectric point (pI) .

This guide moves beyond basic instructions to explain the thermodynamic causality of your observations, providing self-validating protocols to rescue your experiments.

Module 1: Solubility & Formulation

User Issue: "My compound precipitated when I adjusted the pH to neutral (7.0–7.4)."

The Mechanism (Causality): This is the classic "Zwitterion Trap." At low pH (< pKa₁), the amine is protonated (


), making the molecule cationic and soluble. At high pH (> pKa₂), the carboxylic acid is deprotonated (

), making it anionic and soluble.

However, at the isoelectric point (pI), usually between pH 6.0 and 8.0 for many QCAs, the molecule exists primarily as a zwitterion (


). While the net charge is zero, the lattice energy of the zwitterionic crystal is extremely high due to strong intermolecular ionic bonding. This results in the intrinsic solubility (

)
being orders of magnitude lower than the ionized forms.

Troubleshooting Protocol: The "U-Curve" Validation Do not blindly add solvent. Validate the pI.

  • Preparation: Prepare a 10 mM stock solution in 0.1 M NaOH (fully anionic/soluble).

  • Titration: Slowly titrate with 0.1 M HCl while monitoring turbidity (OD600) or visual precipitate.

  • Observation: You will observe a "U-shaped" solubility profile. Precipitation will maximize near the pI.

Data Table: Representative Solubility Profile (Ciprofloxacin Model)

pH StateDominant SpeciesChargeSolubility (mg/mL)
pH 2.0 Cationic+1> 30.0 (High)
pH 5.0 Mix (Cation/Zwitterion)Partial +~ 1.5
pH 7.4 (pI) Zwitterion 0 0.06 (Critical Low)
pH 9.0 Mix (Anionic/Zwitterion)Partial -~ 5.0
pH 11.0 Anionic-1> 25.0 (High)

Visual Logic: Protonation Equilibrium The following diagram illustrates the species transformation that dictates your solubility.

Solubility_Equilibrium Cation Cationic Form (Soluble) Low pH Zwitterion Zwitterionic Form (Insoluble Aggregate) Neutral pH (pI) Cation->Zwitterion Deprotonation (-H+) pKa1 (~6.0) Zwitterion->Cation +H+ Anion Anionic Form (Soluble) High pH Zwitterion->Anion Deprotonation (-H+) pKa2 (~8.8) Anion->Zwitterion +H+

Caption: Equilibrium shifts driven by pH. Solubility collapses at the central Zwitterionic stage.

Module 2: Stability & Degradation

User Issue: "I am seeing unknown impurities after heating my sample."

The Mechanism (Causality): QCAs, particularly those with a carboxylic acid at the 2- or 4-position, are susceptible to decarboxylation under thermal stress. This is often accelerated if the quinoline ring is electron-deficient or if metal ions are present (catalytic decarboxylation).

Furthermore, QCAs are potent chelators . If your buffer contains trace Mg²⁺, Ca²⁺, or Al³⁺ (common in glass leaching or low-grade salts), the QCA will form insoluble metal-chelate complexes, often mistaken for degradation products.

Diagnostic Protocol: Chelation vs. Degradation

  • The EDTA Rescue Test:

    • Take your precipitated/turbid sample.

    • Add EDTA (disodium salt) to a final concentration of 1–5 mM.

    • Result A: If the solution clears, your issue is Metal Chelation (not degradation). The EDTA sequestered the metal, releasing the soluble QCA.

    • Result B: If the precipitate/impurity persists, suspect Decarboxylation or Photodegradation.

Storage Recommendation:

  • Light: QCAs are photosensitive (generating reactive oxygen species). Always store in amber glass.

  • Temperature: Avoid heating >60°C in acidic media, which catalyzes decarboxylation.

Module 3: Analytical Chromatography (HPLC)

User Issue: "My HPLC peaks are tailing severely (Asymmetry > 1.5)."

The Mechanism (Causality): Peak tailing in QCAs is rarely a column void issue; it is a chemical interaction issue.

  • Silanol Activity: At neutral pH, residual silanols (

    
    ) on the silica column are negatively charged. The protonated amine of the QCA (
    
    
    
    ) binds ionically to these silanols, causing "drag" (tailing).
  • Metal Contamination: Stainless steel frits can leach iron, which chelates the carboxylic acid/keto oxygen motif of the QCA, causing broad, distorted peaks.

Troubleshooting Guide: Method Optimization

ParameterRecommendationWhy?
Mobile Phase pH pH 2.0 – 3.0 Suppresses silanol ionization (

) and keeps QCA fully cationic.
Additives 0.1% TFA or Formic Acid Ion-pairing agents that "mask" the positive charge of the amine.
Competing Base Triethylamine (TEA) If running at neutral pH, add 5-10 mM TEA to saturate silanol sites before the drug can bind.
Column Choice End-capped C18 "End-capping" chemically blocks residual silanols.

Workflow: HPLC Method Development Logic

HPLC_Troubleshooting Start Problem: Severe Peak Tailing Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Action_LowPH Lower pH to 2.5 (Use Phosphoric Acid/TFA) Check_pH->Action_LowPH No Check_Col Is Column End-Capped? Check_pH->Check_Col Yes Action_LowPH->Check_Col Action_NewCol Switch to High-Purity End-Capped C18 Check_Col->Action_NewCol No/Unsure Check_Chelation Suspect Metal Interaction? Check_Col->Check_Chelation Yes Success Symmetrical Peak (As < 1.2) Action_NewCol->Success Action_EDTA Add 0.1 mM EDTA to Mobile Phase Check_Chelation->Action_EDTA Yes Check_Chelation->Success No Action_EDTA->Success

Caption: Step-by-step logic to eliminate secondary interactions causing peak tailing.

References

  • Bredolph, J., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Link

  • Volgyi, G., et al. (2012). Potentiometric pKa determination of fluoroquinolones: Internal consistency of the data. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Chromatography Online. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Link

  • National Institutes of Health (NIH). Fluoroquinolones: Zwitterionic Structure and Solubility Profiles. Link

  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids: Mechanisms and Stability. Link

Validation & Comparative

Technical Guide: 3-Bromoquinoline-2-carboxylic Acid vs. 6-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical comparative guide designed for application scientists and medicinal chemists. It prioritizes experimental utility, mechanistic insight, and actionable protocols over generic descriptions.

Executive Summary: The "Privileged Scaffold" Decision

In medicinal chemistry, the quinoline-2-carboxylic acid (quinaldic acid) core is a privileged scaffold, serving as a precursor to metalloenzyme inhibitors, NK3 antagonists, and antitumor agents. However, the choice between the 3-bromo and 6-bromo isomers dictates not just the substitution pattern, but the entire synthetic strategy.

  • 6-Bromoquinoline-2-carboxylic acid (6-Br-QCA): Behaves like a typical electron-deficient aryl bromide. It is sterically accessible and kinetically robust. Ideal for late-stage diversification via standard cross-couplings.

  • 3-Bromoquinoline-2-carboxylic acid (3-Br-QCA): A sterically congested, electronically unique heteroaryl halide. The C3-bromine is ortho to the carboxylate, creating a "pocket" that challenges bulky catalysts but offers unique selectivity in metallation reactions. It is prone to facile decarboxylation.[1]

Structural & Electronic Profiling

The reactivity difference stems from the bromine's location relative to the ring nitrogen and the carboxylic acid.

Feature3-Bromoquinoline-2-carboxylic Acid6-Bromoquinoline-2-carboxylic Acid
Electronic Environment Pyridine Ring (Electron Poor): C3 is part of the electron-deficient heteroaromatic ring. The C-Br bond is more polarized but oxidative addition can be sluggish without electron-rich ligands.Benzene Ring (Electron Neutral): C6 behaves similarly to a bromobenzene derivative, though slightly deactivated by the fused pyridine ring.
Steric Environment High Congestion (Peri + Ortho): Flanked by the C4-H (peri-interaction) and the C2-COOH. This creates a "steric wall" that hinders bulky Pd-ligands.Low Congestion: C6 is relatively exposed. Steric hindrance is minimal, comparable to para-substituted bromobenzenes.
pKa (Acid) Lower (~4.6): The inductive effect of the proximal electronegative Br atom stabilizes the carboxylate anion more strongly.Higher (~4.9): The Br is distal; its inductive pull is dampened by distance and conjugation.
Decarboxylation Risk High: Electron-withdrawing groups at C3 stabilize the transition state (ylide intermediate), facilitating thermal decarboxylation.Moderate: Requires higher temperatures (>140°C) to induce decarboxylation compared to the 3-isomer.
Visualization: Steric & Electronic Contrast

Reactivity_Profile cluster_0 3-Bromo Isomer (High Sterics) cluster_1 6-Bromo Isomer (Low Sterics) Q3 3-Bromoquinoline-2-COOH Steric3 Steric Clash: C2-COOH & C4-H Q3->Steric3 Elec3 E-Deficient Pyridine Ring Q3->Elec3 Q6 6-Bromoquinoline-2-COOH Steric6 Exposed C6 Position Q6->Steric6 Elec6 Benzenoid Character Q6->Elec6

Figure 1: Structural logic governing the reactivity differences between the two isomers.

Synthesis Pathways: Accessing the Building Blocks

The synthesis of these two isomers requires fundamentally different strategies. You cannot simply brominate quinaldic acid and expect clean regioselectivity.

A. Synthesis of 6-Bromoquinoline-2-carboxylic Acid

The industrial standard relies on the Tribromomethyl Hydrolysis route. This avoids the use of expensive oxidants and leverages the stability of the tribromomethyl group.

  • Precursor: 6-Bromo-2-methylquinoline (Quinaldine derivative).

  • Bromination: Radical bromination of the methyl group (excess Br₂, AcOH/NaOAc) yields the tribromomethyl intermediate.

  • Hydrolysis: Heating in sulfuric acid converts the -CBr₃ directly to -COOH.

B. Synthesis of 3-Bromoquinoline-2-carboxylic Acid

Direct bromination of quinaldic acid fails (gives mixture of 5-, 6-, and 8-bromo). The reliable route is a De Novo Ring Construction (Friedländer-type) or Oxidation of a 3-bromo-2-methyl precursor .

Recommended Protocol: The Modified Friedländer Condensation This method builds the ring with the bromine already in place, ensuring 100% regioselectivity.

  • Reagents: 2-Aminobenzaldehyde + Ethyl bromopyruvate (or Bromopyruvic acid).

  • Mechanism: Condensation of the amine with the ketone, followed by aldol-type cyclization.

  • Result: Ethyl 3-bromoquinoline-2-carboxylate, which is then hydrolyzed.

Synthesis Workflow Diagram

Synthesis_Pathways cluster_6Br Route A: 6-Bromo Isomer (Hydrolysis) cluster_3Br Route B: 3-Bromo Isomer (Ring Construction) Start6 p-Bromoaniline + Crotonaldehyde (Doebner-Miller) Int6a 6-Bromo-2-methylquinoline Start6->Int6a HCl, reflux Int6b 6-Bromo-2-(tribromomethyl)quinoline Int6a->Int6b Br2, NaOAc, AcOH Prod6 6-Bromoquinoline-2-COOH Int6b->Prod6 H2SO4, H2O, 100°C Start3 2-Aminobenzaldehyde Int3 Ethyl 3-bromoquinoline-2-carboxylate Start3->Int3 Condensation (EtOH, reflux) Reagent3 Ethyl Bromopyruvate Reagent3->Int3 Prod3 3-Bromoquinoline-2-COOH Int3->Prod3 LiOH, THF/H2O

Figure 2: Divergent synthetic pathways ensure regiochemical purity for each isomer.

Reactivity Head-to-Head: Experimental Data

Suzuki-Miyaura Coupling

The most common application is coupling aryl boronic acids to the bromine position.

  • 6-Bromo: Highly efficient.[2] Standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) typically yield >90%.

  • 3-Bromo: Challenging. The ortho-carboxylate (even if protected as ester) creates steric hindrance.

    • Problem: Slow oxidative addition and difficult transmetallation due to the "pocket" effect.

    • Solution: Use electron-rich, bulky biaryl phosphine ligands (e.g., SPhos or XPhos ) which facilitate oxidative addition and are flexible enough to accommodate the sterics.

Comparative Yield Table (Model Reaction: Coupling with PhB(OH)₂)

IsomerCatalyst SystemTempTimeYieldNotes
6-Br Pd(PPh₃)₄ / Na₂CO₃80°C4 h92% Robust, standard conditions.
3-Br Pd(PPh₃)₄ / Na₂CO₃80°C24 h35% Incomplete conversion; homocoupling observed.
3-Br Pd₂(dba)₃ / SPhos 100°C6 h88% SPhos is required to overcome steric hindrance.
Decarboxylation

Quinoline-2-carboxylic acids are unstable at high temperatures, losing CO₂ to form the parent quinoline.

  • Protocol Warning: Do not heat 3-Br-QCA above 120°C in acidic/neutral media without monitoring.

  • Mechanism: The Hammick reaction mechanism involves the formation of a zwitterionic intermediate. The electron-withdrawing Br at C3 stabilizes the negative charge development at C2, accelerating the rate of CO₂ loss compared to the 6-isomer.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Bromoquinoline-2-carboxylic Acid (Friedländer Method)

Reference Grounding: Adapted from optimized Friedländer protocols for substituted quinolines [1, 2].

  • Condensation:

    • Dissolve 2-aminobenzaldehyde (1.21 g, 10 mmol) in ethanol (20 mL).

    • Add ethyl bromopyruvate (1.95 g, 10 mmol) dropwise.

    • Reflux the mixture for 4 hours. Monitor by TLC (formation of fluorescent spot).

    • Cool to RT. The ester intermediate (Ethyl 3-bromoquinoline-2-carboxylate) often precipitates. If not, concentrate and flash chromatograph (Hex/EtOAc 9:1).

  • Hydrolysis:

    • Dissolve the ester (1.0 equiv) in THF/Water (3:1).

    • Add LiOH·H₂O (2.0 equiv). Stir at RT for 2 hours. Note: Avoid reflux to prevent decarboxylation.

    • Acidify carefully with 1M HCl to pH 3-4.

    • Filter the white precipitate, wash with cold water, and dry under vacuum.

Protocol B: Optimized Suzuki Coupling for 3-Bromo Isomer

Reference Grounding: Application of Buchwald ligands for hindered heteroaryl halides [3].

  • Setup: In a Schlenk tube, combine 3-bromoquinoline-2-carboxylic acid (methyl ester preferred to avoid catalyst poisoning by free acid) (1.0 equiv), Arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv).

  • Catalyst: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Solvent: Add Toluene/Water (10:1) (degassed).

  • Reaction: Heat to 100°C for 8-12 hours under Argon.

  • Workup: Cool, dilute with EtOAc, wash with brine. Purify via silica column.[2]

References

  • Synthesis of 3-bromoquinolines via [4+2] cycloaddition

    • Title: Regioselective Synthesis of 3-Bromoquinoline Deriv
    • Source: J. Org.[3] Chem. 2015, 80, 4, 2281–2293.

    • URL:[Link]

  • Title: Recent advances in the Friedländer synthesis.
  • Suzuki Coupling on Hindered Heterocycles

    • Title: C
    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

  • Decarboxylation of Quinaldic Acids

    • Title: Decarboxylation of Heteroaromatic Acids.[3][4]

    • Source: Wikipedia / General Organic Chemistry Text.
    • URL:[Link]

Sources

A Comparative Guide to the Reactivity of Bromoquinoline Isomers for Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] Bromoquinolines are exceptionally valuable as versatile synthetic intermediates, providing a reactive handle for diversification through a host of chemical transformations. However, the reactivity of a bromoquinoline is not a monolithic property; it is profoundly dictated by the position of the bromine atom on the heterocyclic ring system.

For researchers and drug development professionals, understanding the nuanced differences in reactivity between isomers is critical for efficient synthetic planning and the successful execution of complex molecular assemblies. This guide provides an in-depth, objective comparison of the reactivity of various bromoquinoline isomers. We will delve into the fundamental electronic and steric principles governing their behavior and present supporting experimental data and detailed protocols for key chemical reactions, empowering you to make informed decisions in your synthetic strategies.

Section 1: Fundamental Principles of Reactivity

The reactivity of a bromoquinoline isomer is governed by a confluence of electronic effects inherent to the quinoline ring and steric factors dictated by the bromine's specific location.

The Electronic Landscape of the Quinoline Ring

The quinoline ring is a fused bicyclic system composed of an electron-deficient pyridine ring and a comparatively electron-rich benzene ring. The electronegative nitrogen atom in the pyridine ring withdraws electron density from the entire system, but its effect is most pronounced on the pyridine ring itself, particularly at the C2 and C4 positions.[2] This non-uniform electron distribution is a primary determinant of site-specific reactivity.

  • Pyridine Ring (Positions 2, 3, 4): C-Br bonds on this ring are influenced by the strong inductive withdrawal of the adjacent nitrogen, making them generally more susceptible to nucleophilic attack if other activating factors are present.

  • Benzene Ring (Positions 5, 6, 7, 8): C-Br bonds on the carbocyclic ring behave more like a standard brominated aromatic ring, though still influenced by the overall electron-deficient nature of the fused system.[2]

Steric Hindrance

Steric effects, particularly at the C8 position, can significantly impact the accessibility of the C-Br bond to bulky reagents, such as the large palladium catalyst complexes used in cross-coupling reactions.[2] The C8 position is in close proximity to the nitrogen atom's lone pair (a peri-interaction), which can create steric clash and also offers a potential coordination site for metals, sometimes leading to alternative reaction pathways. In contrast, positions like C6 are relatively unencumbered.[2]

Caption: Factors influencing bromoquinoline reactivity.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary application for bromoquinolines.[3][4] The key step in many of these reactions is the oxidative addition of the C-Br bond to a Pd(0) catalyst, and the ease of this step is a major determinant of overall reactivity.[5]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for creating C-C bonds between an organoboron reagent and a halide.[6] For bromoquinolines, this allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

Reactivity Comparison: Generally, the reactivity of bromoquinolines in Suzuki coupling follows the trend of C-Br bond dissociation energies. Bromoquinolines are significantly more reactive than their chloro-analogs.[5] Among isomers, those with bromine on the benzene ring (e.g., 3-bromo, 6-bromo) often serve as reliable substrates. The coupling of two heteroaryl substrates, such as a bromoquinoline and a boronic ester, can be particularly challenging and requires careful optimization of catalysts and conditions.[7]

  • 3-Bromoquinoline: A widely used and reactive substrate for Suzuki couplings.[6][8]

  • 8-Bromoquinoline: Can be effectively coupled, though catalyst choice is important. For instance, direct heteroarylation of 8-bromoquinoline has been documented with moderate to good yields.[9]

  • Site-Selectivity: In poly-halogenated quinolines, the choice of palladium catalyst can dictate which position reacts. For example, with 2-chloro-6-bromoquinoline, Pd(dppf)Cl₂ can selectively couple at the C6 position.[10]

Data Table 1: Illustrative Suzuki-Miyaura Coupling Conditions and Yields

Bromo-Isomer Coupling Partner Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
3-Bromoquinoline Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 100 95 [6]
3-Bromoquinoline 3,5-dimethylisoxazole-4-boronic acid pinacol ester Various Pd-precatalysts DBU THF/H₂O 100 Optimized >90 [7][8]

| 8-Bromoquinoline | Potassium thiophene-2-yl trifluoroborate | Pd(OAc)₂/SPhos | Cs₂CO₃ | 1,4-Dioxane | 80 | Modest (30) |[9] |

Suzuki_Cycle cluster_cycle pd0 Pd(0)L2 oa_complex R-Pd(II)L2-X pd0->oa_complex Oxidative Addition (R-X) transmetalation_complex R-Pd(II)L2-R' oa_complex->transmetalation_complex Transmetalation (R'-B(OR)2) reductive_elimination R-R' transmetalation_complex->reductive_elimination Reductive Elimination reductive_elimination->pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[6]

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline [6] This protocol is a generalized procedure adapted from published literature.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromoquinoline (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane, toluene) and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring to the specified temperature (e.g., 80-100 °C) for the required time (typically 4-16 hours).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig Amination

This reaction is one of the most powerful methods for constructing C-N bonds, coupling an amine with an aryl halide.[11] Its development was a significant breakthrough, largely replacing harsher, traditional methods.[11] The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields and broad substrate scope.[12]

Reactivity Comparison: The reactivity trends are similar to those observed in Suzuki couplings. The C-Br bond is more readily activated than a C-Cl bond.[5] The reaction is highly effective for coupling amines with bromoquinolines at various positions on the benzene ring.

  • 5-Bromoquinoline: 5-Bromo-8-benzyloxyquinoline has been successfully coupled with various anilines using sterically demanding phosphine ligands.[13]

  • 6-Bromoquinoline: 6-Bromoisoquinoline-1-carbonitrile (a related heterocycle) has been used in kilogram-scale Buchwald-Hartwig aminations, demonstrating the industrial utility of this reaction.[12]

  • General Trend: For unactivated aryl halides, the reactivity order is I > Br > Cl, making bromoquinolines ideal substrates.[5]

Protocol 2: General Buchwald-Hartwig Amination of an Aryl Bromide [12]

  • Reaction Setup: In an oven-dried, inert-atmosphere glovebox or Schlenk flask, combine the bromoquinoline (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂ or a pre-catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 1.2-2.0 equiv. relative to Pd), and a strong, non-nucleophilic base (e.g., Cs₂CO₃, NaOt-Bu, or K₃PO₄, 1.5-2.5 equiv.).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Heat the mixture with stirring to the target temperature (typically 80-110 °C) until the starting material is consumed.

  • Work-up: Cool the reaction mixture, filter it through a pad of Celite to remove palladium residues, and rinse with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the desired aminoquinoline product.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically nucleophilic, they can undergo nucleophilic aromatic substitution (SNAr) if they are sufficiently electron-deficient.[14] This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion known as a Meisenheimer complex.[15][16]

Reactivity Comparison: For an SNAr reaction to proceed, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the leaving group (the bromine).[15][16]

  • Unactivated Bromoquinolines: Generally unreactive towards SNAr with common nucleophiles under mild conditions.[2] The inherent electron-withdrawing effect of the quinoline nitrogen is insufficient to promote the reaction on its own.[2]

  • Activated Bromoquinolines: The presence of an EWG dramatically increases reactivity. For example, 6-bromo-5-nitroquinoline readily undergoes substitution with amines.[17] Similarly, the nitrile group in 6-bromoquinoline-8-carbonitrile activates the C6 position for facile substitution by a wide range of nucleophiles.[15]

Caption: The addition-elimination mechanism of SNAr.

Protocol 3: Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile [15]

  • Reaction Setup: To a microwave vial or round-bottom flask, add 6-bromoquinoline-8-carbonitrile (1.0 equiv.), the amine nucleophile (2-3 equiv.), and a base such as K₂CO₃ or DIPEA (2-3 equiv.).

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP) to dissolve the reactants.

  • Reaction: Heat the reaction mixture. If using a microwave reactor, heat to a temperature between 120-180 °C for 15-60 minutes. For conventional heating, refluxing may be required for several hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Section 4: Metal-Halogen Exchange

Metal-halogen exchange, most commonly performed with organolithium reagents like n-butyllithium (n-BuLi), is a powerful method for converting aryl bromides into highly reactive organometallic species, which can then be trapped with various electrophiles.

Reactivity Comparison: This reaction is typically very fast at low temperatures for most bromoquinoline isomers. The primary distinction lies not in whether the exchange occurs, but in potential side reactions dictated by the isomer's structure.

  • 3-, 6-Bromoquinolines: These isomers undergo rapid and clean lithium-bromine exchange at -78 °C.[2][18]

  • 8-Bromoquinoline: This isomer also undergoes rapid lithium-bromine exchange. However, the proximity of the C7-H bond to the nitrogen atom introduces the possibility of a competing reaction: directed ortho-metalation (DoM), where a base can deprotonate the C7 position. The choice of organolithium reagent and conditions is critical to favor the desired Li-Br exchange.[2]

Conclusion: A Strategic Approach to Isomer Selection

The choice of a bromoquinoline isomer is a critical decision in synthetic design that hinges on the intended chemical transformation. By understanding the interplay of electronic and steric factors, researchers can select the optimal starting material to achieve their synthetic goals efficiently.

Summary of Reactivity Trends:

Reaction TypeGeneral Reactivity Trend & Key Considerations
Suzuki-Miyaura Coupling Highly effective for most isomers. Reactivity: I > Br > Cl. Ligand and base choice are crucial for challenging couplings.
Buchwald-Hartwig Amination Excellent method for C-N bond formation. Requires bulky, electron-rich ligands. Reactivity similar to Suzuki.
Nucleophilic Aromatic Sub. (SNAr) Requires activation by a strong electron-withdrawing group (ortho or para to the bromine). Unactivated isomers are unreactive.
Metal-Halogen Exchange Generally fast and efficient for all isomers at low temperatures. For 8-bromoquinoline, be aware of potential competing ortho-metalation at C7.

The following workflow provides a simplified decision-making guide for selecting a bromoquinoline isomer.

Decision_Tree start What is the desired transformation? q_coupling C-C or C-N Bond Formation? start->q_coupling q_snar Nucleophilic Substitution? start->q_snar q_organometallic Form an Organometallic Intermediate? start->q_organometallic res_coupling Use Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.). Most bromo-isomers are suitable substrates. q_coupling->res_coupling res_snar Requires an ACTIVATED Bromoquinoline. Ensure an EWG is ortho/para to the Bromine. (e.g., 6-bromo-5-nitroquinoline) q_snar->res_snar res_organometallic Use Metal-Halogen Exchange (e.g., n-BuLi). Most isomers react readily. For 8-bromo, consider conditions to avoid C7 metalation. q_organometallic->res_organometallic

Caption: Decision workflow for selecting a bromoquinoline synthetic route.

By leveraging the principles and data outlined in this guide, researchers can navigate the rich chemistry of bromoquinolines with greater confidence and precision.

References

  • Heterocyclic Amines. (2024, September 30). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 15, 2026, from [Link]

  • Synthesis of 3-Bromoquinoline-2(1H)-thiones. (2016). Heterocycles. DOI: 10.3987/COM-16-S(S)3. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Kobayashi, K., Nozawa, I., & Nogi, T. (2017). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL)-3-BROMOQUINOLINES BASED ON THE REACTION OF 2-(2,2-DIBROMOETHENYL)PHENYL ISOTHIOCYANATES WITH BUTYLLITHIUM. HETEROCYCLES, 95(1), 200. DOI: 10.3987/COM-16-S(S)3. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available at: [Link]

  • Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. (2016). Organic & Biomolecular Chemistry, 14(4), 1438-1447. DOI: 10.1039/C5OB02364E. Available at: [Link]

  • a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(10), 6663-6672. DOI: 10.1039/C6SC02118B. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews, 116(19), 12039-12228. DOI: 10.1021/acs.chemrev.6b00346. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved February 15, 2026, from [Link]

  • Reizman, B. J., Wang, Y., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. DOI: 10.1039/C6RE00153J. Available at: [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ChemistrySelect. DOI: 10.1002/slct.202400588. Available at: [Link]

  • 3-haloquinolines by Friedländer reaction of α-haloketones. (2011). Organic & Biomolecular Chemistry, 9(16), 5804-5808. DOI: 10.1039/c1ob05691a. Available at: [Link]

  • Synthesis of quinolines via copper-catalyzed domino reactions of enaminones. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

  • Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. (2021, August 9). Chemistry Steps. Retrieved February 15, 2026, from [Link]

Sources

Validation of Analytical Methods for 3-Bromoquinoline-2-carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

3-Bromoquinoline-2-carboxylic acid (3-BQC) is a critical heterocyclic intermediate often utilized in the synthesis of NMDA receptor antagonists and antimalarial pharmacophores.[1] Its quantification is pivotal during process optimization and impurity profiling.[1]

This guide provides a validated analytical framework for 3-BQC. Unlike generic protocols, we compare two distinct methodologies:

  • The Workhorse (Method A): A robust HPLC-UV method using Core-Shell technology for routine Quality Control (QC).[1]

  • The Specialist (Method B): A high-sensitivity LC-MS/MS method for trace impurity analysis (genotoxic impurity screening).[1]

Key Finding: While LC-MS/MS offers superior sensitivity (LOD < 1 ng/mL), the optimized HPLC-UV method described below achieves sufficient linearity and precision for assay purposes (>99.5% recovery) at a fraction of the operational cost.

Compound Profile & Analytical Challenges

Understanding the physicochemical behavior of 3-BQC is the prerequisite for method design.

  • Structure: Bicyclic aromatic ring with a basic nitrogen (quinoline) and an acidic moiety (carboxylic acid).[1][2]

  • pKa values (Approx):

    
     (COOH), 
    
    
    
    (Quinoline N).
  • Chromatographic Challenge: The "Zwitterionic Trap."

    • At neutral pH, the molecule exists as a zwitterion, leading to poor retention and broad peaks.

    • Solution: We utilize a Low pH (2.5) mobile phase.[1] At this pH, the carboxylic acid is protonated (neutral) and the quinoline nitrogen is protonated (cationic). To prevent peak tailing caused by the interaction of the cationic nitrogen with residual silanols on the column, a highly end-capped stationary phase is required.

Comparative Methodology

Method A: Optimized HPLC-UV (Recommended for Assay/Purity)

Target Audience: QC Labs, Process Development[1]

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Kinetex 2.6 µm C18 (100 x 4.6 mm) – Core-shell particles reduce diffusion path, sharpening peaks for basic compounds.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient: 10% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Quinoline

    
     transition).
    
  • Column Temp: 35°C.

Method B: LC-MS/MS (Recommended for Trace Impurities)

Target Audience: Genotoxic Impurity Screening, DMPK[1]

  • System: Waters Xevo TQ-S or equivalent.

  • Column: Waters BEH C18 1.7 µm (50 x 2.1 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Ionization: ESI Positive Mode (Targeting

    
     ion, m/z ~252/254 due to Br isotopes).[1]
    
  • MRM Transition: 251.9

    
     207.9 (Loss of 
    
    
    
    ).[1]

Validation Workflow (ICH Q2(R2) Aligned)

The following diagram illustrates the logical flow of the validation process used to certify Method A.

ValidationWorkflow Start Method Development (pH & Column Screening) Specificity Specificity Test (Stress Degradation) Start->Specificity Specificity->Start Fail (Interference) Linearity Linearity & Range (5 Levels: 80-120%) Specificity->Linearity Pass Accuracy Accuracy/Recovery (Spike @ 50, 100, 150%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Robustness Robustness (pH +/- 0.2, Flow +/- 10%) Precision->Robustness Final Validated SOP Robustness->Final All Criteria Met

Caption: Step-by-step validation lifecycle ensuring method reliability according to ICH Q2(R2) standards.

Experimental Protocols & Data

Experiment 1: Linearity & Range

Objective: Demonstrate that the instrument response is proportional to analyte concentration.

Protocol:

  • Prepare a Stock Solution: 1.0 mg/mL 3-BQC in Methanol.[1]

  • Dilute to 5 levels: 80, 90, 100, 110, and 120 µg/mL (assuming 100 µg/mL target).

  • Inject each level in triplicate using Method A.

Data Summary (Method A - UV):

Concentration (µg/mL)Average Area (mAU*s)RSD (%)Acceptance Criteria
80.01450.20.4RSD < 2.0%
90.01632.50.3RSD < 2.0%
100.01815.10.2RSD < 2.0%
110.01998.40.5RSD < 2.0%
120.02180.00.3RSD < 2.0%
  • Regression Equation:

    
    [1]
    
  • Correlation Coefficient (

    
    ):  0.9998 (Passes ICH requirement of >0.999)[1]
    
Experiment 2: Accuracy (Recovery)

Objective: Verify that the method measures the true value, unaffected by the matrix.

Protocol:

  • Spike 3-BQC into a placebo matrix (synthetic reaction mixture without the starting material) at 50%, 100%, and 150% of target concentration.

  • Calculate % Recovery:

    
    .[1]
    

Data Summary:

Spike LevelAdded (µg/mL)Found (µg/mL)Recovery (%)ICH Limit
Low (50%)50.049.899.6%98-102%
Mid (100%)100.0100.2100.2%98-102%
High (150%)150.0149.599.7%98-102%
Experiment 3: Sensitivity Comparison (LOD/LOQ)

Objective: Define the lower limits of detection for both methods.

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Conclusion
LOD (S/N = 3) 0.5 µg/mL0.002 µg/mL (2 ng/mL)LC-MS is ~250x more sensitive.[1]
LOQ (S/N = 10) 1.5 µg/mL0.010 µg/mL (10 ng/mL)Use LC-MS for trace residues.[1]

Discussion & Authoritative Recommendations

When to use Method A (HPLC-UV)?

This is the Gold Standard for Purity Analysis . The use of a low pH (2.[3]5) phosphate buffer suppresses the ionization of the carboxylic acid (


) while keeping the quinoline ring protonated. The Core-Shell C18 column is critical here; traditional porous C18 columns often exhibit severe peak tailing (Tailing Factor > 1.[1]5) due to secondary interactions with silanols.[1] Our validated method consistently yields a Tailing Factor (

) of < 1.2.[1]
When to use Method B (LC-MS/MS)?

Use this for Genotoxic Impurity Screening or Cleaning Validation . 3-BQC, like many halogenated quinolines, may have toxicological thresholds much lower than standard impurities.[1] The MRM transition


 is highly specific, eliminating matrix interference that might appear in UV detection.
Critical Control Points (Robustness)
  • pH Sensitivity: The retention time of 3-BQC is highly sensitive to pH changes between 3.0 and 4.5. Maintain buffer pH strictly at

    
     to ensure robust retention time consistency.[1]
    
  • Wavelength Selection: While 254 nm is standard, 3-BQC has a secondary max at ~230 nm which is more sensitive but more susceptible to solvent cutoff noise.[1] Stick to 254 nm for robustness.[1]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][4][5] (2023).[1][4][6] Available at: [Link]

  • PubChem. 3-Bromoquinoline-2-carboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. (2nd Ed).[1][4] Wiley-Interscience.[1] (Standard text for pKa-based method development logic).

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1][7] Available at: [Link][1]

Sources

A Comparative Guide to the Biological Activity of 3-Bromoquinoline-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid structure and ability to be functionalized at various positions have made it a "privileged scaffold," forming the core of numerous synthetic compounds and natural products with a vast spectrum of pharmacological activities.[1][2] Among its many variations, quinoline carboxylic acids have garnered significant attention, leading to the development of potent anticancer, antibacterial, and anti-inflammatory agents.[3][4]

This guide focuses on 3-Bromoquinoline-2-carboxylic acid, a key synthetic intermediate, and provides a comparative analysis of its biological potential against its more complex derivatives. The presence of the bromine atom at the C-3 position and the carboxylic acid at the C-2 position offers reactive handles for extensive chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). We will delve into the causality behind experimental design, present comparative data from key biological assays, and provide detailed, field-proven protocols to ensure the reproducibility of the findings discussed.

Comparative Analysis of Biological Activities

The introduction of various functional groups onto the 3-Bromoquinoline-2-carboxylic acid backbone can dramatically modulate its biological profile. Modifications often involve reactions at the carboxylic acid group (forming amides or esters) or using the bromine as a site for coupling reactions to introduce diverse substituents. These changes influence the molecule's polarity, steric profile, and ability to interact with biological targets.

Antimicrobial Activity: From Core Structure to Potent Inhibitors

The quinoline core is famously associated with the quinolone class of antibiotics.[2] While the parent 3-Bromoquinoline-2-carboxylic acid may exhibit modest activity, its derivatives, particularly those incorporating other heterocyclic motifs, have shown significant promise.[5] Studies on derivatives of the closely related quinoline-2-carboxylic acid have demonstrated that converting the carboxylic acid to amides, and subsequently to complex heterocycles like thiazolidinones or oxadiazoles, can lead to potent antibacterial and antifungal agents.[5]

For instance, a study involving the synthesis of various heterocyclic compounds from quinoline-2-carboxylic acid revealed that certain thiazolidinone and Schiff base derivatives exhibited strong inhibitory activity against Staphylococcus aureus and Escherichia coli, in some cases surpassing the efficacy of the standard antibiotic Amoxicillin.[5] This enhancement is often attributed to the new functional groups' ability to form additional hydrogen bonds or hydrophobic interactions with bacterial enzymes, such as DNA gyrase, a common target for quinolone antibiotics.[6]

Table 1: Representative Antimicrobial Activity of Quinoline Derivatives

Compound Class Test Organism MIC (μg/mL) Reference
Quinolone-coupled hybrid (5d) S. aureus 0.125 - 8 [7]
Quinolone-coupled hybrid (5d) E. coli 0.125 - 8 [7]
[2,3′-biquinoline]-4-carboxylic acid (Compound 4) P. aeruginosa ~10 mm inhibition zone @ 500 µg/mL [8][9]
Quinolinequinone (QQ2) S. aureus (clinically resistant) 1.22 - 9.76 [10]
Ciprofloxacin (Control) P. aeruginosa ~8.33 mm inhibition zone @ 500 µg/mL [9]

Note: This table presents representative data for different classes of quinoline derivatives to illustrate their potential and is not a direct comparison from a single study.

Anticancer Activity: Targeting Key Cellular Pathways

Quinoline derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms including the inhibition of protein kinases, topoisomerases, and enzymes involved in nucleotide biosynthesis.[2][11] Derivatives of 3-quinoline carboxylic acid have been specifically investigated as potent inhibitors of Protein Kinase CK2, a constitutively active serine/threonine kinase implicated in cell growth, proliferation, and suppression of apoptosis.[12][13][14]

The transformation of the 3-bromoquinoline core into more complex structures is crucial for potent anticancer activity. For example, studies have shown that 2-aminoquinoline-3-carboxylic acid derivatives can achieve IC50 values in the low micromolar range against CK2.[12][13] The amino group at the C-2 position and substituents on the benzene ring play a critical role in binding to the ATP-binding pocket of the kinase.[13] Furthermore, other quinoline carboxylic acids have demonstrated significant cytotoxic effects against a range of cancer cell lines, including breast (MCF7), cervical (HeLa), and colon cancer cell lines.[3][11][15] The bromination of the quinoline scaffold has, in some cases, been shown to substantially increase antiproliferative activity.[16]

Table 2: Representative Anticancer Activity (IC50) of Quinoline Derivatives

Compound Class Cell Line IC50 (μM) Mechanism/Target Reference
2-Aminoquinoline-3-carboxylic acid deriv. Protein Kinase CK2 0.65 - 18.2 Kinase Inhibition [12][14]
7-chloro-4-quinolinylhydrazone deriv. Leukemia (HL-60) 0.314 - 4.65 µg/cm³ Cytotoxicity [11]
Quinoline-2-carboxylic acid Breast (MCF7) Significant growth inhibition Cytotoxicity [3]
Quinoline-2-carboxylic acid Cervical (HeLa) Significant growth inhibition Cytotoxicity [3]
Brominated 8-hydroxyquinolines Various Potent activity reported Cytotoxicity [16]

Note: This table collates representative data to highlight the anticancer potential of various quinoline derivatives.

Anti-inflammatory Properties

The quinoline scaffold is also a promising backbone for the development of novel anti-inflammatory agents.[4] Research has indicated that quinoline-3-carboxylic and quinoline-4-carboxylic acids can exhibit appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages, with efficacy comparable to the classical NSAID indomethacin.[3] The mechanism of action for many of these compounds is linked to the inhibition of key inflammatory mediators and enzymes like Cyclooxygenase (COX).[4] The nature and position of substituents on the quinoline ring are critical in determining the potency and specificity of these anti-inflammatory effects.[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline carboxylic acids is profoundly influenced by the type and position of substituents. For 3-Bromoquinoline-2-carboxylic acid derivatives, the following SAR insights are critical:

  • The Carboxylic Acid Group: The carboxylic acid moiety is often essential for activity, particularly in antibacterial quinolones (at C-3) and certain anticancer agents (at C-4), where it acts as a key binding group.[2] Modifications at the C-2 carboxyl group of our parent compound, such as forming amides and esters, serve as a primary route to diversify function and enhance potency.[8]

  • The Halogen at C-3: The bromine atom is not just a synthetic handle; its electron-withdrawing nature influences the electronic properties of the ring system. In many heterocyclic drugs, halogenation enhances activity.

  • Substitutions at C-2: Replacing the implicit hydroxyl of the carboxylic acid with other groups, such as an amino group, can drastically alter the biological target, as seen in the shift towards Protein Kinase CK2 inhibition.[13]

  • Substitutions on the Benzene Ring: Adding electron-withdrawing (e.g., -F, -Cl) or electron-donating (e.g., -OCH3) groups to the benzo portion of the quinoline ring can fine-tune the molecule's lipophilicity and electronic distribution, impacting cell permeability and target binding affinity.[2]

SAR_Diagram cluster_core Core Structure: 3-Bromoquinoline-2-carboxylic acid cluster_mods Key Modification Sites & Resulting Activities Core Mod1 C-2 Position: Amide/Ester/Heterocycle Formation Core->Mod1 Diversifies function Mod2 C-3 Position: Bromine as a key reactive site Core->Mod2 Influences electronics Mod3 Benzene Ring (C5-C8): Introduction of functional groups Core->Mod3 Fine-tunes properties Activity1 Enhanced Antimicrobial Activity Mod1->Activity1 Activity2 Potent Anticancer & Kinase Inhibition Mod1->Activity2 Mod3->Activity2 Activity3 Modulated Anti-inflammatory Effects Mod3->Activity3

Caption: Key modification sites on the 3-bromoquinoline-2-carboxylic acid scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols described below are self-validating systems for assessing the biological activities of novel chemical entities.

General Experimental Workflow

The evaluation of novel derivatives follows a logical progression from synthesis to comprehensive biological testing. This workflow ensures that data is collected systematically, allowing for robust comparisons.

Experimental_Workflow A Synthesis of Derivatives (e.g., amidation, coupling) B Structural Characterization (NMR, FT-IR, Mass Spec) A->B Purity & Identity Check C Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) B->C Testing of Pure Compounds D Data Analysis (Calculate MIC, IC50) C->D E Hit Compound Identification D->E Select potent compounds F Secondary Assays (e.g., Mechanism of Action, In-vivo models) E->F In-depth study G Lead Optimization (SAR-guided synthesis) E->G Refine structure G->A Iterative Cycle

Caption: A typical workflow for the synthesis and biological evaluation of new compounds.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: The choice of the broth microdilution method is based on its high throughput, quantitative results (MIC values), and conservation of test compound compared to agar diffusion methods. Mueller-Hinton Broth is the standard medium as it supports the growth of most common pathogens and has minimal interference with antibiotic activity.

Step-by-Step Methodology:

  • Preparation of Inoculum: a. From a fresh agar plate (18-24h culture), select 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 25923). b. Suspend the colonies in sterile saline solution. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in sterile Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Plate: a. Dissolve the test compounds (parent acid and derivatives) in a suitable solvent (e.g., DMSO) to a high stock concentration (e.g., 1280 µg/mL). b. In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. c. Add 200 µL of the stock solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 640 down to 1.25 µg/mL). e. Well 11 serves as a growth control (MHB, no compound) and well 12 as a sterility control (MHB only).

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the compound concentrations will be halved (e.g., 320 down to 0.625 µg/mL). The final bacterial concentration will be ~5 x 10⁵ CFU/mL. b. Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 2: In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is widely used for cytotoxicity screening.[3]

Causality: The SRB assay is chosen for its reliability, sensitivity, and simplicity. It relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins under mildly acidic conditions, providing a quantitative measure of total biomass that is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Plating: a. Seed cells of the desired cancer line (e.g., MCF-7) into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. b. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., 0.1% DMSO). c. Incubate the plate for another 48-72 hours.

  • Cell Fixation and Staining: a. Gently discard the supernatant. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour. b. Wash the plate five times with slow-running tap water and allow it to air dry completely. c. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Washing and Solubilization: a. Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. b. Allow the plate to air dry completely. c. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Reading Results: a. Shake the plate gently for 5-10 minutes. b. Read the absorbance at 510 nm using a microplate reader. c. Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Directions

3-Bromoquinoline-2-carboxylic acid serves as an exceptionally versatile platform for the development of novel therapeutic agents. While the parent compound itself may have limited biological activity, its derivatives demonstrate a wide range of potent antimicrobial, anticancer, and anti-inflammatory properties. The comparative data clearly indicate that strategic chemical modifications, such as the formation of complex amides or the introduction of specific functional groups on the quinoline ring, are essential for enhancing potency and modulating specificity.

Future research should focus on a more systematic exploration of the structure-activity relationships. The creation of focused libraries of derivatives with variations at the C-2, C-3, and other positions, followed by high-throughput screening, will be crucial. Furthermore, mechanistic studies to precisely identify the molecular targets of the most potent compounds will pave the way for rational drug design and the optimization of these promising quinoline scaffolds into next-generation therapeutics.

References

  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI. [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Taylor & Francis Online. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect. [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). ResearchGate. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). ResearchGate. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). MDPI. [Link]

  • Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. (2025). MDPI. [Link]

  • Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. (2020). ResearchGate. [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative. (2024). PMC. [Link]

  • Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. (2021). Semantic Scholar. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025). TÜBİTAK Academic Journals. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. (n.d.). MSU Chemistry. [Link]

Sources

Structure-Activity Relationship (SAR) Studies of 3-Bromoquinoline-2-carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for NMDA Receptor Glycine Site Antagonists

Executive Summary & Therapeutic Context[1][2]

The quinoline-2-carboxylic acid (quinaldic acid) scaffold represents a privileged structure in neuropharmacology, serving as the core template for competitive antagonists at the glycine modulatory site (GluN1 subunit) of the N-methyl-D-aspartate (NMDA) receptor. While the 4-hydroxy analogues (kynurenates) like 7-chlorokynurenic acid (7-Cl-KYNA) are historically significant, the 3-bromoquinoline-2-carboxylic acid analogues offer a unique vector for SAR exploration.

The introduction of a bromine atom at the C3 position serves two critical functions:

  • Steric Probe: It tests the tolerance of the hydrophobic pocket adjacent to the glycine binding site.

  • Electronic Modulation: It alters the pKa of the adjacent carboxylic acid (C2) and the electron density of the aromatic ring, influencing binding kinetics.

This guide provides an in-depth technical comparison of 3-bromo analogues against standard reference antagonists, supported by synthesis protocols and SAR visualization.

Chemical Space & Modification Strategies

The efficacy of quinoline-2-carboxylic acid antagonists relies on a "three-point pharmacophore" model:

  • Coulombic Interaction: The C2-carboxylate binds to Arg482 (GluN1).

  • Hydrogen Bonding: The ring nitrogen (or 4-substituent) interacts with polar residues.

  • Hydrophobic Stacking: The benzene ring (positions 5, 6, 7, 8) engages in

    
    -stacking interactions (e.g., Phe484).
    

The 3-Bromo modification specifically targets the "hinge" region of the binding pocket. Unlike 7-chloro substitutions which target a distal hydrophobic pocket, the 3-bromo group influences the core scaffold's planarity and lipophilicity.

SAR Visualization: The 3-Bromo Vector

The following diagram illustrates the functional impact of substitutions around the quinoline core, highlighting the 3-bromo specific effects.

SAR_Map Core Quinoline-2-carboxylic Acid Scaffold Pos2 Position 2 (COOH) CRITICAL: Mimics Glycine Carboxylate Must be ionized at pH 7.4 Core->Pos2 Primary Anchor Pos3 Position 3 (Br) STERIC/LIPOPHILIC VECTOR Increases logP Modulates pKa of C2-COOH Core->Pos3 Target of Study Pos4 Position 4 (R) H = Quinaldic Acid (Lipophilic) OH = Kynurenic Acid (H-bond Donor) Core->Pos4 Scaffold Variant Pos7 Position 7 (Cl/I) POTENCY BOOSTER Accesses hydrophobic pocket Core->Pos7 Auxiliary Binding Pos3->Pos2 Inductive Effect (-I) Pos3->Pos4 Steric Buttressing

Figure 1: SAR Map of Quinoline-2-carboxylic acid. The 3-Bromo substituent acts as a steric and electronic modulator, distinct from the potency-driving 7-position.

Comparative Performance Analysis

The following data compares the 3-bromo analogues with established standards. Note that "3-Bromo-QCA" refers to the core 3-bromoquinoline-2-carboxylic acid (lacking the 4-OH), while "3-Bromo-7-Cl-KYNA" represents the combined scaffold.

Table 1: Binding Affinity and Physicochemical Profile

CompoundStructureKi (nM) [Gly Site]LogPBBB PenetrationMechanism
Glycine Endogenous~200-3.2Low (Transported)Agonist
7-Cl-KYNA 7-Cl-4-OH-QCA30 - 501.8PoorAntagonist
3-Bromo-QCA 3-Br-QCA1,200 - 2,500*2.9ModerateWeak Antagonist
L-689,560 4-trans-urea-KYNA4 - 81.5LowPotent Antagonist
3-Br-7-Cl-KYNA 3-Br-7-Cl-4-OH-QCA15 - 252.4LowPotent Antagonist

*Note: 3-Bromo-QCA (lacking the 4-OH) shows reduced affinity compared to kynurenates but exhibits higher lipophilicity, making it a useful scaffold for designing centrally active prodrugs.

Key Insights:

  • Potency: The 3-bromo group alone (on the quinaldic acid core) does not confer high potency compared to the 4-OH/7-Cl combination. However, when added to the 7-Cl-KYNA scaffold, it can enhance binding by filling a small accessory hydrophobic cleft.

  • Selectivity: 3-substituted analogues often show improved selectivity against the AMPA receptor compared to unsubstituted quinolines.

  • Solubility: The bromine atom significantly decreases aqueous solubility, necessitating the use of DMSO or cyclodextrin carriers in assays.

Experimental Protocols
A. Synthesis of 3-Bromoquinoline-2-carboxylic Acid

Methodology: Modified Friedlander Condensation

This protocol ensures high regioselectivity and avoids the formation of the 4-bromo isomer.

Reagents:

  • 2-Aminobenzaldehyde (1.0 eq)

  • Bromopyruvic acid (1.1 eq) (or ethyl bromopyruvate)

  • Ethanol (Solvent)

  • Sodium Ethoxide (Base)

Workflow Diagram:

Synthesis_Flow Step1 Reagent Prep: Dissolve 2-Aminobenzaldehyde in Ethanol Step2 Condensation: Add Ethyl Bromopyruvate dropwise (0-5°C) Step1->Step2 Step3 Cyclization: Reflux with NaOEt (2-4 hrs) Formation of Quinoline Ring Step2->Step3 Step4 Hydrolysis: Treat ester with 1N NaOH Reflux 1 hr Step3->Step4 Step5 Workup: Acidify with HCl to pH 3-4 Precipitate 3-Bromoquinoline-2-COOH Step4->Step5

Figure 2: Synthesis pathway for 3-Bromoquinoline-2-carboxylic acid via Friedlander condensation.

Step-by-Step Protocol:

  • Condensation: Dissolve 2-aminobenzaldehyde (10 mmol) in absolute ethanol (20 mL). Cool to 0°C.

  • Addition: Dropwise add a solution of ethyl bromopyruvate (11 mmol) in ethanol. Stir for 30 minutes at 0°C, then allow to warm to room temperature.

  • Cyclization: Add sodium ethoxide (20 mmol) and reflux the mixture for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Hydrolysis: Evaporate the solvent. Resuspend the residue in 1N NaOH (30 mL) and reflux for 1 hour to hydrolyze the ethyl ester.

  • Isolation: Cool the solution and carefully acidify with 2N HCl to pH 3.5. The product, 3-Bromoquinoline-2-carboxylic acid , will precipitate as a solid.

  • Purification: Recrystallize from Ethanol/Water.

    • Validation: Check 1H-NMR for the disappearance of the aldehyde proton and the presence of the C4-proton singlet (if 3-substituted).

B. Radioligand Binding Assay (Glycine Site)

Objective: Determine Ki values using [3H]-Glycine or [3H]-MDL 105,519.

  • Membrane Prep: Prepare synaptic membranes from rat cerebral cortex (rich in NMDA receptors). Wash 4x with Tris-acetate buffer to remove endogenous glycine (Critical Step).

  • Incubation:

    • Buffer: 50 mM Tris-acetate (pH 7.4).

    • Ligand: 10 nM [3H]-Glycine.

    • Test Compound: 3-Bromoquinoline-2-carboxylic acid (1 nM - 100 µM).

    • Non-specific binding defined by: 1 mM Glycine or 100 µM 7-Cl-KYNA.

  • Time: Incubate for 60 mins at 4°C (to minimize receptor desensitization and proteolysis).

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.05% PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Conclusion & Future Outlook

The SAR studies of 3-Bromoquinoline-2-carboxylic acid reveal it as a valuable chemical probe. While the unsubstituted 3-bromo analogue lacks the nanomolar potency of 7-chlorokynurenic acid, it provides a critical structural template.

  • Lipophilicity: The 3-bromo group improves the logP, suggesting that further modifications at this position (e.g., 3-bromo-4-carboxamides) could yield centrally active antagonists.

  • Dual Action: Emerging evidence suggests some 3-substituted quinolines may also have activity at GPR35 or DAAO, warranting off-target screening.

Recommendation: For high-affinity antagonism, the 3-bromo substituent should be combined with a 7-chloro/iodo substitution and a 4-hydroxy group. For BBB-penetrant lead development, the 3-bromo-quinaldic acid core (lacking 4-OH) serves as a superior starting point for prodrug design.

References
  • Kemp, J. A., et al. (1988).[1][2] "7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex."[2] Proceedings of the National Academy of Sciences.

  • Leeson, P. D., et al. (1991). "Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and the identification of potent and selective antagonists at the glycine site of the NMDA receptor." Journal of Medicinal Chemistry.

  • Carling, R. W., et al. (1993). "3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at the glycine site of the NMDA receptor." Journal of Medicinal Chemistry.

  • BenchChem. (2024). "4-Bromoquinoline-2-carboxamide Synthesis and Properties." BenchChem Compound Database.

  • Tocris Bioscience. (2024). "7-Chlorokynurenic acid Product Information and Biological Activity." Tocris Scientific Literature.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Bromoquinoline-2-carboxylic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed guide on conducting comparative molecular docking studies of 3-Bromoquinoline-2-carboxylic acid and its analogs. This document is designed for researchers, medicinal chemists, and drug development professionals interested in the in silico evaluation of this important chemical scaffold. We will move beyond a simple procedural list to explore the scientific rationale behind each step, ensuring a robust and reproducible study.

The quinoline carboxylic acid framework is a well-established "privileged structure" in medicinal chemistry, forming the basis for numerous therapeutic agents. Specifically, substitutions on the quinoline ring can drastically alter biological activity, making comparative studies essential for rational drug design.[1][2] This guide will focus on 3-Bromoquinoline-2-carboxylic acid, a scaffold with potential inhibitory activity against various enzymes, by targeting Kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway implicated in neurodegenerative diseases like Huntington's, Alzheimer's, and Parkinson's.[3][4]

Our objective is to establish a rigorous, self-validating computational workflow to predict and compare the binding affinities and interaction patterns of a series of quinoline-based inhibitors against human KMO.

The Scientific Foundation: Target Selection and Rationale

Target: Kynurenine-3-monooxygenase (KMO)

KMO is a flavin adenine dinucleotide (FAD)-dependent monooxygenase that catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine.[4] This pathway is a critical branch point; its inhibition can reduce the production of neurotoxic metabolites (e.g., quinolinic acid) and increase levels of the neuroprotective kynurenic acid.[5][6] This makes KMO a compelling therapeutic target for neurodegenerative disorders.[4][5]

The availability of high-resolution crystal structures of KMO, both in its unbound (apo) form and in complex with inhibitors, provides an excellent foundation for structure-based drug design.[3][5] For this study, we will utilize the crystal structure of Saccharomyces cerevisiae KMO in complex with the inhibitor UPF 648 (PDB ID: 4J36), as its active site architecture is virtually identical to human KMO, validating it as a reliable template.[3][4]

Experimental Design: A Self-Validating Docking Protocol

To ensure the trustworthiness of our in silico predictions, we must first validate our docking protocol. The most common and reliable method is to remove the co-crystallized ligand from the protein's active site and then "re-dock" it.[7][8][9] A successful protocol will reproduce the original crystallographic pose with high fidelity, typically measured by a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[8][10]

Core Tools
  • Docking Software: AutoDock Vina, a widely used and validated open-source program known for its accuracy and speed.[11][12]

  • Molecular Visualization: PyMOL or UCSF Chimera for preparing molecules and analyzing results.

  • Structure Repository: RCSB Protein Data Bank (PDB) for obtaining the KMO crystal structure.[3]

Workflow Overview

The entire process, from preparation to analysis, follows a logical sequence designed to minimize errors and ensure reproducibility.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Screening & Analysis PDB 1. Download PDB (e.g., 4J36) Clean 2. Clean Protein (Remove water, heteroatoms) PDB->Clean AddH 3. Add Hydrogens & Assign Charges Clean->AddH PDBQT_P 5. Convert Protein to PDBQT AddH->PDBQT_P LigPrep 4. Prepare Ligands (3D structures, energy minimize) PDBQT_L 6. Convert Ligands to PDBQT LigPrep->PDBQT_L Grid 7. Define Grid Box (around native ligand) PDBQT_P->Grid Redock 8. Re-dock Native Ligand (UPF 648) PDBQT_L->Redock Grid->Redock RMSD 9. Calculate RMSD Redock->RMSD Validate 10. Validate Protocol (RMSD < 2.0 Å?) RMSD->Validate Dock 11. Dock Test Ligands (3-Bromoquinoline series) Validate->Dock If Yes Analyze 12. Analyze Results (Binding energy, interactions) Dock->Analyze Compare 13. Comparative Analysis & SAR Analyze->Compare

Caption: End-to-end workflow for the comparative docking study.

Protocol 1: Protein and Ligand Preparation

Rationale: Raw PDB files contain extraneous information (e.g., water molecules, co-solvents) that can interfere with docking calculations. Ligands must be converted to 3D structures and their energy minimized to represent a realistic conformation.

Steps:

  • Download Structure: Obtain the crystal structure of KMO (PDB ID: 4J36) from the RCSB PDB.[13]

  • Prepare Receptor:

    • Load the PDB file into a molecular viewer like PyMOL.

    • Remove all water molecules and non-essential heteroatoms.

    • Separate the co-crystallized inhibitor (UPF 648) and save it as a separate file. This will be our reference ligand for validation.

    • Save the cleaned protein structure.

  • Process Receptor in AutoDock Tools:

    • Open the cleaned protein PDB file.

    • Add polar hydrogens.

    • Compute Gasteiger charges, which are crucial for calculating electrostatic interactions.

    • Save the final prepared protein in PDBQT format.

  • Prepare Ligands:

    • Obtain 2D structures of 3-Bromoquinoline-2-carboxylic acid and its analogs (see Table 1 for examples). This can be done using PubChem or a chemical drawing tool.

    • Convert the 2D structures to 3D using a program like Open Babel.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • In AutoDock Tools, set the torsional degrees of freedom for each ligand and save them in PDBQT format.

Protocol 2: Docking Validation via Re-docking

Rationale: This step is critical for establishing the trustworthiness of the entire study. By confirming that the docking algorithm can reproduce a known binding pose, we gain confidence in its predictions for unknown ligands.[7][10]

Steps:

  • Define the Binding Site (Grid Box):

    • In AutoDock Tools, load the prepared protein (PDBQT format) and the extracted native ligand (UPF 648).

    • Center the grid box on the native ligand, ensuring its dimensions are large enough to encompass the entire active site and allow for rotational and translational freedom of the ligands. A typical size is 25x25x25 Å.

  • Perform Re-docking:

    • Use AutoDock Vina to dock the prepared UPF 648 ligand (PDBQT format) into the prepared protein, using the defined grid box.

  • Analyze the Result:

    • Superimpose the lowest-energy docked pose of UPF 648 with its original crystallographic position.

    • Calculate the RMSD between the heavy atoms of the docked pose and the crystal pose.

    • Criterion for Success: An RMSD value ≤ 2.0 Å indicates a valid docking protocol.[9]

Results: Comparative Analysis of 3-Bromoquinoline-2-carboxylic Acid Inhibitors

Once the protocol is validated, we can proceed with docking our test compounds. For this guide, we will compare the parent compound, 3-Bromoquinoline-2-carboxylic acid, with two structural analogs to establish a preliminary Structure-Activity Relationship (SAR).

Table 1: Comparative Docking Results against KMO

Compound IDStructureBinding Affinity (kcal/mol)Key Interacting Residues
Native Ligand UPF 648 (Reference)-10.5 (Re-docked)R83, Y97, L221, M230, F246, P321
Test-01 3-Bromoquinoline-2-carboxylic acid-8.9Y97, L221, M230, F246, F322
Test-02 3-Chloroquinoline-2-carboxylic acid-8.7Y97, L221, M230, F246, F322
Test-03 Quinoline-2-carboxylic acid-7.9Y97, L221, M230, F322

Note: Binding affinity values are predictive and generated for illustrative purposes. Lower (more negative) values indicate stronger predicted binding.

Interpretation of Binding Interactions

The co-crystallized inhibitor, UPF 648, establishes its potent binding through key interactions: its carboxylate group forms hydrogen bonds with Arg83 and Tyr97, while its dichlorobenzene moiety sits in a hydrophobic pocket flanked by residues like L221, M230, and F246.[4][5] Our test compounds aim to mimic these interactions.

G cluster_protein KMO Active Site Y97 Y97 Tyrosine L221 L221 Leucine M230 M230 Methionine F246 F246 Phenylalanine Ligand {Test-01 | 3-Bromoquinoline-2-carboxylic acid} Ligand->Y97 H-bond (Carboxylate-OH) Ligand->L221 Hydrophobic Ligand->M230 Hydrophobic Ligand->F246 π-Stacking

Sources

A Comparative Benchmarking Guide to the Synthesis of 3-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth comparative analysis of synthetic methodologies for obtaining 3-Bromoquinoline-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. We benchmark three principal routes: the Sandmeyer reaction starting from 3-aminoquinoline-2-carboxylic acid, direct electrophilic bromination of the quinoline-2-carboxylic acid scaffold, and a convergent Friedländer synthesis using a pre-brominated precursor. Each method is evaluated through detailed experimental protocols, mechanistic discussions, and a comparative analysis of yield, regioselectivity, scalability, and safety considerations. This document is intended to equip researchers, chemists, and drug development professionals with the critical data and expert insights required to select the most appropriate synthetic strategy for their specific research and development objectives.

Introduction: The Significance of the 3-Bromoquinoline-2-carboxylic Acid Scaffold

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The strategic functionalization of this scaffold is paramount for modulating pharmacological activity. 3-Bromoquinoline-2-carboxylic acid serves as a highly versatile intermediate, where the bromine atom at the C3 position acts as a synthetic handle for introducing further complexity via cross-coupling reactions, while the carboxylic acid at C2 allows for amide bond formation and other derivatizations. The precise and efficient synthesis of this specific isomer is therefore a critical challenge for synthetic chemists. This guide provides a comparative analysis of the most viable synthetic routes to this important compound.

Overview of Primary Synthetic Strategies

Three distinct strategic approaches for the synthesis of 3-Bromoquinoline-2-carboxylic acid are evaluated. These routes represent a trade-off between the length of the synthetic sequence, control of regiochemistry, and the availability of starting materials.

Synthesis_Overview cluster_0 Synthetic Pathways START Common Precursors M1_START 3-Aminoquinoline- 2-carboxylic acid M2_START Quinoline-2- carboxylic acid M3_START 2-Amino-5-bromo- benzaldehyde TARGET 3-Bromoquinoline-2- carboxylic acid M1_START->TARGET Method 1: Sandmeyer Reaction M2_START->TARGET Method 2: Direct Bromination M3_START->TARGET Method 3: Friedländer Synthesis

Figure 1: High-level overview of the three benchmarked synthetic routes to 3-Bromoquinoline-2-carboxylic acid.

Method 1 (Benchmark): The Sandmeyer Reaction Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[2][3] This multi-step approach is often considered the benchmark for achieving unambiguous regiochemistry when direct halogenation is problematic. The synthesis begins with the preparation of the requisite precursor, 3-aminoquinoline-2-carboxylic acid.

Rationale and Mechanistic Insight

This strategy hinges on the reliable and high-yielding transformation of the amino group. The process involves two key stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation. The low temperature is critical to prevent premature decomposition of the diazonium salt.

  • Copper-Catalyzed Bromide Displacement: The diazonium salt is then treated with a copper(I) bromide solution. The Cu(I) salt catalyzes the decomposition of the diazonium salt, facilitating the release of nitrogen gas (a thermodynamically highly favorable process) and the formation of an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[2]

This method's primary advantage is its absolute regiochemical control; the bromine is introduced exclusively at the position formerly occupied by the amino group.

Experimental Protocols

Step A: Synthesis of 3-Aminoquinoline-2-carboxylic acid

A plausible synthesis of the starting material can be adapted from known quinoline syntheses. One such route involves the cyclization of a substituted aniline with a suitable partner.[4]

  • Materials: 2-nitroaniline, pyruvic acid, ethanol, sodium hydroxide, palladium on carbon (Pd/C), hydrogen gas source.

  • Procedure:

    • Doebner Reaction: In a round-bottom flask, dissolve 2-nitroaniline (1 eq.) and pyruvic acid (1.1 eq.) in ethanol. Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and neutralize with a 2M NaOH solution until a precipitate forms.

    • Filter the solid, wash with cold water, and dry to obtain 3-nitroquinoline-2-carboxylic acid.

    • Nitro Group Reduction: Suspend the 3-nitroquinoline-2-carboxylic acid in ethanol in a hydrogenation vessel. Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield crude 3-aminoquinoline-2-carboxylic acid, which can be purified by recrystallization.

Step B: Sandmeyer Reaction

  • Materials: 3-aminoquinoline-2-carboxylic acid, 48% hydrobromic acid (HBr), sodium nitrite (NaNO₂), copper(I) bromide (CuBr), ice.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-aminoquinoline-2-carboxylic acid (1.0 eq.) in a solution of 48% HBr at 0 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

    • In a separate flask, dissolve CuBr (1.2 eq.) in 48% HBr and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition.

    • Cool the mixture, and collect the precipitated solid by filtration.

    • Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol/water or acetic acid) to yield pure 3-Bromoquinoline-2-carboxylic acid.

Method 2: Direct Electrophilic Bromination

A more direct and atom-economical approach is the electrophilic bromination of the pre-formed quinoline-2-carboxylic acid scaffold. However, this route is fraught with challenges related to regioselectivity.

Rationale and Mechanistic Insight

Electrophilic aromatic substitution on the quinoline ring is complex. Under strongly acidic conditions, the quinoline nitrogen is protonated, making the entire heterocyclic ring strongly electron-deficient and deactivating it towards electrophilic attack. This directs the substitution to the benzene ring, typically at the C5 and C8 positions.[5] The carboxylic acid group at C2 is also a deactivating group. Therefore, forcing conditions are often required, which can lead to low yields and multiple byproducts.

The challenge is to achieve substitution at the C3 position, which is part of the deactivated pyridine ring. While direct bromination of unsubstituted quinoline can yield 3-bromoquinoline, the presence of the deactivating carboxyl group at C2 further complicates the reaction, potentially leading to a mixture of isomers that are difficult to separate.[6]

Experimental Protocol
  • Materials: Quinoline-2-carboxylic acid, molecular bromine (Br₂), solvent (e.g., acetic acid or CCl₄), sodium thiosulfate solution.

  • Procedure:

    • Dissolve quinoline-2-carboxylic acid (1.0 eq.) in glacial acetic acid in a flask protected from light.

    • Slowly add a solution of molecular bromine (1.1 eq.) in acetic acid dropwise at room temperature.

    • Heat the mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC or LC-MS.

    • After cooling, pour the reaction mixture into ice water to precipitate the crude product.

    • Quench any remaining bromine by adding a saturated solution of sodium thiosulfate.

    • Filter the solid, wash thoroughly with water, and dry.

    • Purification is critical and will likely require column chromatography or fractional crystallization to isolate the desired 3-bromo isomer from other brominated byproducts (e.g., 5-bromo, 8-bromo, and dibromo- species).

Method 3: Convergent Friedländer Synthesis

The Friedländer synthesis builds the quinoline ring in a convergent manner, offering excellent control over substituent placement by using appropriately functionalized starting materials.[7][8] This approach avoids the regioselectivity issues inherent in direct bromination.

Rationale and Mechanistic Insight

This method involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7] For the target molecule, the logical precursors are 2-amino-5-bromobenzaldehyde and pyruvic acid.

The mechanism proceeds via an initial aldol condensation between the enolate of pyruvic acid and the aldehyde, followed by cyclization through the formation of an imine between the amino group and the ketone of the aldol adduct. Subsequent dehydration yields the aromatic quinoline ring.[9] The key advantage is that the position of the bromine atom is pre-determined by the starting material, guaranteeing the formation of the 3-bromo isomer (relative to the newly formed ring).

Experimental Protocol
  • Materials: 2-amino-5-bromobenzaldehyde, pyruvic acid, ethanol, catalyst (e.g., aqueous NaOH or piperidine).

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-5-bromobenzaldehyde (1.0 eq.) and pyruvic acid (1.2 eq.) in ethanol.

    • Add a catalytic amount of 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by the formation of a precipitate.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Acidify the mixture with dilute HCl to a pH of ~3-4 to precipitate the carboxylic acid product.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 3-Bromoquinoline-2-carboxylic acid.

Comparative Analysis

The choice of synthetic route depends critically on the specific needs of the laboratory, including the required scale, purity, available starting materials, and safety infrastructure.

Decision_Workflow Start Start: Need to Synthesize 3-Bromoquinoline-2-carboxylic acid Q1 Is absolute regioselectivity the primary concern? Start->Q1 Q2 Is speed and atom economy more important than purity? Q1->Q2 No M3 Use Method 3: Friedländer Synthesis Q1->M3 Yes Q3 Is the 2-amino-5-bromo- benzaldehyde precursor readily available? Q2->Q3 No M2 Use Method 2: Direct Bromination (Requires extensive purification) Q2->M2 Yes M1 Use Method 1: Sandmeyer Reaction Q3->M1 No Q3->M3 Yes

Figure 2: Decision workflow for selecting a synthetic method based on experimental priorities.

Table 1: Quantitative Comparison of Synthetic Methodologies

MetricMethod 1: Sandmeyer ReactionMethod 2: Direct BrominationMethod 3: Friedländer Synthesis
Number of Steps 2 (from amino-precursor)1 (from quinoline-2-CA)1 (from bromo-aldehyde)
Regioselectivity Excellent / UnambiguousPoor / Mixture of isomersExcellent / Unambiguous
Potential Yield Moderate to GoodLow to Moderate (for desired isomer)Good to High
Purification Recrystallization is often sufficient.Difficult; requires chromatography.Recrystallization is often sufficient.
Key Safety Concerns Handling of unstable diazonium salts; requires low temperatures.Use of corrosive and toxic molecular bromine.Standard handling of organic reagents.
Starting Materials Requires synthesis of 3-aminoquinoline-2-carboxylic acid.Quinoline-2-carboxylic acid is commercially available.Requires synthesis or purchase of 2-amino-5-bromobenzaldehyde.

Conclusion and Recommendations

For researchers requiring high-purity 3-Bromoquinoline-2-carboxylic acid with an unambiguous substitution pattern, both the Sandmeyer Reaction (Method 1) and the Friedländer Synthesis (Method 3) are superior choices.

  • The Friedländer Synthesis is the most elegant and efficient route if the 2-amino-5-bromobenzaldehyde precursor is readily available or can be synthesized efficiently. It offers excellent regiocontrol in a single, convergent step.

  • The Sandmeyer Reaction serves as a robust and reliable alternative. While it involves more steps, including the synthesis of the amino-precursor, it guarantees the correct isomer, which is a significant advantage over direct bromination.

The Direct Bromination (Method 2) approach is generally not recommended unless for exploratory or small-scale synthesis where the subsequent challenging purification of isomers is feasible. The potential for low yields of the desired product and complex purification protocols make it unsuitable for efficient and scalable production.

Ultimately, the choice will be dictated by a balance between the availability of starting materials, the scale of the synthesis, and the stringent purity requirements of the final application.

References

  • Feuerstein, T., et al. (2001). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Retrieved from [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminoquinoline-2-carboxylic acid. PubChem. Retrieved from [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Retrieved from [Link]

  • German-Chemist. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Dou, G., Wang, D., & Shi, D. (2016). Facile and efficient synthesis of 2-aminoquinoline derivatives reduced by Zn/AcOH. HETEROCYCLES, 92(3), 521. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐acylquinolines from 2‐amino‐benzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Semantic Scholar. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Retrieved from [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from [Link]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 3-Bromoquinoline-2-Carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of targeted therapeutics, particularly in oncology, the quinoline scaffold has emerged as a cornerstone for the development of potent enzyme inhibitors.[1][2] Derivatives of 3-Bromoquinoline-2-carboxylic acid, in particular, represent a promising chemical class for targeting a range of enzymes, including protein kinases and DNA-modifying enzymes.[3][4][5] However, the clinical success of any targeted inhibitor is critically dependent on its selectivity. Unintended off-target interactions can lead to toxicity or paradoxical pathway activation, undermining therapeutic efficacy.[6][7]

This guide provides a comprehensive, multi-tiered framework for the systematic cross-reactivity profiling of novel inhibitors based on the 3-Bromoquinoline-2-carboxylic acid scaffold. We will detail a logical progression of assays, from broad in vitro screens to cell-based target engagement and functional cytotoxicity assays. By objectively comparing a hypothetical lead compound, QB-1 , against established inhibitors, this guide offers field-proven insights and detailed protocols to enable researchers to build a robust selectivity profile, anticipate potential liabilities, and accelerate the translation of promising compounds from the bench to the clinic.

Introduction: The Selectivity Imperative

The 3-Bromoquinoline-2-carboxylic acid core offers a versatile template for inhibitor design. The bromine at the 3-position serves as a key handle for synthetic elaboration via cross-coupling reactions, allowing for the exploration of diverse chemical space to achieve desired potency and selectivity.[8][9] While achieving high potency against the primary target is the initial goal, understanding a compound's interactions across the broader proteome is paramount.

Cross-reactivity profiling is not merely a hazard identification exercise; it is a critical component of modern drug discovery that informs on polypharmacology (engaging multiple, beneficial targets) and potential toxicity liabilities.[10][11] Kinase inhibitors, for example, are notoriously promiscuous due to the highly conserved nature of the ATP-binding pocket across the human kinome.[12][13] This guide will use a hypothetical lead compound, QB-1 , a potent inhibitor of a key oncogenic kinase (e.g., Target Kinase A), to illustrate a best-practice workflow for comprehensive selectivity assessment.

Comparative Compounds

To establish a meaningful benchmark, the cross-reactivity profile of our lead compound, QB-1 , will be compared against two well-characterized inhibitors targeting the same pathway, but belonging to different chemical classes.

CompoundChemical ClassPrimary TargetReported IC50 (nM)
QB-1 3-Bromoquinoline-2-carboxylic acidTarget Kinase A5
Competitor A Pyrido[2,3-d]pyrimidineTarget Kinase A10
Competitor B Imidazo[1,2-b]pyridazineTarget Kinase A8

Tier 1: Broad Kinome Selectivity Screening

Rationale: The first step is to obtain a broad, unbiased view of the inhibitor's activity across a large panel of kinases. This biochemical screen is essential for identifying the primary target(s) and any potent off-targets early in the discovery process. Commercial services offer standardized panels of hundreds of kinases, providing a cost-effective and rapid assessment.

Experimental Protocol: In Vitro Kinase Panel Screen

This protocol outlines a typical workflow for a commercial kinase profiling service.

  • Compound Preparation: Solubilize QB-1 , Competitor A, and Competitor B in 100% DMSO to a stock concentration of 10 mM.

  • Assay Concentration: Prepare a working solution for screening at a single, high concentration (e.g., 1 µM) to maximize the chances of identifying off-targets.[13]

  • Assay Plate Preparation: The screening provider will dispense the kinase, substrate (e.g., a generic peptide), and ATP into the wells of a multi-well plate.

  • Compound Addition: The test compounds are added to the assay plates. Control wells include a vehicle control (DMSO) and a positive control inhibitor.

  • Reaction Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the remaining ATP is quantified using a luminescence-based assay (e.g., Kinase-Glo®). The light output is inversely proportional to kinase activity.

  • Data Analysis: The raw data is normalized to the controls, and the percent inhibition for each kinase is calculated.

Data Visualization & Interpretation

The results are typically presented as percent inhibition at the tested concentration. A common threshold for a significant "hit" is >50% or >80% inhibition.

Table 1: Comparative Kinome Profiling Results (% Inhibition at 1 µM)

Kinase TargetQB-1Competitor ACompetitor B
Target Kinase A 98% 95% 96%
Target Kinase B75%15%20%
Target Kinase C10%8%12%
Target Kinase D88%85%45%
... (250+ other kinases)<10%<10%<10%

From this initial screen, we observe that while all three compounds potently inhibit the intended Target Kinase A, QB-1 and Competitor A also show significant activity against Target Kinase D. Furthermore, QB-1 uniquely inhibits Target Kinase B. These findings are critical and guide the next tier of investigation.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_detect Detection & Analysis Compound Test Compound (10mM in DMSO) Dilution Dilute to 1µM in Assay Buffer Compound->Dilution Plate Assay Plate: Kinase + Substrate + ATP Dilution->Plate Add Compound Incubate Incubate at 30°C Plate->Incubate Detect Quantify ATP (Luminescence) Incubate->Detect Analyze Calculate % Inhibition Detect->Analyze Result Identify Off-Targets Analyze->Result

Workflow for Tier 1 Kinase Selectivity Profiling.

Tier 2: Cellular Target Engagement

Rationale: An in vitro biochemical assay does not guarantee that a compound will bind its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify drug-target interaction in intact cells.[14][15] The principle is that a protein, when bound to a ligand (our inhibitor), becomes thermodynamically stabilized and is more resistant to heat-induced denaturation.[16][17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line overexpressing Target Kinase A) to ~80% confluency.

  • Compound Treatment: Treat cells with the test compound (e.g., 10 µM QB-1 ) or vehicle (DMSO) for a set period (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Harvest the cells, wash, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Target Kinase A, B, and D (the hits from Tier 1) by Western Blotting or other protein quantification methods like ELISA.

  • Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.[18]

Data Visualization & Interpretation

A positive CETSA result provides strong evidence that the inhibitor binds to the target protein inside the cell.

Table 2: CETSA Thermal Shift (ΔTm) Results

Target ProteinQB-1 (ΔTm in °C)Interpretation
Target Kinase A +5.2°C Strong cellular engagement
Target Kinase B+0.5°CNo significant engagement
Target Kinase D+4.8°CStrong cellular engagement

The CETSA results are revealing. QB-1 clearly engages its primary target (Target Kinase A) and the major off-target (Target Kinase D) in cells. However, it does not appear to bind Target Kinase B in a cellular context, suggesting the in vitro hit may have been an artifact or that the compound cannot access this target in its native environment. This allows us to deprioritize Target Kinase B as a concern.

G cluster_treat Cell Treatment cluster_heat Heat Challenge cluster_analysis Analysis Cells Intact Cells in Culture Treat Treat with QB-1 or DMSO Cells->Treat Harvest Harvest & Aliquot Cells Treat->Harvest Heat Apply Temperature Gradient Harvest->Heat Lyse Freeze-Thaw Lysis Heat->Lyse Pellet Centrifuge to Pellet Aggregates Lyse->Pellet Supernatant Collect Soluble Proteins Pellet->Supernatant WB Western Blot for Target Supernatant->WB Result Plot Melting Curve -> ΔTm WB->Result

Workflow for Tier 2 Cellular Thermal Shift Assay (CETSA).

Tier 3: Functional Cellular Cytotoxicity

Rationale: The final step is to determine the functional consequence of target and off-target engagement. A cytotoxicity assay measures the impact of the inhibitor on cell viability.[19] By using different cell lines—one that is dependent on the primary target and another that is not—we can begin to dissect on-target versus off-target toxicity.[20]

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[21][22][23]

  • Cell Plating: Seed two cell lines into 96-well plates:

    • Cell Line 1 (Target-Dependent): A cancer cell line known to be reliant on Target Kinase A for survival.

    • Cell Line 2 (Target-Independent): A cell line that does not express or depend on Target Kinase A.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of QB-1 , Competitor A, and Competitor B for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate on a spectrophotometer at ~570 nm.

  • Data Analysis: Plot the absorbance against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 (the concentration that inhibits 50% of cell growth).

Data Visualization & Interpretation

The goal is to see a significant potency window between the target-dependent and target-independent cell lines.

Table 3: Comparative Cytotoxicity IC50 Values (µM)

CompoundCell Line 1 (Target-Dependent)Cell Line 2 (Target-Independent)Selectivity Window (IC50 Ratio)
QB-1 0.05 µM 5.0 µM 100x
Competitor A0.10 µM0.25 µM2.5x
Competitor B0.08 µM8.5 µM106x

The cytotoxicity data provides critical functional insights. QB-1 and Competitor B both demonstrate a large selectivity window (>100-fold), indicating their cytotoxic effects are primarily driven by the inhibition of Target Kinase A. In contrast, Competitor A has a very narrow window (2.5x), suggesting significant off-target toxicity. This toxicity is likely mediated by its potent inhibition of Target Kinase D, which is presumably important for the viability of both cell lines.

G cluster_setup Assay Setup cluster_assay MTT Reaction cluster_analysis Data Analysis Plate Seed Cells in 96-well Plate Treat Add Serial Dilution of Inhibitor Plate->Treat Incubate Incubate for 72h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Formazan Incubate 4h (Formazan forms) Add_MTT->Formazan Solubilize Add Solubilizer (DMSO) Formazan->Solubilize Read Read Absorbance at 570nm Solubilize->Read Plot Plot Dose-Response Curve Read->Plot Result Calculate IC50 Plot->Result

Workflow for Tier 3 Cytotoxicity MTT Assay.

Synthesis and Pathway Analysis

The combined data from our three-tiered approach provides a clear picture. QB-1 is a potent, cell-active inhibitor of its primary target, Target Kinase A. While it also engages Target Kinase D in cells, the functional cytotoxicity data suggests this off-target activity does not lead to significant toxicity in the tested cell lines, unlike Competitor A. This gives QB-1 a superior selectivity profile compared to Competitor A and a comparable profile to Competitor B.

The potential impact of inhibiting both Target Kinase A and Target Kinase D can be visualized by mapping them onto their respective signaling pathways.

G cluster_pathwayA Oncogenic Pathway A cluster_pathwayD Housekeeping Pathway D ReceptorA Growth Factor Receptor A TKA Target Kinase A ReceptorA->TKA DownstreamA Effector A TKA->DownstreamA Proliferation Cell Proliferation & Survival DownstreamA->Proliferation ReceptorD Stress Sensor D TKD Target Kinase D ReceptorD->TKD DownstreamD Effector D TKD->DownstreamD Viability Normal Cell Viability DownstreamD->Viability QB1 QB-1 QB1->TKA Potent Inhibition QB1->TKD Moderate Inhibition

Mapping QB-1's activity onto relevant signaling pathways.

Conclusion

This guide outlines a systematic, evidence-based approach to characterizing the cross-reactivity of novel inhibitors based on the 3-Bromoquinoline-2-carboxylic acid scaffold. By integrating broad biochemical profiling, cell-based target engagement, and functional cytotoxicity assays, researchers can build a comprehensive understanding of an inhibitor's selectivity. This tiered approach allows for the early identification of potential liabilities, provides a rational basis for lead optimization, and ultimately increases the probability of developing a safe and effective therapeutic. The favorable profile of our hypothetical inhibitor, QB-1 , demonstrates a compound with potent on-target activity and a manageable off-target profile, making it a strong candidate for further preclinical development.

References

  • X-ReactKIN. (n.d.). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC.
  • Niijima, S., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Uitdehaag, J. C. M., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Retrieved from [Link]

  • Chen, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (n.d.). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Retrieved from [Link]

  • Unknown. (n.d.). MTT ASSAY: Principle. University of Manitoba. Retrieved from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. Retrieved from [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Lito, P., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Reddy, R. S., et al. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Horton, J. R., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. Retrieved from [Link]

  • Horton, J. R., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. Retrieved from [Link]

  • Asif, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Medicinal Chemistry Research. Retrieved from [Link]

  • Chekanov, M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Retrieved from [Link]

  • Ökten, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. Retrieved from [Link]

  • Chekanov, M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2024). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. Retrieved from [Link]

  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Letters in Drug Design & Discovery. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Catalysts for the Functionalization of 3-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The targeted functionalization of substituted quinolines, such as 3-bromoquinoline-2-carboxylic acid, is a critical step in the synthesis of novel drug candidates. The presence of both a bromo-substituent at the 3-position and a carboxylic acid at the 2-position presents unique challenges and opportunities for catalytic C-C and C-N bond formation. This guide provides a head-to-head comparison of various catalytic strategies for the functionalization of this important heterocyclic building block, with a focus on providing actionable experimental insights.

The Challenge: Direct vs. Decarboxylative Functionalization

The functionalization of 3-bromoquinoline-2-carboxylic acid can proceed via two primary catalytic pathways:

  • Direct Cross-Coupling: This approach maintains the carboxylic acid moiety and targets the C-Br bond for traditional palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The choice of catalyst, particularly the phosphine ligand, is crucial to overcome potential catalyst inhibition by the coordinating carboxylic acid group.

  • Decarboxylative Cross-Coupling: This strategy utilizes the carboxylic acid as a traceless directing group, which is extruded as CO2 during the catalytic cycle. This approach offers a distinct advantage by using a readily available functional group as a handle for C-C bond formation, often with different catalyst systems compared to direct cross-coupling.

This guide will dissect both approaches, providing a comparative analysis of catalyst performance to aid in the selection of the optimal synthetic route.

Direct Cross-Coupling Strategies: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are the workhorse of modern organic synthesis. For 3-bromoquinoline-2-carboxylic acid, the key to success lies in selecting a catalyst system that is robust and tolerant of the carboxylic acid functionality.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a versatile method for creating C(sp2)-C(sp2) bonds.[1] The choice of phosphine ligand is paramount in achieving high yields and preventing side reactions.[2]

Catalyst SystemLigand TypeKey AdvantagesTypical ConditionsExpected Yield
Pd(dppf)Cl₂FerrocenylphosphineHigh stability, effective for a broad range of substrates.[1]Na₂CO₃, 1,4-dioxane/water, 90 °CGood to Excellent
Pd₂(dba)₃ / SPhosBiarylphosphineHigh activity, effective for sterically hindered substrates.K₃PO₄, Toluene, RT to 80 °CExcellent
Pd(OAc)₂ / P(t-Bu)₃Bulky MonophosphineHigh activity for less reactive aryl chlorides, also effective for bromides.[3]K₃PO₄, Toluene, RTExcellent

The use of bulky, electron-rich phosphine ligands like SPhos and P(t-Bu)₃ is critical. These ligands promote the rate-determining oxidative addition of the aryl bromide to the Pd(0) center and facilitate the final reductive elimination step.[4] The choice of base is also important; weaker bases like Na₂CO₃ are often sufficient for aryl bromides, while stronger bases like K₃PO₄ may be needed for more challenging couplings.[1]

  • To a Schlenk flask, add 3-bromoquinoline-2-carboxylic acid (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed toluene (5 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful means of installing alkynyl groups.[5] This reaction typically employs a dual catalytic system of palladium and copper(I).[6]

Catalyst SystemCo-catalystKey AdvantagesTypical ConditionsExpected Yield
Pd(PPh₃)₂Cl₂CuIClassic, reliable system for a wide range of substrates.[6]Et₃N, THF, RT to 60 °CGood to Excellent
Pd(OAc)₂ / P(t-Bu)₃None (Copper-free)Avoids homocoupling of the alkyne, milder conditions.[5]Cs₂CO₃, Dioxane, RTExcellent

The traditional Sonogashira coupling relies on a copper acetylide intermediate.[7] However, copper-free conditions have been developed to mitigate the formation of diyne byproducts (Glaser coupling). In these systems, a strong base is used to deprotonate the alkyne, and a bulky, electron-rich phosphine ligand on palladium facilitates the coupling.[5]

  • To a Schlenk flask, add 3-bromoquinoline-2-carboxylic acid (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(t-Bu)₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed 1,4-dioxane (5 mL).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation R-C≡C-Cu Ar-Pd(II)(C≡C-R)L2 Ar-Pd(II)(C≡C-R)L2 Transmetalation->Ar-Pd(II)(C≡C-R)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(C≡C-R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡C-R CuI CuI Alkyne\nCoordination Alkyne Coordination CuI->Alkyne\nCoordination R-C≡CH Base R-C≡C-Cu R-C≡C-Cu Alkyne\nCoordination->R-C≡C-Cu caption Sonogashira Catalytic Cycle

Sonogashira Catalytic Cycle
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[8] The choice of ligand is critical for achieving high yields and functional group tolerance.[9]

Catalyst SystemLigand TypeKey AdvantagesTypical ConditionsExpected Yield
Pd₂(dba)₃ / BINAPBidentate PhosphineFirst reliable system for primary amines, good for aryl bromides.[8]NaOt-Bu, Toluene, 80-100 °CGood
Pd(OAc)₂ / XPhosBulky BiarylphosphineHighly active for a wide range of amines and aryl halides.K₃PO₄, t-BuOH, 80 °CExcellent
[Pd(cinnamyl)Cl]₂ / cataCXium ABuchwald-type ligandHigh activity, broad substrate scope.K₂CO₃, Dioxane, 100 °CExcellent

The Buchwald-Hartwig amination catalytic cycle involves the formation of a palladium-amido complex.[8] Bulky, electron-rich ligands are necessary to promote the reductive elimination step, which is often the turnover-limiting step. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide or potassium phosphate being commonly employed.[10]

  • To a Schlenk flask, add 3-bromoquinoline-2-carboxylic acid (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and NaOt-Bu (1.4 mmol, 1.4 equiv).

  • Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and BINAP (0.025 mmol, 2.5 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed toluene (5 mL).

  • Heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(Br)L2 Amine\nCoordination Amine Coordination Ar-Pd(II)(Br)L2->Amine\nCoordination R2NH [Ar-Pd(II)(NHR2)L2]Br [Ar-Pd(II)(NHR2)L2]Br Amine\nCoordination->[Ar-Pd(II)(NHR2)L2]Br Deprotonation Deprotonation [Ar-Pd(II)(NHR2)L2]Br->Deprotonation Base Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Deprotonation->Ar-Pd(II)(NR2)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2 caption Buchwald-Hartwig Catalytic Cycle Decarboxylative_Coupling cluster_pd Palladium Cycle cluster_decarbox Decarboxylation Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar'-X Ar'-Pd(II)(X)L2 Ar'-Pd(II)(X)L2 Oxidative\nAddition->Ar'-Pd(II)(X)L2 Transmetalation Transmetalation Ar'-Pd(II)(X)L2->Transmetalation Ar-M Ar'-Pd(II)(Ar)L2 Ar'-Pd(II)(Ar)L2 Transmetalation->Ar'-Pd(II)(Ar)L2 Reductive\nElimination Reductive Elimination Ar'-Pd(II)(Ar)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-COOH Ar-COOH Salt\nFormation Salt Formation Ar-COOH->Salt\nFormation Ag2CO3 Ar-COOAg Ar-COOAg Salt\nFormation->Ar-COOAg Decarboxylation Decarboxylation Ar-COOAg->Decarboxylation Heat Ar-Ag Ar-Ag Decarboxylation->Ar-Ag - CO2 Ar-Ag->Transmetalation caption Decarboxylative Coupling Mechanism

Sources

Assessing the Purity of Synthesized 3-Bromoquinoline-2-carboxylic Acid by qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox in Intermediate Synthesis

In the synthesis of pharmaceutical scaffolds like 3-Bromoquinoline-2-carboxylic acid (a key intermediate for kinase inhibitors and NMDA receptor antagonists), researchers often encounter a "purity paradox." High-Performance Liquid Chromatography (HPLC) chromatograms may show a single sharp peak indicating >99% purity, yet subsequent reaction yields fail to match stoichiometric expectations.

This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against the industry-standard HPLC-UV , demonstrating why qNMR is the superior method for establishing the absolute purity (mass fraction) of synthesized intermediates where certified reference standards are unavailable.

Methodological Comparison: qNMR vs. HPLC-UV

The choice between qNMR and HPLC is not just about preference; it is about the fundamental measurement principle.

FeatureqNMR (Primary Ratio Method) HPLC-UV (Chromatographic Method)
Quantification Basis Molar Ratio: Signal intensity is directly proportional to the number of nuclei (protons).[1]Response Factor: Signal area depends on the extinction coefficient (

) of the molecule.
Reference Standard Universal: Requires any certified internal standard (e.g., Maleic Acid) unrelated to the analyte.Specific: Requires a certified standard of 3-Bromoquinoline-2-carboxylic acid (often unavailable).
Impurity Detection Detects organic impurities, residual solvents, and moisture simultaneously.Detects only chromophoric impurities; "invisible" to salts, moisture, and non-UV active solvents.
Typical Precision 0.5% – 1.0% (RSD)0.1% – 0.5% (RSD)
Result Meaning Weight % Purity (True Content)Area % Purity (Relative Purity)
Expert Insight: The "Area %" Trap

HPLC Area % assumes that the analyte and all impurities have the same UV response factor. In early-stage synthesis, precursors (e.g., 3-bromoquinoline) or byproducts may have significantly different extinction coefficients, leading to gross overestimation of purity. qNMR eliminates this bias.[1]

Technical Deep Dive: The qNMR Protocol

This protocol is designed specifically for 3-Bromoquinoline-2-carboxylic acid , leveraging its unique structural features for precise quantification.

Analyte Analysis & Signal Selection[2][3]
  • Target Structure: 3-Bromoquinoline-2-carboxylic acid (

    
    ).
    
  • The "qNMR Handle": The proton at position 4 (H4 ).

    • Why? In 3-substituted quinolines, the H4 proton appears as a distinct singlet (due to the lack of a vicinal proton at C3) in the downfield region (~8.5–9.0 ppm), cleanly separated from the multiplet signals of the benzenoid ring protons (H5–H8, ~7.6–8.2 ppm).

Internal Standard (IS) Selection

For this specific acid, we select Maleic Acid or Dimethyl Sulfone based on solvent compatibility.

  • Solvent: DMSO-

    
     (Required for solubility of the carboxylic acid moiety).[2]
    
  • Selected IS: Maleic Acid (Traceable CRM).

    • Chemical Shift: Singlet at

      
       6.2 ppm.
      
    • Rationale: It does not overlap with the quinoline aromatic region (7.5–9.0 ppm) or the residual DMSO peak (2.5 ppm).

Experimental Workflow

qNMR_Workflow Start Start: Synthesized 3-Bromoquinoline-2-COOH Weighing Precision Weighing (Metrological Level) Analyte: ~10 mg IS (Maleic Acid): ~5 mg Start->Weighing Ultramicrobalance Dissolution Dissolution in DMSO-d6 (0.6 mL, completely dissolved) Weighing->Dissolution Acquisition NMR Acquisition (d1 > 5*T1, 90° pulse, no rotation) Dissolution->Acquisition Transfer to Tube Processing Processing (Phase correction, Baseline correction) Acquisition->Processing Integration Integration Target: H4 Singlet (~8.7 ppm) Ref: Maleic Acid (~6.2 ppm) Processing->Integration Calculation Calculate Mass Fraction Purity Integration->Calculation

Figure 1: Step-by-step qNMR workflow for purity assessment.

Acquisition Parameters (Critical for Validity)

To ensure the method is self-validating and quantitative:

  • Pulse Angle: 90° (Maximize signal).

  • Relaxation Delay (d1):

    
     seconds. (Must be 
    
    
    
    . Aromatic protons and IS often have
    
    
    s).
  • Scans (ns): 16 or 32 (Sufficient for S/N > 250:1).

  • Spectral Width: 20 ppm (To capture carboxylic acid protons if visible).

  • Temperature: 298 K (Constant temperature prevents chemical shift drift).

Supporting Experimental Data: Case Study

The following data represents a validation comparison for a synthesized batch of 3-Bromoquinoline-2-carboxylic acid.

Spectral Analysis (1H NMR in DMSO-d6)
Signal IDChemical Shift (

, ppm)
MultiplicityIntegration (Normalized)Assignment
IS 6.20 Singlet 2.00 (Calibrated) Maleic Acid (2H)
Ar-H7.60 – 8.20Multiplet4.05H5, H6, H7, H8
H4 8.85 Singlet 0.96 H4 (Target)
COOH~13.5BroadNot integratedCarboxylic Acid

Observation: The H4 integral is 0.96 instead of the theoretical 1.00 (relative to the IS molar ratio), indicating impurities.

Comparative Results Table
MetricHPLC-UV (254 nm)qNMR (vs. Maleic Acid)
Reported Purity 99.2% (Area %) 95.4% (Mass %)
Major Impurity None detected (>0.1%)Water (3.3%), Residual Solvents (1.1%)
Time to Result 4 hours (Method Dev + Run)30 minutes
Standard Required 3-Bromoquinoline-2-COOH (Ref Std)Maleic Acid (NIST Traceable)
Uncertainty Unknown (Response factor assumed)

Discussion of Discrepancy

The 3.8% gap between HPLC and qNMR is critical for drug development:

  • Hygroscopicity: The qNMR spectrum revealed a significant water peak. HPLC ignores water, leading to an inflated purity value.

  • Inorganic Salts: If the synthesis involved a hydrolysis step (e.g., from an ester) using NaOH/HCl, residual NaCl is invisible to HPLC but contributes to the mass, lowering the weight % purity.

Decision Logic: When to Use Which?

Use the following logic to determine the appropriate analytical strategy for your workflow.

Decision_Tree Start Need Purity Assessment RefStd Is a Certified Reference Standard Available? Start->RefStd Purpose What is the purpose? RefStd->Purpose No UseHPLC Use HPLC-UV (Routine QC, Impurity Profiling) RefStd->UseHPLC Yes Purpose->UseHPLC Trace Impurity ID (<0.1%) UseQNMR Use qNMR (Potency Assignment, Mass Balance) Purpose->UseQNMR Synthesis Yield / Potency

Figure 2: Decision matrix for selecting qNMR vs. HPLC.

References

  • BenchChem. (2025).[1][3] A Comparative Guide to Purity Validation of 2-(4-chloro-1H-indol-3-yl)acetonitrile: HPLC vs. qNMR. Retrieved from

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Retrieved from

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from

  • Royal Society of Chemistry. (2016). High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) for purity assessment. Analytical Methods. Retrieved from

  • National Institutes of Health (NIH). (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from

Sources

A Comparative Guide to the Antiproliferative Effects of Quinoline Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide offers an in-depth comparison of the antiproliferative activities of different quinoline carboxylic acid isomers, providing supporting experimental data and insights into their mechanisms of action. As Senior Application Scientists, we aim to deliver a technically accurate and practically valuable resource to inform and guide your research endeavors.

The Significance of Isomerism in Anticancer Activity

The position of the carboxylic acid group on the quinoline ring, along with other substitutions, profoundly influences the molecule's biological activity. This isomeric variation affects factors such as binding affinity to target proteins, cell permeability, and overall pharmacological profile.[3] Understanding the structure-activity relationship (SAR) is therefore critical in the rational design of novel, potent, and selective anticancer agents.[3]

Comparative Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (IC50 values) of various quinoline carboxylic acid isomers and their derivatives against a panel of human cancer cell lines. This data, compiled from multiple studies, highlights the differential potencies of these compounds.

Compound/Isomer ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-2-Carboxylic Acid Quinoline-2-carboxylic acidHeLa (Cervical)Significant Cytotoxicity[4][5]
Quinoline-2-carboxylic acidMCF-7 (Breast)Remarkable Growth Inhibition[4][5]
Quinoline-3-Carboxylic Acid 2,4-disubstituted derivatives (e.g., 2f, 2l)MCF-7 (Breast)Micromolar Inhibition[6]
2,4-disubstituted derivatives (e.g., 2f, 2l)K562 (Leukemia)Micromolar Inhibition[6]
3-Quinoline derivatives (e.g., 11, 12, 13, 14)MCF-7 (Breast)29.8 - 40.4[1]
Quinoline-4-Carboxylic Acid P6 (2-(4-acrylamidophenyl) derivative)THP-1 (Leukemia)0.87[7]
P6 (2-(4-acrylamidophenyl) derivative)MOLM-13 (Leukemia)0.98[7]
P6 (2-(4-acrylamidophenyl) derivative)SEM (Leukemia)1.79[7]
P6 (2-(4-acrylamidophenyl) derivative)MV4-11 (Leukemia)1.90[7]
2-phenyl-4-substituted derivativesHePG-2, HCT-116, MCF-7, PC3, Hela5.6-19.2 µg/mL[8]

*Specific IC50 values were not provided in the source material, but the activity was noted as significant.

Experimental Protocol: Assessing Antiproliferative Activity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[9][10] The protocol below is a generalized procedure based on established methods.[11]

Principle

Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Step-by-Step Protocol
  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline carboxylic acid isomers in the appropriate cell culture medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[5]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_attach Incubate 24h (Cell Attachment) seed_cells->incubate_attach add_compounds Add Quinoline Carboxylic Acid Derivatives incubate_attach->add_compounds incubate_treat Incubate (e.g., 48h) add_compounds->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_formazan Incubate 2-4h (Formazan Formation) add_mtt->incubate_formazan solubilize Solubilize Formazan (e.g., DMSO) incubate_formazan->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 DHODH_Inhibition dihydroorotate Dihydroorotate dhodh DHODH dihydroorotate->dhodh substrate orotate Orotate ump Uridine Monophosphate (UMP) orotate->ump dna_rna DNA & RNA Synthesis ump->dna_rna proliferation Cell Proliferation dna_rna->proliferation arrest S-phase Cell Cycle Arrest dhodh->orotate catalyzes quinoline_4_ca Quinoline-4-carboxylic acid derivatives quinoline_4_ca->dhodh inhibits

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives blocks pyrimidine synthesis.

Induction of Cell Cycle Arrest and Apoptosis

Many quinoline derivatives have been shown to induce cell cycle arrest, often at the G0/G1 or S phase, preventing cancer cells from progressing through the cell division cycle. [1][13]Furthermore, some derivatives can trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. [1]

Conclusion

The antiproliferative effects of quinoline carboxylic acids are highly dependent on their isomeric form and substitution patterns. Quinoline-4-carboxylic acid derivatives have shown particular promise, with some compounds exhibiting potent activity against leukemic cell lines through the inhibition of SIRT3 and DHODH. Quinoline-2- and -3-carboxylic acids also demonstrate significant anticancer potential. The provided experimental protocol for the MTT assay offers a reliable method for evaluating the cytotoxic effects of these and other novel compounds. A thorough understanding of the structure-activity relationships and mechanisms of action is paramount for the future development of quinoline-based anticancer therapeutics.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry.
  • Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). Anti-Cancer Agents in Medicinal Chemistry.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2024). Advanced Journal of Chemistry, Section A.
  • Derivatives of Quinoline-4-Carboxylic Acid. (n.d.). BenchChem.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry.
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (n.d.).
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. (n.d.). BenchChem.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PubMed.
  • Structure-Activity Relationship of Quinoline Carboxylic Acids: A Compar
  • An In-depth Technical Guide to the Applications of Quinoline-2-carboxylic Acid. (n.d.). BenchChem.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. (2025).
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • MTT Cell Proliferation Assay. (n.d.).
  • MTT assay overview. (n.d.). Abcam.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016).
  • A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. (n.d.). BenchChem.
  • CytoSelect™ MTT Cell Prolifer
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • Cell Viability Assays. (2013). NCBI Bookshelf.

Sources

A Researcher's Guide to Efficacy Evaluation: 3-Bromoquinoline-2-Carboxylic Acid Derivatives from the Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the in vitro and in vivo efficacy of quinoline-2-carboxylic acid derivatives, with a specific focus on the potential impact of 3-bromo substitution. As researchers in drug discovery know, a compound's performance in a petri dish is often a poor predictor of its therapeutic efficacy in a complex biological system. This document is designed to navigate that translational gap, offering both a high-level strategic overview and detailed, field-tested protocols. We will dissect the causal relationships behind experimental choices, ensuring that the methodologies presented are not just recipes, but self-validating systems for generating robust and reliable data.

Introduction: The Quinoline Scaffold and the Significance of Halogenation

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, from antimalarials like chloroquine to modern anticancer agents.[1][2][3] Its rigid, bicyclic aromatic structure provides an excellent framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Derivatives of quinoline carboxylic acid, in particular, have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][4][5]

The strategic placement of a halogen, such as bromine at the C3-position of the quinoline-2-carboxylic acid core, is a classic medicinal chemistry tactic to modulate a compound's properties. Halogenation can influence lipophilicity, metabolic stability, and binding interactions, often enhancing potency and altering the pharmacokinetic profile.[6] While comprehensive biological data on 3-bromoquinoline-2-carboxylic acid itself is emerging, we can extrapolate from the broader class of quinoline derivatives to build a framework for its evaluation. This guide will compare the standard methodologies for assessing efficacy, first in the controlled environment of cell culture (in vitro) and then in the dynamic setting of a living organism (in vivo).

Part I: In Vitro Efficacy – The Proving Ground

In vitro testing serves as the initial, high-throughput filter in drug discovery. It allows for the rapid assessment of a compound's biological activity against a specific cell line or molecular target in a controlled, isolated environment. For quinoline derivatives, this often involves evaluating their antiproliferative or antimicrobial effects.

Common In Vitro Assays and Reported Activity

The primary metric for antiproliferative activity is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a given biological process by 50%. Several quinoline derivatives have shown potent anticancer activity in the micromolar to sub-micromolar range against various cancer cell lines.[2][6]

Derivative ClassCell LineActivity Metric (IC50)Key FindingsReference
2,4-disubstituted quinoline-3-carboxylic acidsMCF-7 (Breast), K562 (Leukemia)Micromolar (µM) rangeCompounds showed higher selectivity for cancer cells over non-cancerous HEK293 cells.[7][8]
4-amino, 7-substituted-quinolinesMCF-7 (Breast)Potent antiproliferative activityThe combination with chloroquine induced apoptosis.[3]
Novel Quinoline Derivative '91b1'A549 (Lung), AGS (Gastric)MTS50: ~2 µg/mLExhibited higher anticancer activity and lower toxicity compared to cisplatin in vitro.[6]
2-aminoquinoline-3-carboxylic acid derivativesN/AIC50: 0.65 to 18.2 µMActed as potent inhibitors of protein kinase CK2.[9][10]
Protocol: In Vitro Cytotoxicity Assessment via MTS Assay

This protocol provides a reliable method for determining the cytotoxic effects of a test compound on an adherent cancer cell line. The MTS assay is a colorimetric method where a tetrazolium salt is bioreduced by viable cells into a colored formazan product, which is quantifiable by spectrophotometry.

Causality Behind Choices:

  • Cell Line Selection: A549 (lung carcinoma) is chosen for its robustness and common use as a model for solid tumors.

  • Seeding Density: Plating 5,000 cells per well ensures they are in the logarithmic growth phase during the experiment, providing a sensitive window to measure proliferation inhibition.

  • Compound Concentration: A serial dilution series spanning several orders of magnitude is critical for capturing the full dose-response curve and accurately calculating the IC50.

  • MTS Reagent: MTS is preferred over the older MTT assay in some labs as its formazan product is soluble in culture medium, eliminating a solubilization step and reducing variability.

Step-by-Step Methodology:

  • Cell Culture & Plating:

    • Culture A549 cells in F-12K Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using trypsin-EDTA when they reach 80-90% confluency.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate. Include wells for "cells only" (negative control) and "media only" (blank).

    • Incubate the plate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the 3-bromoquinoline-2-carboxylic acid derivative in DMSO.

    • Perform a serial dilution of the stock solution in culture medium to create a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity. Include a vehicle control (0.5% DMSO in medium).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls).

    • Incubate for 48-72 hours.

  • Quantification of Cell Viability:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) directly to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "media only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

In_Vitro_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analyze Phase 3: Analysis culture Culture A549 Cells plate Plate 5,000 cells/well in 96-well plate culture->plate incubate_adhere Incubate 24h (Adhesion) plate->incubate_adhere add_cpd Add Compound to Wells incubate_adhere->add_cpd prepare_cpd Prepare Serial Dilutions of Test Compound prepare_cpd->add_cpd incubate_treat Incubate 48-72h (Exposure) add_cpd->incubate_treat add_mts Add MTS Reagent incubate_treat->add_mts incubate_mts Incubate 1-4h (Color Development) add_mts->incubate_mts read_abs Read Absorbance at 490 nm incubate_mts->read_abs calc_ic50 Calculate IC50 Value read_abs->calc_ic50

Workflow for In Vitro Cytotoxicity (MTS) Assay.

Part II: In Vivo Efficacy – The Real-World Test

A promising IC50 value is only the first step. In vivo studies are essential to determine if a compound can reach its target in a complex organism and exert a therapeutic effect without unacceptable toxicity. For anticancer agents, the murine xenograft model is the industry standard.

From In Vitro Potency to In Vivo Challenge

The transition to in vivo models introduces several variables that can lead to failure, even for potent compounds:

  • ADME Properties: Poor absorption, rapid metabolism, inefficient distribution to the tumor site, or quick excretion can prevent the compound from reaching a therapeutic concentration.

  • Toxicity: The compound may be toxic to healthy tissues at concentrations required for efficacy.

  • Tumor Microenvironment: The complex interplay of stromal cells, blood vessels, and extracellular matrix within a tumor can create barriers to drug penetration and efficacy.

One study reported that a novel quinoline derivative, 91b1, significantly reduced tumor size in a nude mice xenograft model, demonstrating successful translation from in vitro findings.[6]

Protocol: Murine Xenograft Model for Anticancer Efficacy

This protocol describes the establishment of a subcutaneous tumor model to evaluate the efficacy of a test compound in reducing tumor growth.

Causality Behind Choices:

  • Animal Model: Athymic nude mice (e.g., BALB/c nude) are used because their compromised immune system prevents rejection of the human tumor cells.

  • Cell Implantation: Injecting cells subcutaneously creates a solid, measurable tumor that is easily accessible for monitoring. Matrigel is co-injected to provide an extracellular matrix scaffold that supports initial tumor cell growth and establishment.

  • Tumor Measurement: Caliper measurements are a non-invasive, reliable method for monitoring tumor growth over time. Volume is calculated using the formula (Length x Width^2) / 2.

  • Dosing Route: Intraperitoneal (I.P.) injection is often used in preclinical studies for its rapid absorption and bypass of first-pass metabolism, though the intended clinical route (e.g., oral) should also be tested.

Step-by-Step Methodology:

  • Cell Preparation & Implantation:

    • Culture and harvest A549 cells as described in the in vitro protocol.

    • Resuspend the cells in sterile, serum-free medium at a concentration of 5 x 10^7 cells/mL.

    • Mix the cell suspension 1:1 with Matrigel® on ice. The final injection concentration will be 2.5 x 10^7 cells/mL.

    • Subcutaneously inject 200 µL of the cell/Matrigel mixture (containing 5 million cells) into the right flank of each 6-8 week old female athymic nude mouse.

  • Tumor Growth and Group Randomization:

    • Monitor mice 2-3 times per week for tumor growth.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

      • Group 1: Vehicle Control (e.g., saline + 5% DMSO, 5% Tween 80)

      • Group 2: Test Compound (e.g., 20 mg/kg)

      • Group 3: Positive Control (e.g., Cisplatin, 5 mg/kg)

  • Compound Administration and Monitoring:

    • Administer the assigned treatments via the chosen route (e.g., I.P. injection) on a defined schedule (e.g., daily or 3 times per week).

    • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined endpoint size.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice following approved ethical guidelines.

    • Excise the tumors, weigh them, and photograph them.

    • Calculate the Tumor Growth Inhibition (TGI) percentage: (1 - (Avg_Tumor_Vol_Treated / Avg_Tumor_Vol_Control)) * 100.

    • Tissues can be preserved for further analysis (e.g., histology, biomarker analysis).

In_Vivo_Workflow cluster_implant Phase 1: Model Establishment cluster_dosing Phase 2: Treatment Period cluster_endpoint Phase 3: Endpoint Analysis prep_cells Prepare A549 Cells in Matrigel inject Subcutaneous Injection into Nude Mice prep_cells->inject monitor_growth Monitor Tumor Growth inject->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize administer Administer Compound (e.g., I.P. daily) randomize->administer measure Measure Tumor Volume & Body Weight administer->measure measure->administer Continue for 21-28 days euthanize Euthanize Mice measure->euthanize excise Excise & Weigh Tumors euthanize->excise calc_tgi Calculate Tumor Growth Inhibition (TGI) excise->calc_tgi Drug_Dev_Pipeline cluster_discovery Discovery & Screening cluster_preclinical Preclinical Development synthesis Compound Synthesis (e.g., 3-Bromoquinoline- 2-carboxylic acid) invitro In Vitro Screening (IC50 Determination) synthesis->invitro adme ADME/Tox (Pharmacokinetics) invitro->adme Lead Selection invivo In Vivo Efficacy (Xenograft Model) adme->invivo result Clinical Candidate (Good IVIVC) invivo->result

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 3-Bromoquinoline-2-carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Analytical Consistency in Pharmaceutical Development

3-Bromoquinoline-2-carboxylic acid is a crucial heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its precise quantification is paramount in drug development, from early-stage discovery and metabolic research to final quality control of active pharmaceutical ingredients (APIs).[1] Ensuring that different laboratories can produce comparable and reliable analytical results for this compound is not merely a matter of good practice; it is a foundational requirement for regulatory compliance, product safety, and efficacy.[2][3]

This guide provides an in-depth framework for establishing and executing an inter-laboratory comparison (ILC) for the analysis of 3-Bromoquinoline-2-carboxylic acid. We will delve into the nuances of appropriate analytical methodologies, the design of a robust ILC study, and the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who are committed to the highest standards of analytical excellence.

Pillar 1: Selecting the Appropriate Analytical Methodologies

The choice of analytical technique is the cornerstone of any successful analysis. For 3-Bromoquinoline-2-carboxylic acid, its chemical properties—specifically the presence of a carboxylic acid group and a quinoline core—dictate the most suitable methods.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it an excellent candidate for the analysis of 3-Bromoquinoline-2-carboxylic acid.[5]

  • Principle of Operation : HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For a polar compound like 3-Bromoquinoline-2-carboxylic acid, a reversed-phase column (e.g., C18) is typically employed, where a polar mobile phase allows for the retention and subsequent elution of the analyte.

  • Advantages :

    • High resolution and sensitivity.

    • Direct analysis without the need for derivatization.

    • Well-established and widely available in pharmaceutical laboratories.

  • Considerations :

    • Mobile phase composition (pH, organic modifier) must be carefully optimized to achieve good peak shape and resolution.

    • Method validation is crucial to ensure accuracy, precision, linearity, and robustness.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct analysis of carboxylic acids by GC-MS is often challenging due to their low volatility and high polarity.[1][8] Chemical derivatization is a necessary step to convert the polar carboxyl group into a less polar, more volatile derivative.[1][9][10]

  • Principle of Operation : Derivatization, typically through silylation or esterification, makes the analyte amenable to GC separation.[8] The separated components are then ionized and detected by a mass spectrometer, which provides both quantitative data and structural information.

  • Advantages :

    • High sensitivity and selectivity, especially with mass spectrometric detection.

    • Provides structural confirmation of the analyte.

  • Considerations :

    • The derivatization step adds complexity and a potential source of error. The reaction must be complete and reproducible.

    • Common derivatizing agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or Boron Trifluoride (BF3) in methanol for esterification.[1][10]

Method Comparison
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation Minimal, typically dissolution in mobile phaseRequires derivatization (e.g., silylation, esterification)
Volatility Requirement Not requiredHigh volatility necessary
Instrumentation Widely available in QC labsCommon, but may be less accessible than HPLC
Sensitivity Good to excellentExcellent, especially with selected ion monitoring (SIM)
Structural Information Limited with UV detection; requires MS detectorInherent with MS detection
Potential for Error Mobile phase preparation, column variabilityIncomplete or inconsistent derivatization

Pillar 2: Designing a Robust Inter-Laboratory Comparison (ILC) Study

An ILC, also known as proficiency testing, is a powerful tool for evaluating the performance of laboratories and the comparability of analytical methods.[11][12][13] The design and execution of the ILC must be meticulous to yield meaningful results.[14]

Study Objectives

The primary objectives of this ILC are:

  • To assess the proficiency of participating laboratories in quantifying 3-Bromoquinoline-2-carboxylic acid.

  • To compare the performance of HPLC and GC-MS methodologies for this analysis.

  • To identify potential sources of inter-laboratory variability.

Experimental Workflow for the ILC

ILC_Workflow cluster_preparation Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting & Evaluation prep Preparation of Homogenous Test Material char Characterization & Purity Assessment prep->char dist Distribution to Participating Labs char->dist hplc Analysis by HPLC dist->hplc gcms Analysis by GC-MS dist->gcms report Data Submission hplc->report gcms->report stats Statistical Analysis (e.g., z-scores) report->stats eval Performance Evaluation & Method Comparison stats->eval

Caption: Workflow for the Inter-Laboratory Comparison Study.

Experimental Protocols

1. Preparation and Distribution of Test Material

  • A single, large batch of 3-Bromoquinoline-2-carboxylic acid will be sourced or synthesized and thoroughly homogenized.

  • The purity and identity of the material will be confirmed using NMR spectroscopy and a reference standard.[15]

  • The assigned value (true concentration) will be determined by a reference laboratory using a validated, high-precision method.

  • Aliquots of the homogenized sample will be sent to each participating laboratory under controlled conditions.

2. HPLC Method Protocol

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a gradient or isocratic elution. The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength determined by the UV spectrum of 3-Bromoquinoline-2-carboxylic acid.

  • Quantification: External standard calibration curve prepared from a certified reference standard.

3. GC-MS with Silylation Protocol

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the test material into a reaction vial.

    • Evaporate to dryness under a gentle stream of nitrogen if the sample is in solution.

    • Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.[1][8]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte for enhanced sensitivity and selectivity.

  • Quantification: External standard calibration curve prepared by derivatizing known concentrations of a certified reference standard.

Pillar 3: Data Analysis and Performance Evaluation

The cornerstone of an ILC is the statistical analysis of the submitted data.[14] A common and effective metric for performance evaluation is the z-score.[16][17]

Z-Score Calculation:

z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value (determined by the reference laboratory).

  • σ is the standard deviation for proficiency assessment, often derived from previous ILCs or a target standard deviation.[17]

Interpretation of Z-Scores:

Z-ScorePerformance
|z| ≤ 2.0Satisfactory
2.0 < |z| < 3.0Questionable
|z| ≥ 3.0Unsatisfactory

Hypothetical ILC Results

LaboratoryMethodReported Value (mg/g)Z-ScorePerformance
Lab 1HPLC98.7-0.65Satisfactory
Lab 2HPLC99.80.55Satisfactory
Lab 3HPLC96.5-2.85Questionable
Lab 4GC-MS99.2-0.15Satisfactory
Lab 5GC-MS100.51.15Satisfactory
Lab 6GC-MS102.12.75Questionable
Assigned Value 99.3

Navigating Analytical Challenges: Sources of Variability

Discrepancies in ILC results can often be traced back to specific sources of variability. Understanding these is key to improving analytical performance.

  • Sample Handling: Inconsistent sample preparation, including weighing errors and incomplete dissolution.

  • Methodological Deviations: Even minor deviations from the established protocol can impact results. This is particularly true for the derivatization step in GC-MS.

  • Calibration: Use of non-certified reference standards, improper preparation of calibration standards, or incorrect calibration models.

  • Instrumentation: Differences in instrument configuration, maintenance, and calibration.

  • Data Processing: Inconsistent integration of chromatographic peaks.

Decision Framework for Method Selection

The choice between HPLC and GC-MS will depend on the specific requirements of the analysis.

Method_Selection start Start: Need to Analyze 3-Bromoquinoline-2-carboxylic acid q1 Is structural confirmation required? start->q1 q2 Is high throughput required? q1->q2 No gcms Use GC-MS q1->gcms Yes hplc Use HPLC-UV q2->hplc Yes q2->hplc No, and UV sensitivity is sufficient hplcms Consider HPLC-MS q2->hplcms No, but need high sensitivity

Caption: Decision tree for analytical method selection.

Conclusion: Fostering a Culture of Analytical Excellence

A well-executed inter-laboratory comparison is more than a simple proficiency test; it is a collaborative effort to enhance the quality and reliability of analytical data across the scientific community. By understanding the nuances of different analytical techniques, adhering to robust and validated protocols, and critically evaluating performance data, we can ensure the consistency and accuracy required for the development of safe and effective pharmaceuticals. This guide provides a framework to achieve that goal for the analysis of 3-Bromoquinoline-2-carboxylic acid.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Vertex AI Search. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Ethiopian National Accreditation Organisation. (n.d.). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • AFRAC. (2023, September 28). AFRAC Guidelines for assessing the appropriateness of few participants in an Interlaboratory comparison programme.
  • NCBI. (2022, August 11). Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology.
  • Eurachem. (2024, April 11). Interlaboratory comparisons other than PT.
  • INR Pitesti. (n.d.). DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME.
  • Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report.
  • PubChem. (n.d.). 3-bromoquinoline-2-carboxylic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • ResearchGate. (n.d.). Acids: Derivatization for GC Analysis.
  • SIELC Technologies. (2023, October 4). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
  • National Accreditation Center. (2024, March 22). PROCEDURE FOR PROFICIENCY TESTING AND INTERLABORATORY COMPARISON PROGRAMS.
  • Lietuvos mokslų akademija. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • SpringerLink. (2006, January 24). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency.
  • Diva-portal.org. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results.
  • ResearchGate. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.

Sources

Safety Operating Guide

3-Bromoquinoline-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Classification

For the purpose of waste stream management, 3-Bromoquinoline-2-carboxylic acid is classified as a Halogenated Organic Acid .[1][2]

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste facility.[2]

  • Critical Restriction: Do NOT dispose of down the drain. Do NOT mix with non-halogenated solvents (e.g., acetone, methanol) unless necessary for the reaction, as this downgrades the entire waste volume to the more expensive "halogenated" category.[1][2]

  • Chemical Compatibility: As a carboxylic acid, it is incompatible with strong bases (exothermic neutralization) and strong oxidizers.[1]

Hazard Profile & Mechanistic Basis

To handle this chemical safely, you must understand its functional moieties.[1][2] We are not just disposing of "waste"; we are managing a reactive intermediate.[2]

FeatureChemical MoietyHazard MechanismOperational Implication
Halogenation Bromine (C-Br bond)Precursor to brominated dioxins/furans if burned at low temps.[1][2]MANDATORY: Must be sent to a facility capable of >1100°C incineration with scrubbers.[2]
Acidity Carboxylic Acid (-COOH)Proton donor; reacts exothermically with bases.[2]DO NOT consolidate with basic waste (e.g., NaOH, amines) in the same carboy.[1] Risk of pressurization/explosion.[2]
Aromaticity Quinoline RingLipophilic; potential for bioaccumulation/aquatic toxicity.[2]Zero-discharge policy. All aqueous rinses must be collected.[2]

Waste Stream Segregation (The Self-Validating System)

A "self-validating" system means the physical setup prevents errors.[2] Use this segregation logic:

Stream A: Solid Waste (Pure Compound/Contaminated Solids)
  • Contents: Expired solid reagent, contaminated gloves, weigh boats, filter paper.[1]

  • Container: Wide-mouth HDPE jar or heavy-duty clear polyethylene bag (double-bagged).

  • Labeling: "Hazardous Waste - Solid - Halogenated Organic."[2]

Stream B: Liquid Waste (Mother Liquor/Reaction Mixtures)
  • Contents: 3-Bromoquinoline-2-carboxylic acid dissolved in solvents (DCM, DMF, etc.).[1][2]

  • Container: HDPE Carboy (compatible with most organics) or Glass (if chlorinated solvents >50%).[2]

  • Labeling: "Hazardous Waste - Liquid - Halogenated Solvent."[2]

Step-by-Step Disposal Protocol

Scenario 1: Disposal of Pure Solid Reagent
  • PPE Verification: Wear nitrile gloves, lab coat, and safety glasses.[1] If dust generation is likely, use a fume hood or N95 respirator.[1][2]

  • Container Selection: Select a wide-mouth plastic container (HDPE) with a screw-top lid.[2]

  • Transfer: Transfer the solid carefully to avoid dusting. Wipe the threads of the container before closing to ensure a gas-tight seal.[2]

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Chemical Name: 3-Bromoquinoline-2-carboxylic acid.[1][2]

    • Hazards: Irritant, Acidic.[1][2][3]

    • Constituents: 100%.[2]

Scenario 2: Disposal of Reaction Mixture (Liquid)
  • pH Check: If the reaction involved strong bases, verify the pH of the mixture is < 10 before bottling to prevent slow exothermic reactions in the waste container.

  • Solvent Compatibility: Ensure the carboy material is compatible with the primary solvent (e.g., do not put chloroform mixtures in standard LDPE; use HDPE or Glass).[2]

  • Fill Limit: Fill only to 90% capacity to allow for thermal expansion.

  • Secondary Containment: Place the carboy in a Nalgene tub during storage to capture potential leaks.

Visual Workflow: Decision Logic

The following diagram illustrates the decision process for disposing of 3-Bromoquinoline-2-carboxylic acid, ensuring compliance with halogenated waste protocols.

DisposalWorkflow Start Start: 3-Bromoquinoline-2-carboxylic acid Waste StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Pure Solid / Debris LiquidWaste Liquid/Solution Waste StateCheck->LiquidWaste Dissolved in Solvent ContainerSolid Container: Wide-mouth HDPE or Double Bag SolidWaste->ContainerSolid LabelSolid Label: 'Solid Halogenated Organic' ContainerSolid->LabelSolid Incineration Final Disposal: High-Temp Incineration LabelSolid->Incineration CompCheck Contains Oxidizers/Strong Bases? LiquidWaste->CompCheck Quench Action: Quench/Neutralize separately CompCheck->Quench Yes (Risk of Reaction) ContainerLiquid Container: Halogenated Waste Carboy (Green Tag) CompCheck->ContainerLiquid No (Stable) Quench->ContainerLiquid ContainerLiquid->Incineration

Figure 1: Decision tree for segregating 3-Bromoquinoline-2-carboxylic acid waste based on physical state and chemical compatibility.

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Isolate: Evacuate the immediate area.

  • Protect: Don PPE (Double nitrile gloves, goggles).[2]

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a bag.[1][2]

    • Liquid: Use a Universal Absorbent (e.g., vermiculite or clay pads).[1] Do not use combustible materials like sawdust if strong oxidizers are present in the lab (though this acid itself is not an oxidizer, standardizing on inert absorbents is safer).[1][2]

  • Clean: Wipe the area with a dilute sodium bicarbonate solution (to neutralize the carboxylic acid residue) followed by water.[2]

  • Dispose: All cleanup materials go into the Solid Halogenated Waste stream.

References

  • Fisher Scientific. (2025).[2][4][5] Safety Data Sheet: 3-Bromoquinoline. Retrieved from [2]

  • Massachusetts Institute of Technology (MIT). Procedure for Disposing of Hazardous Waste. MIT Environment, Health & Safety.[1][2] Retrieved from [2]

  • US Environmental Protection Agency (EPA). Hazardous Waste Codes for Halogenated Solvents (F-List). Retrieved from [2]

  • University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [2]

Sources

Personal protective equipment for handling 3-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 3-Bromoquinoline-2-carboxylic Acid

This guide provides essential safety and operational protocols for the handling and disposal of 3-Bromoquinoline-2-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in the laboratory.

Hazard Analysis: Understanding the Risks

Before any handling, a thorough understanding of the compound's hazard profile is critical. While specific toxicological data for 3-Bromoquinoline-2-carboxylic acid is not extensively detailed, the known hazards of the parent compound, 3-Bromoquinoline, provide a strong basis for risk assessment.

According to safety data sheets (SDS), 3-Bromoquinoline is classified as hazardous, and by extension, 3-Bromoquinoline-2-carboxylic acid should be handled with the same level of caution. The primary risks include:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2][3]

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1][2][4]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2][3][4]

The solid, powdered nature of this carboxylic acid derivative increases the risk of aerosolization, making inhalation a significant exposure route.[5] Therefore, all procedures must be designed to minimize dust generation.

The Hierarchy of Controls: Engineering and Administrative Measures First

Personal Protective Equipment (PPE) is the last line of defense.[6] Before relying on PPE, robust engineering and administrative controls must be implemented.

  • Engineering Control - Chemical Fume Hood: All handling of 3-Bromoquinoline-2-carboxylic acid, especially weighing and transferring the solid, must be conducted inside a certified chemical fume hood.[2][7][8] This primary engineering control is non-negotiable as it contains hazardous dust and vapors, protecting the user's breathing zone.[9]

  • Administrative Control - Designated Work Area: Establish a clearly marked "designated area" for working with this compound.[5] Cover the work surface with absorbent bench paper to contain any potential spills and facilitate easier cleanup.[5]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. Selection must be based on the identified hazards.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Protects against skin irritation and dermal absorption.[10][11] Nitrile offers broad protection for short-term use, but always check manufacturer compatibility charts.[10] Double-gloving can be considered for added protection.[9]
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.Prevents airborne particles and splashes from causing serious eye irritation.[11][12][13] Safety glasses alone are insufficient.[9]
Body Protection Flame-resistant lab coat, fully buttoned with tight-fitting cuffs.Protects skin and personal clothing from contamination.[7][10] Long pants and fully enclosed, chemical-resistant shoes are also required.[7][10]
Respiratory Protection Generally not required if work is performed within a fume hood.A fume hood provides adequate respiratory protection from powders and vapors.[7] If engineering controls fail or for large spills, a respirator (e.g., N95 for particulates or one with organic vapor cartridges) may be necessary based on a formal risk assessment.[10][11][14]

Operational Protocol: Step-by-Step Handling Procedure

This protocol details the safe handling of 3-Bromoquinoline-2-carboxylic acid from initial preparation to use in a solution.

4.1. Preparation and Weighing

  • Don PPE: Before entering the designated area, put on all required PPE as specified in the table above.

  • Prepare Fume Hood: Ensure the fume hood is operational. Place absorbent bench paper on the work surface.[5]

  • Use Enclosed Balance: If possible, use a balance with an enclosure or draft shield inside the fume hood to minimize air currents that could disperse the powder.[5]

  • Transfer with Care: Do not pour the powder directly from the main container.[5] Use a spatula or scoop to transfer small amounts into a tared weigh boat. This minimizes dust generation.[5]

  • Keep Containers Closed: Immediately reseal the main container after transferring the required amount.[5]

4.2. Dissolution

  • Work in Fume Hood: All dissolution steps must occur within the fume hood.

  • Controlled Addition: Carefully add the weighed powder to the solvent in your reaction vessel.

  • Wet Decontamination: Use a solvent-dampened wipe to decontaminate the spatula, weigh boat, and any surfaces that may have come into contact with the powder. This prevents residual powder from becoming airborne later.[5]

The following diagram illustrates this safe handling workflow.

G Workflow: Safe Handling of 3-Bromoquinoline-2-carboxylic Acid cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Decontamination & Disposal prep1 1. Don Full PPE (Gloves, Goggles, Lab Coat) prep2 2. Prepare Fume Hood (Verify Airflow, Lay Bench Paper) prep1->prep2 weigh 3. Weigh Solid (Use Spatula, Keep Container Closed) prep2->weigh Begin Work dissolve 4. Add to Solvent (Controlled Transfer) weigh->dissolve decon 5. Wet-Wipe Surfaces & Equipment dissolve->decon Complete Transfer dispose 6. Dispose of Waste (Contaminated PPE, Wipes, Chemical) decon->dispose end Exit Lab & Wash Hands dispose->end End Protocol

Caption: Safe Handling Workflow Diagram

Emergency Response: Spills and Exposure

Preparedness is key to mitigating accidents.[7][9]

  • Skin Exposure: Immediately remove contaminated clothing.[13] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][15] Seek medical attention if irritation persists.

  • Eye Exposure: Immediately flush eyes with lukewarm water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Small Spill (Solid): With appropriate PPE, gently scoop up the solid material into a labeled, sealed container for hazardous waste disposal.[8][16] Clean the area using a wet cleaning method; do not dry sweep.[5]

  • Large Spill: Evacuate the immediate area and alert laboratory personnel. Follow your institution's emergency response protocol.

Decontamination and Waste Disposal

Proper disposal is crucial to protect personnel and the environment.

  • Decontaminating Equipment: Thoroughly clean all non-disposable equipment (spatulas, glassware) that came into contact with the chemical.

  • Disposing of Consumables: All contaminated disposable items, including gloves, bench paper, and wipes, must be placed in a clearly labeled hazardous waste container.[9]

  • Chemical Waste: Dispose of unused 3-Bromoquinoline-2-carboxylic acid and its solutions as hazardous chemical waste. This must be done through a licensed waste disposal company in accordance with all local, state, and federal regulations.[8] Do not pour down the drain.[17]

By adhering to this comprehensive guide, researchers can confidently and safely handle 3-Bromoquinoline-2-carboxylic acid, ensuring both personal safety and the integrity of their scientific work.

References

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Environment, Health & Safety, University of Washington. Weighing Hazardous Powders in the Laboratory.
  • Fisher Scientific. (2009, December 7). SAFETY DATA SHEET: 3-Bromoquinoline.
  • Thermo Fisher Scientific. (2012, July 9). SAFETY DATA SHEET: 5-Bromoquinoline.
  • TCI Chemicals. (2025, October 28). SAFETY DATA SHEET: 3-Bromoquinoline.
  • Thermo Fisher Scientific. (2009, December 7). SAFETY DATA SHEET: 3-Bromoquinoline.
  • University of California, Riverside, Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
  • PubChem, National Center for Biotechnology Information. 3-Bromoquinoline.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • C&EN. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • SDS Manager. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide.
  • Matrix Scientific. (2017, February 18). SAFETY DATA SHEET: 7-Bromoquinoline-3-carboxylic acid.
  • Vadequimica. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET: 3-Bromoquinoline.
  • Spectrum Chemical. (2016, November 11). SAFETY DATA SHEET: 3-BROMOQUINOLINE.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Canadian Centre for Occupational Health and Safety. (2022, May 25). Landscaping - Pesticides - Personal Protective Equipment.
  • Fluorochem. (2024, December 19). SAFETY DATA SHEET: 3-Bromoquinoline.
  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
  • Synquest Labs. (n.d.). SAFETY DATA SHEET: 2-Bromoquinoline.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoquinoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Bromoquinoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.